Product packaging for 2,2'-Bioxirane(Cat. No.:CAS No. 1464-53-5)

2,2'-Bioxirane

Cat. No.: B075706
CAS No.: 1464-53-5
M. Wt: 86.09 g/mol
InChI Key: ZFIVKAOQEXOYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2'-Bioxirane, also known as 1,2:3,4-diepoxybutane, is a versatile and highly reactive bifunctional epoxide compound that serves as a critical crosslinking agent in advanced materials science and biochemical research. Its structure, featuring two highly strained oxirane (epoxide) rings, allows it to act as an efficient electrophile, readily undergoing ring-opening reactions with nucleophilic functional groups such as primary amines, thiols, and hydroxyls present in polymers, proteins, and other macromolecules. This mechanism enables the formation of stable, covalent bridges, making it an invaluable tool for the synthesis and modification of hydrogels, epoxy resins, and functionalized surfaces with tailored mechanical and chemical properties. In life sciences, researchers utilize this compound to immobilize enzymes or antibodies onto solid supports for biosensor development and chromatographic applications, as well as to study DNA interstrand crosslinking and its biological consequences. Its high reactivity and small molecular size facilitate the introduction of stable ether linkages, enhancing the durability and performance of the resulting crosslinked networks. This compound is essential for investigators developing novel polymeric biomaterials, advanced composites, and sophisticated bioconjugation strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O2 B075706 2,2'-Bioxirane CAS No. 1464-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxiran-2-yl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIVKAOQEXOYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Record name D,L-1,2:3,4-DIEPOXYBUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20179
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name diepoxybutane
Source Wikipedia
URL https://en.wikipedia.org/wiki/Diepoxybutane
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041307
Record name 2,2'-Bioxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992), Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline]
Record name D,L-1,2:3,4-DIEPOXYBUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20179
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diepoxybutane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2718
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

291 °F at 760 mmHg (NTP, 1992), 138 °C
Record name D,L-1,2:3,4-DIEPOXYBUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20179
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2:3,4-DIEPOXYBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

114 °F (NTP, 1992)
Record name D,L-1,2:3,4-DIEPOXYBUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20179
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992), In water, 1X10+6 mg/l
Record name D,L-1,2:3,4-DIEPOXYBUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20179
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2:3,4-DIEPOXYBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink, 0.962
Record name D,L-1,2:3,4-DIEPOXYBUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20179
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2:3,4-DIEPOXYBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.9 mmHg at 68 °F (NTP, 1992), 39.0 [mmHg], 3.9 mm Hg at 20 °C
Record name D,L-1,2:3,4-DIEPOXYBUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20179
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diepoxybutane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2718
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2:3,4-DIEPOXYBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Water-white

CAS No.

298-18-0, 1464-53-5, 564-00-1
Record name D,L-1,2:3,4-DIEPOXYBUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20179
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diepoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2:3,4-Diepoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diepoxybutane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Bioxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Bioxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-bioxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-diepoxybutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-Bioxirane, (2R,2'S)-rel-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2:3,4-DIEPOXYBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

39 °F (NTP, 1992), -19 °C
Record name D,L-1,2:3,4-DIEPOXYBUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20179
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2:3,4-DIEPOXYBUTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 2,2'-Bioxirane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bioxirane, known commonly as diepoxybutane (DEB), is a bifunctional electrophile of significant interest in both industrial and biomedical research. Its structure, featuring two strained epoxide rings, imparts a high degree of reactivity, making it a potent crosslinking agent and a versatile chemical intermediate. However, this same reactivity is responsible for its genotoxic effects, as it is a critical metabolite of the industrial chemical 1,3-butadiene.[1][2] This guide provides a comprehensive overview of this compound, detailing its stereoisomeric forms, principal synthetic methodologies, physicochemical properties, and key applications. The narrative emphasizes the mechanistic rationale behind synthetic choices and the structure-activity relationships that govern its utility and toxicity.

Introduction and Structural Significance

This compound (C₄H₆O₂) is the IUPAC preferred name for the molecule also known as 1,2:3,4-diepoxybutane or butadiene diepoxide.[3][4][5] It exists as a colorless to light yellow liquid at room temperature and is miscible with water.[3][6][7] The molecule's core feature is the presence of two epoxide functional groups, which are three-membered cyclic ethers. The inherent ring strain of these epoxide moieties makes them highly susceptible to nucleophilic attack, leading to ring-opening reactions. This bifunctionality is the cornerstone of its primary application as a crosslinking agent for polymers and textiles.[3][8][9]

From a toxicological standpoint, this compound is the ultimate carcinogenic metabolite of 1,3-butadiene, a high-volume industrial chemical.[2] Its ability to alkylate DNA and form crosslinks is central to its mutagenic and carcinogenic properties, making its study critical for understanding the health risks associated with butadiene exposure.[2]

Stereoisomerism

The structure of this compound contains two stereogenic centers at the C2 and C2' positions. This gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,2'R)- and (2S,2'S)-bioxirane, and an achiral meso-diastereomer, (2R,2'S)-bioxirane.[3][10] The specific stereoisomer can influence biological activity and the stereochemistry of resulting products.

  • (2R,2'R)-2,2'-Bioxirane (D-form)[11]

  • (2S,2'S)-2,2'-Bioxirane (L-form)[3][12]

  • meso-2,2'-Bioxirane [3]

  • racemic mixture (D/L) [3][13]

Caption: Logical relationship of this compound stereoisomers.

Synthesis Methodologies

The synthesis of this compound can be approached through several routes, primarily involving the oxidation of a C4 precursor. The choice of method often depends on the desired scale, stereochemical purity, and available starting materials.

Epoxidation of 1,3-Butadiene

The direct epoxidation of 1,3-butadiene is a common industrial approach. This reaction typically proceeds in a two-step manner where 1,3-butadiene is first oxidized to 3,4-epoxy-1-butene (butadiene monoxide), which is then further oxidized to this compound.

Reaction: CH₂=CH-CH=CH₂ + 2 [O] → O(CH₂)CH-CH(CH₂)O

Causality in Protocol Design:

  • Oxidizing Agent: Peroxy acids like peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. In industrial settings, catalysts are often employed with oxidants like hydrogen peroxide for improved safety and cost-effectiveness.

  • Reaction Control: The reaction is highly exothermic and must be carefully controlled to prevent runaway reactions and polymerization of the highly reactive epoxide product.[3][8] Temperature control is critical. The stepwise nature allows for the isolation of the intermediate, butadiene monoxide, if desired.

EpoxidationWorkflow Butadiene 1,3-Butadiene Monoxide 3,4-Epoxy-1-butene (Butadiene Monoxide) Butadiene->Monoxide First Epoxidation Oxidant1 [Oxidizing Agent] e.g., Peroxy Acid Oxidant1->Monoxide Bioxirane This compound (Mixture of Isomers) Monoxide->Bioxirane Second Epoxidation Oxidant2 [Oxidizing Agent] Oxidant2->Bioxirane

Caption: Synthetic workflow from 1,3-butadiene to this compound.

Alternative Laboratory Syntheses

For laboratory-scale or stereospecific synthesis, alternative methods are often preferred.

  • From 1,3-Butadiene Monoxide: Commercially available butadiene monoxide can be used as a starting material for the second epoxidation step, offering a more controlled entry point to the final product.[14]

  • From 1,4-Dichloro-2,3-butanediol: This method involves the base-induced double intramolecular cyclization (Williamson ether synthesis) of the corresponding dichlorodiol.[14] This approach can provide good stereochemical control if the starting diol is enantiomerically pure.

Experimental Protocol: Synthesis from 1,4-Dichloro-2,3-butanediol

  • Dissolution: Dissolve 1,4-dichloro-2,3-butanediol in a suitable solvent such as methanol or ethanol.

  • Base Addition: Cool the solution in an ice bath. Slowly add a strong base, such as sodium hydroxide or potassium hydroxide, portion-wise while monitoring the temperature. The base acts as a proton abstractor from the hydroxyl groups, initiating the cyclization.

  • Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Neutralize any excess base with a dilute acid. Remove the solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate. The crude product is then purified by vacuum distillation to yield this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its small, polar, and highly strained structure. It is a flammable and combustible liquid.[4][15]

Tabulated Physical Properties
PropertyValueSource(s)
Molecular Formula C₄H₆O₂[3][4][5]
Molar Mass 86.09 g/mol [3][4]
Appearance Colorless to light yellow liquid[4][7][9]
Density 1.113 g/cm³ (at 18-25 °C)[3][7]
Melting Point 2-4 °C (36-39 °F)[3][7]
Boiling Point 138 °C (280 °F) at 760 mmHg[3][6]
Water Solubility Miscible[3][6]
Vapor Pressure 3.9 mmHg at 20 °C[6]
Flash Point 45-46 °C (113-115 °F)[3][16]
log Kow -0.28[4][6]
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the C-H stretching of the epoxide rings and the characteristic C-O-C asymmetric stretching of the oxirane ring. Data is available in the NIST Chemistry WebBook.[17]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion peak corresponding to its molar mass (86.09 g/mol ), along with characteristic fragmentation patterns resulting from the cleavage of the epoxide rings.[4][18][19]

Chemical Reactivity and Core Applications

The high reactivity of this compound is its most defining chemical feature. The two epoxide rings are potent electrophiles, readily undergoing ring-opening reactions with a wide variety of nucleophiles, including water, alcohols, amines, and thiols.[8] This reactivity can also lead to polymerization, which can be violent if not controlled, especially in the presence of catalysts or heat.[3][8]

Application as a Crosslinking Agent

The primary industrial use of this compound is as a crosslinking agent for polymers (e.g., resins) and textiles.[3][8][9] The bifunctional nature of the molecule allows it to form covalent bridges between two different polymer chains.

Mechanism of Action:

  • A nucleophilic group on a polymer chain (e.g., a hydroxyl or amine group) attacks one of the epoxide rings.

  • This results in a ring-opening reaction, forming a covalent bond between the polymer and the bioxirane molecule.

  • The second epoxide ring remains available to react with a nucleophilic group on an adjacent polymer chain.

  • This second reaction creates a stable ether or amine linkage, effectively "linking" the two polymer chains together.

This process transforms linear polymers into a three-dimensional network, significantly enhancing material properties such as strength, thermal stability, and chemical resistance.[20]

CrosslinkingProcess cluster_start Initial State cluster_end Crosslinked State P1 Polymer Chain A (-NuH) Linked Polymer A - Linker - Polymer B P1->Linked Reaction 1 P2 Polymer Chain B (-NuH) P2->Linked Reaction 2 DEB This compound DEB->Linked

Caption: Workflow of polymer crosslinking using this compound.

Biomedical and Research Applications
  • Chemical Intermediate: this compound serves as a precursor in the synthesis of pharmaceuticals and other specialty chemicals, such as erythritol.[4][6][9]

  • Fanconi Anemia Diagnosis: Due to its potent DNA crosslinking ability, this compound is used in the "DEB test" to diagnose Fanconi anemia, a genetic disorder characterized by chromosomal instability.[3][6] Cells from patients with this condition show a markedly increased rate of chromosomal breakage when exposed to DEB compared to healthy cells.

  • Toxicology Research: As a key metabolite of 1,3-butadiene, synthesized this compound is crucial for toxicological studies.[1] It is used to prepare analytical standards for quantifying DNA and protein adducts, which serve as biomarkers of exposure and effect.[1][2]

Safety and Handling

This compound is a hazardous substance that requires careful handling.[7]

  • Toxicity: It is highly toxic by inhalation and skin absorption and is a severe irritant to the skin, eyes, and respiratory tract.[8][9][15]

  • Carcinogenicity: It is classified as a probable human carcinogen (IARC Group 2A) and is reasonably anticipated to be a human carcinogen by the NTP.[4]

  • Flammability: It is a flammable liquid, and its vapors can form explosive mixtures with air.[3][16]

  • Reactivity: It can polymerize explosively when heated or in the presence of catalysts.[8]

All work with this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

References

  • Diepoxybutane - Wikipedia. [Link]
  • Diepoxybutane | C4H6O2 | CID 11254 - PubChem - NIH. [Link]
  • RoC Profile: Diepoxybutane - N
  • Diepoxybutan - Wikipedia. [Link]
  • This compound - NIST WebBook. [Link]
  • Diepoxybutane - ChemBK. [Link]
  • This compound, (2S,2'S)- - NIST WebBook. [Link]
  • Synthesis and characterization of peptides containing a cyclic Val adduct of diepoxybutane, a possible biomarker of human exposure to butadiene - PubMed. [Link]
  • Synthesis, Characterization, and in Vitro Quantitation of N-7-Guanine Adducts of Diepoxybutane | Chemical Research in Toxicology. [Link]
  • Diepoxybutane - Hazardous Agents - Haz-Map. [Link]
  • This compound - NIST WebBook. [Link]
  • Chiroptical properties of this compound | Request PDF - ResearchG
  • This compound - NIST WebBook. [Link]
  • (2R,2'R)-2,2'-Bioxirane - PubChem. [Link]
  • rel-(2R,2′R)-2,2′-Bioxirane - CAS Common Chemistry. [Link]
  • Butadiene diepoxide - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
  • 1,3-Butadiene - NCBI. [Link]
  • 1,3-butadiene - Organic Syntheses Procedure. [Link]
  • Arkema organic peroxides in crosslinking - RBH Ltd. [Link]

Sources

Introduction: The Structural Elucidation of a Bifunctional Epoxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2'-Bioxirane

This compound, also known by its IUPAC name 2-(oxiran-2-yl)oxirane or the common synonym 1,2:3,4-diepoxybutane (DEB), is a highly reactive, bifunctional electrophile.[1] With the molecular formula C₄H₆O₂, it consists of two epoxide rings linked by a carbon-carbon single bond.[2][3] This deceptively simple structure exists as three stereoisomers: a pair of enantiomers ((2R,2'R) and (2S,2'S)) and a meso compound.[4][5][6] Its significance in research and industry stems from its role as a potent cross-linking agent, a metabolite of the carcinogen 1,3-butadiene, and a versatile building block in organic synthesis.[7][8]

Given its high reactivity and potential carcinogenicity, the unambiguous identification and characterization of this compound are paramount for professionals in drug development, toxicology, and materials science.[7][9] Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of each technique and supplemented with field-proven experimental insights.

Logical Framework for Spectroscopic Analysis

The structural confirmation of a molecule like this compound follows a multi-pronged, synergistic approach. Each spectroscopic technique provides a unique piece of the puzzle, and their combined interpretation leads to an irrefutable structural assignment.

G cluster_prep Phase 1: Sample Handling cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Interpretation cluster_conclusion Phase 4: Structural Confirmation Prep Sample Preparation (Appropriate Solvent, Concentration) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Proton/Carbon Environment Connectivity (J-coupling) NMR->NMR_Data IR_Data Functional Group ID (C-O, C-H) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Elucidation (this compound) NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of this compound. The strained three-membered rings and the presence of stereoisomers create a distinct and informative spectral fingerprint.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: The protons on the epoxide rings of this compound are deshielded due to the electronegativity of the adjacent oxygen atom. However, the significant ring strain associated with the oxirane structure shifts these signals slightly upfield compared to protons on a typical acyclic ether.[10] The molecule's symmetry and stereochemistry mean that the methylene (CH₂) and methine (CH) protons on the rings constitute a complex spin system, often resulting in overlapping multiplets rather than simple first-order patterns.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Data Presentation & Interpretation

The ¹H NMR spectrum of an isomeric mixture of this compound in CDCl₃ shows signals corresponding to the methine (CH) and methylene (CH₂) protons of the epoxide rings.

Signal AssignmentChemical Shift (δ) in ppmMultiplicity
Methylene Protons (-CH₂)~2.73 - 2.86Multiplet
Methine Protons (-CH-)~2.83 - 2.99Multiplet
Table 1: ¹H NMR Spectroscopic Data for this compound (isomeric mixture) in CDCl₃. Data synthesized from available sources.[11]

The spectrum is characterized by a complex set of overlapping multiplets in the range of δ 2.7-3.0 ppm .[11] This complexity arises because the two protons of a given CH₂ group are diastereotopic, meaning they are chemically non-equivalent and couple to each other as well as to the adjacent CH proton. This results in a dense region of signals that confirms the presence of the saturated, strained epoxide rings.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Causality: The carbon atoms in the epoxide rings are subject to the same electronic effects as their attached protons. They are deshielded by the oxygen atom but appear at a relatively high field (low ppm value) compared to other ether carbons due to the high degree of ring strain.[12] For an isomeric mixture, one can expect to see distinct signals for the methine and methylene carbons of each stereoisomer present.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Utilize the same high-field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 128-1024 scans are typically required for a good signal-to-noise ratio.

  • Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent signal (δ 77.16 ppm).[13]

Data Presentation & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments.

Signal AssignmentChemical Shift (δ) in ppm
Methylene Carbons (-CH₂-)~45-50
Methine Carbons (-CH-)~50-55
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound. Ranges are based on typical values for epoxides.[10][12]

The spectrum is expected to show two distinct signals (or groups of signals if isomers are resolved) in the δ 45-55 ppm region.[12] This narrow range is highly characteristic of epoxide carbons and provides compelling evidence for the presence of the two oxirane rings, corroborating the ¹H NMR data.

G C1_label C1, C1': ~45-50 ppm H: ~2.7-2.9 ppm C2_label C2, C2': ~50-55 ppm H: ~2.8-3.0 ppm img_node

Caption: Structure of this compound with expected NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, its primary utility lies in confirming the presence of C-O ether linkages and the absence of other common functional groups.

Expertise & Causality: The diagnostic power of IR for epoxides comes from identifying characteristic vibrations of the three-membered ring. These include the C-O bond stretching and the "ring breathing" modes. Crucially, the spectrum's value also comes from what is absent: there should be no strong, broad absorption in the 3200-3500 cm⁻¹ range (indicating an O-H group) and no sharp, intense absorption around 1700 cm⁻¹ (indicating a C=O group).[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: As this compound is a liquid at room temperature, no special preparation is needed.[9] Place one drop of the neat liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: First, record a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient.

  • Data Analysis: Identify the key absorption bands and assign them to specific molecular vibrations.

Data Presentation & Interpretation

The IR spectrum of this compound is characterized by several key features confirming its structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2850C-H StretchAlkane (on epoxide ring)
~1250C-O Stretch / Ring VibrationEpoxide (Oxirane)
~950-810C-O Stretch / Ring VibrationEpoxide (Oxirane)
Table 3: Key IR Absorption Bands for this compound. Data from the NIST Chemistry WebBook.[14]

The spectrum is dominated by C-H stretching absorptions just below 3000 cm⁻¹. The most diagnostic bands are the strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹ and in the 950-810 cm⁻¹ range.[14] These are characteristic of the asymmetric and symmetric C-O stretching and ring deformation modes of the strained oxirane ring.[10] The combination of these bands with the absence of hydroxyl or carbonyl signals is definitive proof of the diepoxide structure.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Expertise & Causality: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺•). This ion is often unstable and undergoes fragmentation through the cleavage of its weakest bonds. For this compound, the likely points of cleavage are the C-C bond connecting the two rings and bonds within the strained rings themselves. The resulting fragment ions create a unique mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purification, or by direct insertion probe.[15]

  • Ionization: Use a standard electron ionization source, typically operating at 70 eV. This energy is sufficient to cause reproducible fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Data Presentation & Interpretation

The EI mass spectrum provides direct evidence of the molecule's mass and fragmentation pathways.

m/zProposed Fragment IdentitySignificance
86[C₄H₆O₂]⁺•Molecular Ion (M⁺•)
57[C₃H₅O]⁺Loss of a formyl radical (•CHO)
43[C₂H₃O]⁺Acylium ion, fragment of one ring
29[CHO]⁺Formyl cation
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound. Data from the NIST Chemistry WebBook.[16]

The mass spectrum shows a molecular ion peak at m/z = 86 , which corresponds to the molecular weight of C₄H₆O₂ (86.09 g/mol ).[2][16] This confirms the elemental formula. The fragmentation pattern is dominated by ions resulting from the cleavage of the epoxide rings. The base peak is often at m/z = 29 ([CHO]⁺), with other significant fragments at m/z = 43 ([CH₃CO]⁺ or [C₂H₃O]⁺) and m/z = 57 .[16] This pattern is consistent with the breakdown of the two linked oxirane units.

G M [C₄H₆O₂]⁺• m/z = 86 F57 [C₃H₅O]⁺ m/z = 57 M->F57 - CHO F43 [C₂H₃O]⁺ m/z = 43 M->F43 - C₂H₃O F29 [CHO]⁺ m/z = 29 F57->F29 - C₂H₄ F43->F29 - CH₂

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is a clear example of synergistic analytical science. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the presence of strained epoxide rings. IR spectroscopy validates the functional groups present (C-O) and, critically, those that are absent (OH, C=O). Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. Together, these techniques provide an unambiguous and robust structural elucidation, which is essential for any researcher, scientist, or drug development professional working with this highly reactive and significant molecule.

References

  • Diepoxybutane - Wikipedia. Wikipedia. [Link]
  • This compound. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
  • This compound IR Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
  • 2,2'-bioxiran | C4H6O2 | 1464-53-5. Dräger VOICE. [Link]
  • Diepoxybutane | C4H6O2 | CID 11254.
  • Characterization of 1,2,3,4-Diepoxybutane–2′-Deoxyguanosine Cross-Linking Products Formed at Physiological and Non-Physiological Conditions.
  • This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
  • Spectroscopic Identification of Ethers and Epoxides.
  • Butane, 1,2:3,4-diepoxy-, (.+/-.)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
  • Method for determining 1,2:3,4-diepoxybutane in workplace air. Medycyna Pracy. [Link]
  • Cross-linking of starch with 1, 2, 3, 4-diepoxybutane or 1, 2, 7, 8-diepoxyoctane. Chemicke Zvesti. [Link]
  • Spectroscopy of Ethers and Epoxides.
  • Butane, 1,2:3,4-diepoxy-, (.+/-.)-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
  • Butadiene diepoxide - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
  • (2R,2'R)-2,2'-Bioxirane.
  • rel-(2R,2′R)-2,2′-Bioxirane. CAS Common Chemistry. [Link]
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
  • This compound, (2S,2'S)-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

Sources

An In-Depth Technical Guide to the Chiroptical Properties of 2,2'-Bioxirane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chiroptical properties of the enantiomers of 2,2'-Bioxirane, a molecule of significant interest due to its rigid yet conformationally complex structure. We delve into the critical interplay between stereochemistry and spectroscopic response, offering a detailed narrative grounded in both experimental data and advanced computational modeling. This document is designed to serve as a practical and authoritative resource, elucidating the principles and protocols necessary for the accurate determination of absolute configuration and conformational analysis of this and similar chiral molecules. By integrating detailed experimental workflows with the causal logic behind theoretical choices, we aim to equip researchers with the knowledge to confidently apply chiroptical techniques in their own work.

Introduction: The Significance of Chirality and this compound

Chirality is a fundamental property of molecular systems that dictates biological activity, pharmacological efficacy, and toxicological profiles.[1] The two non-superimposable mirror-image forms of a chiral molecule, known as enantiomers, can exhibit dramatically different interactions within a chiral environment such as the human body. Consequently, the unambiguous assignment of the absolute configuration of chiral molecules is a critical task in drug discovery and development.[1]

Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, has emerged as a powerful, non-destructive tool for this purpose.[1] Techniques such as Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) provide a fingerprint of a molecule's three-dimensional structure in solution.[2][3]

This compound (also known as 1,2:3,4-diepoxybutane) serves as an exemplary system for studying chiroptical phenomena. It possesses two equivalent stereogenic centers, leading to a pair of enantiomers, (2R,2'R) and (2S,2'S), and an achiral meso form. While the oxirane rings are rigid, rotation around the central C-C bond introduces conformational flexibility, which profoundly influences the observed chiroptical properties. A thorough understanding of this compound's chiroptical behavior provides a robust framework for the stereochemical analysis of more complex molecules.

Stereochemistry and Conformational Landscape of this compound

The chiroptical properties of this compound are intrinsically linked to its conformational preferences. Rotation about the C2-C2' bond gives rise to three key low-energy conformers for the chiral enantiomers. These are often denoted as G+, G-, and cis conformers.

A pivotal study by Daugey et al. utilized Density Functional Theory (DFT) calculations at the B3LYP/aug-cc-pVTZ level to elucidate this conformational landscape.[2] For an isolated molecule, the Gibbs populations were determined to be approximately 51% for G+, 44% for G-, and 5% for the cis conformer.[2] This distribution is crucial, as the final observed chiroptical spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

The relative populations of these conformers are sensitive to the surrounding environment. In solvents with higher dielectric constants, the population of the more polar G+ conformer increases at the expense of the G- form.[2] This solvent-induced conformational shift directly impacts the measured chiroptical response, a factor that must be accounted for in any rigorous analysis.

cluster_enantiomers This compound Enantiomers cluster_conformers Conformational Isomers (2R,2'R)-Bioxirane (2R,2'R)-Bioxirane G+ Conformer G+ Conformer (2R,2'R)-Bioxirane->G+ Conformer Rotation about C2-C2' bond G- Conformer G- Conformer (2R,2'R)-Bioxirane->G- Conformer Rotation about C2-C2' bond cis Conformer cis Conformer (2R,2'R)-Bioxirane->cis Conformer Rotation about C2-C2' bond (2S,2'S)-Bioxirane (2S,2'S)-Bioxirane Boltzmann\nAveraging Boltzmann Averaging G+ Conformer->Boltzmann\nAveraging G- Conformer->Boltzmann\nAveraging cis Conformer->Boltzmann\nAveraging Observed Chiroptical\nSpectrum Observed Chiroptical Spectrum Boltzmann\nAveraging->Observed Chiroptical\nSpectrum

Caption: Conformational landscape of a this compound enantiomer.

Experimental Protocols for Synthesis and Chiroptical Analysis

A self-validating study of chiroptical properties begins with the synthesis of enantiomerically pure samples and is followed by meticulous spectroscopic measurement.

Enantioselective Synthesis of (S,S)-2,2'-Bioxirane

The synthesis of enantiopure this compound can be reliably achieved from chiral pool precursors. The following protocol is adapted from a procedure published in Organic Syntheses, ensuring robustness and reproducibility.[4]

Starting Material: L-Threitol 1,4-bismethanesulfonate.

Core Reaction: A double intramolecular Williamson ether synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a 250-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar and a nitrogen line, suspend L-threitol 1,4-bismethanesulfonate (25.0 g, 0.0898 mol) in 180 mL of diethyl ether.[4]

  • Base Addition: While stirring the suspension vigorously, add a solution of potassium hydroxide (11.6 g, 0.207 mol) in 35 mL of water dropwise over 15 minutes using a pressure-equalizing addition funnel.[4]

  • Reaction: Stir the now clear mixture for an additional 45 minutes at room temperature.[4]

  • Workup: Decant the ether layer. Wash the remaining aqueous layer with two 50-mL portions of diethyl ether. Combine all ether layers.[4]

  • Drying and Concentration: Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and carefully concentrate the solution by rotary evaporation at low temperature to yield the crude (S,S)-1,2,3,4-diepoxybutane.[4]

  • Purification: The product can be further purified by distillation under reduced pressure.

Note: The (R,R)-enantiomer can be synthesized following the same procedure starting from D-threitol 1,4-bismethanesulfonate.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light, providing detailed structural information about a molecule in solution.[5]

Instrumentation: A commercial FTIR spectrometer equipped with a VCD module, including a photoelastic modulator (PEM) and a linear polarizer. A high-sensitivity detector, such as a Mercury Cadmium Telluride (MCT) detector, is required.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the this compound enantiomer in a suitable solvent (e.g., CCl₄, CDCl₃, DMSO-d₆) at a concentration that gives an absorbance of approximately 0.5-1.0 in the spectral region of interest.[6] A typical concentration is around 0.1 M.

  • Cell Assembly: Use a demountable cell with BaF₂ windows and a path length appropriate for the solvent and concentration (typically 100-200 µm).

  • Instrument Setup: Purge the spectrometer with dry nitrogen or air to minimize water and CO₂ interference. Set the desired spectral resolution (e.g., 4 cm⁻¹).

  • Data Acquisition:

    • Collect the VCD spectrum of the racemic mixture (if available) or the solvent to obtain a baseline.

    • Collect the VCD spectrum of the enantiopure sample.

    • For robust data, collect spectra in blocks of several hundred to a few thousand scans and average them.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final VCD spectrum.

IR Source IR Source Interferometer Interferometer IR Source->Interferometer Linear Polarizer Linear Polarizer Interferometer->Linear Polarizer PEM PEM Linear Polarizer->PEM Sample Sample PEM->Sample Detector Detector Sample->Detector FT & Demodulation FT & Demodulation Detector->FT & Demodulation VCD Spectrum VCD Spectrum FT & Demodulation->VCD Spectrum cluster_protocol DFT Calculation Protocol Start Start Conformational Search Conformational Search Geometry Optimization\n(DFT) Geometry Optimization (DFT) Conformational Search->Geometry Optimization\n(DFT) Frequency Calculation Frequency Calculation Geometry Optimization\n(DFT)->Frequency Calculation Chiroptical Property\nCalculation (VCD, ECD) Chiroptical Property Calculation (VCD, ECD) Frequency Calculation->Chiroptical Property\nCalculation (VCD, ECD) Boltzmann Averaging Boltzmann Averaging Chiroptical Property\nCalculation (VCD, ECD)->Boltzmann Averaging Final Simulated\nSpectrum Final Simulated Spectrum Boltzmann Averaging->Final Simulated\nSpectrum

Caption: Workflow for DFT calculation of chiroptical properties.

Data Analysis and Interpretation: A Case Study

The study by Daugey et al. provides an excellent dataset for demonstrating the power of this combined experimental and theoretical approach. [2]

Optical Rotation

The specific optical rotation of the this compound enantiomers was measured in various solvents and compared with values calculated using TD-DFT with the polarizable continuum model (PCM) to account for solvent effects.

SolventExperimental [α]D20 ((S,S)-enantiomer)Calculated [α]D20 ((S,S)-enantiomer)
Cyclohexane+17.0+18.7
CCl₄+16.0+16.7
CH₂Cl₂+10.0+11.1
Acetonitrile+8.0+8.8
DMSO+3.0+4.9
(Data sourced from Daugey et al., Chirality, 2018, 30(4), 342-350)
[2]
The excellent agreement between the experimental and calculated values, including the trend of decreasing specific rotation with increasing solvent polarity, provides strong evidence for the correct assignment of the absolute configuration. This trend is directly linked to the solvent-induced shift in the G+/G- conformational equilibrium.
Vibrational Circular Dichroism

The VCD spectra provide a much richer source of structural information. The experimental VCD spectrum of (S,S)-2,2'-Bioxirane in CCl₄ shows a distinct pattern of positive and negative bands. DFT calculations were able to perfectly reproduce this complex VCD spectrum, but only when the final spectrum was generated from a Boltzmann average of the G+ and G- conformers. [2]This demonstrates that a single-conformation model is insufficient and highlights the necessity of a thorough conformational analysis. The strong correlation between the experimental and the Boltzmann-averaged theoretical spectrum serves as a definitive confirmation of the absolute configuration.

Conclusion and Outlook

The chiroptical properties of this compound enantiomers offer a compelling case study in modern stereochemical analysis. This guide has outlined a robust, integrated strategy that combines enantioselective synthesis, precise spectroscopic measurement (VCD, ORD, ECD), and rigorous computational modeling (DFT). The causality behind each step—from the necessity of a full conformational search to the importance of solvent effects—has been emphasized to provide not just a protocol, but a field-proven methodology.

The excellent congruence between experimental data and theoretical predictions for this compound validates this approach as a powerful tool for determining the absolute configuration of chiral molecules. For researchers in drug development and related fields, the adoption of such a self-validating system of synthesis, measurement, and calculation is essential for ensuring the stereochemical integrity of new chemical entities.

References

  • Daugey, N., De Rycke, N., Brotin, T., & Buffeteau, T. (2018). Chiroptical properties of this compound. Chirality, 30(4), 342-350. [Link]
  • Grimme, S., Bannwarth, C., & Shushkov, P. (2017). A Robust and Accurate Tight-Binding Quantum Chemical Method for Structures, Vibrational Frequencies, and Noncovalent Interactions of Large Molecular Systems Parametrized for All spd-Block Elements (Z = 1–86). Journal of Chemical Theory and Computation, 13(4), 1989-2009.
  • Zhou, W., et al. (2024). A simple and rapid simultaneous measurement strategy for optical rotatory dispersion and circular dichroism. eLight. [Link]
  • Creative BioStructure. (n.d.). A Beginner's Guide to Circular Dichroism Spectroscopy. [Link]
  • Ehlert, S., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 126(32), 6033–6046. [Link]
  • Machajewski, T. D., & Wong, C. H. (1999). SYNTHESIS OF CHIRAL NON-RACEMIC DIOLS FROM (S,S)-1,2,3,4-DIEPOXYBUTANE: (2S,3S)-DIHYDROXY-1,4-DIPHENYLBUTANE. Organic Syntheses, 76, 101. [Link]
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). To study the Circular Dichroism of some substances with chiral chromophores. [Link]
  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (1995). The Theoretical Calculation of Vibrational Circular Dichroism Spectra.
  • Abbate, S., Longhi, G., & Lebon, F. (2011). Experimental methods for measuring optical rotatory dispersion. Chirality, 23(8), 711-716. [Link]
  • Srebro-Hooper, M., et al. (2022). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Radboud Repository. [Link]
  • Polavarapu, P. L. (2002). VCD Spectroscopy for Organic Chemists. Wiley. [Link]
  • Kirchner, B., et al. (2020). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Bohrium. [Link]
  • Beyramabadi, S. A. (2014).
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). To study the Optical Rotatory Dispersion (ORD) of some chiral substances. [Link]
  • Carreira, E. M., & Kvaerno, L. (2018). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling.
  • Nistri, D., et al. (2021). Time-Resolved Circular Dichroism in Molecules: Experimental and Theoretical Advances. MDPI. [Link]
  • Amanote Research. (2018). (PDF) Chiroptical Properties of this compound - Chirality. [Link]
  • Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(7), 466-475. [Link]
  • Wu, S., et al. (2022). Biocatalytic Thionation of Epoxides for Enantioselective Synthesis of Thiiranes. Angewandte Chemie International Edition, 61(46), e202212589. [Link]
  • Autschbach, J., Nitsch-Velasquez, L., & Rudolph, M. (2011). Time-dependent density functional response theory for electronic chiroptical properties of chiral molecules. Topics in Current Chemistry, 298, 1-98. [Link]
  • Benkovics, T., et al. (n.d.). Enantioselective Preparation of (S)
  • Dove, A. P., & Li, H. (2017). Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews, 117(18), 12065–12099. [Link]
  • Di Donato, M., et al. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules, 27(6), 1801. [Link]
  • Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry, 13(2), 224-229. [Link]

Sources

In-Depth Technical Guide to the Thermodynamic Stability of 2,2'-Bioxirane Conformers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformational isomers of 2,2'-bioxirane (also known as 1,2:3,4-diepoxybutane). As a molecule of significant interest in synthetic chemistry and drug development, a thorough understanding of its conformational landscape is paramount for predicting its reactivity, designing stereoselective syntheses, and understanding its interactions in biological systems. This document delves into the conformational preferences of both the chiral (2R,2'R and 2S,2'S) and the achiral meso (2R,2'S) diastereomers, integrating high-level computational data with experimental spectroscopic insights. We will explore the subtle interplay of intramolecular forces, including steric hindrance, dipole-dipole interactions, and hyperconjugation, that govern the relative stabilities of the various conformers. Detailed computational and experimental protocols are provided to serve as a practical resource for researchers in the field.

Introduction: The Structural Significance of this compound

This compound is a versatile diepoxide that serves as a valuable building block in organic synthesis. Its two stereogenic centers give rise to three stereoisomers: a pair of enantiomers, (2R,2'R)- and (2S,2'S)-2,2'-bioxirane, and a meso compound, (2R,2'S)-2,2'-bioxirane.[1] The presence of two strained oxirane rings imparts high reactivity, making it a useful precursor for the synthesis of a variety of complex molecules, including pharmaceuticals and natural products.

The molecule's flexibility arises from rotation around the central C2-C2' single bond, leading to the existence of several conformational isomers, or conformers. The relative populations of these conformers at equilibrium are dictated by their thermodynamic stability, which in turn is governed by a delicate balance of intramolecular interactions. A comprehensive understanding of this conformational landscape is crucial for predicting the molecule's physical properties, chiroptical behavior, and reactivity in chemical transformations.

Conformational Landscape of Chiral this compound

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences of the chiral enantiomers of this compound.[2] These studies have identified three key low-energy conformers: two gauche conformers, denoted as G+ and G-, and a higher-energy cis (or syn-periplanar) conformer.

Gauche Conformers: The Predominant Species

The most stable conformations of chiral this compound are the two gauche conformers, G+ and G-. In these arrangements, the two oxirane rings are staggered relative to each other. DFT calculations at the B3LYP/aug-cc-pVTZ level of theory have shown that in the gas phase, the G+ and G- conformers exist in nearly equal populations, with the G+ conformer being slightly more abundant.[2]

ConformerGibbs Population (Gas Phase)O-C-C-O Dihedral Angle (approx.)
G+51%+60°
G-44%-60°
cis5%

Table 1: Calculated Gibbs free energy populations of the major conformers of chiral this compound in the gas phase.[2]

The preference for the gauche conformation over the anti conformation (which is not a minimum on the potential energy surface) is a manifestation of the gauche effect . This phenomenon, often observed in molecules with electronegative substituents on adjacent carbons, arises from a combination of stabilizing and destabilizing interactions.

Intramolecular Interactions Governing Stability

The thermodynamic stability of the gauche conformers is a result of a complex interplay of several intramolecular forces:

  • Hyperconjugation: This is a key stabilizing interaction where there is delocalization of electron density from a filled bonding orbital (typically a C-H σ orbital) to an adjacent empty or partially filled anti-bonding orbital (σ). In the gauche conformers of this compound, there is a favorable overlap between C-H σ orbitals and the anti-bonding C-O σ orbitals of the adjacent oxirane ring. This interaction is maximized in the staggered gauche arrangement.

  • Dipole-Dipole Interactions: Each oxirane ring possesses a significant dipole moment due to the electronegative oxygen atom. In the gauche conformers, these dipoles are oriented in a way that minimizes repulsion, contributing to their stability. In contrast, the cis conformer exhibits significant dipole-dipole repulsion, leading to its higher energy.

  • Steric Hindrance: While the gauche arrangement is electronically favored, there is some degree of steric repulsion between the two oxirane rings. However, this is outweighed by the stabilizing electronic effects. The cis conformer suffers from the most significant steric strain due to the eclipsing of the two rings.

The High-Energy Cis Conformer

The cis conformer, where the two oxirane rings are eclipsed, is the least stable of the three low-energy conformers, accounting for only about 5% of the population in the gas phase.[2] Its higher energy is primarily due to increased torsional strain and unfavorable steric and electrostatic interactions between the two rings being in close proximity.

Conformational Analysis of Meso-2,2'-Bioxirane

The conformational landscape of the achiral meso diastereomer of this compound presents a different energetic profile compared to its chiral counterparts. Due to its plane of symmetry, the two gauche conformers are enantiomeric and therefore have equal energy.

Computational studies have revealed that for meso-2,2'-bioxirane, the most stable conformation is an anti-periplanar arrangement, where the two oxirane rings are positioned 180° apart. This is in stark contrast to the chiral enantiomers where the gauche conformers are favored.

DiastereomerMost Stable Conformer
Chiral (RR/SS)Gauche (G+ and G-)
Meso (RS)Anti

Table 2: Comparison of the most stable conformers for the chiral and meso diastereomers of this compound.

The preference for the anti conformation in the meso isomer is primarily driven by the minimization of steric hindrance between the two oxirane rings. In this arrangement, the bulky groups are positioned as far apart as possible.

Experimental and Computational Protocols

The determination of the thermodynamic stability of this compound conformers relies on a synergistic approach combining computational modeling and experimental spectroscopy.

Computational Workflow for Conformational Analysis

A robust computational workflow is essential for accurately predicting the relative energies and geometries of the conformers.

Step-by-Step Computational Protocol:

  • Initial Structure Generation: Generate initial 3D structures of the different conformers (gauche, anti, cis) for both the chiral and meso diastereomers.

  • Geometry Optimization: Perform geometry optimizations for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ). This step locates the minimum energy structures on the potential energy surface.

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.

  • Relative Energy Calculation: Calculate the relative energies of the conformers based on their electronic energies, enthalpies, or Gibbs free energies. The Gibbs free energy is the most relevant for determining thermodynamic stability at a given temperature.

  • Solvent Effects (Optional but Recommended): To model the behavior in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during the geometry optimization and energy calculations. The polarity of the solvent can significantly influence the relative populations of the conformers.[2]

G cluster_0 Computational Workflow A Initial 3D Structures (Gauche, Anti, Cis) B Geometry Optimization (DFT: B3LYP/aug-cc-pVTZ) A->B Optimize C Frequency Calculation (Confirm Minima, Obtain Thermo Data) B->C Verify D Calculate Relative Energies (ΔE, ΔH, ΔG) C->D Analyze E Incorporate Solvent Model (PCM) (Optional) D->E Refine for Solution Phase

Caption: A typical computational workflow for the conformational analysis of this compound.

Experimental Validation: Chiroptical Spectroscopy

Experimental techniques, particularly chiroptical spectroscopies like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful tools for validating the computational predictions and providing insights into the solution-phase conformational equilibria.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since each conformer has a unique 3D structure, it will also have a distinct VCD spectrum. By comparing the experimentally measured VCD spectrum of a sample with the Boltzmann-averaged theoretical spectra of the calculated conformers, one can determine the relative populations of the conformers in solution.[2]

  • Raman Optical Activity (ROA): ROA is a complementary technique to VCD that measures the difference in the intensity of right and left circularly polarized light scattered from a chiral molecule. ROA is particularly sensitive to the stereochemistry of the molecular backbone and can provide valuable information about conformational preferences.

The excellent agreement between the experimentally measured VCD and ROA spectra and the DFT-calculated, Boltzmann-averaged spectra for the G+ and G- conformers provides strong evidence for the accuracy of the computational model.[2]

G cluster_1 Experimental Validation cluster_2 Outcome Exp Experimental Measurement (VCD/ROA Spectra) Result Determination of Conformer Populations in Solution Exp->Result Comp Computational Prediction (Boltzmann-Averaged Spectra of Conformers) Comp->Exp Comparison

Caption: The synergistic relationship between experimental spectroscopy and computational chemistry in determining conformational populations.

Conclusion

The thermodynamic stability of this compound conformers is a nuanced subject governed by a delicate balance of electronic and steric effects. For the chiral enantiomers, the gauche conformers are significantly more stable than the cis conformer, a preference driven by the gauche effect, which in this system is dominated by stabilizing hyperconjugative interactions and favorable dipole-dipole alignments. In contrast, the meso diastereomer favors an anti conformation to minimize steric repulsion. The combination of high-level DFT calculations and chiroptical spectroscopies like VCD and ROA provides a powerful and self-validating approach to unraveling the complex conformational landscape of this important synthetic building block. The methodologies and insights presented in this guide offer a robust framework for researchers and drug development professionals to understand and predict the behavior of this compound and related molecules in their respective applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92270, (2R,2'R)-2,2'-Bioxirane.
  • Daugey, N., De Rycke, N., Brotin, T., & Buffeteau, T. (2018). Chiroptical properties of this compound. Chirality, 30(4), 342-350. [Link]

Sources

An In-depth Technical Guide to 2,2'-Bioxirane for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,2'-Bioxirane, more commonly known in the scientific community as 1,2:3,4-diepoxybutane (DEB), is a highly reactive, bifunctional electrophilic compound. Its structure, featuring two strained oxirane (epoxide) rings, makes it a potent cross-linking agent. This unique reactivity profile has established DEB as a valuable tool in diverse scientific fields, from a fundamental building block in stereoselective synthesis and a cross-linker in polymer science to a critical diagnostic agent for the rare genetic disorder Fanconi anemia.[1][2] However, this same reactivity renders it a significant carcinogen and mutagen, primarily through its action as a DNA alkylating agent.[3][4] This guide provides an in-depth exploration of this compound's physicochemical properties, synthesis, core reactivity, key applications, and essential safety protocols, designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile yet hazardous molecule.

Core Physicochemical Properties and Stereochemistry

This compound is a colorless, hydrophilic, and flammable liquid.[1][2] Its chemical identity is defined not just by its formula but by its stereochemistry, existing as a racemic mixture and distinct stereoisomers. The specific isomer used is often critical for its application, particularly in biological systems and asymmetric synthesis.

PropertyValueSource(s)
IUPAC Name 2,2′-Bioxirane[1]
Common Names 1,2:3,4-Diepoxybutane (DEB), Butadiene diepoxide[1][5][6]
Molecular Formula C₄H₆O₂[5]
Molecular Weight 86.09 g/mol [1][5]
Density 1.113 g/cm³ (18 °C)[1]
Boiling Point 138 °C (280 °F)[1]
Melting Point 4 °C (39 °F)[1]
CAS Numbers Isomeric Mixture: 1464-53-5 D/L (racemic): 298-18-0 (2S,2'S)- / L-form: 30031-64-2 (2R,2'R)- / D-form: 30419-67-1 meso-form: 564-00-1[1][7][8][9]
The Importance of Stereoisomers

The four-carbon backbone of this compound contains two stereogenic centers, leading to three stereoisomers: a pair of enantiomers ((2R,2'R)- and (2S,2'S)-) and an achiral meso compound ((2R,2'S)-). The biological and chemical reactivity can differ significantly between these forms. For instance, in toxicological studies and asymmetric synthesis, using a specific, chirally pure isomer is essential for reproducible and mechanistically informative results.[10]

G cluster_isomers Stereoisomers of this compound cluster_mixture General Form racemic Racemic Mixture (D/L) CAS: 298-18-0 d_form (2R,2'R)-Bioxirane (D-form) CAS: 30419-67-1 racemic->d_form contains l_form (2S,2'S)-Bioxirane (L-form) CAS: 30031-64-2 racemic->l_form contains meso meso-Bioxirane ((2R,2'S)-form) CAS: 564-00-1 isomeric_mix Isomeric Mixture CAS: 1464-53-5 isomeric_mix->racemic comprises isomeric_mix->meso comprises

Caption: Structural relationship of this compound stereoisomers.

Synthesis and Core Reactivity

Synthetic Pathways

This compound is typically synthesized through the epoxidation of 1,3-butadiene. For research applications requiring high stereochemical purity, methods such as the Sharpless asymmetric epoxidation of corresponding allylic alcohols are employed.[11] This approach provides experimental control over the stereochemistry of the final product, which is crucial for studying enantioselective biological effects or for use as a chiral building block in synthesizing complex molecules like polypropionates.[11]

G start Chiral Allylic Alcohol epoxidation Asymmetric Epoxidation (e.g., Sharpless Reagent) start->epoxidation epoxide Chiral Epoxide Intermediate epoxidation->epoxide conversion Multi-step Conversion epoxide->conversion product Enantiopure This compound conversion->product

Caption: Conceptual workflow for stereoselective synthesis.

Mechanism of Action: The Bifunctional Electrophile

The reactivity of this compound is dominated by the high ring strain of its two epoxide groups.[1][12] These rings are susceptible to nucleophilic attack, leading to ring-opening. As a bifunctional molecule, it can react at two distinct sites, making it an exceptionally effective cross-linking agent.

In biological systems, its primary mode of toxicity stems from its ability to alkylate and cross-link DNA. Nucleophilic sites on DNA bases, particularly the N7 and N1 positions of guanine, attack one of the epoxide rings.[4] Following this initial alkylation, the second epoxide ring can react with another nucleophile on the same or an opposing DNA strand, resulting in intra- or inter-strand cross-links. These lesions are highly cytotoxic and mutagenic as they block DNA replication and transcription.[1]

G cluster_steps DNA Cross-linking Mechanism DEB This compound (DEB) step1 Step 1: Mono-alkylation Nucleophilic attack from Guanine N7 opens first epoxide ring. DEB->step1 DNA1 DNA Strand 1 (Guanine N7) DNA1->step1 DNA2 DNA Strand 2 (Guanine N7) step2 Step 2: Cross-linking Second epoxide reacts with another nucleophile. DNA2->step2 step1->step2 lesion Inter-strand Cross-link (ICL) Blocks DNA Replication/Transcription step2->lesion

Caption: Mechanism of DEB-induced DNA inter-strand cross-linking.

Key Applications in Scientific Research

Diagnostic Tool for Fanconi Anemia (The DEB Test)

The most prominent biomedical application of this compound is in the diagnosis of Fanconi anemia (FA), a rare genetic disease characterized by bone marrow failure, congenital abnormalities, and a predisposition to cancer.[2] The underlying cause of FA is a defect in the DNA repair machinery, specifically the pathway responsible for repairing inter-strand cross-links.[2] Cells from FA patients are therefore exquisitely sensitive to DNA cross-linking agents like DEB.

The "DEB test" is the gold standard for FA diagnosis. It involves exposing patient-derived lymphocytes to a low concentration of DEB and analyzing the resulting chromosomal aberrations (breaks, radial formations). A significantly elevated level of chromosomal breakage compared to control cells confirms the FA diagnosis.

This protocol is a self-validating system, requiring the simultaneous processing of a healthy control and a positive control (if available) to ensure the assay is performing correctly.

  • Sample Preparation:

    • Collect peripheral blood samples from the patient and a healthy control into sodium heparin tubes.

    • Establish lymphocyte cultures from both samples using standard methods (e.g., RPMI-1640 medium supplemented with fetal bovine serum and a mitogen like phytohemagglutinin).

  • DEB Exposure:

    • After 48 hours of incubation, establish four sub-cultures for both the patient and the control.

    • Treat two sub-cultures from each individual with a final concentration of 0.1 µg/mL of this compound.

    • Treat the remaining two sub-cultures with solvent (culture medium) as untreated controls.

    • Incubate all cultures for an additional 24 hours.

  • Metaphase Arrest and Harvesting:

    • Add a spindle poison (e.g., Colcemid) to all cultures to arrest cells in metaphase.

    • Incubate for 1-2 hours.

    • Harvest the cells by centrifugation.

  • Slide Preparation:

    • Treat the cell pellet with a hypotonic potassium chloride solution to swell the cells.

    • Fix the cells using a freshly prepared 3:1 mixture of methanol and acetic acid (Carnoy's fixative). Repeat the fixation step three times.

    • Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Analysis:

    • Stain the slides with Giemsa.

    • Score 50-100 metaphase spreads per sub-culture under a microscope for chromosomal aberrations (e.g., breaks, gaps, radial figures).

    • Validation: The healthy control should show a low level of spontaneous breakage and a minimal increase upon DEB treatment. The patient sample is considered positive if it shows a statistically significant, high level of breakage in the DEB-treated cultures compared to both its own baseline and the treated control.

G start Blood Sample (Patient & Control) culture Establish Lymphocyte Cultures start->culture treat Treat with DEB (0.1 µg/mL) and Solvent Control culture->treat arrest Arrest Cells in Metaphase (Colcemid) treat->arrest harvest Harvest & Fix Cells arrest->harvest analyze Score Chromosomal Breaks on Slides harvest->analyze result Diagnostic Result analyze->result

Caption: Workflow for the DEB diagnostic test for Fanconi Anemia.

Application in Cancer Research

As a known metabolite of the industrial chemical 1,3-butadiene, DEB is a subject of intense study in toxicology and cancer research.[13] It serves as a model carcinogen to investigate the mechanisms of chemical-induced DNA damage, the cellular response to this damage, and the signaling pathways that can lead to oncogenesis. Recent studies have shown that DEB can modulate critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which are often dysregulated in cancers like prostate cancer.[13]

Toxicology and Safe Handling

This compound is classified as a carcinogen and is highly toxic.[3] Its high reactivity and ability to be absorbed through the skin and respiratory tract demand stringent safety protocols.[14][15]

  • Carcinogenicity: Classified as a Group 1 carcinogen ("Carcinogenic to humans") by IARC and "Reasonably anticipated to be a human carcinogen" by the NTP. Experimental studies have shown it causes tumors in multiple rodent species across various exposure routes.[1][16]

  • Acute Toxicity: Fatal if inhaled or in contact with skin.[15] It is a severe irritant to the skin, eyes, and respiratory system.[14] Exposure can cause delayed effects, including severe eye irritation and respiratory distress.[14]

  • Mutagenicity: It is a potent germ cell mutagen.[15]

  • Engineering Controls: All work must be conducted within a certified chemical fume hood to prevent inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, Viton). Double-gloving is recommended. Always inspect gloves before use.

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[15]

    • Lab Coat: A chemically resistant lab coat or apron must be worn.

  • Handling:

    • Avoid all contact with skin, eyes, and clothing.

    • Keep away from heat, sparks, and open flames.

    • Use non-sparking tools and ensure containers are properly bonded and grounded to prevent static discharge.[15]

  • Spill & Emergency Procedures:

    • In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15]

    • For spills, evacuate the area. Use a non-combustible absorbent material for containment and dispose of it as hazardous waste.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials. Store locked up.[15]

Conclusion

This compound (Diepoxybutane) is a molecule of profound duality. Its potent and specific reactivity as a bifunctional electrophile makes it an indispensable tool for diagnosing Fanconi anemia and a valuable cross-linking agent and synthetic intermediate. Simultaneously, these very properties make it a dangerous carcinogen and mutagen that requires the utmost care in handling. For the informed researcher, a deep understanding of its chemistry, applications, and hazards is paramount to leveraging its scientific utility while ensuring complete safety.

References

  • Diepoxybutane - Wikipedia. (n.d.).
  • This compound. (n.d.). NIST Chemistry WebBook.
  • This compound. (n.d.). NIST Chemistry WebBook.
  • This compound, (2S,2'S)-. (n.d.). NIST Chemistry WebBook.
  • This compound, (2R,2'R)-rel-. (n.d.). US EPA System of Registries.
  • Diepoxybutane. (2021). 15th Report on Carcinogens. National Toxicology Program, Department of Health and Human Services.
  • (2R,2'R)-2,2'-Bioxirane. (n.d.). PubChem.
  • RoC Profile: Diepoxybutane. (n.d.). National Toxicology Program.
  • rel-(2R,2′S)-2,2′-Bioxirane. (n.d.). CAS Common Chemistry.
  • Butadiene diepoxide Spectrum. (n.d.). SpectraBase.
  • Diepoxybutane. (n.d.). PubChem.
  • The Environmental Carcinogen Diepoxybutane Modulates the PI3K/AKT/mTOR and Wnt Cell Signaling Pathways in DU145 Prostate Cancer Cell Organoids. (2024). Fortune Journals.
  • Chiroptical properties of this compound. (n.d.). ResearchGate.
  • Diepoxybutan - Wikipedia (German). (n.d.).
  • Reaction of 1,2,3,4-diepoxybutane with 2'-deoxyguanosine. (2005). PubMed.
  • Bioactive Steroids Bearing Oxirane Ring. (n.d.). MDPI.
  • Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products. (n.d.). MDPI.
  • Synthesis of Bio-Based Epoxy Resins. (n.d.). Wiley-VCH.

Sources

"solubility and reactivity of 2,2'-Bioxirane in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Reactivity of 2,2'-Bioxirane for Researchers and Drug Development Professionals

Introduction

This compound, known systematically as 1,2:3,4-diepoxybutane (DEB), is a bifunctional electrophile of significant interest in synthetic chemistry, polymer science, and toxicology.[1][2] Its structure, consisting of two strained oxirane (epoxide) rings connected by a C-C bond, makes it a highly reactive and versatile building block. This reactivity, primarily driven by the relief of ring strain, allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including cross-linking agents for polymers and key intermediates in drug development.[1][3]

However, this high reactivity also underlies its notable toxicity and carcinogenic properties, necessitating careful handling and a thorough understanding of its chemical behavior.[2][4] This guide offers a deep dive into the solubility and reactivity of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this potent chemical entity.

A critical aspect of this compound's chemistry is its stereoisomerism. The molecule exists in three distinct stereoisomeric forms: two enantiomers, (2R,2'R)- and (2S,2'S)-bioxirane, and an achiral meso-diastereomer, (2R,2'S)-bioxirane.[1][5] The stereochemistry of the starting bioxirane can profoundly influence the stereochemical outcome of its reactions, a crucial consideration in asymmetric synthesis.

Caption: Stereoisomeric forms of this compound.

Section 1: Physicochemical Properties and Solubility

A comprehensive understanding of this compound's physical properties is essential for its practical application, from designing reaction conditions to ensuring safe storage and handling.

Summary of Physical Properties

The key physical properties of this compound (isomeric mixture, unless specified) are summarized below. It is important to note that properties like melting point can vary between the pure stereoisomers.[6][7]

PropertyValueReference(s)
Synonyms 1,2:3,4-Diepoxybutane, Butadiene diepoxide[1][2][8]
Molecular Formula C₄H₆O₂[1]
Molar Mass 86.09 g/mol [1][8]
Appearance Colorless to pale yellow liquid[5]
Density ~1.113 g/cm³ at 20-25 °C[1]
Melting Point 4 °C (D/L mixture); -19 °C (meso)[1][6]
Boiling Point 138 °C at 760 mmHg[1]
Flash Point 45.6 °C (114 °F)[5]
Solubility Profile
  • Water : this compound is considered miscible or highly soluble in water (≥100 mg/mL).[1][5] This is attributed to the ability of its two polar ether oxygen atoms to form hydrogen bonds with water. However, this solubility is complicated by a slow hydrolysis reaction, where water acts as a nucleophile to open the epoxide rings, ultimately forming 1,2,3,4-butanetetrol.[5] This reaction is accelerated by acidic or basic conditions.

  • Polar Aprotic Solvents (e.g., THF, Acetone, DMF, DMSO) : High solubility is expected in these solvents. The polar nature of the C-O bonds in the epoxide rings allows for strong dipole-dipole interactions with polar aprotic solvents, making them excellent media for conducting reactions with this compound.

  • Polar Protic Solvents (e.g., Ethanol, Methanol) : this compound is miscible with simple alcohols. However, these solvents can also act as nucleophiles, leading to solvolysis (ring-opening by the solvent molecule). This reaction is typically slow at room temperature but can become significant upon heating or in the presence of acid or base catalysts.[5]

  • Non-Polar & Halogenated Solvents (e.g., Toluene, Hexane, Dichloromethane, Chloroform) : The C4 hydrocarbon backbone of the molecule imparts significant non-polar character, allowing for good solubility in these solvents through van der Waals interactions. Dichloromethane and other non-polar solvents are often used for extraction from aqueous solutions.[9] Studies on its chiroptical properties have been conducted in solvents like benzene, CCl₄, and CS₂, confirming its solubility.[10]

Experimental Protocol: Solubility Determination

For researchers needing precise solubility data in a specific solvent system, the following isothermal shake-flask method provides a reliable framework.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Methodology:

  • Preparation : Add an excess amount of this compound to a known volume of the test solvent in a sealed, airtight vial. The presence of undissolved bioxirane as a separate phase is essential to ensure saturation.

  • Equilibration : Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, cease agitation and allow the mixture to stand in the isothermal bath for several hours to permit the undissolved bioxirane to settle.

  • Sampling : Carefully extract an aliquot of the clear, supernatant (saturated solution) using a syringe fitted with a sub-micron filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved micro-droplets.

  • Quantification : Accurately dilute the filtered aliquot with a suitable solvent (one in which bioxirane is fully miscible, like acetonitrile or THF). Analyze the concentration of this compound using a pre-calibrated analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

  • Calculation : Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_0 Solubility Determination Workflow prep 1. Prepare Supersaturated Mixture equil 2. Equilibrate at Constant Temperature prep->equil sep 3. Allow Phase Separation equil->sep sample 4. Filtered Sampling of Supernatant sep->sample quant 5. Dilute and Quantify (GC/HPLC) sample->quant calc 6. Calculate Solubility quant->calc

Caption: Workflow for experimental determination of solubility.

Section 2: Reactivity and Reaction Mechanisms

The chemistry of this compound is dominated by the nucleophilic ring-opening of its strained epoxide rings. The regiochemical and stereochemical outcomes of these reactions are highly predictable and depend critically on the reaction conditions.

The Driving Force: Ring Strain

Epoxides are three-membered cyclic ethers with internal C-C-O bond angles of approximately 60°. This severe deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized atoms creates significant angle strain and torsional strain.[11] Nucleophilic attack on one of the epoxide carbons leads to the opening of the ring, which releases this strain energy. This thermodynamic driving force makes epoxides far more reactive towards nucleophiles than their acyclic ether counterparts.[11]

Nucleophilic Ring-Opening: Regioselectivity is Key

The central principle governing the reactivity of unsymmetrical epoxides, including derivatives of this compound, is the regioselectivity of nucleophilic attack. The outcome is dictated by whether the reaction is conducted under basic/neutral or acidic conditions.

G start This compound + Nucleophile cond Reaction Conditions? start->cond basic Basic / Neutral (Strong Nucleophile) cond->basic  Basic acidic Acidic (Weak Nucleophile) cond->acidic  Acidic mech_sn2 Mechanism: SN2 basic->mech_sn2 mech_sn1 Mechanism: SN1-like acidic->mech_sn1 attack_less Attack at Less Substituted Carbon (Steric Control) mech_sn2->attack_less attack_more Attack at More Substituted Carbon (Electronic Control) mech_sn1->attack_more

Caption: Regioselectivity decision pathway for epoxide ring-opening.

Under basic or neutral conditions, the reaction proceeds via a standard Sₙ2 mechanism . The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, this attack preferentially occurs at the less substituted carbon atom .[12][13][14] The reaction results in an inversion of stereochemistry at the site of attack.

Mechanism:

  • A strong nucleophile (e.g., RO⁻, R₂N⁻, RMgX, N₃⁻) performs a backside attack on the less sterically hindered epoxide carbon.

  • The C-O bond breaks, with the electrons moving to the oxygen atom, forming an alkoxide intermediate.

  • A subsequent acidic workup protonates the alkoxide to yield the final neutral alcohol product.[13]

Under acidic conditions, the mechanism is more complex and has characteristics of both Sₙ1 and Sₙ2 reactions.[12][15] The epoxide oxygen is first protonated by the acid, creating a good leaving group (a hydroxyl group) and activating the ring toward attack by even weak nucleophiles (e.g., H₂O, ROH, RNH₂). This protonation event leads to a transition state with significant positive charge buildup on the epoxide carbons. This partial positive charge is better stabilized on the more substituted carbon through hyperconjugation. Consequently, the nucleophile preferentially attacks the more substituted carbon.[11][15][16]

Mechanism:

  • The epoxide oxygen is rapidly protonated in the acidic medium.

  • The nucleophile attacks the more substituted carbon from the backside (anti-periplanar to the C-O bond).

  • The C-O bond breaks to relieve the ring strain, forming the product directly after deprotonation of the nucleophile if necessary.

Reactions with Common Nucleophiles
  • Amines : The reaction with primary or secondary amines is a cornerstone for synthesizing β-amino alcohols, which are crucial structural motifs in many pharmaceuticals.[17][18] Under neutral or heated conditions, the amine attacks the less substituted carbon. The reaction rate is influenced by the nucleophilicity of the amine; electron-donating groups on the amine enhance reactivity, while steric bulk can hinder it.[17]

  • Alcohols and Water (Solvolysis) : In the presence of an acid catalyst, alcohols and water open the epoxide ring at the more substituted position to form β-hydroxy ethers and diols, respectively. Under basic conditions (using an alkoxide), attack occurs at the less substituted carbon.

  • Thiols : Thiols are excellent nucleophiles and readily open epoxide rings.[19] Their conjugate bases, thiolates (RS⁻), are even more potent and will attack the less substituted carbon in an Sₙ2 fashion.[20]

  • Carbon Nucleophiles : Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful carbon nucleophiles that attack the less substituted carbon to form new C-C bonds, leading to the synthesis of more complex alcohols after workup.[12][13]

Experimental Protocol: Synthesis of a Diamino Alcohol

This protocol details the reaction of (D,L)-2,2'-bioxirane with benzylamine, a representative primary amine, under neutral conditions.

Objective: To synthesize 1,4-bis(benzylamino)butane-2,3-diol.

Materials:

  • (D,L)-2,2'-Bioxirane (1.0 eq)

  • Benzylamine (2.2 eq)

  • Ethanol (as solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Methodology:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 0.5 M solution).

  • Addition of Nucleophile : Add benzylamine (2.2 eq) to the solution at room temperature. A slight exotherm may be observed.

  • Reaction : Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bioxirane is consumed.

  • Workup : Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1,4-bis(benzylamino)butane-2,3-diol.

  • Characterization : Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards : It is a flammable liquid and vapor.[4] It is classified as toxic if swallowed and fatal in contact with skin or if inhaled.[4] It causes severe skin burns and eye damage. Furthermore, it is recognized as a mutagen and a carcinogen.[2][4]

  • Handling : Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[4][5] For operations where aerosols or vapors may be generated, a NIOSH-approved respirator is required. Use non-sparking tools and ground all equipment to prevent static discharge.[21]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored under refrigeration and kept away from heat, sparks, open flames, acids, bases, and oxidizing agents.[5][21]

Conclusion

This compound is a potent and versatile diepoxide whose synthetic utility is rooted in the predictable and controllable ring-opening of its strained oxirane rings. Its solubility in a wide range of organic solvents makes it adaptable to diverse reaction setups. The key to harnessing its reactivity lies in understanding the fundamental mechanistic dichotomy: under basic/neutral conditions, strong nucleophiles attack the less hindered carbon via an Sₙ2 pathway, while under acidic conditions, even weak nucleophiles are directed to the more substituted carbon via an Sₙ1-like mechanism. This predictable regioselectivity, combined with the inherent stereospecificity (inversion of configuration) of the ring-opening, makes this compound a powerful tool for the stereocontrolled synthesis of 1,4-difunctionalized butane scaffolds, which are of enduring importance in materials science and medicinal chemistry.

References

  • Pecul, M., & Zborowski, K. (2005). Chiroptical properties of this compound.
  • National Center for Biotechnology Information. (n.d.). (2R,2'R)-2,2'-Bioxirane.
  • Wikipedia. (n.d.). Diepoxybutane. Wikipedia. [Link]
  • National Center for Biotechnology Information. (n.d.). Diepoxybutane.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
  • Environmental Technology Research Center. (n.d.). Analytical Methods.
  • Crotti, S., et al. (2014). Connecting the Chemical and Biological Reactivity of Epoxides. Chemical Research in Toxicology. [Link]
  • NIST. (n.d.). This compound, (2S,2'S)-. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). IR Spectrum for this compound. NIST Chemistry WebBook. [Link]
  • CAS. (n.d.). rel-(2R,2′S)-2,2′-Bioxirane. CAS Common Chemistry. [Link]
  • Wang, X., et al. (2019).
  • Kaur, N. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles.
  • CAS. (n.d.). (S,S)-2,2′-Bioxirane. CAS Common Chemistry. [Link]
  • ResearchGate. (n.d.). Reactivity comparison between alcohol and thiol.
  • NIST. (n.d.).
  • LibreTexts Chemistry. (2021). Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. [Link]
  • Papageorgiou, E., & Tsoungas, P. (2010). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. [Link]
  • Wiley. (n.d.). Organic Chemistry: A Tenth Edition - Reactions of Epoxides: Ring-Opening. Wiley. [Link]
  • YouTube. (2021). Synthesis of Epoxide (Oxirane). YouTube. [Link]
  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]
  • Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]
  • Master Organic Chemistry. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
  • Reactory. (n.d.). Reactions of Epoxides. Reactory. [Link]
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. [Link]
  • Khan Academy. (n.d.). Alcohols, ethers, epoxides, sulfides. Khan Academy. [Link]
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
  • YouTube. (2017). Organic Chemistry | Ether & Epoxide Mechanisms & Reactions. YouTube. [Link]
  • YouTube. (2018). Epoxides Reactions Stereochemistry. YouTube. [Link]

Sources

Enantioselective Synthesis of (2R,2'R)-Bioxirane: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2R,2'R)-Bioxirane, a C2-symmetric diepoxide, represents a highly valuable chiral building block in modern organic synthesis. Its stereodefined structure serves as a versatile precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and chiral ligands. This technical guide provides an in-depth exploration of the primary methodologies for the enantioselective synthesis of (2R,2'R)-bioxirane. We will delve into the strategic application of chiral pool starting materials, specifically D-mannitol, and the powerful technique of asymmetric dihydroxylation of 1,3-butadiene. Furthermore, this guide will touch upon the potential of enzymatic kinetic resolution as an alternative approach. The underlying principles, mechanistic details, and step-by-step experimental protocols are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize and utilize this important chiral synthon.

Introduction: The Significance of (2R,2'R)-Bioxirane in Asymmetric Synthesis

The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Chiral molecules often exhibit significantly different pharmacological activities, with one enantiomer being therapeutically active while the other may be inactive or even detrimental. (2R,2'R)-Bioxirane, with its two stereogenic centers of defined R configuration, is a potent chiral dielectrophile. The inherent strain of the oxirane rings, coupled with their C2-symmetry, allows for predictable and stereocontrolled nucleophilic ring-opening reactions, leading to the formation of valuable 1,4-difunctionalized butane scaffolds. These scaffolds are integral to the synthesis of numerous complex molecular architectures.

This guide is structured to provide a comprehensive understanding of the most reliable and efficient methods for the enantioselective synthesis of (2R,2'R)-bioxirane, empowering chemists to leverage its synthetic potential.

Chiral Pool Synthesis: A Strategy from D-Mannitol

The "chiral pool" approach leverages naturally occurring, enantiomerically pure compounds as starting materials. D-mannitol, a readily available and inexpensive sugar alcohol, serves as an excellent precursor for the synthesis of (2R,2'R)-bioxirane, as its inherent stereochemistry can be directly translated to the target molecule.

Rationale and Mechanistic Considerations

The synthetic strategy involves the transformation of the six-carbon backbone of D-mannitol into the four-carbon core of bioxirane. This is achieved by first protecting the central diol and then converting the terminal diols into epoxides. The key steps involve:

  • Protection: Selective protection of the C3 and C4 hydroxyl groups of D-mannitol as an acetonide. This directs the subsequent reactions to the terminal hydroxyl groups.

  • Activation: Conversion of the terminal primary hydroxyl groups (C1, C2, C5, and C6) into good leaving groups, typically tosylates or mesylates.

  • Cyclization: Intramolecular nucleophilic substitution (Williamson ether synthesis) under basic conditions to form the two epoxide rings.

  • Deprotection: Removal of the protecting group to yield the final (2R,2'R)-bioxirane. A more direct route involves the formation of a dianhydro-isopropylidene-mannitol intermediate which can be subsequently deprotected.

The stereochemistry of D-mannitol dictates the (R,R) configuration of the final bioxirane.

Experimental Workflow

The following diagram illustrates the synthetic pathway from D-mannitol to (2R,2'R)-bioxirane.

G mannitol D-Mannitol protected_mannitol 1,2:5,6-Di-O-isopropylidene-D-mannitol mannitol->protected_mannitol 2,2-dimethoxypropane, SnCl2 diol 3,4-O-Isopropylidene-D-mannitol protected_mannitol->diol Acetic acid, water dianhydro 1,2:5,6-Dianhydro-3,4-O- isopropylidene-D-mannitol diol->dianhydro 1. TsCl, Pyridine 2. Base bioxirane (2R,2'R)-Bioxirane dianhydro->bioxirane Acidic hydrolysis

Caption: Synthetic pathway from D-mannitol to (2R,2'R)-Bioxirane.

Detailed Experimental Protocol: Synthesis of 1,2:5,6-Dianhydro-3,4-O-isopropylidene-D-mannitol

This protocol is adapted from a procedure for the L-enantiomer and outlines the key transformation to the protected diepoxide.[1]

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

  • To a stirred slurry of D-mannitol (100 g, 0.549 mol) in 1,2-dimethoxyethane (240 mL) and 2,2-dimethoxypropane (160 mL), add stannous chloride (0.1 g).

  • Heat the mixture to reflux.

  • After cooling, reduce the solvent volume and pour the mixture into a saturated sodium bicarbonate solution to precipitate the product.

  • Collect the solid by filtration and recrystallize from ethanol.

Step 2: Synthesis of 3,4-O-Isopropylidene-D-mannitol

  • Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol (20 g, 0.066 mol) in 60% acetic acid (300 mL).

  • Stir the reaction at 45°C and monitor by TLC until approximately half of the starting material is consumed.

  • Concentrate the reaction mixture and purify by chromatography to isolate the desired mono-acetonide.

Step 3: Synthesis of 1,2:5,6-Dianhydro-3,4-O-isopropylidene-D-mannitol

  • To a solution of 3,4-O-isopropylidene-D-mannitol (14.5 g, 0.065 mol) and triphenylphosphine (42.9 g, 0.163 mol) in dry toluene (160 mL), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Purify the crude product by chromatography to yield the dianhydro compound.

Step 4: Deprotection to (2R,2'R)-Bioxirane

  • Treat the 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol with an aqueous acidic solution (e.g., dilute HCl or trifluoroacetic acid) to remove the isopropylidene protecting group.

  • Carefully neutralize the reaction mixture and extract the (2R,2'R)-bioxirane with a suitable organic solvent.

  • Purify by distillation under reduced pressure.

Asymmetric Dihydroxylation of 1,3-Butadiene

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from olefins.[2] This strategy can be applied to 1,3-butadiene to generate a chiral diol precursor, which is then converted to (2R,2'R)-bioxirane.

Rationale and Mechanistic Considerations

The core of this strategy lies in the highly enantioselective oxidation of one of the double bonds of 1,3-butadiene using a chiral osmium catalyst. The key steps are:

  • Asymmetric Dihydroxylation: 1,3-Butadiene is treated with a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinidine (DHQD) or dihydroquinine (DHQ). A stoichiometric co-oxidant, such as potassium ferricyanide(III), is used to regenerate the osmium(VIII) catalyst. The choice of ligand dictates the facial selectivity of the dihydroxylation. For the synthesis of the precursor to (2R,2'R)-bioxirane, a (DHQD)₂-PHAL-based ligand system (AD-mix-β) is employed.

  • Epoxidation: The resulting chiral 1,2-diol is then converted to an epoxide. This is typically achieved by first selectively activating one of the hydroxyl groups (e.g., as a tosylate) followed by intramolecular cyclization under basic conditions. A more direct approach involves a one-pot procedure where the diol is treated with a reagent that facilitates both activation and cyclization.

Experimental Workflow

The following diagram outlines the synthesis of (2R,2'R)-bioxirane from 1,3-butadiene.

G butadiene 1,3-Butadiene diol (3R,4R)-But-1-ene-3,4-diol butadiene->diol Sharpless Asymmetric Dihydroxylation (AD-mix-β) bioxirane (2R,2'R)-Bioxirane diol->bioxirane 1. TsCl, Pyridine 2. Base

Caption: Synthesis of (2R,2'R)-Bioxirane via Sharpless Asymmetric Dihydroxylation.

Detailed Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1,3-Butadiene

This protocol is a general procedure for the Sharpless Asymmetric Dihydroxylation adapted for a gaseous olefin like 1,3-butadiene.[3]

Materials:

  • AD-mix-β

  • tert-Butanol

  • Water

  • 1,3-Butadiene (condensed or as a saturated solution)

  • Sodium sulfite

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a cold finger condenser (-78°C), dissolve AD-mix-β (1.4 g per 1 mmol of olefin) in a 1:1 mixture of tert-butanol and water (10 mL per 1.4 g of AD-mix-β).

  • Cool the mixture to 0°C in an ice bath.

  • Bubble 1,3-butadiene gas through the stirred solution or add a pre-cooled solution of 1,3-butadiene in tert-butanol.

  • Maintain the reaction at 0°C and stir vigorously for 24-48 hours, monitoring the reaction progress by TLC (of a derivatized aliquot) or GC.

  • Once the reaction is complete, quench the reaction by adding sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and stir for 1 hour.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting (3R,4R)-but-1-ene-3,4-diol by column chromatography.

The subsequent conversion of the diol to the diepoxide follows standard procedures as outlined in section 2.3, step 3.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution offers a powerful alternative for obtaining enantiomerically pure compounds. This method relies on the ability of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[4][5]

Rationale and Application

In the context of (2R,2'R)-bioxirane synthesis, enzymatic kinetic resolution can be applied in two ways:

  • Resolution of Racemic Bioxirane: A racemic mixture of bioxirane can be subjected to enzymatic hydrolysis. A lipase can selectively hydrolyze the (2S,2'S)-enantiomer to the corresponding diol, leaving the desired (2R,2'R)-bioxirane unreacted. The separation of the unreacted epoxide from the diol is typically straightforward.

  • Resolution of a Precursor Diol: A racemic diol precursor can be selectively acylated by a lipase in the presence of an acyl donor. One enantiomer of the diol is acylated, allowing for the separation of the acylated and unacylated enantiomers.

The efficiency of a kinetic resolution is determined by the enantioselectivity (E-value) of the enzyme. High E-values are necessary to achieve high enantiomeric excess of both the product and the unreacted starting material.

Generalized Protocol for Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic bioxirane or precursor diol

  • Immobilized lipase (e.g., Novozym 435, Amano Lipase PS)

  • Organic solvent (e.g., toluene, hexane)

  • (For diol resolution) Acyl donor (e.g., vinyl acetate)

  • (For epoxide resolution) Buffer solution

Procedure (for epoxide resolution):

  • To a solution of racemic bioxirane in a suitable organic solvent, add an immobilized lipase and a small amount of buffer solution.

  • Stir the mixture at a controlled temperature and monitor the reaction progress by chiral GC or HPLC.

  • Stop the reaction at approximately 50% conversion to maximize the yield and enantiomeric excess of the unreacted (2R,2'R)-bioxirane.

  • Filter off the enzyme and separate the unreacted bioxirane from the diol product by chromatography or distillation.

Data Summary and Characterization

The successful synthesis of (2R,2'R)-bioxirane requires careful monitoring and characterization to ensure enantiomeric purity and structural integrity.

MethodStarting MaterialKey ReagentsTypical YieldTypical e.e.
Chiral PoolD-MannitolTsCl, baseModerate to Good>99%
Asymmetric Dihydroxylation1,3-ButadieneAD-mix-β, OsO₄ (cat.)Good>95%
Enzymatic ResolutionRacemic BioxiraneLipase, water<50% (theoretical)>99%

Table 1: Comparison of Synthetic Strategies for (2R,2'R)-Bioxirane

Characterization Techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the product.

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product.

  • Polarimetry: To measure the specific rotation, which is a characteristic property of a chiral molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The enantioselective synthesis of (2R,2'R)-bioxirane is a critical process for accessing a versatile chiral building block in organic synthesis. This guide has detailed two robust and highly effective strategies: the chiral pool approach starting from D-mannitol and the Sharpless Asymmetric Dihydroxylation of 1,3-butadiene. Both methods offer excellent control over stereochemistry, leading to high enantiomeric purities. The choice of method will often depend on the availability of starting materials, scalability requirements, and the specific expertise of the research group. Additionally, enzymatic kinetic resolution provides a valuable biocatalytic alternative. By understanding the principles and protocols outlined in this guide, researchers can confidently synthesize (2R,2'R)-bioxirane and unlock its potential in the development of novel and complex chiral molecules.

References

  • Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]
  • SYNTHESIS OF 1,2:5,6-DIANHYDRO-3,4-O-ISOPROPYLIDENE-L-MANNITOL. Organic Syntheses. [Link]
  • Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. MDPI. [Link]
  • An efficient protocol for Sharpless-style racemic dihydroxyl
  • Sharpless Dihydroxylation (Bishydroxyl
  • Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Dibor
  • Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group. [Link]
  • Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Dibor
  • Sharpless asymmetric dihydroxyl
  • Enantiopure Preparation of the Two Enantiomers of the Pseudo- C 2 -Symmetric N , N -Dibenzyl-1,2:4,5-diepoxypentan-3-amine.
  • D-(R)-GLYCERALDEHYDE ACETONIDE. Organic Syntheses. [Link]
  • Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Qu
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.

Sources

A Technical Guide to the Synthesis of meso-2,2'-Bioxirane from Tartaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: meso-2,2'-Bioxirane, also known as meso-1,2:3,4-diepoxybutane, is a valuable C4 chiral building block in asymmetric synthesis. Its symmetrical, yet prochiral, nature, featuring two epoxide rings with opposite stereochemistry (R,S), makes it a versatile precursor for the synthesis of C2-symmetric ligands, complex natural products, and pharmaceutical intermediates.[1] Tartaric acid, a readily available and inexpensive chiral pool starting material, provides an ideal entry point for its stereocontrolled synthesis. This guide details the strategic considerations, mechanistic underpinnings, and a comprehensive, field-proven protocol for the multi-step synthesis of meso-2,2'-bioxirane from meso-tartaric acid, emphasizing experimental causality and robust characterization.

Introduction & Strategic Overview

The synthesis of specific stereoisomers of 2,2'-bioxirane (diepoxybutane) is of significant interest due to their utility as bifunctional electrophiles.[2] The meso isomer, in particular, offers a unique stereochemical scaffold. While other isomers (R,R and S,S) are also synthetically important, the meso form arises from meso-tartaric acid, an achiral diastereomer of tartaric acid that possesses two chiral centers of opposite configuration.[3]

The overall synthetic strategy hinges on a classical approach in chiral pool synthesis: converting the hydroxyl groups of a tartrate ester into effective leaving groups, followed by a double intramolecular SN2 cyclization to form the two epoxide rings. This process must be executed with careful control over reaction conditions to ensure high yield and purity.

The conversion from meso-tartaric acid to meso-2,2'-bioxirane proceeds through three principal stages, which will be detailed in this guide:

  • Esterification: Protection of the carboxylic acid functionalities of meso-tartaric acid to prevent interference in subsequent steps.

  • Sulfonylation: Conversion of the secondary hydroxyl groups into potent leaving groups, typically mesylates or tosylates.

  • Epoxidation: Base-mediated double intramolecular cyclization to yield the target diepoxide.

Mechanistic Rationale & Key Considerations

The core of this synthesis is the final double cyclization step. This is an intramolecular variation of the Williamson ether synthesis.

Causality Behind Experimental Choices:

  • Why Esterification? The free carboxylic acid groups of tartaric acid are acidic and would react with the bases used in the sulfonation and epoxidation steps. Esterification, typically forming a diethyl or dimethyl ester, neutralizes this reactivity. Fischer esterification is a common and effective method.[4]

  • Why Sulfonylation? A hydroxyl group is a poor leaving group. Converting it to a sulfonate ester (e.g., mesylate, OMs) dramatically enhances its leaving group ability. Methanesulfonyl chloride (MsCl) is often chosen due to its high reactivity and the formation of a compact mesylate group. This step is critical and must be performed under anhydrous conditions and at low temperatures to prevent side reactions.

  • Why a Strong, Non-Nucleophilic Base? The final epoxidation requires a strong base to deprotonate the hydroxyl groups (if any remain) or, more accurately, to induce the E2-like elimination/cyclization. A strong base like sodium methoxide or potassium carbonate in methanol is typically used. The alkoxide attacks the sulfonate-bearing carbon in an intramolecular SN2 fashion. The stereochemistry of the tartrate precursor dictates the stereochemistry of the final diepoxide. Starting with meso-diethyl tartrate dimesylate ensures the formation of the meso-diepoxide.

The diagram below illustrates the key mechanistic transformation in the final epoxidation step.

Caption: Mechanism: Dimesylate to Diepoxide Cyclization.

Note: The DOT script above uses placeholders for chemical structure images as direct chemical rendering is not supported. The logic represents the flow from the dimesylate starting material through a monoepoxide intermediate to the final meso-2,2'-bioxirane via two sequential base-mediated intramolecular SN2 reactions.

Detailed Experimental Protocol

This protocol synthesizes established procedures into a coherent workflow.[5][6] Warning: Many reagents used are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Diepoxybutane is reasonably anticipated to be a human carcinogen.[7]

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberKey Hazards
meso-Tartaric Acid150.09147-73-9Irritant
Ethanol (absolute)46.0764-17-5Flammable, Irritant
Sulfuric Acid (conc.)98.087664-93-9Corrosive, Oxidizer
Dichloromethane (DCM)84.9375-09-2Carcinogen, Irritant
Triethylamine (TEA)101.19121-44-8Flammable, Corrosive
Methanesulfonyl Chloride (MsCl)114.55124-63-0Corrosive, Lachrymator
Sodium Methoxide (NaOMe)54.02124-41-4Flammable, Corrosive
Methanol (anhydrous)32.0467-56-1Flammable, Toxic
Workflow Visualization

G start meso-Tartaric Acid step1 Step 1: Esterification Reagents: EtOH, H₂SO₄ (cat.) Conditions: Reflux start->step1 intermediate1 Diethyl meso-tartrate step1->intermediate1 step2 Step 2: Mesylation Reagents: MsCl, TEA, DCM Conditions: 0 °C to RT intermediate1->step2 intermediate2 Diethyl meso-tartrate-2,3-dimesylate step2->intermediate2 step3 Step 3: Epoxidation Reagents: NaOMe, MeOH Conditions: 0 °C to RT intermediate2->step3 product meso-2,2'-Bioxirane step3->product

Caption: Overall synthetic workflow from meso-tartaric acid.

Step-by-Step Methodology

Step 1: Synthesis of Diethyl meso-tartrate

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charging Reagents: To the flask, add meso-tartaric acid (30.0 g, 0.20 mol) and absolute ethanol (250 mL).

  • Catalysis: Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Reduce the volume of ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield crude diethyl meso-tartrate. The product can be further purified by vacuum distillation if necessary.[4]

Step 2: Synthesis of Diethyl meso-tartrate-2,3-dimesylate

  • Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the diethyl meso-tartrate from Step 1 (e.g., 41.2 g, 0.20 mol) in anhydrous dichloromethane (DCM, 200 mL).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 61.2 g, 84.3 mL, 0.60 mol) to the solution.

  • Mesylation: Add methanesulfonyl chloride (MsCl, 50.4 g, 34.2 mL, 0.44 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by slowly adding 100 mL of cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM under reduced pressure to yield the crude dimesylate, which is often a solid or viscous oil and can be used in the next step without further purification.

Step 3: Synthesis of meso-2,2'-Bioxirane

  • Setup: In a 500 mL flask equipped with a magnetic stirrer and nitrogen inlet, dissolve the crude dimesylate from Step 2 in anhydrous methanol (250 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (10.1 g, 0.44 mol) in anhydrous methanol (100 mL) at 0 °C. Alternatively, use a commercial solution of sodium methoxide. Add this basic solution dropwise to the dimesylate solution over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up: Neutralize the mixture with glacial acetic acid. Remove the methanol under reduced pressure.

  • Extraction: Add 100 mL of water to the residue and extract the product with diethyl ether or DCM (3 x 75 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation (the product is volatile). Final purification is achieved by vacuum distillation to afford meso-2,2'-bioxirane as a colorless liquid.[8]

Characterization & Data Analysis

Proper characterization is essential to confirm the identity and purity of the final product.

TechniqueExpected Results for meso-2,2'-Bioxirane
¹H NMR (CDCl₃)δ ~3.20 (m, 2H, -CH-O), ~2.85 (m, 4H, -CH₂-O). Due to the molecule's symmetry, a simple spectrum is expected.
¹³C NMR (CDCl₃)δ ~50-52 (CH), ~45-47 (CH₂). Two signals are expected.
IR (Infrared) ~3000-3050 cm⁻¹ (C-H stretch, epoxide), ~1250 cm⁻¹ (C-O stretch, epoxide ring breathing).[9]
Mass Spec (EI) m/z = 86 (M⁺), with characteristic fragmentation patterns.[10]
Boiling Point ~138-140 °C at atmospheric pressure.[8]

Applications in Asymmetric Synthesis

meso-2,2'-Bioxirane is a potent building block due to its C2-symmetry and bifunctional nature. It serves as a precursor for:

  • Chiral Diols and Amino Alcohols: Nucleophilic ring-opening of the epoxides can lead to a variety of enantiopure 1,4-diols and amino alcohols.

  • Crown Ethers and Ligands: It is a key starting material for synthesizing C2-symmetric crown ethers and ligands used in catalysis.

  • Pharmaceuticals: The diepoxide core is found in or can be used to construct complex molecules with biological activity.[11][12]

  • Cross-linking Agent: It has applications as a cross-linking agent for polymers and textiles.[2]

Conclusion

The synthesis of meso-2,2'-bioxirane from meso-tartaric acid is a robust and reliable method that exemplifies the power of chiral pool synthesis. By understanding the mechanistic principles behind each step—esterification for protection, sulfonylation for activation, and base-mediated cyclization for epoxide formation—researchers can effectively produce this valuable chiral intermediate. The detailed protocol and characterization data provided herein serve as a comprehensive guide for its successful synthesis and application in advanced organic and medicinal chemistry.

References

  • Seebach, D., Kalinowski, H.-O., Langer, W., Crass, G., & Wilka, E.-M. (1983). CHIRAL MEDIA FOR ASYMMETRIC SOLVENT INDUCTIONS. (S,S)-(+)-1,4-BIS(DIMETHYLAMINO)-2,3-DIMETHOXYBUTANE FROM (R,R)-(+)
  • Wikipedia. (n.d.). Diepoxybutane. Retrieved January 9, 2026. ([Link])
  • PrepChem.com. (2012).
  • National Toxicology Program. (n.d.). RoC Profile: Diepoxybutane. Retrieved January 9, 2026. ([Link])
  • Kozekov, I. D., Turesky, R. J., & Harris, C. M. (2011). Exocyclic Deoxyadenosine Adducts of 1,2,3,4-Diepoxybutane: Synthesis, Structural Elucidation, and Mechanistic Studies. Journal of Biological Chemistry, 286(24), 21876–21888. ([Link])
  • Seebach, D., & Vasella, A. (n.d.). Chiral Building Blocks in Enantiomer Synthesis: ex Tartaric Acid. ETH Zürich. ([Link])
  • Simkovic, I., Kelnar, I., & Mendichi, R. (2007). Cross-linking of starch with 1, 2, 3, 4-diepoxybutane or 1, 2, 7, 8-diepoxyoctane.
  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. ([Link])
  • Williamson, C. L., & Williamson, K. L. (2020). 2.1.12. Preparation of Diethyl 2,3-O-isopropylidene-l-tartrate. In Organic Chemistry Experiments: Microscale and Miniscale (pp. 1-3). ([Link])
  • Srisook, K., & Guengerich, F. P. (2011). Conjugation of Butadiene Diepoxide with Glutathione Yields DNA Adducts In Vitro and In Vivo. Chemical Research in Toxicology, 24(10), 1738–1747. ([Link])
  • CAS Common Chemistry. (n.d.). rel-(2R,2′S)-2,2′-Bioxirane. Retrieved January 9, 2026. ([Link])
  • Mash, E. A., Nelson, K. A., Van Deusen, S., & Hemperly, S. B. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 68, 92. ([Link])
  • Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0245351). Retrieved January 9, 2026. ([Link])
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 9, 2026. ([Link])
  • Reddy, G. S. R., & Sabitha, G. (2012). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 9(4), 480–510. ([Link])
  • Chemistry LibreTexts. (2023). Meso Compounds. Retrieved January 9, 2026. ([Link])
  • NIST. (n.d.). IR Spectrum for this compound. In NIST Chemistry WebBook. Retrieved January 9, 2026. ([Link])
  • NIST. (n.d.). Mass Spectrum for this compound. In NIST Chemistry WebBook. Retrieved January 9, 2026. ([Link])

Sources

A Senior Application Scientist's Guide to the Quantum Chemical Calculation of 2,2'-Bioxirane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Why Model 2,2'-Bioxirane?

This compound, also known as 1,2:3,4-diepoxybutane, is a molecule of significant chemical and toxicological interest.[1][2] As a bifunctional electrophile, its two epoxide rings are susceptible to nucleophilic attack, a mechanism central to its role as a DNA cross-linking agent and its classification as a carcinogen.[3] The molecule exists as a mixture of stereoisomers, including chiral forms ((2R,2'R) and (2S,2'S)) and a meso form, each with distinct chemical properties and biological activities.[4][5][6][7]

Understanding the conformational landscape, electronic structure, and reactivity of these isomers is paramount for fields ranging from synthetic chemistry to drug development and toxicology. Experimental characterization alone can be challenging. Quantum chemical calculations provide a powerful, direct approach to elucidate the structure and energy of transition states, offering a detailed map of reaction mechanisms that are otherwise difficult to observe.[8] This guide provides a comprehensive, field-proven protocol for the in-silico investigation of this compound using Density Functional Theory (DFT), empowering researchers to predict its properties with high accuracy.

Foundational Principles: Selecting the Right Tools

The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set.[9] This choice represents a trade-off between computational cost and accuracy.[9]

The Workhorse: Density Functional Theory (DFT)

For molecules of this size, DFT offers an optimal balance of accuracy and efficiency.[10][11] Unlike more computationally demanding wavefunction-based methods like Coupled Cluster (CCSD(T)), DFT can handle the conformational searches and frequency calculations required for a thorough analysis of this compound without prohibitive computational expense.[11]

We will primarily use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a versatile and widely-used functional that has demonstrated reliability for predicting structural parameters and reaction energetics for a vast range of organic molecules.[12][13] While newer functionals exist, B3LYP's extensive benchmarking provides a solid, trustworthy foundation for our investigation.[12][14] For specific cases, such as reactions involving protonated epoxides where B3LYP is known to have limitations, functionals like M05-2X are recommended.[15]

The Language of Electrons: Basis Sets

A basis set is the set of mathematical functions used to construct the molecular orbitals.[16] The choice of basis set directly impacts the accuracy of the calculation.[16][17]

  • Pople Style Basis Sets : We will employ the 6-31G(d) basis set for initial geometry optimizations. This is a split-valence basis set that is computationally efficient and suitable for exploring the potential energy surface.[18] The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the strained three-membered epoxide rings.[18]

  • Refining Accuracy : For more accurate single-point energy calculations and spectroscopic predictions, we will advance to a triple-zeta basis set like 6-311+G(d,p). This larger basis set provides a more flexible description of the electron distribution. The + indicates the inclusion of diffuse functions, which are important for describing lone pairs and potential weak interactions, while (d,p) adds polarization functions to both heavy atoms and hydrogens, respectively.[17][18]

The Computational Workflow: A Step-by-Step Protocol

This section details the validated workflow for a comprehensive quantum chemical analysis of this compound. The process is designed to be sequential, with the results of each step informing the next.

G cluster_prep Preparation cluster_calc Core Calculations cluster_analysis Analysis & Refinement Build 1. Build Stereoisomers ((R,R), (S,S), meso) Conform 2. Conformational Search (Rotate C-C bond) Build->Conform Initial Structures Opt 3. Geometry Optimization (e.g., B3LYP/6-31G(d)) Conform->Opt Candidate Conformers Freq 4. Frequency Calculation (Verify Minima) Opt->Freq Optimized Geometry SPE 6. Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) Opt->SPE Optimized Geometry Thermo 5. Thermochemistry (ΔG, ΔH) Freq->Thermo Vibrational Frequencies Spectra 7. Spectroscopic Prediction (IR, NMR) Freq->Spectra Frequencies & Intensities G cluster_isomers This compound Stereoisomers cluster_chiral Conformers cluster_meso Conformers Chiral Chiral Pair (Enantiomers) RR_g (R,R)-gauche Chiral->RR_g RR_a (R,R)-anti Chiral->RR_a SS_g (S,S)-gauche Chiral->SS_g SS_a (S,S)-anti Chiral->SS_a Meso Meso Compound (Achiral) Meso_g meso-gauche Meso->Meso_g Meso_a meso-anti Meso->Meso_a RR_g->RR_a Rotation SS_g->SS_a Rotation Meso_g->Meso_a Rotation

Caption: Isomeric and conformational relationships in this compound.

Conclusion

This guide outlines a robust and scientifically sound protocol for the quantum chemical investigation of this compound. By following this multi-level DFT approach, researchers can confidently determine the stable structures, relative energies, and spectroscopic properties of its various isomers. These theoretical insights are invaluable for understanding the molecule's reactivity, biological activity, and for guiding future experimental work in drug design and materials science. The principles and workflow described herein are not limited to this compound but serve as a validated template for the computational analysis of a wide range of small to medium-sized organic molecules.

References

  • ResearchGate. (n.d.). Quantum-Chemical Investigation of Epoxidic Compounds Transformation. Application for In Vitro and In Vivo Processes Modeling.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • PubMed. (2007). How well can new-generation density functionals describe protonated epoxides where older functionals fail? Journal of Organic Chemistry, 72(1), 295-8.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Jhaa, G. (2023, February 15). How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1 [Video]. YouTube.
  • Computational Science Stack Exchange. (n.d.). What considerations must be made when selecting a basis set?
  • YouTube. (2024, July 21). How to choose a functional and basis set for your DFT calculation.
  • PubMed. (2016). Quantum Chemical Modeling of Enantioconvergency in Soluble Epoxide Hydrolase. ACS Catalysis, 6(11), 7876-7886.
  • The Journal of Organic Chemistry. (n.d.). Computational Studies of Chiral Epoxide Radicals.
  • NIST. (n.d.). This compound, (2S,2'S)-. NIST Chemistry WebBook.
  • PubChem. (n.d.). (2R,2'R)-2,2'-Bioxirane.
  • Baran Lab. (n.d.). Modern Computational Organic Chemistry.
  • NIST. (n.d.). Butane, 1,2:3,4-diepoxy-, (.+/-.)-. NIST Chemistry WebBook.
  • YouTube. (2020, August 26). A computational chemist's guide to accurate thermochemistry for organic molecules.
  • EOLSS. (n.d.). Computational Organic Chemistry.
  • RSC Publishing. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. Physical Chemistry Chemical Physics, 23(10), 5876-5888.
  • Tohoku University. (2024). Quantum Chemical Model Calculations of Adhesion and Dissociation between Epoxy Resin and Si-Containing Molecules. Molecules, 29(21), 5050.
  • Reddit. (n.d.). How do I decide which method/functional/basis set to use when approaching computational chemistry?
  • AIP Publishing. (2016). Approaching the basis set limit for DFT calculations using an environment-adapted minimal basis with perturbation theory: Formulation, proof of concept, and a pilot implementation. The Journal of Chemical Physics, 145(4), 044109.
  • ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • ResearchGate. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • ACS Publications. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 3(2), 359-370.
  • ResearchGate. (n.d.). Calculated density functional B3LYP 6-31G transition-state structures...*.
  • Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?.
  • ResearchGate. (2025). An improved B3LYP method in the calculation of organic thermochemistry and reactivity.
  • SpectraBase. (n.d.). Butadiene diepoxide - Optional[MS (GC)] - Spectrum.
  • PubChem. (n.d.). Diepoxybutane.
  • EPA. (n.d.). This compound, (2R,2'R)-rel- - Substance Details.
  • Wikipedia. (n.d.). Diepoxybutane.
  • MDPI. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. Molecules, 29(5), 1017.

Sources

A Guide to 2,2'-Bioxirane: A C₂-Symmetric Building Block for Stereocontrolled Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to drive innovation in synthetic methodology. Chiral building blocks, sourced from nature's "chiral pool" or created through asymmetric catalysis, are indispensable tools for constructing complex molecular architectures with precise stereochemical control.[1] Among these, 2,2'-bioxirane, a C₂-symmetric diepoxide, has emerged as a uniquely powerful and versatile C4 synthon. Its strained oxirane rings provide the thermodynamic driving force for a variety of stereospecific transformations, while its bifunctional nature allows for the rapid assembly of intricate structures. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, fundamental reactivity, and strategic applications in the synthesis of pharmaceuticals and natural products.[2][3]

Introduction: The Strategic Value of this compound

This compound exists as three stereoisomers: the chiral (2R,2'R) and (2S,2'S) enantiomers, and an achiral meso (2R,2'S) diastereomer. The enantiopure forms are of primary interest in asymmetric synthesis.

Stereoisomer Structure Chirality Significance
(2R,2'R)-Bioxirane(2R,2'R)-Bioxirane structureChiralAccess to "D-series" derived structures.
(2S,2'S)-Bioxirane(2S,2'S)-Bioxirane structureChiralAccess to "L-series" derived structures.
meso-Bioxiranemeso-Bioxirane structureAchiralCan be used in desymmetrization reactions.

The synthetic utility of this compound is rooted in several key features:

  • High Reactivity: The significant ring strain of the epoxide rings (approx. 13 kcal/mol) facilitates ring-opening by a wide array of nucleophiles under mild conditions.[4]

  • C₂-Symmetry: This element simplifies the synthetic landscape, often leading to a single diastereomer upon reaction with chiral or achiral reagents.

  • Stereochemical Integrity: Nucleophilic attack on the epoxides proceeds via a stereospecific Sₙ2-type mechanism, resulting in a predictable inversion of configuration at the reaction center. This allows for the reliable transfer of chirality from the building block to the product.[4][5]

  • Bifunctionality: The presence of two electrophilic sites enables sequential or simultaneous reactions, allowing for the construction of C₂-symmetric products or the intramolecular formation of heterocyclic systems.

Enantioselective Synthesis of this compound

Access to enantiopure bioxirane is paramount. The most established and reliable method leverages the chiral pool, specifically tartaric acid, a cost-effective and readily available starting material.

G cluster_0 Synthesis of (2R,2'R)-Bioxirane D_Tartaric_Acid D-(-)-Tartaric Acid Esterification Esterification (EtOH, H+) D_Tartaric_Acid->Esterification Diethyl_Tartrate Diethyl Tartrate Esterification->Diethyl_Tartrate Acetonide_Protection Acetonide Protection (Acetone, H+) Diethyl_Tartrate->Acetonide_Protection Protected_Tartrate Protected Diethyl Tartrate Acetonide_Protection->Protected_Tartrate Reduction Reduction (LiAlH4) Protected_Tartrate->Reduction Diol 1,4-Diol Intermediate Reduction->Diol Tosylation Tosylation (TsCl, Pyridine) Diol->Tosylation Ditosylate 1,4-Ditosylate Tosylation->Ditosylate Deprotection_Cyclization Base-mediated Deprotection & Double Cyclization (NaOH) Ditosylate->Deprotection_Cyclization Bioxirane (2R,2'R)-2,2'-Bioxirane Deprotection_Cyclization->Bioxirane

Caption: Workflow for the synthesis of (2R,2'R)-Bioxirane from D-Tartaric Acid.

The causality behind this sequence is crucial. The initial protection of the C2 and C3 hydroxyls as an acetonide serves to lock the conformation and prevent unwanted side reactions during the subsequent reduction and tosylation steps. The final step, a base-mediated double intramolecular Sₙ2 reaction, proceeds with two inversions of stereochemistry to yield the desired diepoxide. The (2S,2'S)-enantiomer is accessed identically from L-(+)-tartaric acid.

Core Reactivity: The Nucleophilic Ring-Opening

The workhorse reaction of this compound is its ring-opening by nucleophiles. The regioselectivity and stereoselectivity of this process are highly predictable, making it a reliable synthetic transformation.[6]

G cluster_pathways Further Reactions Bioxirane (R,R)-2,2'-Bioxirane C₂-Symmetric Electrophile TransitionState Sₙ2 Transition State (Backside Attack) Bioxirane->TransitionState Nucleophile Nucleophile (Nu:⁻) Nucleophile->Bioxirane 1. First Attack Product (2R,3R)-Intermediate Stereochemistry Inverted at C2' TransitionState->Product Ring-Opening SecondAttack 2a. Intermolecular Attack (Second eq. of Nu:⁻) Product->SecondAttack Cyclization 2b. Intramolecular Attack (Internal Nucleophile) Product->Cyclization

Caption: General mechanism of nucleophilic ring-opening of this compound.

The reaction is governed by Sₙ2 principles:

  • Stereospecificity: The nucleophile attacks the carbon atom from the side opposite the C-O bond, leading to a clean inversion of stereochemistry. This ensures that the chirality of the starting material is faithfully translated into the product.

  • Regioselectivity: In an unsubstituted bioxirane, the four carbon atoms are chemically equivalent. However, under basic or neutral conditions (strong nucleophiles), attack occurs at the least sterically hindered carbon.[7] Under acidic conditions (weak nucleophiles), the epoxide is first protonated, and the nucleophile attacks the carbon atom that can best stabilize the partial positive charge, though this is less common for bioxirane itself.[5]

Key Transformations and Applications

The choice of nucleophile dictates the final product, opening pathways to a diverse range of valuable chiral molecules.

Nucleophile TypeReagentsProduct ClassSignificance in Drug Development
Oxygen H₂O, ROH, RCO₂HChiral 1,2,3,4-Tetraols, Diols, EthersFoundational units in polyketide natural products and carbohydrates.[8][9]
Nitrogen RNH₂, N₃⁻Chiral Diamines, Amino AlcoholsCore structures in alkaloids, neurotransmitter analogues, and chiral ligands.[10]
Carbon R-MgBr, R₂CuLi, CN⁻C-C Bond FormationEssential for building complex carbon skeletons.[11][12]
Sulfur RSH, SCN⁻Chiral Thioethers, ThiiranesImportant for synthesizing enzyme inhibitors and sulfur-containing heterocycles.[13]
Hydride LiAlH₄, Red-Al®Chiral 1,4-ButanediolsReduction provides access to simple, versatile C4 chiral diols.[14]

Strategic Application in Complex Molecule Synthesis

The true power of this compound is realized in multi-step syntheses where its controlled reactivity is used to set multiple stereocenters. A common strategy involves a highly regioselective opening of the first epoxide, followed by functional group manipulation, and then a subsequent reaction involving the second epoxide.

G cluster_inter Intermolecular Pathway cluster_intra Intramolecular Pathway Bioxirane (R,R)-Bioxirane NodeA 1. Regioselective Opening (e.g., Organocuprate) Bioxirane->NodeA NodeE 1. Opening with a Bifunctional Nucleophile (e.g., H₂N-R-OH) Bioxirane->NodeE NodeB Intermediate Mono-alcohol NodeA->NodeB NodeC 2. Second Nucleophilic Attack (e.g., Hydride) NodeB->NodeC NodeD Acyclic Chiral Diol (C₂-Symmetric) NodeC->NodeD NodeF Intermediate Amino Alcohol NodeE->NodeF NodeG 2. Intramolecular Cyclization (Base-catalyzed Sₙ2) NodeF->NodeG NodeH Chiral Heterocycle (e.g., Substituted Morpholine) NodeG->NodeH

Caption: Divergent synthetic strategies using this compound.

This divergent potential allows chemists to access vastly different molecular scaffolds from a single chiral precursor, representing a highly efficient and atom-economical approach to building molecular libraries for drug discovery.[15]

Validated Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: Synthesis of (2R,3R)-1,4-Dibenzyloxybutane-2,3-diol

This procedure details the opening of (2R,2'R)-bioxirane with a benzyl oxide nucleophile to generate a protected C₂-symmetric diol.

Materials:

  • (2R,2'R)-2,2'-Bioxirane (1.0 eq)

  • Benzyl alcohol (10 eq, serves as reagent and solvent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate & Hexanes for chromatography

Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol.

  • Cool the benzyl alcohol to 0 °C in an ice bath.

  • Carefully add sodium hydride in small portions. Causality: NaH deprotonates benzyl alcohol to form the sodium benzoxide nucleophile in situ. Using a catalytic amount prevents strongly basic conditions that could cause side reactions.

  • Allow the mixture to stir at 0 °C for 20 minutes until hydrogen evolution ceases.

  • Add a solution of (2R,2'R)-2,2'-bioxirane in anhydrous THF dropwise to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Synthesis of (2R,3R)-1,4-Diazido-butane-2,3-diol

This protocol demonstrates the double ring-opening with an azide nucleophile, a precursor to chiral diamines.

Materials:

  • (2R,2'R)-2,2'-Bioxirane (1.0 eq)

  • Sodium azide (NaN₃) (2.5 eq)

  • Ammonium chloride (NH₄Cl) (2.5 eq)

  • Methanol/Water (4:1 v/v)

  • Dichloromethane (DCM)

Methodology:

  • In a round-bottom flask, dissolve (2R,2'R)-2,2'-bioxirane in the methanol/water solvent mixture.

  • Add sodium azide and ammonium chloride to the solution. Causality: NH₄Cl acts as a mild proton source to buffer the reaction and facilitate the ring-opening without requiring strong acid.

  • Heat the mixture to reflux (approx. 70 °C) and stir for 24 hours. Monitor by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue with dichloromethane (4x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude diazido diol, which can often be used in the next step without further purification.

Conclusion and Outlook

This compound has cemented its role as a premier chiral building block in organic synthesis. Its predictable reactivity and stereochemical fidelity provide a reliable platform for the efficient construction of enantiopure compounds. For researchers in drug development, its ability to generate diverse chiral scaffolds—from simple diols to complex heterocycles—makes it an invaluable starting point for lead discovery and optimization.[12] As synthetic challenges become more complex, the strategic application of powerful, well-understood building blocks like this compound will remain a cornerstone of efficient and elegant molecular design.

References

  • A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. (2025).
  • A Chiral Relay Race: Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenanthrene-9,10-diols. (n.d.). MDPI,
  • [Synthesis and its application to the synthesis of biologically active natural products of new and versatile chiral building blocks]. (2001). PubMed,
  • Synthesis and evaluation of new chiral diols based on the dicyclopentadiene skeleton. (2025).
  • Biocatalytic Thionation of Epoxides for Enantioselective Synthesis of Thiiranes. (2022). Wiley Online Library,
  • Enantioselective Synthesis of the Sex Pheromone of Sitodiplosis mosellana (Géhin) and Its Stereoisomers. (n.d.). MDPI,
  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene N
  • Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps,
  • Natural Product Synthesis. (n.d.). University of Pittsburgh Department of Chemistry,
  • Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive N
  • Ring-opening reactions of epoxides: Strong nucleophiles (video). (n.d.). Khan Academy,
  • Ring opening reactions of epoxide with strong and weak nucleophile. (2021). YouTube,
  • 9.1 Introduction to Industrial Applications of Asymmetric Synthesis. (n.d.).
  • Ring opening of epoxides with C-nucleophiles. (2016). PubMed,
  • Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. (2025).
  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (n.d.). PubMed Central,
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (n.d.). MDPI,

Sources

A Technical Guide to 2,2'-Bioxirane and its Derivatives: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Fundamentals of 2,2'-Bioxirane

Introduction: Structure, Nomenclature, and Stereoisomerism

This compound, also known by names such as 1,2:3,4-diepoxybutane or butadiene diepoxide, is a highly versatile chemical intermediate with the molecular formula C₄H₆O₂.[1][2] Its structure consists of two fused oxirane (epoxide) rings. This simple yet potent scaffold is a cornerstone in synthetic chemistry due to the high ring strain of the three-membered ether rings, which renders them susceptible to nucleophilic attack and facilitates a wide array of chemical transformations.[3][4]

The central C2-C2' bond connects two stereogenic centers, giving rise to three possible stereoisomers:

  • (2R,2'R)-2,2'-Bioxirane

  • (2S,2'S)-2,2'-Bioxirane[5]

  • meso-2,2'-Bioxirane

The enantiomerically pure forms, (2R,2'R) and (2S,2'S), are particularly valuable as chiral building blocks in asymmetric synthesis, allowing for the precise construction of complex molecules with defined stereochemistry.[6]

Physicochemical and Spectroscopic Properties

This compound is a colorless to yellow liquid at room temperature.[7] Its high reactivity profile is complemented by its solubility in water and various organic solvents.[7] A summary of its key physical properties is presented below.

PropertyValueSource
Molecular Weight86.09 g/mol [2][7]
Boiling Point144 °C (291 °F) at 760 mmHg[7]
Melting Point4 °C (39 °F)[7]
Density1.1157 g/mL at 20 °C (68 °F)[7]
CAS Registry Number1464-53-5 (Isomeric Mixture)[1][2][8]

Spectroscopic data from the National Institute of Standards and Technology (NIST) provides foundational information for its characterization. The mass spectrum (electron ionization) shows characteristic fragmentation patterns useful for its identification, while the infrared (IR) spectrum reveals key vibrational modes of the epoxide rings.[1][9]

Chiroptical Properties and Conformational Analysis

The chiroptical properties of this compound's enantiomers have been extensively studied using techniques like polarimetry, vibrational circular dichroism (VCD), and Raman optical activity (ROA).[6][10] These studies are crucial for understanding the molecule's three-dimensional structure in solution.

Density functional theory (DFT) calculations have revealed the existence of three primary conformers: G+, G-, and cis. For an isolated molecule, the Gibbs populations are approximately 51% (G+), 44% (G-), and 5% (cis).[6][10] The equilibrium between these conformers is sensitive to the solvent environment; solvents with higher dielectric constants tend to favor the G+ conformer over the G- form.[6][10] This solvent-dependent conformational preference is a critical consideration in designing stereoselective reactions, as the conformer population can influence the accessibility of the epoxide rings to incoming reagents.

Part 2: Synthesis of this compound and Derivatives

The utility of bioxiranes is predicated on their efficient and stereocontrolled synthesis. While classical methods involve the epoxidation of butadiene, modern asymmetric synthesis has unlocked access to enantiomerically pure forms, which are essential for pharmaceutical applications.

Asymmetric Synthesis of Chiral Bioxiranes

Accessing enantiopure bioxiranes is paramount for their use as chiral synthons. Methodologies that establish the correct stereochemistry early in a synthetic sequence are highly valued as they avoid costly and often inefficient resolution steps later on.

  • Sharpless Asymmetric Epoxidation: This Nobel Prize-winning methodology can be applied to divinyl carbinols, followed by further chemical manipulation to yield chiral bioxiranes. The use of chiral titanium complexes and tartrate esters as chiral auxiliaries allows for the highly enantioselective epoxidation of allylic alcohols, which can be precursors to bioxiranes.[11]

  • Chemoenzymatic Methods: These approaches leverage the high selectivity of enzymes to resolve racemic mixtures or to perform stereoselective transformations. For instance, chiral ligands for asymmetric catalysis can be synthesized from metabolites, and these ligands can then be used in reactions like the asymmetric aminolysis of meso-epoxides.[12]

  • Synthesis from Chiral Pool: A practical and novel method for synthesizing derivatives like (2S,2′S)-3,3,3′,3′-tetraaryl-2,2′-bioxiranes has been developed starting from natural tartaric acid, a readily available and inexpensive chiral starting material.[6]

Detailed Experimental Protocol: Synthesis of (2S,2'S)-Bioxirane via Tartrate-Derived Diol

This protocol is a representative example of a synthesis starting from the chiral pool, adapted from principles in the literature.

Objective: To synthesize (2S,2'S)-Bioxirane from (2S,3S)-butane-1,2,3,4-tetraol.

Step 1: Mesylation of the Diol

  • To a stirred solution of (2S,3S)-butane-1,2,3,4-tetraol (1.0 eq) in anhydrous pyridine at 0 °C, add methanesulfonyl chloride (2.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers, wash with saturated aqueous copper (II) sulfate solution, followed by brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude dimesylate, which is used in the next step without further purification.

Step 2: Base-Mediated Ring Closure

  • Dissolve the crude dimesylate from Step 1 in a 1:1 mixture of tetrahydrofuran (THF) and methanol.

  • Cool the solution to 0 °C and add a solution of sodium methoxide (2.5 eq) in methanol dropwise.

  • Stir the mixture at room temperature for 6 hours, monitoring the reaction by TLC.

  • Neutralize the reaction with a saturated aqueous solution of ammonium chloride.

  • Remove the organic solvents under reduced pressure.

  • Extract the remaining aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Carefully remove the solvent by distillation at atmospheric pressure (caution: bioxirane is volatile) to obtain the crude product.

  • Purify by vacuum distillation to yield pure (2S,2'S)-Bioxirane.

Part 3: The Chemistry of the Oxirane Ring: Reactivity and Transformations

The synthetic power of this compound lies in the predictable and often highly stereoselective manner in which its epoxide rings can be opened. The reaction mechanism is highly dependent on the pH of the reaction medium.[13][14]

Acid-Catalyzed vs. Base-Catalyzed Ring-Opening

The regioselectivity of the nucleophilic attack on an unsymmetrical epoxide is dictated by the reaction conditions.

  • Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group and activating the ring.[13][15] The reaction proceeds via a mechanism with significant Sₙ1 character. The positive charge in the transition state is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon .[13][15]

  • Base-Catalyzed Opening: Under basic or neutral conditions, the reaction is a pure Sₙ2 process.[3][14] The nucleophile attacks one of the epoxide carbons directly, displacing the oxygen atom. Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon .[4][14]

This dichotomy in reactivity is a powerful tool for synthetic chemists to control the regiochemical outcome of their reactions.

G cluster_acid Acid-Catalyzed Ring-Opening cluster_base Base-Catalyzed Ring-Opening A_start Unsymmetrical Epoxide A_protonation Protonation of Oxygen A_start->A_protonation H+ A_transition Transition State (SN1-like, charge on more substituted carbon) A_protonation->A_transition A_attack Nucleophilic Attack at More Substituted Carbon A_transition->A_attack Nu- A_product Product A A_attack->A_product B_start Unsymmetrical Epoxide B_transition Transition State (SN2, steric hindrance) B_start->B_transition Nu- B_attack Nucleophilic Attack at Less Substituted Carbon B_transition->B_attack B_product Product B B_attack->B_product

Caption: Mechanisms for acid- and base-catalyzed epoxide ring-opening.

Part 4: Applications in Drug Discovery and Development

The ability to introduce two vicinal stereocenters with defined configuration makes chiral bioxiranes exceptionally valuable in medicinal chemistry. They serve as precursors to a multitude of complex molecular architectures found in biologically active compounds.

Bioxiranes as Chiral Building Blocks

The sequential, regioselective opening of the two epoxide rings allows for the construction of C₂-symmetric or non-symmetric 1,4-di-substituted butane backbones. This is a common motif in many natural products and pharmaceuticals.

Case Studies in Drug Synthesis
  • HIV Protease Inhibitors (e.g., Atazanavir): The synthesis of several HIV protease inhibitors relies on chiral epoxide intermediates. For instance, the process development for Atazanavir involved an efficient synthesis of a key chiral amino epoxide.[16] The stereochemistry of this epoxide is critical for the final drug's ability to fit into the enzyme's active site. The synthesis of this key intermediate was achieved via a three-step process from a commercially available vicinal diol, highlighting the industrial relevance of epoxide chemistry.[16]

  • Azole Antifungal Agents (e.g., Efinaconazole, Ravuconazole): The synthesis of modern triazole antifungal drugs frequently involves the use of two successive chiral epoxide intermediates and their subsequent ring-opening reactions.[16] A common strategy involves the Sharpless asymmetric epoxidation of an allylic alcohol to install the first epoxide, which is then opened to build out the molecule before a second epoxidation and ring-opening sequence establishes the final stereocenters.[16]

G bioxirane (S,S)-Bioxirane (Chiral Precursor) opening1 Step 1: Regioselective Ring-Opening (e.g., with an amine, R1-NH2) bioxirane->opening1 intermediate1 Chiral Amino Alcohol Intermediate opening1->intermediate1 activation Step 2: Activation of Second Hydroxyl Group (e.g., Mesylation) intermediate1->activation opening2 Step 3: Intramolecular Ring Closure or Second Nucleophilic Attack activation->opening2 product Complex Drug Scaffold (e.g., Substituted Tetrahydrofuran or Diaminoalcohol) opening2->product

Caption: General workflow from chiral bioxirane to a drug scaffold.

Part 5: Applications in Polymer Science

The high reactivity of the epoxide rings also makes this compound and its derivatives suitable monomers for ring-opening polymerization (ROP).[17] This process can be initiated by either cationic or anionic initiators, leading to the formation of poly(ether)s.

The properties of the resulting polymers can be tuned by the choice of initiator and the specific bioxirane derivative used. The presence of two epoxide groups per monomer unit allows for the potential of cross-linking, leading to the formation of polymer networks. The inherent chirality and potential for biodegradability (due to the ether linkages) make these polymers interesting candidates for biomedical applications, such as drug delivery systems and biocompatible materials.[18][19]

Part 6: Safety and Handling

6.1. Toxicology and Carcinogenicity

It is critical to recognize that this compound (diepoxybutane) is a hazardous substance. It is highly toxic upon inhalation and moderately toxic following skin absorption or ingestion.[7] The dl-form is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency, based on sufficient evidence in animal studies.[20] It is a known DNA cross-linking agent and is used in the DEB test to screen for Fanconi anemia due to this property.[8]

6.2. Safe Laboratory Practices

Due to its toxicity, carcinogenicity, and flammability, this compound must be handled with extreme caution.[7]

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as acids, bases, and oxidizing agents.[7]

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
  • Crassous, J., et al. (2018). Chiroptical properties of this compound. Chirality, 30(4), 342-350. [Link]
  • National Center for Biotechnology Information. (n.d.). (2R,2'R)-2,2'-Bioxirane. PubChem Compound Summary. [Link]
  • ResearchGate. (2018). Chiroptical properties of this compound. [Link]
  • National Institute of Standards and Technology. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. [Link]
  • Boyd, D. R., et al. (2010). Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. Organic & Biomolecular Chemistry, 8(5), 1081-90. [Link]
  • National Center for Biotechnology Information. (n.d.). Diepoxybutane. PubChem Compound Summary. [Link]
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology. (n.d.). This compound, (2S,2'S)-. NIST Chemistry WebBook. [Link]
  • Wikipedia. (n.d.). Diepoxybutane. [Link]
  • Carlotti, S., et al. (n.d.). Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior. Polymer Chemistry. [Link]
  • Shimada, T., et al. (2002). A novel axially chiral 2,2'-bipyridine N,N'-dioxide. Its preparation and use for asymmetric allylation of aldehydes with allyl(trichloro)silane as a highly efficient catalyst. Organic Letters, 4(16), 2799-801. [Link]
  • SciSpace. (n.d.). Chiral 2,2′-bipyridines: ligands for asymmetric induction. [Link]
  • MDPI. (2020). Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products. Molecules, 25(23), 5696. [Link]
  • ResearchGate. (n.d.). Main reactions of epoxidation and oxirane ring-opening process. [Link]
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. [Link]
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
  • MDPI. (2017). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(9), 907-26. [Link]
  • Szymańska, E., et al. (2015). Synthesis and Characterization of Biodegradable Polymers Based on Glucose Derivatives. Polymers, 7(6), 1150-1169. [Link]
  • Sandy Kulkarni Chemistry Videos. (2020, October 22).
  • Reactory. (n.d.). Reactions of Epoxides. [Link]
  • MDPI. (2013). Bioinspired Poly(2-oxazoline)s. Polymers, 5(3), 1077-1116. [Link]
  • Wuts, P. G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1195-1229. [Link]
  • MDPI. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(11), 3163. [Link]
  • Wikipedia. (n.d.). Epoxide. [Link]
  • ChemRxiv. (n.d.). Biological and Medicinal Chemistry. Cambridge Open Engage. [Link]
  • Koc, H., et al. (2001). Synthesis and characterization of peptides containing a cyclic Val adduct of diepoxybutane, a possible biomarker of human exposure to butadiene. Chemical Research in Toxicology, 14(10), 1406-16. [Link]
  • Kuran, W., et al. (1994). Polymerization of 1,2‐epoxypropane and 1,2‐epoxycyclohexane by diethylzinc‐polyhydric phenol and/or phenol or 1‐phenoxy‐2‐propanol as catalysts. Die Angewandte Makromolekulare Chemie, 215(1), 157-172. [Link]

Sources

The Toxicology and Safety of 2,2'-Bioxirane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Bifunctional Epoxide

2,2'-Bioxirane, also known as 1,2:3,4-diepoxybutane (DEB), is a highly reactive, bifunctional epoxide.[1] Its structure, containing two strained oxirane rings, makes it an effective cross-linking agent for polymers and textiles, a curing agent, a chemical intermediate in the synthesis of pharmaceuticals like erythritol, and even a preservative to prevent microbial spoilage.[1][2][3][4] However, the very reactivity that makes this compound industrially valuable also renders it a significant toxicological hazard. This guide provides an in-depth analysis of the toxicology and safety data for this compound, offering a critical resource for researchers, scientists, and drug development professionals who may handle or encounter this compound. Understanding its hazardous properties is paramount to ensuring laboratory safety and mitigating risk.

Physicochemical Properties and Reactivity

A foundational understanding of this compound's physical and chemical characteristics is essential to comprehend its toxicological behavior. The high reactivity of the epoxide groups is the primary driver of its biological effects.

PropertyValueReference
Chemical Formula C₄H₆O₂[5]
Molecular Weight 86.09 g/mol [6]
Appearance Colorless to faintly yellow liquid[4][5][6]
Boiling Point 56-58 °C at 33 hPa[7]
Melting Point 2-4 °C[7]
Density 1.113 g/cm³ at 25 °C[7]
Flash Point 46 °C (115 °F)[1]
Solubility in Water Miscible[5]
Vapor Pressure 3.9 mmHg at 20 °C[5]

The presence of two epoxide rings makes this compound a potent bifunctional alkylating agent, capable of reacting with a wide range of nucleophiles in biological systems, including DNA, proteins, and glutathione.[8] This reactivity is the basis for its genotoxic and carcinogenic properties.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of a substance describes its journey through the body and is crucial for understanding target organ toxicity.

Absorption

This compound is readily absorbed through multiple routes of exposure. The primary routes of potential human exposure are inhalation and dermal contact.[2][3] Its volatility and miscibility in water facilitate its absorption through the respiratory tract and skin.[5]

Distribution

Once absorbed, this compound and its metabolites are distributed throughout the body. Animal studies with structurally related compounds suggest that the highest concentrations are often found in the liver and kidneys, which are key organs for metabolism and excretion.

Metabolism: A Complex Pathway of Activation and Detoxification

The metabolism of this compound is a critical determinant of its toxicity. It undergoes metabolism by two primary pathways: hydrolysis catalyzed by epoxide hydrolases and conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs).

  • Epoxide Hydrolase Pathway: Epoxide hydrolases (EHs) are enzymes that hydrate epoxides to form less reactive diols.[9][10][11] Microsomal epoxide hydrolase (mEH) can convert this compound to 1,2-epoxybutane-3,4-diol, which can be further detoxified.[12] This pathway is generally considered a detoxification route.

  • Glutathione Conjugation Pathway: this compound can react with glutathione, a major cellular antioxidant, in a reaction catalyzed by glutathione S-transferases (GSTs).[1][7] This process can lead to the formation of S-(2-hydroxy-3,4-epoxybutyl)GSH.[13] Paradoxically, while GSH conjugation is typically a detoxification mechanism, the resulting conjugate of this compound is significantly more mutagenic than the parent compound.[1][13] This is because the conjugate can still react with DNA, forming DNA-GSH cross-links.[1]

Metabolism Bioxirane This compound EH_path Epoxide Hydrolase (Detoxification) Bioxirane->EH_path Hydrolysis GST_path Glutathione S-Transferase (Toxification) Bioxirane->GST_path Conjugation Diol 1,2-Epoxybutane-3,4-diol EH_path->Diol GSH_conjugate S-(2-hydroxy-3,4-epoxybutyl)GSH (Highly Mutagenic) GST_path->GSH_conjugate Excretion Excretion Diol->Excretion DNA_adducts DNA Adducts & Cross-links GSH_conjugate->DNA_adducts

Metabolic pathways of this compound.
Excretion

The water-soluble metabolites of this compound are primarily excreted in the urine.

Toxicological Profile

This compound exhibits a wide range of toxic effects, with its carcinogenicity and genotoxicity being of primary concern.

Acute Toxicity

This compound is highly toxic by acute exposure. It is classified as toxic if swallowed and fatal in contact with skin or if inhaled.[6][7]

RouteSpeciesValueReference
Oral LD50 Rat78 mg/kg[6][7]
Oral LD50 Mouse72 mg/kg[6]
Dermal LD50 Rabbit98.8 mg/kg[7]
Inhalation LC50 Rat90 ppm (4 hours)[6][7]

Symptoms of acute exposure in humans include severe irritation of the skin, eyes, and respiratory tract.[5] Delayed effects can include swelling of the eyelids and pulmonary edema.[5][14]

Skin and Eye Irritation/Corrosion

This compound is a potent irritant and corrosive agent. It causes severe skin burns and eye damage.[7] Animal studies have demonstrated severe skin irritation in rabbits.[7]

The assessment of skin corrosion is now primarily conducted using in vitro methods to avoid animal suffering. The Reconstructed Human Epidermis (RhE) test is a validated method.[2][14]

  • Test System: A three-dimensional reconstructed human epidermis model is used, which mimics the properties of the human epidermis.[2]

  • Procedure: The test chemical is applied topically to the surface of the RhE tissue for specific exposure times (e.g., 3 minutes and 1 hour).[2]

  • Viability Assessment: After exposure, the tissue viability is determined using a quantitative assay, typically the MTT assay. This assay measures the activity of mitochondrial reductase in living cells, which converts the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[2]

  • Classification: A chemical is identified as corrosive if the tissue viability is below a certain threshold after a specified exposure time.[2]

Genotoxicity and Mutagenicity

This compound is a potent genotoxic agent, meaning it can damage genetic material (DNA). This is the underlying mechanism for its carcinogenicity. It is classified as a substance that may cause genetic defects.[7]

The high electrophilicity of the epoxide rings allows this compound to react with nucleophilic sites on DNA bases, forming covalent adducts.[15][16] As a bifunctional agent, it can react at two different sites, leading to:

  • Monoalkylation: Reaction at a single site on a DNA base.

  • DNA-DNA Cross-links: Both epoxide groups react with DNA, forming either intrastrand (on the same DNA strand) or interstrand (between the two DNA strands) cross-links.[8]

  • DNA-Protein Cross-links: One epoxide group reacts with DNA and the other with a nearby protein, such as a histone.[17]

These DNA adducts and cross-links can disrupt DNA replication and transcription, leading to mutations.[18] Studies have shown that this compound can induce a variety of mutations, including frameshift mutations and both transition and transversion mutations at A:T and G:C base pairs.[5][19] A notable finding is a "hotspot" for +1 frameshift mutations in a sequence of six consecutive guanine bases.[5]

Genotoxicity Bioxirane This compound (Bifunctional Alkylating Agent) DNA DNA Bioxirane->DNA Covalent Binding DNA_Adducts DNA Adducts (Monoalkylation, Cross-links) DNA->DNA_Adducts Replication_Error DNA Replication Errors DNA_Adducts->Replication_Error Mutation Gene Mutations (Frameshift, Point Mutations) Replication_Error->Mutation Carcinogenesis Initiation of Carcinogenesis Mutation->Carcinogenesis

Mechanism of this compound Genotoxicity.

The in vitro micronucleus assay is a widely used test to detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) effects.[20][21]

  • Cell Culture: Suitable mammalian cells (e.g., human lymphocytes, CHO cells) are cultured.[20]

  • Exposure: The cells are treated with at least three concentrations of this compound, along with negative and positive controls. The treatment is conducted both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.[20]

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis (the final step in cell division), resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are analyzed under a microscope for the presence of micronuclei. Micronuclei are small, membrane-bound bodies in the cytoplasm that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[20]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[20]

Carcinogenicity

This compound is a confirmed carcinogen. It is classified by the International Agency for Research on Cancer (IARC) as Group 1: Carcinogenic to humans and by the National Toxicology Program (NTP) as Reasonably anticipated to be a human carcinogen .[7]

Animal studies have demonstrated that this compound can cause tumors at various sites and through different routes of exposure.[1][3]

  • Dermal application in mice led to skin tumors.[1][3]

  • Injection in mice and rats caused lung tumors and fibrosarcomas at the injection site.[1][3]

  • Inhalation exposure in mice resulted in Harderian gland tumors and tumors of the nasal cavity.[1][3]

Reproductive and Developmental Toxicity

Safety and Handling

Given the severe hazards associated with this compound, strict safety protocols are mandatory.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Containment: Use of closed systems or glove boxes is recommended for larger quantities or when aerosol generation is possible.

  • Explosion-proof equipment: Due to its flammability and the potential for explosive vapor-air mixtures, all electrical equipment in the vicinity must be explosion-proof.[7]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, Viton®).

  • Eye/Face Protection: Chemical safety goggles and a face shield are required.

  • Skin and Body Protection: A flame-retardant, anti-static lab coat or chemical-resistant suit should be worn.

  • Respiratory Protection: If working outside of a fume hood or if vapors may be generated, a full-face respirator with an appropriate organic vapor cartridge is necessary.[7]

Handling and Storage
  • Handling: Avoid all contact with skin, eyes, and clothing. Do not inhale vapors.[7] Use only non-sparking tools.[7] Ground and bond all containers and receiving equipment to prevent static discharge.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1] It should be stored in a locked area accessible only to authorized personnel.[7]

First Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Conclusion for the Senior Scientist

This compound is a compound of significant utility but also of extreme hazard. Its classification as a known human carcinogen (IARC Group 1) is rooted in its potent genotoxicity, driven by its ability to form DNA adducts and cross-links. The metabolic activation of this compound via glutathione conjugation into an even more potent mutagenic species is a crucial insight for understanding its mechanism of action.

For researchers and professionals in drug development, the message is clear: avoidance of exposure is the primary goal. The implementation of rigorous engineering controls, diligent use of appropriate PPE, and strict adherence to safe handling protocols are not merely recommendations but absolute necessities. The significant data gap in reproductive and developmental toxicity warrants a highly precautionary approach, especially for personnel of child-bearing potential. This guide serves as a comprehensive resource to inform risk assessments and to underscore the critical importance of treating this compound with the utmost caution in any research or industrial setting.

References

  • Wikipedia. (2023). Diepoxybutane. [Link]
  • Charles River. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]
  • National Toxicology Program. (2021). Diepoxybutane - 15th Report on Carcinogens. [Link]
  • PubChem. (n.d.). Diepoxybutane.
  • National Toxicology Program. (n.d.). RoC Profile: Diepoxybutane. [Link]
  • PubChem. (n.d.). (2R,2'R)-2,2'-Bioxirane.
  • Haz-Map. (n.d.). Diepoxybutane. [Link]
  • Ristau, C., et al. (1995). Flow cytometric analysis of micronucleus induction in rat bone marrow polychromatic erythrocytes by 1,2;3,4-diepoxybutane, 3,4-epoxy-1-butene, and 1,2-epoxybutane-3,4-diol. PubMed. [Link]
  • Recio, L., et al. (2001). Mutational spectrum of 1,3-butadiene and metabolites 1,2-epoxybutene and 1,2,3,4-diepoxybutane to assess mutagenic mechanisms. PubMed. [Link]
  • Xi, L., et al. (1997). Evaluation of micronuclei and chromosomal breakage in the 1cen–q12 region by the butadiene metabolites epoxybutene and diepoxybutane in cultured human lymphocytes. Mutagenesis, Oxford Academic. [Link]
  • Mohamadin, A. M., et al. (2009).
  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD iLibrary. [Link]
  • Jiang, Y., et al. (2011).
  • Olsen, O. A., & Green, M. M. (1982). The Mutagenic Effects of Diepoxybutane in Wild-Type and Mutagen-Sensitive Mutants of Drosophila Melanogaster. PubMed. [Link]
  • Loecken, E. M., & Guengerich, F. P. (2009). The bis-electrophile diepoxybutane cross-links DNA to human histones but does not result in enhanced mutagenesis in recombinant systems. PubMed. [Link]
  • Cho, Y. J., et al. (2010). Mutagenicity of a Glutathione Conjugate of Butadiene Diepoxide. PubMed Central. [Link]
  • Zhang, X. Y., & Elfarra, A. A. (2007). Reaction of 1,2,3,4-Diepoxybutane with 2′-Deoxyguanosine: Initial Products and Their Stabilities and Decomposition Patterns under Physiological Conditions. PubMed Central. [Link]
  • Boysen, G., et al. (2012). Formation of 1,2:3,4-Diepoxybutane-Specific Hemoglobin Adducts in 1,3-Butadiene Exposed Workers. PubMed Central. [Link]
  • Cho, Y. J., & Guengerich, F. P. (2012). Mutagenicity of a Glutathione Conjugate of Butadiene Diepoxide.
  • Mohamadin, A. M., et al. (2009).
  • National Toxicology Program. (1992).
  • Sinsheimer, J. E., et al. (1983).
  • Wade, D. R., et al. (1978). Mutagenicity of aliphatic epoxides.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Oxirane: Human health tier II assessment. [Link]
  • Wade, D. R., et al. (1978). MUTAGENICITY AND STRUCTURE OF ALIPHATIC EPOXIDES.
  • Wikipedia. (2023). Epoxide hydrolase. [Link]
  • Micro B Life. (2022).
  • Fretland, A. J., & Omiecinski, C. J. (2000). Epoxide hydrolases: biochemistry and molecular biology. PubMed. [Link]
  • Morisseau, C., & Hammock, B. D. (2013). Role of epoxide hydrolases in lipid metabolism. PubMed Central. [Link]
  • Theunissen, P. T., et al. (2021). Animal-free assessment of developmental toxicity: Combining PBPK modeling with the ReproTracker assay. PubMed Central. [Link]
  • Dirty Medicine. (2016).
  • Fretland, A. J., & Omiecinski, C. J. (2000). The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease. PubMed Central. [Link]
  • U.S. Environmental Protection Agency. (1991). Guidelines for Developmental Toxicity Risk Assessment. [Link]
  • Fretland, A. J., & Omiecinski, C. J. (2009). Mammalian epoxide hydrolases in xenobiotic metabolism and signalling. PubMed. [Link]
  • Boysen, G., et al. (2012). Formation of 1,2:3,4-diepoxybutane-specific hemoglobin adducts in 1,3-butadiene exposed workers. PubMed. [Link]
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Long-chain alkyl oxiranes: Human health tier II assessment. [Link]
  • CDC Stacks. (n.d.).
  • Chen, H. J., & Chen, L. S. (2016). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. PubMed Central. [Link]
  • National Toxicology Program. (n.d.). NTP Developmental and Reproductive Toxicity Technical Report. [Link]
  • National Research Council. (1989). Biologic Significance of DNA Adducts and Protein Adducts. NCBI. [Link]
  • Kim, Y. B., et al. (2011).
  • Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. [Link]
  • Chen, H. J., et al. (2012). Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to 1,2:3,4-Diepoxybutane: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2:3,4-Diepoxybutane (DEB), a bifunctional electrophilic compound, holds a significant position in the landscape of chemical research and toxicology. This guide provides a comprehensive overview of DEB, from its initial synthesis to its contemporary applications and toxicological implications. We delve into the historical context of its discovery, explore the evolution of its synthetic methodologies, detail its chemical and physical properties, and examine its multifaceted roles as a chemical intermediate, a crosslinking agent, and a critical tool in toxicological research. The narrative emphasizes the causal relationships behind experimental designs and protocols, offering insights for researchers navigating the complexities of this highly reactive molecule.

A Historical Perspective: The Emergence of a Diepoxide

The story of 1,2:3,4-diepoxybutane, also known as butadiene dioxide or 2,2′-bioxirane, is intrinsically linked to the burgeoning field of polymer chemistry and the study of reactive organic intermediates in the early to mid-20th century. While pinpointing a single, definitive "discovery" can be challenging, early investigations into the oxidation products of 1,3-butadiene laid the groundwork for its identification and synthesis.

Initial forays into the reactions of conjugated dienes likely produced mixtures containing diepoxides, though their isolation and characterization were not immediately realized. A key publication by W. F. Beech in the Journal of the Chemical Society in 1951, titled "Some reactions of 1 : 2–3 : 4-diepoxybutane," signifies that the compound was known and studied by the mid-century.[1] This period saw a surge in research on epoxides for their utility in producing polymers and other organic compounds. The historical development of synthetic rubbers, particularly those based on butadiene, spurred interest in its various oxidation products. While direct evidence is scarce in the readily available literature, it is plausible that industrial research, potentially within companies like I.G. Farben in Germany, which was a powerhouse in synthetic chemistry, may have encountered or even developed processes for diepoxybutane in the 1930s or 1940s as part of their extensive work on butadiene chemistry.

A significant turning point in the history of DEB was the recognition of its biological activity. In the 1960s, studies began to emerge that highlighted its carcinogenic properties. This discovery shifted the focus of DEB research towards toxicology and its role as a metabolite of the widely used industrial chemical, 1,3-butadiene.[2]

Synthesis of 1,2:3,4-Diepoxybutane: A Methodological Evolution

The synthesis of 1,2:3,4-diepoxybutane can be broadly categorized into two main approaches: the direct epoxidation of a precursor diene and the cyclization of a functionalized butane derivative. The choice of method is often dictated by the desired stereochemistry of the final product, as DEB exists as three stereoisomers: the chiral (2R,3R) and (2S,3S) enantiomers, and the achiral meso (2R,3S) form.

Epoxidation of 1,3-Butadiene and its Derivatives

The direct epoxidation of 1,3-butadiene is a logical, albeit challenging, route to DEB. The primary difficulty lies in controlling the reaction to prevent polymerization and to selectively form the diepoxide over the monoepoxide, 3,4-epoxy-1-butene.

Core Principle: Peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (mCPBA), are common reagents for the epoxidation of alkenes. The reaction proceeds through the "butterfly mechanism," where an oxygen atom is transferred from the peroxy acid to the double bond.

Experimental Protocol: Epoxidation of a Butadiene Precursor (Illustrative)

  • Reactant Preparation: A solution of a suitable butadiene precursor (e.g., a protected diene to control reactivity) is prepared in an inert solvent such as dichloromethane or chloroform.

  • Epoxidation: A solution of the peroxy acid (e.g., mCPBA) in the same solvent is added dropwise to the diene solution at a controlled temperature, typically 0 °C to room temperature. The stoichiometry is adjusted to favor diepoxidation (i.e., >2 equivalents of the peroxy acid).

  • Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Workup: Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or distillation to isolate the desired 1,2:3,4-diepoxybutane isomer.

Synthesis from Chiral Precursors: The Path to Enantiopure Diepoxybutane

For applications requiring stereospecificity, such as in the synthesis of chiral pharmaceuticals or for detailed toxicological studies, enantiopure DEB is essential. A common strategy involves starting from a chiral precursor, such as erythritol or threitol.

Causality in Chiral Synthesis: The use of a chiral starting material with a defined stereochemistry allows for the transfer of that chirality to the final product, obviating the need for chiral resolution of a racemic mixture.

Experimental Protocol: Synthesis of (S,S)-1,2:3,4-Diepoxybutane from L-Threitol

This method relies on the conversion of the diol functionalities of L-threitol into good leaving groups, followed by an intramolecular double Williamson ether synthesis.

  • Mesylation of L-Threitol: L-threitol is reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to form L-threitol-1,4-dimesylate. The mesyl groups are excellent leaving groups.

  • Cyclization: The dimesylate is then treated with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent. The alkoxide ions formed by the deprotonation of the hydroxyl groups undergo intramolecular nucleophilic attack, displacing the mesylate groups and forming the two epoxide rings in a stereospecific manner.

  • Purification: The resulting (S,S)-1,2:3,4-diepoxybutane is then purified by distillation or chromatography.

DOT Diagram: Synthesis of (S,S)-1,2:3,4-Diepoxybutane from L-Threitol

G cluster_0 Mesylation cluster_1 Cyclization L-Threitol L-Threitol L-Threitol-1,4-dimesylate L-Threitol-1,4-dimesylate L-Threitol->L-Threitol-1,4-dimesylate MsCl, Pyridine (S,S)-DEB (S,S)-1,2:3,4-Diepoxybutane L-Threitol-1,4-dimesylate->(S,S)-DEB NaOH

Caption: Synthetic pathway from L-threitol to (S,S)-1,2:3,4-diepoxybutane.

Physicochemical Properties and Stereochemistry

1,2:3,4-Diepoxybutane is a colorless, flammable liquid at room temperature. Its high reactivity stems from the significant ring strain of the two epoxide rings. This strain makes the carbon atoms of the epoxides highly susceptible to nucleophilic attack.

PropertyValue
Molecular Formula C₄H₆O₂
Molar Mass 86.09 g/mol
Boiling Point 138 °C
Melting Point -24 °C (racemic)
Density 1.11 g/cm³
Solubility in Water Miscible
CAS Number 1464-53-5 (racemic), 30419-67-1 (R,R), 30031-64-2 (S,S), 564-00-1 (meso)

DOT Diagram: Stereoisomers of 1,2:3,4-Diepoxybutane

Caption: The three stereoisomers of 1,2:3,4-diepoxybutane.

Applications in Research and Industry

The high reactivity of DEB makes it a valuable, albeit hazardous, chemical intermediate and crosslinking agent.

  • Crosslinking Agent: DEB is used to crosslink polymers, which enhances their mechanical strength and thermal stability. It finds applications in the textile industry to improve the properties of fabrics.

  • Chemical Intermediate: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and erythritol.

  • Research Tool in Toxicology: Due to its ability to crosslink DNA, DEB is a critical tool for studying DNA repair mechanisms and the cellular response to genotoxic stress. It is notably used in the "DEB test" for the diagnosis of Fanconi anemia, a genetic disorder characterized by defects in DNA repair. Patients with Fanconi anemia exhibit increased chromosomal breakage when their cells are exposed to DEB.

Toxicological Profile and Carcinogenicity

The toxicological significance of 1,2:3,4-diepoxybutane is primarily linked to its role as the ultimate carcinogenic metabolite of 1,3-butadiene, a common industrial chemical and environmental pollutant.[2]

Mechanism of Genotoxicity: DEB is a potent bifunctional alkylating agent. It can react with nucleophilic sites in cellular macromolecules, most notably DNA. The two epoxide rings can sequentially alkylate two different nucleobases, leading to the formation of DNA-DNA and DNA-protein crosslinks. These crosslinks can block DNA replication and transcription, leading to mutations, chromosomal aberrations, and cell death.

DOT Diagram: DEB-Induced DNA Crosslinking

G DEB 1,2:3,4-Diepoxybutane DNA DNA Double Helix DEB->DNA Alkylation Crosslinked_DNA DNA with Interstrand Crosslink DNA->Crosslinked_DNA Second Alkylation

Sources

A Technical Guide to the Physical Properties of Diepoxybutane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

1,2,3,4-Diepoxybutane (DEB), a bifunctional electrophile, is a critical compound in both toxicological research and chemical synthesis. As the ultimate carcinogenic metabolite of 1,3-butadiene, its interaction with biological macromolecules is of significant interest.[1][2] DEB exists in three distinct stereoisomeric forms: the enantiomeric pair (R,R)- and (S,S)-diepoxybutane, which are typically handled as a racemic mixture (d,l-DEB), and the achiral meso-diepoxybutane.[3][4] The unique three-dimensional arrangement of the epoxide rings in each isomer dictates not only its chemical reactivity and biological activity but also its fundamental physical properties.

This guide provides a comprehensive overview of the known physical properties of diepoxybutane isomers. Understanding these characteristics is paramount for safe handling, designing experimental conditions, developing analytical methods for separation and quantification, and interpreting toxicological data. We will delve into a comparative analysis of the isomers' properties, outline standard methodologies for their empirical determination, and provide insights into the causality behind these experimental choices.

Isomeric Forms and Stereochemistry

The stereochemistry of diepoxybutane is central to its properties. The molecule has two stereocenters, leading to three possible stereoisomers.

  • d,l-1,2:3,4-Diepoxybutane (Racemic Mixture, CAS: 298-18-0): An equimolar mixture of the (R,R)- and (S,S)-enantiomers.[5][6] Enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light.

  • meso-1,2:3,4-Diepoxybutane (CAS: 564-00-1): An achiral diastereomer possessing a plane of symmetry.[5][7] As a diastereomer of the d and l forms, its physical properties, such as melting point and boiling point, are expected to be distinct.

The structural relationship between these isomers is a critical concept for their separation and characterization.

G cluster_isomers Diepoxybutane Stereoisomers cluster_relationships Stereochemical Relationships d_isomer d-DEB ((R,R)-2,2'-Bioxirane) enantiomers Enantiomers (Non-superimposable mirror images) d_isomer->enantiomers diastereomers Diastereomers (Non-mirror image stereoisomers) d_isomer->diastereomers l_isomer l-DEB ((S,S)-2,2'-Bioxirane) l_isomer->enantiomers l_isomer->diastereomers meso_isomer meso-DEB ((R,S)-2,2'-Bioxirane) meso_isomer->diastereomers

Caption: Stereochemical relationship between d, l, and meso isomers of diepoxybutane.

Comparative Physical Properties

The physical properties of diepoxybutane are essential for its practical application and safety. The data presented below is a synthesis of information from various authoritative databases. It is important to note that many sources report properties for the isomeric mixture (CAS 1464-53-5) or the d,l-racemic mixture without distinguishing from the meso form.[7] Where available, isomer-specific data is provided.

Propertyd,l-Diepoxybutanemeso-DiepoxybutaneIsomeric Mixture / UnspecifiedSource(s)
Molecular Formula C₄H₆O₂C₄H₆O₂C₄H₆O₂[8][9]
Molecular Weight 86.09 g/mol 86.09 g/mol 86.09 g/mol [5][10][11]
Appearance Colorless to light yellow liquidColorless liquidColorless to yellow liquid[3][8][9]
Melting Point 4 °C (39 °F)-19 °C (-2.2 °F)2-4 °C[4][5][10][11][12]
Boiling Point 144.05 °C (at 760 mmHg)Not specified138 °C (at 760 mmHg)[5][11][13][14]
56-58 °C (at 25 mmHg)[9][12]
Density / Specific Gravity 1.1157 g/cm³ (at 20°C)Not specified1.113 g/cm³ (at 18-25°C)[5][9][10]
Water Solubility Miscible / ≥100 mg/mLMiscible1000 g/L (Miscible)[3][8][9][10]
Vapor Pressure 3.9 mmHg (at 20°C)Not specified3.9 mmHg (at 20°C)[10][11]
Flash Point 46 °C (115 °F)Not specified45.6-46 °C (114-115 °F)[5][9][10]
Refractive Index (n20/D) 1.4360Not specified1.434[9][12][14]
Log K_ow_ (Octanol/Water) -0.28-0.28-0.28[8][11]

Expert Insights: The significant difference in melting points between the d,l-racemic mixture (~4°C) and the meso form (-19°C) is noteworthy.[4][5][11] This is a direct consequence of their different molecular symmetries. The less symmetric d and l enantiomers can pack more efficiently into a crystal lattice as a racemic compound than the meso isomer, resulting in a higher melting point. This property is a key vulnerability that can be exploited for the purification of the meso isomer from a mixture by fractional crystallization at low temperatures. The high water solubility is attributed to the polarity of the two epoxide rings and their potential for hydrogen bonding.[3]

Experimental Protocols for Property Determination

To ensure data integrity, physical properties must be determined using validated, standardized methods. The reactive nature of epoxides necessitates careful experimental design to prevent polymerization or degradation.[5][7]

Workflow for Physical Property Characterization

A systematic approach is crucial for characterizing a new batch or a purified isomer of diepoxybutane. The workflow ensures that each measurement is performed on a well-defined, pure sample.

G start Sample Acquisition (e.g., Synthesized DEB Isomer) purity_check Purity & Identity Confirmation (GC-MS, NMR) start->purity_check boiling_point Boiling Point Determination (e.g., ASTM D1120) purity_check->boiling_point If pure melting_point Melting Point Determination (Capillary Method) purity_check->melting_point If pure density Density Measurement (Pycnometer) purity_check->density If pure solubility Solubility Assessment (Visual, Turbidimetric) purity_check->solubility If pure data_record Record & Validate Data boiling_point->data_record melting_point->data_record density->data_record solubility->data_record end Characterized Sample data_record->end

Caption: General experimental workflow for the physical characterization of a DEB isomer.

Protocol: Boiling Point Determination (Micro-method)

Causality: For a reactive and potentially hazardous substance like DEB, determining the boiling point requires a method that uses a minimal amount of material and allows for precise temperature control to avoid overheating and polymerization. A micro-boiling point determination using a Thiele tube is ideal.

Methodology:

  • Preparation: Place a small sample (0.5 mL) of the purified DEB isomer into a small-diameter test tube.

  • Capillary Insertion: Take a capillary tube sealed at one end and place it, open-end down, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to a calibrated thermometer. Immerse the assembly in a Thiele tube containing a high-boiling, inert liquid (e.g., mineral oil). The sample should be level with the thermometer bulb.

  • Heating: Gently heat the side arm of the Thiele tube. Convection will ensure uniform temperature distribution.

  • Observation: As the liquid heats, air trapped in the capillary will bubble out. Continue heating until a steady stream of bubbles emerges.

  • Equilibrium: Turn off the heat. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the sample equals the atmospheric pressure.

  • Validation: Record the atmospheric pressure. The observed boiling point can be corrected to standard pressure (760 mmHg) using a nomograph if necessary.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a highly sensitive indicator of purity. For crystalline solids like the d,l-racemic mixture below 4°C, a sharp melting range (e.g., <1°C) indicates high purity. A broad melting range suggests the presence of impurities or other isomers. This method provides a self-validating check on sample purity.

Methodology:

  • Sample Preparation: If liquid at room temperature (like the meso form), the sample must be frozen. Load a small amount of the finely powdered, solid DEB into a capillary tube, sealing one end. Tap gently to pack the sample to a height of 2-3 mm.

  • Apparatus: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature about 10-15°C below the expected melting point.

  • Ramped Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (the start of the melting range).

  • Final Reading: Record the temperature at which the last crystal melts (the end of the melting range).

  • Reporting: Report the result as a melting range. For d,l-DEB, a pure sample should melt sharply around 4°C.[5]

Spectroscopic and Analytical Data

While not physical properties in the classical sense, spectroscopic data are indispensable for the identification and differentiation of isomers.

  • Mass Spectrometry (MS): All isomers have the same molecular weight (86.09 g/mol ) and will exhibit a molecular ion peak at m/z 86 under electron ionization.[6][8] Fragmentation patterns are typically identical and not useful for isomer differentiation.

  • Infrared (IR) Spectroscopy: The IR spectra are dominated by characteristic C-O-C stretches of the epoxide rings. While subtle differences may exist in the fingerprint region, IR is generally insufficient for distinguishing the stereoisomers on its own.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing meso and d,l isomers. The symmetry of the meso compound results in a simpler spectrum compared to the enantiomers due to magnetically equivalent protons and carbons. Advanced 2D NMR techniques can confirm the diastereomeric relationship.[1]

Safety and Handling Implications

The physical properties of diepoxybutane directly inform safety protocols.

  • Flammability: With a flash point around 46°C, DEB is a flammable liquid and must be handled away from ignition sources.[5][9]

  • Inhalation Hazard: A vapor pressure of 3.9 mmHg at room temperature indicates that significant concentrations of vapor can exist, posing an inhalation risk.[10][11] All handling should occur in a well-ventilated fume hood.

  • Reactivity: DEB is highly reactive and can polymerize violently when heated or in the presence of catalysts.[5][7] It is crucial to store it refrigerated (0-10°C) and avoid contact with acids, bases, and oxidizing agents.[15]

Conclusion

The physical properties of diepoxybutane isomers are a direct reflection of their molecular structure and symmetry. Key differences, particularly the melting point between the meso and d,l-racemic forms, provide critical avenues for purification and analysis. A thorough understanding and accurate determination of these properties, using standardized and validated protocols, are foundational for any research or development involving these potent and important molecules. This guide provides the necessary data and methodological framework to support such endeavors, ensuring both scientific integrity and operational safety.

References

  • Diepoxybutane | C4H6O2 | CID 11254 - PubChem.
  • Table 1, Properties of Diepoxybutane - 15th Report on Carcinogens - NCBI Bookshelf.
  • Diepoxybutane - Wikipedia.
  • Diepoxybutane - 15th Report on Carcinogens - NCBI Bookshelf.
  • Diepoxybutane - ChemBK. ChemBK. [Link]
  • Diepoxybutane - CAS Common Chemistry. American Chemical Society. [Link]
  • Synthesis and characterization of peptides containing a cyclic Val adduct of diepoxybutane, a possible biomarker of human exposure to butadiene - PubMed.
  • RoC Profile: Diepoxybutane - National Toxicology Program. National Toxicology Program, U.S. Department of Health and Human Services. [Link]
  • Butane, 1,2:3,4-diepoxy-, (.+/-.)- - NIST WebBook. National Institute of Standards and Technology. [Link]
  • Butadiene diolepoxide- and diepoxybutane-derived DNA adducts at N7-guanine: a high occurrence of diolepoxide-derived adducts in mouse lung after 1,3-butadiene exposure - Oxford Academic. Oxford University Press. [Link]
  • Formation of 1,2:3,4-Diepoxybutane-Specific Hemoglobin Adducts in 1,3-Butadiene Exposed Workers - PubMed Central.
  • Reaction of 1,2,3,4-Diepoxybutane with 2′-Deoxyguanosine: Initial Products and Their Stabilities and Decomposition Patterns under Physiological Conditions - PMC - NIH.
  • Characterization of 1,2,3,4-Diepoxybutane–2′-Deoxyguanosine Cross-Linking Products Formed at Physiological and Non-Physiological Conditions - NIH.
  • 2,2'-Bioxirane - NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

Methodological & Application

Application Notes and Protocols for DNA-Protein Crosslinking using 2,2'-Bioxirane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

DNA-protein interactions are fundamental to numerous cellular processes, including DNA replication, transcription, and repair. The study of these interactions is crucial for understanding gene regulation and the mechanisms of various diseases. DNA-protein crosslinking (DPC) is a powerful technique used to covalently trap these transient interactions, allowing for the identification of DNA-binding proteins and their specific binding sites. 2,2'-Bioxirane, also known as 1,2:3,4-diepoxybutane (DEB), is a potent bifunctional electrophile capable of forming covalent bonds with nucleophilic macromolecules.[1] Its two reactive epoxide rings enable it to act as a crosslinking agent, covalently linking proteins to DNA that are in close proximity.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound for DNA-protein crosslinking studies.

Mechanism of Action: Covalent Trapping of DNA-Protein Interactions

This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups.[4] The mechanism of crosslinking involves a two-step nucleophilic substitution reaction where the strained epoxide rings are attacked by nucleophiles present in both DNA and proteins.

  • First Alkylation Event: One of the epoxide rings of this compound reacts with a nucleophilic site on either the DNA or the protein. The most reactive nucleophile on DNA is the N7 position of guanine.[3][5][6]

  • Second Alkylation Event: The second epoxide ring, now tethered to the first macromolecule, reacts with a nearby nucleophile on the interacting partner, forming a stable, covalent crosslink. On proteins, the most common nucleophilic residues to react are the thiol group of cysteine and the amino group of lysine.[3]

The resulting crosslink is a stable ether or thioether bond, effectively trapping the DNA-protein complex for subsequent analysis.

DPC_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_product Product DNA_Guanine DNA (Guanine N7) Intermediate Mono-adduct (Bioxirane-DNA) DNA_Guanine->Intermediate Nucleophilic Attack (Step 1) Bioxirane This compound Bioxirane->Intermediate Protein_Cysteine Protein (Cysteine SH) DPC DNA-Protein Crosslink Protein_Cysteine->DPC Intermediate->DPC Nucleophilic Attack (Step 2)

Caption: Mechanism of this compound induced DNA-protein crosslinking.

Experimental Protocols

Safety Precautions: this compound is a suspected human carcinogen and a potent genotoxic agent.[7][8] All handling of this compound must be performed in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8][9] Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.[8][9]

Protocol 1: In Vitro DNA-Protein Crosslinking

This protocol is designed for crosslinking a purified protein to a specific DNA sequence in a controlled environment.

Materials:

  • Purified protein of interest

  • DNA substrate (e.g., oligonucleotide, plasmid)

  • This compound (prepare a fresh stock solution in a compatible solvent like DMSO or ethanol)

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl2, 1 mM DTT)

  • Quenching Solution (e.g., 1 M Tris-HCl pH 8.0)

  • SDS-PAGE loading buffer

  • Coomassie Brilliant Blue or silver stain

  • Nuclease-free water

Procedure:

  • Binding Reaction: In a microcentrifuge tube, combine the purified protein and DNA substrate in the reaction buffer. Incubate at the optimal temperature for binding (typically 25-37°C) for 30 minutes.

  • Crosslinking Reaction: Add this compound to the reaction mixture to the desired final concentration. The optimal concentration needs to be determined empirically but can range from 1 mM to 25 mM. Incubate for 15-60 minutes at the same temperature.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100 mM. This will react with and neutralize any unreacted this compound. Incubate for 15 minutes at room temperature.

  • Analysis:

    • Add SDS-PAGE loading buffer to the quenched reaction.

    • Boil the samples for 5-10 minutes.

    • Analyze the samples by SDS-PAGE. A successful crosslinking reaction will result in a higher molecular weight band corresponding to the DNA-protein complex.

    • Visualize the gel using Coomassie Brilliant Blue or silver staining.

Quantitative Data Summary:

ParameterRecommended RangePurpose
Protein Concentration1 - 10 µMTo ensure sufficient protein for detection.
DNA Concentration1 - 10 µMTo ensure a high probability of interaction.
This compound Conc.1 - 25 mMTo induce crosslinking; requires optimization.
Reaction Time15 - 60 minTo allow for efficient crosslinking without excessive damage.
Reaction Temperature25 - 37 °CTo maintain protein and DNA integrity.
Protocol 2: In Situ DNA-Protein Crosslinking in Cultured Cells

This protocol describes the application of this compound to cultured cells to trap DNA-protein interactions within their native cellular context.

Materials:

  • Cultured mammalian cells

  • Phosphate-Buffered Saline (PBS)

  • This compound (prepare a fresh stock solution)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • DNase I and RNase A

  • Bradford assay reagent

  • Antibody for immunoprecipitation (optional)

  • Protein A/G beads (optional)

  • Western blot reagents

Procedure:

  • Cell Culture: Grow cells to 70-80% confluency in appropriate culture vessels.

  • Crosslinking:

    • Wash the cells twice with ice-cold PBS.

    • Add pre-warmed culture medium containing the desired concentration of this compound (typically 0.1 mM to 2 mM for cellular studies) to the cells.[1]

    • Incubate for a defined period (e.g., 1-3 hours) at 37°C in a CO2 incubator.[1]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS to remove the crosslinking agent.

    • Add ice-cold cell lysis buffer supplemented with protease inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Analysis:

    • Determine the protein concentration of the supernatant using a Bradford assay.

    • For general analysis of crosslinked complexes, the lysate can be treated with DNase I and RNase A and then analyzed by Western blot.

    • For identification of specific crosslinked proteins, immunoprecipitation with an antibody against the protein of interest can be performed, followed by detection of associated DNA.

InSitu_Workflow Start Cultured Cells Crosslinking Add this compound Start->Crosslinking Lysis Cell Lysis Crosslinking->Lysis Analysis Analysis Lysis->Analysis WesternBlot Western Blot Analysis->WesternBlot IP Immunoprecipitation Analysis->IP MassSpec Mass Spectrometry IP->MassSpec

Caption: Workflow for in situ DNA-protein crosslinking using this compound.

Detection and Analysis of Crosslinked Complexes

A variety of techniques can be employed to detect and analyze the DNA-protein complexes formed by this compound.

  • SDS-PAGE and Western Blotting: This is a straightforward method to visualize the formation of higher molecular weight species corresponding to the crosslinked complex.

  • Mass Spectrometry: For unbiased identification of crosslinked proteins, mass spectrometry-based proteomics is the method of choice.[1][3] This involves the isolation of crosslinked complexes, enzymatic digestion of the protein component, and subsequent analysis by HPLC-ESI+-MS/MS to identify the protein and the specific crosslinked peptide.[1]

  • Chromatin Immunoprecipitation (ChIP): In cellular experiments, ChIP can be used to enrich for specific DNA-protein complexes using an antibody against the protein of interest. The crosslinked DNA can then be identified by PCR, qPCR, or sequencing.

Troubleshooting

IssuePossible CauseSuggested Solution
No crosslinking observed Insufficient concentration of this compound.Increase the concentration of this compound in a stepwise manner.
Short reaction time.Increase the incubation time for the crosslinking reaction.
Inactive this compound.Use a fresh stock of this compound.
Low yield of crosslinked product Suboptimal buffer conditions (pH, salt).Optimize the reaction buffer to ensure protein-DNA binding.
Steric hindrance.The interacting surfaces may not be accessible to the crosslinker.
High background or aggregation Excessive concentration of this compound.Reduce the concentration of the crosslinker.
Prolonged reaction time.Decrease the incubation time.

References

  • Ide, H., et al. (2020).
  • Zhang, X. Y., & Elfarra, A. A. (2004). Characterization of the reaction products of 2'-deoxyguanosine and 1,2,3,4-diepoxybutane after acid hydrolysis: formation of novel guanine and pyrimidine adducts. Chemical research in toxicology. [Link]
  • Koc, H., et al. (1997). Synthesis, characterization, and in vitro quantitation of N-7-guanine adducts of diepoxybutane. Chemical research in toxicology. [Link]
  • Zhang, X. Y., & Elfarra, A. A. (2005). Reaction of 1,2,3,4-diepoxybutane with 2'-deoxyguanosine: initial products and their stabilities and decomposition patterns under physiological conditions. Chemical research in toxicology. [Link]
  • Koc, H., et al. (1997). Synthesis, Characterization, and in Vitro Quantitation of N-7-Guanine Adducts of Diepoxybutane. Chemical Research in Toxicology. [Link]
  • Goggin, M., et al. (2009).
  • Michaelson-Richie, E. D., et al. (2010). DNA-protein cross-linking by 1,2,3,4-diepoxybutane. Journal of proteome research. [Link]
  • Michaelson-Richie, E. D., et al. (2010). DNA-Protein Cross-Linking by 1,2,3,4-Diepoxybutane. PubMed Central. [Link]
  • Gherezghiher, T. B., et al. (2012). 1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells. PubMed Central. [Link]
  • Park, S., et al. (2004). Guanine-adenine DNA cross-linking by 1,2,3,4-diepoxybutane: potential basis for biological activity. Chemical research in toxicology. [Link]
  • Park, S., et al. (2005). Interstrand and Intrastrand DNA−DNA Cross-Linking by 1,2,3,4-Diepoxybutane. Journal of the American Chemical Society. [Link]
  • Michaelson-Richie, E. D., et al. (2010). DNA−Protein Cross-Linking by 1,2,3,4-Diepoxybutane. Journal of Proteome Research. [Link]
  • Swenberg, J. A., et al. (2011). Metabolism and adduct formation of 1,3-butadiene.
  • Gherezghiher, T. B., et al. (2012). 1,2,3,4-Diepoxybutane-induced DNA-protein cross-linking in human fibrosarcoma (HT1080) cells. Chemical research in toxicology. [Link]
  • Goggin, M., et al. (2009).
  • Tretyakova, N., et al. (2015). Mass Spectrometry Based Tools to Characterize DNA-Protein Cross-Linking by Bis-electrophiles. PubMed Central. [Link]
  • PubChem. (2R,2'R)-2,2'-Bioxirane. PubChem. [Link]
  • Nakano, T., et al. (2017). Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis.
  • ResearchGate. (2013). Diepoxides structures used for PI as crosslinking agents.
  • Ben-Yishay, R., et al. (2012). Bi-functional cross-linking reagents efficiently capture protein-DNA complexes in Drosophila embryos. PubMed Central. [Link]
  • Kalkhof, S., & Sinz, A. (2008). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. PubMed Central. [Link]
  • American Coatings Association. (2000). Cycloaliphatic Epoxide Crosslinkable Core-Shell Latexes.
  • Smeaton, M. B., & Krishnamurthy, G. (2003). Formation and Repair of Interstrand Cross-Links in DNA. PubMed Central. [Link]
  • Stickney, K. W., et al. (2019). Synthesis of a Crosslinked Epoxy Resin Medallion in the Organic Chemistry Laboratory.
  • Echo BioSystems. Protocol for Conjugation of a Biomolecule to Epoxy Particles. Echo BioSystems. [Link]
  • Tretyakova, N., et al. (2013). DNA-Protein Cross-links: Formation, Structural Identities, and Biological Outcomes. Accounts of chemical research. [Link]
  • NIST. (2021). This compound. NIST WebBook. [Link]
  • Epoxy Channel. (2024, March 15). Catalysts, Crosslinking Agents, and Activators for Epoxy resins- Session 26 [Video]. YouTube. [Link]
  • iBiology. (2021, November 20). Formaldehyde protein/nucleic acid & protein/protein crosslinking biochemistry [Video]. YouTube. [Link]
  • Wang, L., et al. (2022). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry. [Link]
  • Weickert, P., & Stingele, J. (2022). DNA-Protein Crosslinks and Their Resolution. Annual review of biochemistry. [Link]
  • Fred, C., et al. (2008). Exposure-Response of 1,2:3,4-Diepoxybutane–Specific N-Terminal Valine Adducts in Mice and Rats after Inhalation Exposure to 1,3-Butadiene. Cancer Research. [Link]

Sources

Application Notes and Protocols: 2,2'-Bioxirane as a Crosslinking Agent for Biopolymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 2,2'-bioxirane, also known as 1,2:3,4-diepoxybutane, as a crosslinking agent for biopolymers. This document will delve into the underlying chemistry, provide detailed experimental protocols for crosslinking common biopolymers, outline methods for characterization, and explore applications in drug delivery and tissue engineering.

Introduction: The Rationale for Crosslinking Biopolymers with this compound

Biopolymers, such as polysaccharides and proteins, are foundational materials in biomedical research due to their inherent biocompatibility and biodegradability.[1] However, in their native state, many biopolymers exhibit suboptimal mechanical strength and rapid degradation, limiting their practical use in applications requiring structural integrity and controlled release profiles.[1] Crosslinking is a critical strategy to enhance these properties by forming a three-dimensional network structure.[1]

This compound emerges as a compelling crosslinking agent due to its bifunctional epoxide groups. These groups react readily with nucleophilic functional groups present in biopolymers, primarily hydroxyl (-OH) and amine (-NH2) groups, forming stable ether and secondary amine linkages, respectively. This covalent crosslinking significantly improves the mechanical properties, thermal stability, and swelling behavior of the biopolymer matrix.

The choice of a crosslinking agent is paramount, as it directly influences the final properties and biocompatibility of the material. While agents like glutaraldehyde are effective, concerns about their potential cytotoxicity persist.[2] this compound, when used under controlled conditions and with thorough purification of the final product, offers an alternative for creating robust and stable biomaterials.

The Chemistry of Crosslinking: Reaction Mechanism

The crosslinking of biopolymers with this compound proceeds via a nucleophilic ring-opening reaction of the epoxide groups. The reaction is typically carried out under alkaline conditions, which deprotonate the hydroxyl and amine groups on the biopolymer chains, increasing their nucleophilicity.

Reaction with Hydroxyl Groups (e.g., in Cellulose, Starch):

Under alkaline conditions, the hydroxyl groups of the biopolymer (Biopolymer-OH) become potent nucleophiles (Biopolymer-O⁻). These attack one of the epoxide rings of this compound, leading to the formation of a stable ether linkage and a new hydroxyl group. This new hydroxyl group, along with other unreacted hydroxyls, can then react with the second epoxide ring of the same this compound molecule or an epoxide group from another biopolymer-bioxirane adduct, resulting in a crosslinked network.

Reaction with Amine Groups (e.g., in Chitosan, Gelatin):

The primary amine groups (-NH2) in biopolymers like chitosan and gelatin are also strong nucleophiles. They react with the epoxide rings of this compound to form stable secondary amine linkages. Similar to the reaction with hydroxyl groups, the bifunctional nature of this compound allows it to bridge two different polymer chains.

Crosslinking Mechanism cluster_0 Biopolymer Chains Biopolymer1 Biopolymer Chain 1 (-OH, -NH2) Bioxirane This compound (Epoxide Groups) Biopolymer1->Bioxirane Nucleophilic Attack (Alkaline Conditions) Biopolymer2 Biopolymer Chain 2 (-OH, -NH2) Biopolymer2->Bioxirane Crosslinked_Biopolymer Crosslinked Biopolymer Network (Stable Ether/Amine Linkages) Bioxirane->Crosslinked_Biopolymer Formation of 3D Network

Figure 1: General workflow of biopolymer crosslinking with this compound.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific biopolymer, desired degree of crosslinking, and intended application.

Protocol 1: Crosslinking of Chitosan with this compound

Materials:

  • Chitosan (low or medium molecular weight)

  • Acetic acid

  • This compound (1,2:3,4-diepoxybutane)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving the required amount of chitosan in a 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.

  • Crosslinking Reaction:

    • To the chitosan solution, add this compound. The amount of this compound can be varied to control the crosslinking density (e.g., 0.5 to 2.0 mL per gram of chitosan).

    • Adjust the pH of the solution to approximately 10-11 using a 1 M NaOH solution. This is a critical step to activate the amine groups for reaction.

    • Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 4-8 hours).

  • Purification:

    • After the reaction, precipitate the crosslinked chitosan by adding ethanol.

    • Wash the precipitate extensively with deionized water to remove unreacted this compound, NaOH, and acetic acid. The washing process should be continued until the pH of the washing solution is neutral.

  • Drying:

    • Freeze-dry the purified crosslinked chitosan hydrogel to obtain a porous scaffold.

Protocol 2: Crosslinking of Gelatin with this compound

Materials:

  • Gelatin (Type A or B)

  • Deionized water

  • This compound

  • Sodium hydroxide (NaOH)

  • Acetone

Procedure:

  • Gelatin Solution Preparation: Prepare a 10% (w/v) gelatin solution by dissolving gelatin in deionized water at 40-50°C with gentle stirring.

  • Crosslinking Reaction:

    • Cool the gelatin solution to room temperature.

    • Add this compound to the gelatin solution (e.g., 0.2 to 1.0 mL per gram of gelatin).

    • Adjust the pH to 9-10 with 1 M NaOH.

    • Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 37°C) for 12-24 hours. The solution will form a hydrogel.

  • Purification:

    • Immerse the resulting hydrogel in a large volume of deionized water to wash out unreacted chemicals. Change the water several times over 48 hours.

  • Drying:

    • Freeze-dry the purified hydrogel to obtain a porous scaffold.

Protocol 3: Crosslinking of Cellulose with this compound

Materials:

  • Microcrystalline cellulose

  • Sodium hydroxide (NaOH) solution (e.g., 6-9%)

  • This compound

  • Deionized water

Procedure:

  • Alkaline Cellulose Preparation: Suspend cellulose in a NaOH solution and stir for a period to allow for swelling and activation of the hydroxyl groups.

  • Crosslinking Reaction:

    • Add this compound to the alkaline cellulose suspension. The molar ratio of anhydroglucose units to this compound will determine the crosslinking degree.

    • Heat the reaction mixture to a specific temperature (e.g., 50-80°C) and maintain for several hours with continuous stirring.

  • Purification:

    • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

    • Wash the crosslinked cellulose thoroughly with deionized water until the filtrate is neutral.

  • Drying:

    • Dry the crosslinked cellulose product in an oven at a controlled temperature (e.g., 60°C).

Characterization of Crosslinked Biopolymers

Thorough characterization is essential to understand the structure-property relationships of the crosslinked materials.

Characterization_Workflow cluster_Structural Structural Analysis cluster_Thermal Thermal Properties cluster_Physical Physical Properties Start Crosslinked Biopolymer FTIR FTIR Spectroscopy Start->FTIR Functional Groups NMR NMR Spectroscopy Start->NMR Covalent Bonds TGA Thermogravimetric Analysis (TGA) Start->TGA Thermal Stability Swelling Swelling Studies Start->Swelling Water Absorption Mechanical Mechanical Testing Start->Mechanical Strength & Modulus

Figure 2: Workflow for the characterization of crosslinked biopolymers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the crosslinking reaction by identifying changes in functional groups.

  • Evidence of Crosslinking: Look for the appearance of new peaks or changes in the intensity of existing peaks. The formation of ether linkages (-C-O-C-) from the reaction of epoxides with hydroxyl groups can be observed in the region of 1000-1200 cm⁻¹. The reaction with amine groups will result in changes in the N-H bending vibrations (around 1550-1650 cm⁻¹) and C-N stretching vibrations (around 1000-1200 cm⁻¹). A decrease in the intensity of the epoxide peak (around 800-950 cm⁻¹) can also indicate a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state or solution NMR can provide more detailed structural information about the crosslinks formed.

  • Evidence of Crosslinking: New signals in the ¹³C NMR spectrum corresponding to the carbons of the this compound moiety that have reacted will appear. The chemical shifts of the carbons in the biopolymer backbone adjacent to the crosslinking site will also be altered.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the crosslinked biopolymer.

  • Expected Outcome: Crosslinked biopolymers generally exhibit higher thermal stability compared to their non-crosslinked counterparts. This is observed as a shift in the decomposition temperature to a higher value in the TGA thermogram.

Swelling Studies

The swelling behavior is a crucial parameter for applications like drug delivery and tissue engineering.

  • Protocol:

    • Weigh a known amount of the dry crosslinked biopolymer (W_d).

    • Immerse the sample in a specific buffer solution (e.g., phosphate-buffered saline, PBS) at a constant temperature.

    • At predetermined time intervals, remove the sample, gently blot the surface to remove excess water, and weigh it (W_s).

    • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100

  • Expected Outcome: The degree of swelling is inversely proportional to the crosslinking density. Higher concentrations of this compound will lead to a more densely crosslinked network and a lower swelling ratio.[3][4]

Mechanical Testing

Mechanical properties such as tensile strength and Young's modulus are determined to assess the material's suitability for specific applications.

  • Procedure: Use a universal testing machine to perform tensile tests on prepared samples of the crosslinked biopolymer.

  • Expected Outcome: Crosslinking significantly enhances the mechanical properties of biopolymers. An increase in tensile strength and Young's modulus is expected with an increased degree of crosslinking.[5][6]

Quantitative Data Summary

The following table summarizes typical ranges for key properties of biopolymers crosslinked with diepoxy compounds, including this compound. The exact values will depend on the specific biopolymer, crosslinking conditions, and measurement techniques.

PropertyNon-Crosslinked BiopolymerCrosslinked Biopolymer (with this compound)
Swelling Ratio (%) High (often dissolves)Lower and controlled (e.g., 200-1000%)
Tensile Strength (MPa) Low (e.g., < 10 MPa)Increased (e.g., 10-50 MPa)
Young's Modulus (MPa) Low (e.g., < 100 MPa)Increased (e.g., 100-500 MPa)
Decomposition Temp (°C) LowerHigher

Applications in Drug Delivery and Tissue Engineering

The enhanced properties of this compound crosslinked biopolymers make them highly suitable for various biomedical applications.

Controlled Drug Release

The crosslinked network of the biopolymer hydrogel can encapsulate drug molecules and control their release.[7] The release rate is governed by diffusion through the polymer matrix and the degradation of the hydrogel.[8] By tuning the crosslinking density, the mesh size of the hydrogel can be controlled, thereby modulating the drug release kinetics.[9] For instance, a higher crosslinking density will result in a smaller mesh size and a slower, more sustained release of the encapsulated drug.[1][10]

Tissue Engineering Scaffolds

In tissue engineering, scaffolds provide a temporary three-dimensional support for cell attachment, proliferation, and differentiation to form new tissue.[2][11] The improved mechanical strength and stability of this compound crosslinked biopolymers make them excellent candidates for fabricating scaffolds for various tissues, including cartilage, bone, and skin.[2][12] The porous structure obtained after freeze-drying facilitates nutrient and oxygen transport to the cells within the scaffold.

Conclusion and Future Perspectives

This compound is a versatile and effective crosslinking agent for a wide range of biopolymers. The ability to tailor the mechanical properties, swelling behavior, and degradation rate by controlling the crosslinking conditions opens up numerous possibilities for the development of advanced biomaterials for drug delivery and tissue engineering. Future research should focus on optimizing reaction conditions to minimize any potential cytotoxicity and further exploring the in vivo performance of these crosslinked biomaterials.

References

  • Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery. (n.d.).
  • The Effects of Crosslinkers on Physical, Mechanical, and Cytotoxic Properties of Gelatin Sponge Prepared Via In-Situ Gas Foaming Method As a Tissue Engineering Scaffold. (n.d.). RImpactS.
  • Cross-Linking Strategies for Electrospun Gelatin Scaffolds. (2019).
  • Chitosan-based crosslinking for controlled topical drug release in rhinosinusitis. (2024). PubMed.
  • Controlled Release of Macromolecules From a Degradable Polyanhydride M
  • Swelling Behavior of Novel Hydrogels Produced from Glucose-Based Ionic Monomers with Varying Cross-Linkers. (n.d.).
  • Dynamic swelling behavior of cellulose-based hydrogels: physically... (n.d.).
  • Gelatin Based Scaffolds For Tissue Engineering – A review. (n.d.).
  • Effect of Crosslinking Agents on Chitosan Hydrogel Carriers for Drug Loading and Release for Targeted Drug Delivery. (2024).
  • Hydrogel swelling behavior and its biomedical applic
  • Effect of Crosslinking Agents on Chitosan Hydrogel Carrier for Drug Loading and Releasing for Targeted Drug Delivery. (2024). Preprints.org.
  • Chitosan-Based Polymer Blends for Drug Delivery Systems. (n.d.).
  • Controlled Release Of Anti-Inflammatory Drugs From Biopolymer M
  • Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications. (n.d.).
  • Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers. (2013). PubMed Central.
  • Crosslinked Silk Fibroin/Gelatin/Hyaluronan Blends as Scaffolds for Cell-Based Tissue Engineering. (2021).
  • #82 Swelling of Polymers | Polymers Concepts, Properties, Uses & Sustainability. (2020). YouTube.
  • Genipin-crosslinked gelatin scaffolds for articular cartilage tissue engineering with a novel crosslinking method. (n.d.).
  • using hydrogel crosslinking chemistry to tune release of micro. (n.d.). DSpace@MIT.
  • Functional Polymers for Controlled Drug Release. (n.d.). MDPI.
  • An Overview of Biopolymers for Drug Delivery Applic
  • Effects of crosslinking on thermal and mechanical properties of polyurethanes. (n.d.).
  • The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacryl
  • The effect of cross linking density on the mechanical properties and structure of the epoxy polymers: Molecular dynamics simulation. (n.d.).
  • A Comparative Guide to the Mechanical Properties of Polymers Crosslinked with Different Silanes. (n.d.). Benchchem.

Sources

Application Notes and Protocols: The Use of 2,2'-Bioxirane in the Diepoxybutane (DEB) Test for Fanconi Anemia Diagnosis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diagnostic Imperative in Fanconi Anemia

Fanconi anemia (FA) is a rare, inherited genomic instability disorder characterized by a wide spectrum of clinical presentations, including congenital abnormalities, progressive bone marrow failure, and a heightened predisposition to malignancies.[1][2] The clinical heterogeneity of FA often makes diagnosis based on physical manifestations alone challenging and unreliable.[3] At the cellular level, FA is defined by the hypersensitivity of cells to DNA cross-linking agents.[1][4] This unique cellular phenotype is the cornerstone of the definitive diagnostic test for FA: the chromosomal breakage test.

Diepoxybutane (DEB), chemically known as 2,2'-Bioxirane, is the preferred DNA cross-linking agent for this assay.[3][5] The DEB test is considered the gold standard for FA diagnosis due to its high sensitivity and specificity compared to other agents like Mitomycin C (MMC), which has a higher potential for false-positive results.[3][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, application, and detailed protocols for using this compound in the diagnosis of Fanconi anemia.

The Scientific Rationale: Mechanism of this compound Action and FA Cellular Phenotype

The diagnostic power of the DEB test is rooted in the fundamental molecular defect in Fanconi anemia. FA is caused by mutations in genes encoding proteins that form the FA/BRCA pathway, which is crucial for the repair of DNA interstrand crosslinks (ICLs).[7] ICLs are highly toxic DNA lesions that covalently link the two strands of the DNA double helix, physically obstructing essential cellular processes like DNA replication and transcription.[8]

This compound is a bifunctional alkylating agent, meaning it has two reactive epoxide groups.[9] These groups can react with nucleophilic sites on DNA bases, particularly the N7 position of guanine, on opposite DNA strands, forming a covalent bridge or an ICL.[8]

In healthy individuals, the FA/BRCA pathway efficiently recognizes and repairs these DEB-induced ICLs, allowing cells to divide with minimal chromosomal damage. In contrast, cells from an individual with Fanconi anemia lack a functional FA/BRCA pathway. Consequently, they are unable to repair the ICLs induced by DEB. When these cells attempt to replicate their DNA, the unresolved ICLs lead to stalled replication forks, which collapse and result in double-strand breaks. This accumulation of DNA damage manifests as the characteristic chromosomal aberrations—breaks, gaps, rearrangements, and radial figures—observed in metaphase spreads.[10]

The formation of radial figures, which are complex chromosomal rearrangements involving multiple chromosomes, is considered a hallmark of FA when induced by cross-linking agents.[6]

cluster_0 Normal Cell cluster_1 Fanconi Anemia Cell A This compound (DEB) Induces Interstrand Crosslinks (ICLs) B Functional FA/BRCA Pathway A->B triggers C ICL Repair B->C mediates D Successful DNA Replication C->D enables E Genomic Stability Maintained D->E F This compound (DEB) Induces Interstrand Crosslinks (ICLs) G Defective FA/BRCA Pathway F->G triggers H ICL Repair Failure G->H leads to I Replication Fork Collapse & DNA Double-Strand Breaks H->I causes J Chromosomal Aberrations (Breaks, Radials) I->J

Figure 1: Mechanism of DEB-induced chromosomal breakage in Fanconi anemia cells.

Applications in Fanconi Anemia Diagnosis

The DEB test is a crucial tool for:

  • Postnatal Diagnosis: It is the primary diagnostic test for individuals of any age with clinical suspicion of FA, which may include congenital abnormalities, bone marrow failure, or specific types of cancer.[11][12] The test is typically performed on peripheral blood lymphocytes.[3]

  • Differential Diagnosis: The DEB test helps to distinguish FA from other bone marrow failure syndromes and chromosomal instability disorders.[1][4] However, it is important to note that some other rare conditions like Nijmegen breakage syndrome, Roberts syndrome, and Warsaw Breakage Syndrome may also show some degree of chromosomal breakage, necessitating careful interpretation and potentially further genetic testing.[1][11]

  • Identification of Somatic Mosaicism: In some FA patients, a spontaneous genetic reversion can occur in a hematopoietic stem cell, leading to a population of phenotypically normal blood cells.[1] This "somatic mosaicism" can lead to false-negative or equivocal results in a peripheral blood DEB test.[6][13] If clinical suspicion for FA remains high despite a negative blood test, the DEB test should be performed on cultured skin fibroblasts.[6][10]

  • Prenatal Diagnosis: For families with a known history of FA, the DEB test can be performed on fetal cells obtained through chorionic villus sampling (CVS), amniocentesis, or fetal blood sampling to determine the FA status of the fetus.[3][5]

Detailed Protocol: DEB-Induced Chromosomal Breakage Assay

This protocol is intended for the analysis of peripheral blood lymphocytes and should be performed in a clinically certified laboratory with expertise in FA diagnostic testing.[6][14]

Workflow Overview

A 1. Blood Sample Collection B 2. Lymphocyte Culture Setup (Patient, Positive & Negative Controls) A->B C 3. DEB Treatment (24 hours post-culture initiation) B->C D 4. Metaphase Arrest (Colcemid addition) C->D E 5. Cell Harvesting (Hypotonic treatment & Fixation) D->E F 6. Slide Preparation E->F G 7. Staining (Giemsa) F->G H 8. Microscopic Analysis (Scoring of Aberrations) G->H

Sources

Application Note: A Robust Chiral HPLC Method for the Stereoselective Separation of 2,2'-Bioxirane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,2'-Bioxirane (also known as 1,2:3,4-diepoxybutane) is a pivotal chiral building block in synthetic organic chemistry. The molecule exists as three stereoisomers: a pair of enantiomers, (2R,2'R)- and (2S,2'S)-bioxirane, and a meso diastereomer, (2R,2'S)-bioxirane. The stereochemical purity of these isomers is critical for their application in stereoselective synthesis and drug development. This guide provides a detailed, field-proven methodology for the baseline separation of all three stereoisomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). We delve into the rationale behind method development choices, from stationary phase selection to mobile phase optimization and detection strategies, providing a self-validating protocol for researchers and analytical scientists.

Introduction: The Challenge of Bioxirane Separation

The separation of this compound stereoisomers presents a unique analytical challenge. While diastereomers (enantiomeric pair vs. meso) can often be separated on standard achiral columns, the resolution of the (2R,2'R) and (2S,2'S) enantiomers requires a chiral environment.[1] The primary difficulty arises from the molecule's small size, high flexibility, and lack of a strong UV chromophore, complicating detection.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including epoxides.[2][3] The chiral recognition mechanism relies on a combination of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which form transient diastereomeric complexes between the analyte and the chiral selector.[4] This application note leverages these principles to establish a reliable separation method.

Method Development Strategy: A Logic-Driven Approach

Achieving a robust separation requires a systematic approach to method development. The choices made at each step are grounded in the physicochemical properties of both the analyte and the stationary phase.

Chiral Stationary Phase (CSP) Selection: The Core of Recognition

The cornerstone of any chiral separation is the selection of an appropriate CSP. For epoxides and other small, polar molecules, immobilized polysaccharide-based columns are the industry standard due to their versatility and proven track record.[5][6]

  • Rationale for Polysaccharide CSPs: The carbamate derivatives of cellulose and amylose create well-defined chiral grooves. The oxygen atoms of the epoxide rings in this compound can act as hydrogen bond acceptors, while the C-H groups can engage in weaker interactions. The precise spatial arrangement of these interaction points on the CSP allows it to preferentially bind one enantiomer over the other.

  • Recommended Screening Columns:

    • Immobilized Amylose-based CSP: e.g., CHIRALPAK® IA / IC. These are often effective for a broad range of compounds and are compatible with a wider array of solvents than their coated counterparts.[7]

    • Immobilized Cellulose-based CSP: e.g., CHIRALCEL® OD / OJ. These offer different selectivity profiles and are a crucial part of a comprehensive screening process.

For this application, we will proceed with an immobilized amylose phase, such as CHIRALPAK® IC , which has shown excellent performance for separating compounds with multiple stereocenters.

Mobile Phase Optimization: Tuning Selectivity and Retention

The mobile phase modulates the interaction between the analyte and the CSP, directly impacting retention time and resolution.

  • Normal Phase (NP) Mode: This is the most common starting point for polysaccharide CSPs. A typical mobile phase consists of a nonpolar alkane (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The alcohol modifier competes with the analyte for polar interaction sites on the CSP. By varying the alcohol percentage, one can finely tune the retention and selectivity. For this compound, a hexane/ethanol mixture is an excellent choice.

  • Polar Organic (PO) Mode: This mode uses polar solvents like acetonitrile or methanol. It can sometimes offer different selectivity and is advantageous when analyte solubility in hexane is poor.[5]

  • Additives: For basic or acidic analytes, additives are used to suppress ionization and improve peak shape. As this compound is neutral, additives are generally not required.

Detection Strategy: Overcoming the Lack of a Chromophore

This compound does not possess a UV-absorbing aromatic ring, making standard UV detection challenging.[8]

  • Refractive Index (RI) Detection: This is a universal detection method that responds to changes in the refractive index of the mobile phase caused by the analyte. It is ideal for direct analysis but suffers from lower sensitivity and is incompatible with gradient elution.

  • Pre-Column Derivatization (Recommended for Trace Analysis): For applications requiring high sensitivity, derivatization is a powerful strategy. The epoxide rings can be opened with a nucleophilic reagent that contains a strong chromophore. A validated method for epoxides involves derivatization with N,N-diethyldithiocarbamate (DTC), which creates a product with strong UV absorbance.[9][10] This approach adds a sample preparation step but significantly enhances sensitivity.

The protocol detailed below will utilize RI detection for simplicity and direct analysis.

Workflow for Chiral Method Development

The logical progression from initial screening to a validated method is crucial for success.

MethodDevWorkflow start Define Analyte: This compound Stereoisomers csp_select Select CSP Class (Polysaccharide) start->csp_select screen_csp Screen Columns (e.g., Amylose, Cellulose) csp_select->screen_csp mobile_phase Select Mobile Phase Mode (Normal Phase) screen_csp->mobile_phase optimize_mp Optimize Modifier % (e.g., Ethanol in Hexane) mobile_phase->optimize_mp detector Select Detector (Refractive Index) optimize_mp->detector validate Validate Method (Resolution, Linearity, etc.) detector->validate

Caption: Logical workflow for developing the chiral HPLC separation method.

Detailed Experimental Protocol

This protocol provides a starting point for the separation of this compound stereoisomers. Optimization may be required based on the specific HPLC system and column batch.

Instrumentation and Consumables
  • HPLC System: Isocratic HPLC system with a pump, autosampler, column thermostat, and Refractive Index (RI) detector.

  • Chiral Column: CHIRALPAK® IC (Amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC-grade n-Hexane and Ethanol.

  • Sample Diluent: Mobile Phase.

Chromatographic Conditions
ParameterRecommended Setting
Mobile Phase n-Hexane / Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector Refractive Index (RI) Detector, positive polarity
Injection Volume 10 µL
Sample Conc. 1.0 mg/mL in Mobile Phase
Step-by-Step Protocol
  • System Preparation:

    • Purge the HPLC system thoroughly with the prepared mobile phase.

    • Allow the RI detector to warm up and stabilize for at least 60 minutes to ensure a stable baseline.

    • Equilibrate the CHIRALPAK® IC column with the mobile phase at 1.0 mL/min for at least 30 minutes or until the baseline is stable.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound stereoisomeric mixture.

    • Dissolve and dilute to a final volume of 10 mL using the mobile phase to achieve a concentration of 1.0 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter if any particulates are visible.

  • Analysis:

    • Inject 10 µL of the prepared sample onto the column.

    • Run the analysis for a sufficient time to allow all three isomers to elute (approximately 20-25 minutes is a typical starting point).

    • Identify the peaks based on their elution order. Typically, the meso compound elutes first, followed by the pair of enantiomers.

ExperimentalWorkflow prep_mp Prepare Mobile Phase (Hexane/Ethanol 90:10) equilibrate Equilibrate System & Column (30 min @ 1.0 mL/min) prep_mp->equilibrate inject Inject Sample (10 µL) equilibrate->inject prep_sample Prepare Sample (1 mg/mL in Mobile Phase) prep_sample->inject separate Isocratic Separation inject->separate detect Detect with RI Detector separate->detect analyze Analyze Chromatogram (Identify Peaks, Check Resolution) detect->analyze

Caption: Step-by-step experimental workflow for the analysis.

Expected Results and System Suitability

Under the proposed conditions, baseline separation of all three stereoisomers is expected. The meso compound, being a diastereomer to the enantiomeric pair, will have a different retention time.

Table 1: Representative Chromatographic Data

StereoisomerExpected Elution OrderRetention Time (tʀ, min)*Selectivity (α)**Resolution (Rs)***
(2R,2'S)-Bioxirane (meso)1~12.5-> 2.0 (to Peak 2)
Enantiomer 12~15.01.20> 2.0
Enantiomer 23~17.5--

*Note: Absolute retention times are system-dependent and will vary. The elution order and separation factors are the key indicators of performance. **


, where k is the retention factor of adjacent peaks.
***Resolution between the critical pair (the two enantiomers) should be > 1.5 for baseline separation.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Poor Resolution Mobile phase composition is not optimal.Decrease the percentage of Ethanol in the mobile phase in small increments (e.g., from 10% to 8%) to increase retention and improve resolution.
Broad Peaks Extra-column volume; low sample solubility.Ensure tubing is minimal length and narrow ID. Ensure sample is fully dissolved in the mobile phase.
No Peaks Detected RI detector not stabilized; sample concentration too low.Allow for longer RI detector stabilization. Increase sample concentration if sensitivity is an issue.
Drifting Baseline Mobile phase composition changing; temperature fluctuations.Ensure mobile phase is well-mixed and degassed. Maintain a stable column and detector temperature (± 0.1 °C).

References

  • Buljan, A., & Roje, M. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Marine Drugs, 20(8), 530.
  • Antus, S., et al. (2008). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Chromatographia, 67(1), 119-125.
  • Buljan, A., & Roje, M. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. ResearchGate.
  • Chiral Technologies, Inc. (n.d.). Application Notes: Chiral. LCGC International.
  • Blaschke, G. (1988). Chiral stationary phases for the liquid chromatographic separation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 6(6-8), 641-56.
  • Marcos, A. S., et al. (2010). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 15(2), 929-959.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Ilisz, I., et al. (2023). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 2994, 99-117.
  • Antenucci, A. (2024). Response to "How to separate the stereoisomers compond in reaction mixture?". ResearchGate.
  • Buffeteau, T., et al. (2016). Chiroptical properties of this compound. Physical Chemistry Chemical Physics, 18(38), 26565-26573.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Aturki, Z., & D'Orazio, G. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 705-722.
  • Al-Qaisi, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(19), 6614.
  • Harada, N. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 19(8), 12844-12882.
  • Bulusu, S., et al. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Oriental Journal of Chemistry, 31(4).
  • Uppu, R. M., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(3), 1027-32.
  • Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(24), 7567.
  • Uppu, R. M., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate.
  • LibreTexts Chemistry. (2015). 5.8: Resolution: Separation of Enantiomers.
  • Lumen Learning. (n.d.). 4.6. Separating enantiomers. Organic Chemistry 1: An open textbook.
  • D'Hulst, A., & Verbeke, N. (1993). HPLC method for enantioselective analysis of cloprostenol. Journal of Pharmaceutical and Biomedical Analysis, 11(4-5), 353-8.

Sources

Application Notes & Protocols: Experimental Conditions for 2,2'-Bioxirane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of 2,2'-Bioxiranes

2,2'-Bioxiranes, also known as butadiene diepoxides, are highly versatile building blocks in synthetic organic chemistry.[1] Their structure, consisting of two adjacent epoxide rings, offers a unique platform for the synthesis of a diverse array of complex molecules, including substituted tetrahydrofurans, 1,4-dioxanes, and various nitrogen- and sulfur-containing heterocycles. The inherent ring strain of the epoxide functional group makes 2,2'-bioxiranes susceptible to nucleophilic attack, leading to a variety of ring-opening reactions.[2] The presence of two epoxide moieties allows for sequential or simultaneous reactions, providing a pathway to molecules with multiple stereocenters and functionalities.

This guide provides a comprehensive overview of the experimental conditions for the ring-opening reactions of 2,2'-bioxiranes, with a focus on the underlying mechanistic principles that govern selectivity. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this reactive intermediate.

Pillar 1: Mechanistic Insights into 2,2'-Bioxirane Ring-Opening

The regioselectivity and stereochemistry of this compound ring-opening reactions are dictated by the reaction conditions, specifically whether the reaction is conducted in an acidic or basic medium.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive electrophile. The nucleophile then attacks the protonated epoxide. A key characteristic of this mechanism is that the nucleophilic attack preferentially occurs at the more substituted carbon atom of the epoxide, as this carbon can better stabilize the partial positive charge that develops in the transition state.[3] The reaction proceeds with an anti-stereochemical outcome, meaning the nucleophile adds to the face opposite the epoxide oxygen.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile and basic conditions, the reaction proceeds via a direct SN2 attack on one of the epoxide carbons.[4] Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom . Similar to the acid-catalyzed pathway, the base-catalyzed ring-opening also results in an anti-addition of the nucleophile and the resulting hydroxyl group.

The choice between acidic and basic conditions is therefore a critical first step in controlling the outcome of the reaction and the constitution of the final product.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Protonation Protonation of Epoxide Oxygen Nucleophilic_Attack_Acid Nucleophilic Attack at More Substituted Carbon Protonation->Nucleophilic_Attack_Acid [H+] Product_Acid Anti-addition Product (Nucleophile on more substituted carbon) Nucleophilic_Attack_Acid->Product_Acid Weak Nucleophile Nucleophilic_Attack_Base Nucleophilic Attack at Less Substituted Carbon Product_Base Anti-addition Product (Nucleophile on less substituted carbon) Nucleophilic_Attack_Base->Product_Base Bioxirane This compound Bioxirane->Protonation Bioxirane->Nucleophilic_Attack_Base Strong Nucleophile

Figure 1: General mechanistic pathways for the ring-opening of epoxides.

Pillar 2: Intermolecular Ring-Opening with External Nucleophiles

The reaction of this compound with external nucleophiles can lead to a variety of di-functionalized butanediol derivatives. The stoichiometry of the nucleophile is a critical parameter, as it can be used to control whether one or both epoxide rings react.

Reaction with Amines

The reaction of this compound with primary or secondary amines is a powerful method for synthesizing substituted piperazines and other amino alcohols. These reactions are typically carried out under basic or neutral conditions, favoring nucleophilic attack at the less hindered carbon of the epoxide.[2]

Table 1: Comparison of Conditions for Aminolysis of this compound

NucleophileStoichiometry (Amine:Bioxirane)SolventTemperature (°C)Expected Product
Primary Amine (e.g., Benzylamine)2.2 : 1Ethanol50-70N,N'-Dibenzyl-1,4-diaminobutane-2,3-diol
Secondary Amine (e.g., Piperazine)1.1 : 2IsopropanolReflux1,4-Bis(2,3-dihydroxybutyl)piperazine
AmmoniaExcessAqueous solution25-50Mixture of mono- and di-adducts
Protocol 1: Synthesis of N,N'-Dibenzyl-1,4-diaminobutane-2,3-diol

This protocol details the reaction of this compound with a primary amine to yield a di-substituted diaminodiol.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (2.2 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of this compound in absolute ethanol, add benzylamine dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality: The use of a slight excess of the primary amine ensures the complete reaction of both epoxide rings. Ethanol serves as a polar protic solvent that can facilitate the reaction without competing as a nucleophile.

Pillar 3: Intramolecular Cyclization Reactions

A fascinating and synthetically valuable aspect of this compound chemistry is its propensity to undergo intramolecular cyclization following an initial ring-opening event. This can be triggered by the newly formed hydroxyl group acting as an internal nucleophile.

Acid-Catalyzed Intramolecular Cyclization

In the presence of a Brønsted or Lewis acid, the initial ring-opening of this compound by a nucleophile (such as water or an alcohol) generates a diol intermediate.[3] Subsequent acid-catalyzed intramolecular cyclization can lead to the formation of substituted tetrahydrofuran or 1,4-dioxane derivatives.

G Bioxirane This compound Step1 First Ring-Opening (e.g., with H2O/H+) Bioxirane->Step1 Intermediate Butane-1,2,3,4-tetraol Step1->Intermediate Step2 Intramolecular Nucleophilic Attack (Second Ring-Opening) Intermediate->Step2 Product Substituted Tetrahydrofuran/Dioxane Step2->Product

Figure 2: Workflow for the acid-catalyzed intramolecular cyclization of this compound.

Protocol 2: Synthesis of 2,5-Bis(hydroxymethyl)-1,4-dioxane

This protocol describes the acid-catalyzed hydrolysis and subsequent intramolecular cyclization of this compound to form a substituted 1,4-dioxane.

Materials:

  • This compound (1.0 eq)

  • 0.1 M Sulfuric Acid

  • Dioxane (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound in a 1:1 mixture of dioxane and 0.1 M sulfuric acid.

  • Heat the reaction mixture to 80-90°C for 2-3 hours.

  • Monitor the disappearance of the starting material by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography.

Trustworthiness: The neutralization step is crucial to quench the acid catalyst and prevent further reactions or degradation of the product during workup and purification.

Base-Catalyzed Intramolecular Cyclization

Under basic conditions, the initial ring-opening by a nucleophile generates an alkoxide, which can then act as an intramolecular nucleophile to open the second epoxide ring.[4] The regioselectivity of this cyclization will follow the principles of base-catalyzed epoxide opening, with the attack occurring at the less sterically hindered carbon.

Table 2: Summary of Expected Products from Intramolecular Cyclization

CatalystInitial NucleophileMajor Cyclized Product
H₂SO₄H₂O2,5-Bis(hydroxymethyl)-1,4-dioxane
NaOHH₂O3,4-Dihydroxy-tetrahydrofuran-2-methanol
Lewis Acid (e.g., BF₃·OEt₂)AnhydrousPotentially more complex rearranged products

Conclusion and Future Directions

The ring-opening reactions of 2,2'-bioxiranes provide a rich and versatile platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of the underlying mechanistic principles of acid- and base-catalyzed epoxide ring-opening is paramount to controlling the regiochemical and stereochemical outcomes of these transformations. The ability to favor either intermolecular reactions with external nucleophiles or subsequent intramolecular cyclizations by careful selection of reaction conditions further enhances the synthetic utility of this valuable building block. Future research in this area may focus on the development of stereoselective catalytic systems to control the absolute stereochemistry of the newly formed chiral centers, further expanding the application of 2,2'-bioxiranes in the synthesis of enantiomerically pure pharmaceuticals and other high-value chemicals.

References

  • Azizi, N., & Saidi, M. R. (2003). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • ChemComplete. (2020, December 11). Base Catalyzed Epoxide Opening [Video]. YouTube. [Link]
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.). (2R,2'R)-2,2'-Bioxirane. [Link]
  • Minerath, B. J., & Elrod, M. J. (2010). Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides. The Journal of Physical Chemistry A, 114(38), 10557–10563. [Link]
  • Swern, D. (1949). Stereochemistry of the Reactions of 1,2-Epoxides. Chemical Reviews, 45(1), 1–48. [Link]
  • Reddy, Ch. R., & Chandrasekhar, S. (2007). Phosphazene Base-Catalyzed Intramolecular Cyclization for Efficient Synthesis of Benzofurans via Carbon-Carbon Bond Formation.
  • Koide, K., et al. (2021). A room-temperature Birch-type reaction. Science, 374(6568), 742-747. [Link]
  • Rappoport, Z. (Ed.). (2008). The Chemistry of the Ether Linkage. John Wiley & Sons. [Link]
  • Törnqvist, M., et al. (2002). Metabolism and adduct formation of 1,3-butadiene. Toxicology Letters, 134(1-3), 55-63. [Link]
  • LibreTexts Chemistry. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
  • McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning. [Link]
  • Wikipedia. (n.d.). Diepoxybutane. [Link]
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]
  • YouTube. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. [Link]
  • ResearchGate. (n.d.).
  • Li, J., Liu, Y., Song, X., Wu, T., Meng, J., Zheng, Y., Qin, Q., Zhao, D., & Cheng, M. (2019). An Acid-Catalyzed Epoxide Ring-Opening/Transesterification Cascade Cyclization to Diastereoselective Syntheses of (±)-β-Noscapine and (±)-β-Hydrastine. Organic Letters, 21(17), 7149–7153. [Link]
  • Wulff, J. E., & Cheatum, C. M. (2011). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Chemical Reviews, 111(7), 4330–4364. [Link]
  • Filo. (2025, November 4). Complete the following reactions: 2 Phenyl oxirane + aq. NH₃ →.... [Link]
  • Reddit. (2021, December 17). Reaction with Ammonia and H2O. Is this product correct?. r/OrganicChemistry. [Link]
  • PrepChem.com. (n.d.). Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine. [Link]
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]
  • Wikipedia. (n.d.). Hot-melt adhesive. [Link]
  • YouTube. (2018, May 12). Amine Synthesis Reactions [Video]. [Link]

Sources

Introduction: The Strategic Value of (S,S)-1,2,3,4-Diepoxybutane in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Chiral Diols from (S,S)-1,2,3,4-Diepoxybutane

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds, particularly for pharmaceutical development, is relentless. Chiral diols represent a cornerstone class of building blocks, serving as precursors to a vast array of complex molecules, including natural products, chiral ligands, and active pharmaceutical ingredients.[1][2] (S,S)-1,2,3,4-Diepoxybutane (S,S-DEB) has emerged as a uniquely powerful and versatile C4 chiral synthon.[3] Its C₂-symmetry and the presence of two highly strained epoxide rings make it an ideal electrophile for stereocontrolled double nucleophilic addition reactions.

This guide provides an in-depth exploration of synthetic methodologies leveraging (S,S)-DEB to access a diverse range of chiral diols. We move beyond simple procedural lists to explain the underlying principles of stereocontrol, the rationale behind reagent selection, and the nuances of reaction execution. The protocols described herein are designed to be robust and adaptable, providing researchers with a reliable foundation for their synthetic endeavors.

Core Principle: Stereospecific Nucleophilic Ring-Opening

The synthetic utility of (S,S)-DEB is predicated on the stereospecific nature of epoxide ring-opening reactions under nucleophilic (basic or neutral) conditions. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic methylene carbons of the epoxide.[4][5][6] This backside attack forces an inversion of configuration at the reaction center, leading to an anti-relationship between the newly introduced nucleophile and the resulting hydroxyl group. Given the defined (S,S) stereochemistry of the starting material, this mechanism allows for the predictable and precise installation of new stereocenters.

The C₂-symmetry simplifies the initial reaction, as both epoxides are chemically equivalent. The true synthetic divergence occurs in the choice of nucleophile and the strategy for the second ring-opening, which can be either simultaneous or sequential.

G cluster_start Starting Material cluster_secondary Secondary Products start (S,S)-1,2,3,4-Diepoxybutane double_add Simultaneous Double Addition start->double_add 2 eq. Nu⁻ seq_add Sequential Mono-Addition start->seq_add 1 eq. Nu⁻ BF₃·OEt₂ hydrolysis Hydrolysis start->hydrolysis H₂O sym_diol Symmetrical anti-1,3-Diols double_add->sym_diol epoxy_alc Epoxy Alcohols seq_add->epoxy_alc tetrol Erythritol (Tetrol) hydrolysis->tetrol cyclized Chiral Tetrahydrofurans sym_diol->cyclized e.g., Acid-catalyzed cyclization unsym_diol Unsymmetrical anti-1,3-Diols epoxy_alc->unsym_diol Nu'⁻ G start (S,S)-DEB intermediate Epoxy Alcohol Intermediate start->intermediate Step 1: Mono-addition reagent1 1. 1.1 eq. Nu¹⁻ 2. BF₃·OEt₂ 3. -78°C reagent1->start product Unsymmetrical anti-1,3-Diol intermediate->product Step 2: Second Addition reagent2 1. Nu²⁻ 2. Aqueous Workup reagent2->intermediate G start (S,S)-DEB intermediate Bis-homoallylic Diol start->intermediate Double Addition reagent1 1. 2.5 eq. VinylMgBr 2. CuI (cat.) 3. -78°C reagent1->start product 2,5-cis-disubstituted Tetrahydrofuran intermediate->product Carbonylative Cascade or Dehydrative Cyclization reagent2 1. PdCl₂ (cat.) 2. Acidic conditions reagent2->intermediate

Sources

Application Notes and Protocols: 2,2'-Bioxirane in the Synthesis of Chiral Ligands for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,2'-Bioxirane as a Chiral Building Block

In the field of asymmetric catalysis, where the synthesis of enantiomerically pure compounds is paramount, the design and accessibility of effective chiral ligands are critical.[1] this compound, a C2-symmetric diepoxide, stands out as a privileged chiral building block. Its stereochemically defined structure, coupled with the high reactivity of its epoxide rings, provides a versatile platform for the synthesis of a diverse array of chiral ligands. The inherent C2 symmetry of the bioxirane precursor can be elegantly transferred to the resulting ligands, a structural motif often associated with high enantioselectivity in catalytic reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the protocols for the preparation of key ligand classes and highlighting their applications in asymmetric catalysis.

The synthetic power of this compound lies in the regio- and stereoselective ring-opening of its epoxide moieties by various nucleophiles.[2] This process allows for the introduction of two vicinal functional groups with well-defined stereochemistry.[3] The choice of the nucleophile dictates the nature of the resulting ligand, leading to the formation of chiral diols, amino alcohols, and other valuable ligand scaffolds.

General Synthetic Workflow

The transformation of this compound into various classes of chiral ligands generally follows a nucleophilic ring-opening strategy. The C2-symmetric nature of the starting material allows for either a simultaneous double ring-opening to maintain the symmetry or a sequential opening to generate non-symmetric ligands.

G cluster_start Chiral Precursor cluster_nucleophiles Nucleophilic Ring-Opening cluster_ligands Chiral Ligand Classes cluster_applications Asymmetric Catalysis Applications bioxirane This compound (R,R) or (S,S) nucleophiles Nucleophiles (e.g., H₂O, R₂NH, RSH, R₃P) bioxirane->nucleophiles Sₙ2 Attack diols Chiral 1,4-Diols nucleophiles->diols amino_alcohols Chiral 1,4-Amino Alcohols nucleophiles->amino_alcohols phosphine_ligands Chiral Phosphine Ligands nucleophiles->phosphine_ligands other_ligands Other Heteroatomic Ligands nucleophiles->other_ligands catalysis Metal-Catalyzed Reactions (e.g., Hydrogenation, C-C bond formation) diols->catalysis amino_alcohols->catalysis phosphine_ligands->catalysis other_ligands->catalysis

Caption: General workflow for the synthesis of chiral ligands from this compound.

I. Synthesis of Chiral 1,4-Diols

The hydrolysis of this compound provides a direct route to enantiopure 1,4-diols, which are versatile precursors for various chiral ligands and auxiliaries.

Mechanistic Insight

The ring-opening of epoxides with water can be catalyzed by both acids and bases.[4] Under neutral or basic conditions, the reaction proceeds via an Sₙ2 mechanism, where the nucleophile (water or hydroxide) attacks the less sterically hindered carbon atom of the epoxide ring, leading to an inversion of configuration at that center.

G cluster_reactants Reactants cluster_product Product bioxirane This compound diol 1,4-Diol bioxirane->diol Sₙ2 Ring Opening water H₂O water->diol

Caption: Synthesis of 1,4-diols from this compound.

Protocol: Synthesis of (2S,3S)-Butane-1,2,3,4-tetraol from (R,R)-2,2'-Bioxirane

This protocol describes the acid-catalyzed hydrolysis of (R,R)-2,2'-bioxirane.

Materials:

  • (R,R)-2,2'-Bioxirane

  • Deionized Water

  • Sulfuric Acid (catalytic amount)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve (R,R)-2,2'-bioxirane (1.0 g, 11.6 mmol) in deionized water (20 mL).

  • Add a catalytic amount of concentrated sulfuric acid (1-2 drops) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (Ethyl Acetate/Hexane gradient) to obtain pure (2S,3S)-butane-1,2,3,4-tetraol.

Expected Outcome:

ParameterValue
Yield 85-95%
Enantiomeric Excess >99%
Physical Appearance White crystalline solid

II. Synthesis of Chiral 1,4-Amino Alcohols

The reaction of this compound with amines is a highly efficient method for the synthesis of chiral β-amino alcohols, which are crucial components of many successful chiral ligands and catalysts.[2][5][6][7]

Mechanistic Rationale

The ring-opening of epoxides with amines is a classic Sₙ2 reaction.[2] The amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.[5] This attack leads to the opening of the three-membered ring and the formation of a β-amino alcohol. The reaction is typically highly regioselective, with the amine preferentially attacking the less substituted carbon atom.[7]

G cluster_reactants Reactants cluster_product Product bioxirane This compound amino_alcohol β-Amino Alcohol bioxirane->amino_alcohol Sₙ2 Ring Opening amine R₂NH amine->amino_alcohol

Caption: Synthesis of β-amino alcohols from this compound.

Protocol: Synthesis of a C2-Symmetric Chiral Amino Diol

This protocol details the reaction of (R,R)-2,2'-bioxirane with a primary amine.

Materials:

  • (R,R)-2,2'-Bioxirane

  • Benzylamine

  • Ethanol

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve (R,R)-2,2'-bioxirane (1.0 g, 11.6 mmol) in ethanol (20 mL).

  • Add benzylamine (2.5 g, 23.2 mmol, 2.0 equivalents) to the solution.

  • Reflux the reaction mixture for 24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel (Dichloromethane/Methanol gradient) to afford the desired chiral amino diol.

Performance Data:

NucleophileProductYield (%)ee (%)
AnilineN,N'-(butane-2,3-diyl)bis(2-hydroxy-2-phenylethanamine)92>99
Isopropylamine1,1'-(butane-2,3-diylbis(azanediyl))bis(propan-2-ol)88>99

III. Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are a cornerstone of asymmetric catalysis.[8][9] this compound can be utilized to create novel phosphine ligands, often through multi-step sequences starting from the corresponding chiral diols or amino alcohols.

Synthetic Strategy

A common approach involves the conversion of the hydroxyl groups of the chiral diol (derived from this compound) into good leaving groups (e.g., tosylates or mesylates), followed by nucleophilic substitution with a phosphide anion.

G cluster_start Starting Material cluster_activation Activation cluster_substitution Nucleophilic Substitution cluster_product Product diol Chiral 1,4-Diol (from this compound) activation Tosyl Chloride, Pyridine diol->activation Step 1 substitution Lithium Diphenylphosphide (LiPPh₂) activation->substitution Step 2 phosphine Chiral Diphosphine Ligand substitution->phosphine Step 3

Caption: Multi-step synthesis of a chiral diphosphine ligand.

Protocol: Synthesis of a Chiraphos Analogue

This protocol outlines the synthesis of a C2-symmetric diphosphine ligand from a chiral 1,4-diol.

Materials:

  • (2S,3S)-Butane-1,4-diol

  • p-Toluenesulfonyl chloride

  • Pyridine

  • Lithium Diphenylphosphide (LiPPh₂) solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane

  • Saturated Ammonium Chloride solution

Procedure:

Step 1: Ditosylation of the Diol

  • Dissolve (2S,3S)-butane-1,4-diol (1.0 g, 11.1 mmol) in anhydrous pyridine (20 mL) at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (4.6 g, 24.4 mmol, 2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into ice-water (100 mL) and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the ditosylate.

Step 2: Nucleophilic Substitution with LiPPh₂

  • Dissolve the crude ditosylate in anhydrous THF (30 mL) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add a solution of Lithium Diphenylphosphide in THF (2.5 equivalents) via cannula.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude phosphine ligand by recrystallization or column chromatography under an inert atmosphere.

Application in Asymmetric Catalysis:

The resulting chiral diphosphine ligand can be used in various metal-catalyzed asymmetric reactions. For example, its rhodium complex can be an effective catalyst for the asymmetric hydrogenation of prochiral olefins.

ReactionSubstrateCatalystEnantiomeric Excess (%)Reference
Asymmetric HydrogenationMethyl (Z)-α-acetamidocinnamate[Rh(COD)(Ligand)]BF₄95[8]
Asymmetric Allylic Alkylation1,3-Diphenylallyl acetate[Pd(allyl)Cl]₂/Ligand92[9]

Conclusion

This compound is a powerful and versatile chiral starting material for the synthesis of a wide range of chiral ligands. The straightforward and often highly stereoselective ring-opening reactions allow for the efficient construction of C2-symmetric diols, amino alcohols, and phosphines. These ligands have demonstrated excellent performance in a variety of asymmetric catalytic transformations, making this compound a key building block for researchers and professionals in organic synthesis and drug development. The protocols and data presented in this guide offer a solid foundation for the practical application of this compound in the pursuit of new and efficient asymmetric catalytic systems.

References

  • Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers (RSC Publishing).
  • Asymmetric synthesis of chiral bidentate ligands. Middle East Technical University.
  • Biaxially chiral compounds: research and development of synthesis. Chemical Communications (RSC Publishing).
  • Synthesis of Chiral Ligands for Asymmetric Catalysis: Application Notes and Protocols. Benchchem.
  • Applications of Bolm's Ligand in Enantioselective Synthesis. Molecules.
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI.
  • Diol synthesis by substitution. Organic Chemistry Portal.
  • Synthesis of phosphiranes via organoiron-catalyzed phosphinidene transfer to electron-deficient olefins. Dalton Transactions.
  • Highly regioselective ring-opening of epoxides with amines: A metal- and solvent-free protocol for the synthesis of β-amino alcohols. ResearchGate.
  • This compound. Organic Syntheses.
  • Synthesis of new chiral phosphines for asymmetric catalysis. ResearchGate.
  • Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenan-threne-9,10-diols. Molecules.
  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules.
  • 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. ResearchGate.
  • Synthesis and evaluation of new chiral diols based on the dicyclopentadiene skeleton. ResearchGate.
  • Biocatalytic Thionation of Epoxides for Enantioselective Synthesis of Thiiranes. Angewandte Chemie International Edition.
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing).
  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society.
  • Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. ChemRxiv.
  • (PDF) Synthesis of phosphiranes via organoiron-catalyzed phosphinidene transfer to electron-deficient olefins. ResearchGate.
  • Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products. RSC Publishing.
  • Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances.
  • Synthesis of Mixed Phosphine–Phosphine Oxide Ligands by Rh(I)‐Catalyzed C H Bond Alkylation. ResearchGate.
  • Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. Beilstein Archives.
  • PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC. İzmir Institute of Technology.
  • Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. ResearchGate.
  • Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. SZTE Publicatio Repozitórium.

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2,2'-Bioxirane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Critical Risks of 2,2'-Bioxirane

This compound, also known as 1,2:3,4-diepoxybutane, is a highly reactive bifunctional electrophile utilized in various research and development applications, including as a cross-linking agent for polymers and textiles and in the screening for Fanconi anemia.[1] Its utility, however, is matched by its significant hazard profile. This chemical is classified as a flammable liquid and is acutely toxic, potentially fatal if inhaled or in contact with skin.[2][3] Furthermore, it is a known carcinogen and mutagen, causing severe skin burns and eye damage.[2][3][4] The inherent risks associated with this compound necessitate a comprehensive understanding and strict adherence to specialized handling and storage procedures to ensure the safety of laboratory personnel and the integrity of research outcomes.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe management of this compound in a laboratory environment. The protocols outlined herein are designed to be self-validating systems, emphasizing the causality behind each procedural step to foster a culture of safety and scientific excellence.

Section 1: Hazard Analysis and Risk Mitigation

A thorough understanding of the hazards associated with this compound is the cornerstone of its safe handling. The primary risks can be categorized as acute toxicity, chronic health effects, and physical hazards.

1.1. Toxicological Profile:

  • Acute Toxicity: this compound is classified as Category 1 for acute inhalation toxicity and Category 2 for acute dermal toxicity.[4] Exposure can lead to immediate and severe irritation of the respiratory tract, eyes, and skin.[1][5] Systemic toxicity can occur through skin absorption.[6]

  • Corrosivity: It is corrosive and can cause severe skin burns and eye damage upon contact.[2][4]

  • Chronic Health Effects: this compound is classified as a Category 1A carcinogen and a Category 1B germ cell mutagen.[4] This means it has been shown to cause cancer in humans and may cause genetic defects.[3]

1.2. Physical and Chemical Hazards:

  • Flammability: It is a flammable liquid with a flash point of 45°C (113°F).[4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][4]

  • Reactivity: this compound is incompatible with strong oxidizing agents, acids, and bases.[4][7] It can also polymerize, potentially violently, when heated or in the presence of catalysts.[1][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms 1,2:3,4-Diepoxybutane, Butadiene diepoxide[1][2][4]
CAS Number 1464-53-5[1][4]
Molecular Formula C4H6O2[1][2]
Molecular Weight 86.09 g/mol [1][6]
Appearance Colorless liquid[1][2]
Boiling Point 138 °C (280.4 °F)[1]
Melting Point 4 °C (39.2 °F)[1][3]
Flash Point 45 °C (113 °F)[4]
Density 1.113 g/cm³ at 18 °C[1]
Solubility in Water Soluble[6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the high hazard level of this compound, a multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by stringent PPE protocols.

2.1. Engineering Controls: The First Line of Defense

All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4] The fume hood should have a continuous monitoring device to ensure adequate face velocity. Use of explosion-proof electrical equipment is required due to the flammability of the substance.[3][4] A safety shower and eyewash station must be readily accessible and tested regularly.[4]

2.2. Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and use of appropriate PPE are critical to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton®. Double gloving is recommended. Inspect gloves for any signs of degradation or perforation before and during use.

  • Body Protection: A flame-retardant lab coat, worn over personal clothing, and an impervious chemical-resistant apron are required.[3]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4]

  • Respiratory Protection: If there is a risk of exposure exceeding the occupational exposure limit, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][6]

Diagram 1: PPE Protocol for Handling this compound

PPE_Protocol cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Inner Gloves Don2 Lab Coat Don1->Don2 Don3 Chemical Apron Don2->Don3 Don4 Outer Gloves Don3->Don4 Don5 Goggles & Face Shield Don4->Don5 Don6 Respirator (if required) Don5->Don6 Doff1 Outer Gloves Doff2 Chemical Apron Doff1->Doff2 Doff3 Goggles & Face Shield Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5 Doff6 Respirator (if required) Doff5->Doff6

Caption: Sequential process for donning and doffing PPE.

Section 3: Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is crucial for minimizing the risk of exposure and accidents.

3.1. Procurement and Storage:

  • Procurement: Only procure the minimum quantity of this compound required for the planned experiments.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[2][4] It should be kept refrigerated to maintain product quality.[2][4] Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[3][4] The storage area should be clearly labeled with the appropriate hazard warnings.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)To maintain chemical stability and quality.[2][4]
Ventilation Well-ventilated areaTo prevent the accumulation of flammable and toxic vapors.[3][4]
Container Tightly sealed, original containerTo prevent leakage and contamination.[3][4]
Segregation Away from incompatible materialsTo prevent hazardous chemical reactions.[4][7]
Security Stored in a locked cabinetTo restrict access to authorized personnel only.[3]

3.2. Handling and Dispensing Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned as per the protocol. Have spill cleanup materials readily available.

  • Transport: Transport the chemical in a secondary, shatterproof container.

  • Dispensing:

    • Perform all manipulations within the chemical fume hood.

    • Use only non-sparking tools.[2][4]

    • Ground and bond containers when transferring to prevent static discharge.[3]

    • Carefully uncap the container, avoiding any splashes.

    • Use a calibrated pipette or syringe for accurate and controlled dispensing.

    • Immediately recap the container after dispensing.

  • Post-Handling:

    • Decontaminate all equipment that has come into contact with this compound.

    • Wipe down the work surface in the fume hood with a suitable decontaminating solution.

    • Properly doff and dispose of PPE.

    • Wash hands thoroughly with soap and water.[3]

3.3. Waste Disposal:

All waste contaminated with this compound is considered hazardous waste.[2]

  • Liquid Waste: Collect in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and absorbent materials should be collected in a separate, clearly labeled hazardous waste container.[6]

  • Disposal: Arrange for disposal through the institution's environmental health and safety office in accordance with local, state, and federal regulations.[3]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

4.1. Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Report: Notify the laboratory supervisor and the institutional environmental health and safety office.

  • Cleanup (for minor spills by trained personnel only):

    • Don appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a designated hazardous waste container using non-sparking tools.[2]

    • Decontaminate the spill area.

    • For large spills, evacuate and await response from a trained hazardous materials team.

4.2. First Aid Measures:

  • Inhalation: Move the person to fresh air immediately.[4] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[4][9] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.[4]

Diagram 2: Emergency Response Workflow

Emergency_Response cluster_minor_spill Minor Spill cluster_major_event Major Spill / Exposure Start Emergency Event (Spill, Exposure) Assess Assess Situation (Minor or Major?) Start->Assess Alert Alert Personnel in Area Assess->Alert Minor Evacuate Evacuate Area Assess->Evacuate Major Contain Contain Spill with Absorbent Material Alert->Contain Cleanup Clean & Decontaminate Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Isolate Isolate & Secure Area Evacuate->Isolate FirstAid Administer First Aid Evacuate->FirstAid Call Call Emergency Services & EHS Isolate->Call

Caption: Decision-making workflow for emergency situations.

Conclusion

This compound is a valuable chemical reagent that demands the utmost respect and caution. By integrating the principles of hazard analysis, engineering controls, stringent PPE use, and well-defined SOPs, researchers can mitigate the significant risks associated with its use. A proactive and informed approach to safety is paramount to protecting personnel and ensuring the successful and responsible conduct of scientific research.

References

  • Fisher Scientific Chemicals - SAFETY DATA SHEET. (2011-01-17). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011-01-17). Thermo Fisher Scientific.
  • Diepoxybutane - Wikipedia. Wikipedia.
  • (2R,2'R)-2,2'-Bioxirane - PubChem. National Center for Biotechnology Information.
  • rel-(2R,2′S)-2,2′-Bioxirane - CAS Common Chemistry. CAS.
  • Diepoxybutane | C4H6O2 | CID 11254 - PubChem. National Center for Biotechnology Information.
  • This compound - NIST Chemistry WebBook. National Institute of Standards and Technology.
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. The National Institute for Occupational Safety and Health (NIOSH).
  • BSL-2 Emergency Plan. Texas Tech University.
  • This compound, (2R,2'R)-rel- - Substance Details - SRS - EPA. United States Environmental Protection Agency.
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. Florida State University.

Sources

Application Notes & Protocols: The Use of 2,2'-Bioxirane as an Electrophilic Probe in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

In the landscape of chemical proteomics, the use of small molecule probes to investigate protein structure, function, and interactions is a cornerstone technique.[1][2][3] Among the arsenal of covalent probes, bifunctional electrophiles serve a unique role in their ability to "staple" together amino acid residues that are in close spatial proximity, providing invaluable structural information. This guide details the application of 2,2'-Bioxirane, also known as 1,2:3,4-diepoxybutane (DEB), as a compact, reactive, and versatile electrophilic probe for proteomics research.

This compound is a diepoxide, meaning it possesses two highly strained and reactive oxirane (epoxide) rings.[4] This dual reactivity allows it to function as a covalent crosslinking agent. The first epoxide ring can undergo a nucleophilic substitution reaction with a suitable amino acid side chain on a protein. The second epoxide ring remains available to react with another nearby nucleophilic residue, either on the same protein (intra-protein crosslink) or an interacting protein (inter-protein crosslink). The resulting crosslinked peptides, when identified by mass spectrometry (XL-MS), provide direct evidence of residue proximity, offering powerful distance constraints for structural biology and the mapping of protein interaction interfaces.[5][6]

Chemical Properties of this compound
PropertyValueSource
Chemical Formula C₄H₆O₂[7]
Molecular Weight 86.0892 g/mol [7]
Monoisotopic Mass 86.036779 Da[8]
Structure Contains two epoxide rings[4][7]
Reactivity Highly reactive bifunctional electrophile[4]
Solubility Soluble in water and many organic solvents[9]
Mechanism of Action: Covalent Modification of Nucleophilic Residues

The reactivity of this compound is driven by the ring strain of its epoxide groups, which are susceptible to attack by nucleophiles. In a typical biological system (pH ~7-8.5), several amino acid side chains possess sufficient nucleophilicity to react.

Primary Nucleophilic Targets:

  • Cysteine (-SH): The thiol group is a potent nucleophile.

  • Histidine (-Im): The imidazole ring is reactive, particularly when deprotonated.

  • Lysine (-NH₂): The primary amine of the side chain is a common target.

  • Aspartate/Glutamate (-COOH): The carboxyl groups can react, especially at a slightly acidic pH or when activated within an enzyme active site.[10][11]

  • Protein N-terminus (-NH₂): The alpha-amine group of the protein's first residue is also a potential site of modification.

The reaction proceeds via a nucleophilic attack on one of the epoxide's carbon atoms, leading to ring-opening and the formation of a stable covalent bond. This initial reaction results in a mono-adduct with a mass shift of +86.0368 Da. If the second epoxide reacts with another nucleophile, a crosslink is formed. If it is instead hydrolyzed by water, the resulting mass modification is +104.0474 Da (C₄H₈O₃).

Reaction_Mechanism cluster_0 Step 1: Mono-Adduct Formation cluster_1 Step 2: Crosslink or Hydrolysis Probe This compound MonoAdduct Mono-Adduct (+86.0368 Da) Probe->MonoAdduct + Nucleophile 1 Nuc1 Protein Nucleophile 1 (e.g., Cys, His, Lys) Crosslink Crosslinked Product MonoAdduct->Crosslink + Nucleophile 2 Hydrolyzed Hydrolyzed Product (+104.0474 Da) MonoAdduct->Hydrolyzed + H₂O Nuc2 Protein Nucleophile 2 (Proximal) H2O Water

Caption: Reaction pathway of this compound with protein nucleophiles.

Application: Crosslinking Mass Spectrometry (XL-MS) Workflow

The primary application of this compound in proteomics is for XL-MS to probe protein topology and protein-protein interactions. The short, defined length of the linker provides specific distance constraints between the modified residues.

XLMS_Workflow A 1. Protein Sample (Purified or Lysate) B 2. Covalent Labeling with this compound A->B Add Probe C 3. Quenching & SDS-PAGE QC (Optional) B->C Add Quencher D 4. Denaturation, Reduction, Alkylation C->D E 5. Proteolytic Digestion (e.g., Trypsin) D->E Add Protease F 6. LC-MS/MS Analysis E->F Inject Peptides G 7. Database Search (Specialized Software) F->G Raw Data H 8. Data Analysis & Structural Modeling G->H Identified Crosslinks

Caption: High-level workflow for an XL-MS experiment using this compound.

Detailed Experimental Protocols

!!! SAFETY WARNING !!! this compound (Diepoxybutane) is classified as a highly toxic, irritant, and potential carcinogen.[4][9] All handling of the pure compound and its concentrated solutions must be performed in a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). Consult the Safety Data Sheet (SDS) before use and follow all institutional safety guidelines for handling and waste disposal.

Materials and Reagents
  • This compound (CAS 1464-53-5)[7]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • HEPES buffer (or other non-amine-based buffer like PBS), pH 7.5 - 8.5

  • Tris-HCl or Glycine solution (1 M, for quenching)

  • Urea or Guanidine-HCl (for denaturation)

  • Dithiothreitol (DTT) or TCEP-HCl (for reduction)

  • Iodoacetamide (IAA) (for alkylation)

  • Sequencing-grade Trypsin

  • Formic Acid (FA) and Acetonitrile (ACN) (HPLC-grade)

  • Ultrapure water

Protocol: Protein Labeling

This protocol is a starting point and should be optimized for the specific protein or proteome under investigation.

  • Protein Preparation:

    • Prepare the protein of interest at a concentration of 1-5 mg/mL in a non-amine buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). Ensure the protein is fully solubilized. For complex mixtures like cell lysates, ensure a total protein concentration of at least 2 mg/mL.

  • Probe Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO. Perform this step in a chemical fume hood.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein sample to achieve the desired final concentration. The optimal molar excess of the probe over the protein will vary. A good starting point is a 20- to 50-fold molar excess for purified proteins, or a concentration of 1-5 mM for cell lysates.

    • Incubate the reaction at room temperature or 37°C for 60-90 minutes with gentle mixing.

    • Rationale: The slightly alkaline pH promotes the deprotonation of lysine and cysteine residues, increasing their nucleophilicity. The incubation time is a balance between achieving sufficient labeling and minimizing potential protein aggregation or degradation.

  • Quenching:

    • Terminate the reaction by adding a quenching agent with a primary amine, such as Tris or Glycine, to a final concentration of 50-100 mM.

    • Incubate for an additional 20 minutes at room temperature.

    • Rationale: The quenching step consumes any unreacted this compound, preventing non-specific modifications during subsequent sample processing steps.

Protocol: Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation:

    • Add Urea to the quenched sample to a final concentration of 8 M to denature the proteins.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 20 minutes to alkylate free cysteine residues.

    • Rationale: This standard procedure ensures that proteins are unfolded and linearized, allowing for efficient proteolytic digestion.[12]

  • Proteolytic Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM HEPES, pH 8.0) to reduce the Urea concentration to below 1.5 M.

    • Add sequencing-grade Trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight (12-16 hours) at 37°C.

    • Acidify the reaction with formic acid to a final concentration of 1% to inactivate the trypsin and prepare the sample for desalting.

  • Desalting:

    • Desalt the peptide mixture using a C18 StageTip or ZipTip according to the manufacturer's protocol. Elute the peptides in a solution of ~70% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides completely using a vacuum centrifuge.

LC-MS/MS Analysis and Data Interpretation

LC-MS/MS Configuration
  • System: A high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system is highly recommended.[12][13][14]

  • Column: A reversed-phase C18 analytical column (e.g., 75 µm ID x 25 cm length).

  • Gradient: A long chromatographic gradient (e.g., 90-120 minutes) is advised to effectively separate the complex mixture of linear, monolinked, and crosslinked peptides.

  • Acquisition: Use a Data-Dependent Acquisition (DDA) method, prioritizing precursor ions with charge states of +3 and higher, as crosslinked peptides are typically larger and more highly charged.

Data Analysis Workflow

Specialized software is required to identify the complex fragmentation patterns of crosslinked peptides.

Data_Analysis_Workflow RAW Raw MS Data (.raw) SEARCH Crosslink Search Engine (e.g., pLink, xQuest, MeroX) RAW->SEARCH RESULTS Candidate Crosslink-Spectrum Matches (CSMs) SEARCH->RESULTS DB Protein Sequence Database (e.g., UniProt) DB->SEARCH PARAMS Search Parameters: - Precursor/Fragment Tolerance - Enzyme: Trypsin - Static Mods: Carbamidomethyl (C) - Variable Mods: Oxidation (M) - Crosslinker: this compound - Mass: 86.0368 Da - Specificity: C, H, K, D, E, N-term PARAMS->SEARCH VALIDATE FDR Calculation & Validation (e.g., Target-Decoy) RESULTS->VALIDATE FINAL High-Confidence Crosslink List VALIDATE->FINAL VISUAL Visualization & Modeling (e.g., ChimeraX, xiNET) FINAL->VISUAL

Sources

Application Note: Probing Protein Architecture and Interactions Using 2,2'-Bioxirane as a Covalent Cross-Linker

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview and detailed protocols for utilizing 2,2'-Bioxirane (also known as 1,2:3,4-diepoxybutane) as a homobifunctional cross-linking agent to study protein structure and protein-protein interactions. This compound covalently modifies specific nucleophilic amino acid residues, providing distance constraints that are invaluable for structural modeling and the characterization of protein complexes. We delve into the reaction mechanisms, influencing factors, and step-by-step protocols for cross-linking reactions and subsequent analysis by mass spectrometry (XL-MS), offering researchers a robust framework for experimental design and execution.

Introduction: The Rationale for Covalent Cross-Linking

Understanding the three-dimensional structure of proteins and their complexes is fundamental to deciphering biological function and advancing therapeutic design.[1] While high-resolution techniques like X-ray crystallography and Cryo-EM provide static snapshots, chemical cross-linking coupled with mass spectrometry (XL-MS) offers a powerful method to capture protein conformations and interactions in solution.[2][3][4]

Cross-linking agents are molecules with two or more reactive ends that form covalent bonds with specific functional groups on amino acid residues.[5] this compound is a compact, homobifunctional, non-zero-length cross-linker featuring two electrophilic epoxide rings.[6][7][8] Its utility lies in its ability to react with various nucleophilic side chains, effectively creating a molecular "ruler" that links residues that are spatially proximal in the native protein structure. The identification of these cross-linked sites provides critical distance constraints for building and validating low-resolution structural models of proteins and their assemblies.[4][9]

Reaction Mechanism and Amino Acid Specificity

The core chemistry of this compound involves the nucleophilic ring-opening of its epoxide groups. This reaction proceeds via an SN2 mechanism, where a nucleophilic amino acid side chain attacks one of the epoxide carbons, leading to the formation of a stable covalent bond and a secondary hydroxyl group.[6][10][11] Because this compound possesses two such reactive groups, it can form intramolecular cross-links within a single polypeptide or intermolecular cross-links between different protein subunits.[5]

Key Nucleophilic Targets

The efficiency of the cross-linking reaction is highly dependent on the nucleophilicity of the amino acid side chains and the reaction conditions, particularly pH.

  • Cysteine (Sulfhydryl Group): The thiol group (-SH) of cysteine is a potent nucleophile and reacts readily with epoxides.[5][12] This reaction is efficient over a broad pH range but is favored at pH values slightly above the pKa of the thiol group (~8.5), where it exists predominantly in its more nucleophilic thiolate anion (S⁻) form.

  • Lysine (ε-Amino Group): The primary amine (-NH₂) on the side chain of lysine is a common and reliable target for epoxide-based cross-linkers.[7][12] The reaction's efficiency is critically dependent on pH. The amino group must be in its unprotonated, nucleophilic state to react.[13] Given that the pKa of the lysine side chain is ~10.5, reactions are typically performed under basic conditions (pH 9.0 or higher) to ensure a sufficient population of reactive, deprotonated amines.[6][14]

  • Histidine (Imidazole Group): The imidazole ring of histidine contains nucleophilic nitrogen atoms and can be a significant target for modification by electrophiles.[15] Its reactivity is pH-dependent, influenced by the pKa of the imidazole ring (~6.0-7.0).

  • Other Residues: Carboxylates (Asp, Glu) and hydroxyls (Ser, Thr, Tyr) are also potential nucleophiles but are generally less reactive towards epoxides under typical physiological conditions compared to cysteine and lysine.[6]

Critical Experimental Parameters

The outcome of a cross-linking experiment is governed by several factors that must be carefully optimized:

  • pH: As discussed, pH is the most critical parameter for controlling residue specificity. A pH of ~9.0 is a common starting point that balances lysine reactivity with protein stability.[6]

  • Stoichiometry (Cross-linker:Protein Ratio): The molar ratio of this compound to the protein dictates the extent of modification. Low ratios favor single modification events ("masked" residues), while higher ratios increase the probability of intra- and intermolecular cross-links.[6] An initial titration is essential to find the optimal concentration that yields cross-links without causing excessive precipitation or aggregation.

  • Reaction Time and Temperature: Incubation times can range from 30 minutes to several hours. A common starting point is 60 minutes at room temperature (25°C).[6] These parameters should be optimized to maximize cross-linking while minimizing protein degradation or denaturation.

Experimental Design and Protocols

A successful cross-linking experiment follows a structured workflow, from initial reaction optimization to final data analysis.

Overall Experimental Workflow

The diagram below outlines the key stages of a typical XL-MS experiment using this compound.

G cluster_0 Reaction Phase cluster_1 Analysis Phase p_prep Protein Preparation (Buffer Exchange, pH 9.0) titration Cross-linker Titration (Optimize Ratio) p_prep->titration crosslink Cross-linking Reaction (this compound) titration->crosslink quench Quench Reaction (e.g., Tris buffer) crosslink->quench sds_page SDS-PAGE Analysis (Confirm Cross-linking) quench->sds_page digestion Proteolytic Digestion (e.g., Trypsin) sds_page->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis XL-MS Software Analysis (Identify Linked Peptides) lcms->data_analysis

Caption: Experimental workflow for protein cross-linking with this compound.

Protocol 1: Cross-Linking a Model Protein

Objective: To covalently cross-link a purified protein using this compound.

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin, BSA) at 1-5 mg/mL.

  • Reaction Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 9.0.

  • This compound (CAS 1464-53-5).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Microcentrifuge tubes.

Procedure:

  • Protein Preparation:

    • Rationale: The protein must be in a buffer free of primary amines (like Tris) that would compete with the reaction. The pH must be elevated to deprotonate lysine residues.

    • Dialyze or buffer-exchange the purified protein into the Reaction Buffer. Ensure the final protein concentration is accurately determined.

  • Preparation of Cross-linker Stock:

    • Rationale: this compound is reactive and should be prepared fresh. DMSO is a suitable solvent that is miscible with aqueous buffers.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Cross-linking Reaction (Titration):

    • Rationale: The optimal cross-linker concentration varies. A titration is performed to find a ratio that produces cross-links without causing significant protein precipitation.

    • Set up a series of reactions in microcentrifuge tubes with a fixed amount of protein (e.g., 50 µg).

    • Add varying amounts of the this compound stock to achieve final molar ratios of cross-linker-to-protein ranging from 10:1 to 1000:1. Include a "0:1" control with only DMSO added.

    • Incubate the reactions for 60 minutes at 25°C with gentle mixing.

  • Quenching the Reaction:

    • Rationale: A quenching agent with a primary amine (like Tris) is added in vast excess to consume any unreacted this compound, stopping the reaction.

    • Add the Quenching Buffer to each reaction to a final concentration of 50 mM Tris.

    • Incubate for 15 minutes at 25°C. The samples are now ready for analysis.

Protocol 2: Analysis by SDS-PAGE

Objective: To visually confirm the formation of intermolecular cross-links.

Procedure:

  • Mix an aliquot of each quenched reaction from Protocol 1 with an equal volume of 2X SDS-PAGE loading buffer (non-reducing).

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a suitable polyacrylamide gel (e.g., 4-15% gradient gel).

  • Run the gel according to standard procedures.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

Expected Results: Compared to the untreated control, successful intermolecular cross-linking will be indicated by the appearance of new, higher-molecular-weight bands corresponding to protein dimers, trimers, and larger oligomers.[12]

Protocol 3: Sample Preparation for Mass Spectrometry (XL-MS)

Objective: To prepare the cross-linked protein for identification of modified residues.

Procedure:

  • Denaturation & Reduction:

    • To the quenched cross-linking reaction, add Urea to a final concentration of 8 M.

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 45 minutes at 37°C to reduce disulfide bonds.

  • Alkylation:

    • Rationale: To prevent the re-formation of disulfide bonds and to block free cysteines from other reactions.

    • Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to below 1.5 M.

    • Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) mass ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip according to the manufacturer's protocol.

    • Dry the eluted peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.

Data Analysis and Interpretation

XL-MS Data Acquisition and Analysis

The digested peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] The resulting data files are complex because they contain linear (unmodified) peptides, loop-linked peptides (intramolecular), and cross-linked peptides (intermolecular or intramolecular).

Identifying cross-linked peptides is a significant bioinformatic challenge.[16][17] Specialized software (e.g., pLink, StavroX, MeroX) is required.[18] This software works by searching the MS/MS spectra against a database of all possible peptide pairs from the target protein(s), linked by a mass corresponding to the this compound cross-linker (86.0368 Da after reaction).

Data Summary and Visualization

Reaction Schematic

The diagram below illustrates the reaction of this compound with the nucleophilic side chains of Lysine and Cysteine, forming a covalent cross-link.

Reaction cluster_protein1 cluster_reagent cluster_protein2 cluster_product Lys Lysine Side Chain (-NH2) Bioxirane This compound Lys->Bioxirane Nucleophilic Attack 1 (pH > 9) Product Lys-Bioxirane-Cys Adduct (Covalent Bond) Cys Cysteine Side Chain (-SH) Bioxirane->Cys Nucleophilic Attack 2

Caption: Reaction of this compound with Lysine and Cysteine residues.

Summary of Amino Acid Reactivity
Amino Acid ResidueNucleophilic GroupTypical pKaOptimal Reaction pHRelative Reactivity
Cysteine Sulfhydryl (-SH)~8.57.5 - 9.0Very High
Lysine ε-Amino (-NH₂)~10.59.0 - 10.0High
Histidine Imidazole~6.57.0 - 8.5Moderate
N-terminus α-Amino (-NH₂)~8.08.0 - 9.0Moderate
Aspartate/Glutamate Carboxylate (-COO⁻)~4.0NeutralLow
Serine/Threonine Hydroxyl (-OH)>13BasicVery Low

Conclusion

This compound is a versatile and effective cross-linking agent for probing protein structure and interactions. Its ability to react with multiple nucleophilic residues, governed primarily by reaction pH, allows for the targeted formation of covalent bonds between spatially proximal amino acids. By following the structured protocols for reaction, confirmation, and mass spectrometric analysis outlined in this guide, researchers can confidently generate valuable distance constraint data. This information is crucial for validating protein structures, mapping interaction interfaces, and ultimately advancing our understanding of complex biological systems.

References

  • MetwareBio. (n.d.). Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods.
  • Chalkley, R. J., et al. (2015). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. PMC - NIH.
  • Yu, Y., et al. (2015). Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. Analytical Chemistry - ACS Publications.
  • Galloway, M. M., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory.
  • Sinz, A. (2003). Chemical cross‐linking and mass spectrometry for mapping three‐dimensional structures of proteins and protein complexes. OUCI.
  • Liu, T., et al. (2016). A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins.
  • Cimarelli, C., et al. (2004). Preparation of cysteine adducts by regioselective ring-opening reactions of phenyloxirane.
  • Trlica, M., et al. (2007). CONTRIBUTION TO ASSESSING CROSS-LINKING OF PROTEIN HYDROLYZATE WITH DIEPOXIDES. Journals@UC.
  • Inamdar, S. M., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • Kapanidis, A. N., et al. (2019). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins.
  • Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods.
  • Mathew, A., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. PMC - NIH.
  • ResearchGate. (n.d.). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions | Request PDF.
  • ResearchGate. (2015). Can anyone recommend a good protocol for cross-linking proteins?.
  • Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions.
  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.
  • Friedrich, M. G., & Truscott, R. J. W. (2016). New Insights into the Mechanisms of Age-Related Protein-Protein Crosslinking in the Human Lens.
  • ResearchGate. (n.d.). Scheme of the reaction of formaldehyde with lysine and arginine, respectively.
  • Rappsilber, J., et al. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC - NIH.
  • Open Research Repository. (n.d.). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors.
  • ResearchGate. (2024). How does the deprotonation of lysine occur before formaldehyde cross-linking?.
  • JoVE. (n.d.). Analysis of Protein Structure by Cross-Linking Combined with Mass Spectrometry.
  • Holeček, M. (2020). Histidine Metabolism and Function. PubMed.
  • NIST. (n.d.). This compound. NIST WebBook.
  • ResearchGate. (2022). (PDF) Insights on Chemical Crosslinking Strategies for Proteins.
  • ResearchGate. (n.d.). Cross-Linking Mass Spectrometry Data Analysis.
  • Molenaar, D., et al. (1998). Generation of a proton motive force by histidine decarboxylation and electrogenic histidine/histamine antiport in Lactobacillus buchneri. PubMed.
  • NIH. (n.d.). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze.
  • SciSpace. (n.d.). The reaction between histidine and formaldehyde.
  • The Bumbling Biochemist. (2021). Protein-protein crosslinking - an overview with emphasis on structural biology uses.
  • Uchida, K., & Stadtman, E. R. (1992). Modification of histidine residues in proteins by reaction with 4-hydroxynonenal. PubMed.
  • Wang, H., et al. (2014). Immobilised histidine tagged β2-adrenoceptor oriented by a diazonium salt reaction and its application in exploring drug-protein interaction using ephedrine and pseudoephedrine as probes. PubMed.
  • Chappie, J. S., et al. (2022). Biochemical Consequences of a Leucine-to-Cysteine Clamp Substitution in Lipoxygenases.
  • NIH. (n.d.). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins.
  • van de Waterbeemd, M., et al. (2020). Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development. PubMed.
  • ResearchGate. (n.d.). Reaction schemes for the modification of lysine residues by glycidol....

Sources

Application Note: Synthesis of 2,2'-Bioxirane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

C₂-symmetric 2,2'-bioxiranes are powerful and highly versatile chiral building blocks in medicinal chemistry. Their stereodefined, strained three-membered rings serve as valuable precursors for synthesizing a wide array of complex molecular architectures, including tetrahydrofurans and 1,4-diols, which are key structural motifs in many biologically active compounds. The inherent reactivity of the epoxide rings allows for stereospecific ring-opening reactions, making them ideal synthons for constructing molecules with multiple contiguous stereocenters.[1] This application note provides an in-depth guide to the enantioselective synthesis of 2,2'-bioxirane derivatives, focusing on robust catalytic methodologies. We will explore the causality behind experimental choices, provide a detailed, self-validating protocol for a Sharpless-type asymmetric epoxidation, and discuss the application of these derivatives in the context of drug discovery, particularly as scaffolds for protease inhibitors.

The Strategic Importance of 2,2'-Bioxiranes in Medicinal Chemistry

The quest for novel therapeutics often involves the exploration of complex three-dimensional chemical space.[2][3] Molecules with well-defined stereochemistry are critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. C₂-symmetric molecules, such as 2,2'-bioxiranes, offer a unique advantage by reducing molecular complexity while providing a rigid and predictable scaffold for further elaboration.

The primary value of 2,2'-bioxiranes lies in their function as electrophilic intermediates.[4][5] The significant ring strain of the epoxide functionality makes them susceptible to nucleophilic attack, leading to highly regioselective and stereospecific ring-opening.[6][7][8] This reactivity is particularly valuable in the synthesis of protease inhibitors, where the epoxide can serve as a "warhead" that covalently binds to nucleophilic residues (e.g., aspartate, cysteine, or serine) in the enzyme's active site, leading to irreversible inhibition.[9][10][11] For instance, epoxide-based inhibitors have been investigated for targets like the HIV-1 protease.[9]

cluster_0 Synthesis & Derivatization cluster_1 Application in Drug Discovery Prochiral Diene Prochiral Diene This compound This compound Prochiral Diene->this compound Asymmetric Epoxidation Diol / Amino Alcohol Diol / Amino Alcohol This compound->Diol / Amino Alcohol Nucleophilic Ring-Opening Protease Inhibitor Protease Inhibitor Diol / Amino Alcohol->Protease Inhibitor Scaffold Elaboration Target Engagement Target Engagement Protease Inhibitor->Target Engagement Covalent Modification

Caption: General workflow from prochiral precursors to bioactive molecules.

Core Synthetic Strategies: Catalytic Asymmetric Epoxidation

The most efficient route to enantiomerically pure 2,2'-bioxiranes is through the catalytic asymmetric epoxidation of a corresponding prochiral 1,3-diene precursor. This approach establishes two new stereocenters in a single, highly controlled step.

The Sharpless Asymmetric Epoxidation

Originally developed for allylic alcohols, the principles of the Sharpless epoxidation can be extended to the desymmetrization of prochiral dienes, particularly divinyl carbinols, which are precursors to functionalized bioxiranes.[12][13] The reaction utilizes a catalyst formed in situ from titanium(IV) isopropoxide (Ti(OiPr)₄) and a chiral tartrate ester, typically (+)- or (-)-diethyl tartrate (DET) or diisopropyl tartrate (DIPT). tert-Butyl hydroperoxide (TBHP) serves as the terminal oxidant.

The choice of tartrate enantiomer dictates the facial selectivity of the epoxidation, allowing for predictable access to either enantiomer of the product. A key feature of this method when applied to divinyl systems is the potential for an in situ kinetic resolution.[13][14] The first epoxidation desymmetrizes the starting material, but the resulting mono-epoxide can undergo a second, slower epoxidation. If this second reaction proceeds at a different rate for the two enantiomers of the mono-epoxide, the enantiomeric excess (ee) of the desired product is significantly enhanced over time.[14]

The Jacobsen-Katsuki Epoxidation

For dienes that lack a directing hydroxyl group, the Jacobsen-Katsuki epoxidation offers a powerful alternative.[15][16] This method employs a chiral manganese-salen complex as the catalyst and typically uses sodium hypochlorite (NaOCl) or m-chloroperoxybenzoic acid (mCPBA) as the oxidant. The catalyst's chiral environment guides the oxidant to one face of the double bond, ensuring high enantioselectivity. The structure of the salen ligand can be fine-tuned to optimize selectivity for specific substrates.

G cluster_catalyst Catalytic Cycle A Ti(OiPr)₂(Tartrate) B [Ti-Tartrate-Substrate-Oxidant] Complex A->B Substrate & Oxidant Coordination C Ti(OiPr)₂(Tartrate) B->C Oxygen Transfer Product Enantioenriched Bioxirane B->Product Substrate Prochiral Diene Substrate->B Oxidant TBHP Oxidant->B

Caption: Simplified catalytic cycle for Sharpless-type epoxidation.

Detailed Protocol: Synthesis of (2R,2'R)-3,3,3',3'-Tetraphenyl-2,2'-bioxirane

This protocol describes the synthesis of a C₂-symmetric tetraaryl-substituted bioxirane, a valuable precursor for TADDOL-like ligands, adapted from established procedures for asymmetric epoxidation.[1][14][17]

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
1,1,4,4-Tetraphenylbuta-1,3-diene≥98%Standard SupplierProchiral substrate.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard SupplierMust be dry. Use from a solvent purification system or over molecular sieves.
Titanium(IV) isopropoxide≥98%Standard SupplierHighly sensitive to moisture.
(+)-Diisopropyl L-tartrate ((+)-DIPT)≥99%Standard SupplierChiral ligand. Use (-)-DIPT for the (S,S)-product.
tert-Butyl hydroperoxide (TBHP)5.0-6.0 M in decaneStandard SupplierOxidant. Handle with care.
Celite®N/AStandard SupplierFiltration aid.
Saturated aq. Na₂SO₃N/ALab PreparedFor quenching peroxide.
Saturated aq. NaCl (Brine)N/ALab PreparedFor workup.
Anhydrous MgSO₄ or Na₂SO₄AnhydrousStandard SupplierDrying agent.
Step-by-Step Procedure

Reaction Setup (Anhydrous Conditions Required)

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,1,4,4-tetraphenylbuta-1,3-diene (1.0 eq, e.g., 3.56 g, 10.0 mmol).

  • Add anhydrous dichloromethane (DCM, ~100 mL) to dissolve the substrate.

  • Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.

  • While stirring, add (+)-diisopropyl L-tartrate ((+)-DIPT) (0.18 eq, 1.8 mmol, 422 mg) to the cooled solution.[14]

  • Add titanium(IV) isopropoxide (Ti(OiPr)₄) (0.16 eq, 1.6 mmol, 455 mg, 0.47 mL) dropwise via syringe. The solution will turn a light yellow color. Allow the mixture to stir for 30 minutes at -20 °C to ensure formation of the chiral catalyst complex.

Epoxidation Reaction 6. Add tert-butyl hydroperoxide (TBHP, 2.0 eq, 20.0 mmol, ~3.6 mL of a 5.5 M solution in decane) dropwise over 10 minutes. The solution will turn a deep orange/red color.[17] 7. Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and place it in a -20 °C freezer. Let the reaction stand without stirring for 48-72 hours. 8. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS if desired, by carefully taking a small aliquot.

Workup and Purification 9. After the reaction is complete, remove the flask from the freezer and allow it to warm to 0 °C in an ice bath. 10. To quench the reaction, add 20 mL of a saturated aqueous solution of Na₂SO₃. Stir vigorously for 1 hour. The color of the organic layer should fade. 11. Add 30 mL of water and transfer the mixture to a separatory funnel. 12. Extract the aqueous layer with DCM (3 x 50 mL). 13. Combine the organic layers and wash with brine (1 x 50 mL). 14. Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure. 15. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound derivative as a white solid.

Characterization and Validation
  • Yield: Typical yields for this type of reaction range from 60-80%.

  • Optical Rotation: Measure the specific rotation [α]D and compare it to literature values to confirm the enantiomer.

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure. The C₂-symmetry of the molecule will result in a simplified spectrum. For the title compound, the two epoxide protons should appear as a sharp singlet.

  • Enantiomeric Excess (ee): The ee must be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral column (e.g., Chiralcel OD-H or BETA DEX™ 325).[14][17] A racemic sample, prepared using a non-chiral epoxidation agent like mCPBA, should be run to identify the retention times of both enantiomers.

Application Case Study: Bioxiranes as Protease Inhibitor Scaffolds

The C₂-symmetric diol or amino-alcohol scaffold, readily accessible from 2,2'-bioxiranes, is a privileged structure for inhibiting dimeric proteases like HIV-1 protease. The symmetry of the inhibitor often matches the symmetry of the enzyme's active site, enhancing binding affinity.

The ring-opening of a this compound with a nucleophile, such as an amine or protected amino acid, is the key step. This reaction is typically highly stereospecific and proceeds via an SN2 mechanism, resulting in the anti-addition of the nucleophile and the resulting hydroxyl group.[7][18]

Note: The above DOT script is illustrative. You would need to replace the placeholder image URLs with actual chemical structure images for it to render correctly in a system that supports image inclusion. For a pure DOT representation without external images, one would have to abstract the structures.

Caption: Stereospecific ring-opening of a bioxirane to form a C₂-symmetric scaffold.

This reaction yields a C₂-symmetric 1,4-diamino-2,3-diol core, which can be further functionalized. The hydroxyl groups can mimic the transition state of peptide bond hydrolysis, while the appended 'R' groups can be designed to interact with the S₁ and S₁' binding pockets of the protease, leading to potent and selective inhibition.[10][19]

Conclusion

The synthesis of enantioenriched this compound derivatives via catalytic asymmetric epoxidation is a robust and reliable strategy for accessing valuable chiral building blocks. Methodologies like the Sharpless and Jacobsen-Katsuki epoxidations provide predictable and high levels of stereocontrol. The resulting C₂-symmetric epoxides are not merely synthetic curiosities; they are potent tools for drug discovery, enabling the stereocontrolled synthesis of complex molecules, most notably a class of highly effective protease inhibitors. The protocols and principles outlined in this note provide a solid foundation for researchers aiming to leverage these powerful synthons in their medicinal chemistry programs.

References

  • Sharpless Epoxidation of - Organic Syntheses Procedure. Organic Syntheses.
  • Sharpless Epoxidation of Divinyl Carbinol - Organic Syntheses. Organic Syntheses.
  • Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products. MDPI.
  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Publishing.
  • Organocatalytic Asymmetric Reactions of Epoxides: Recent Progress. Request PDF on ResearchGate.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
  • Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub.
  • Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. PubMed Central.
  • Epoxides in synthesis. YouTube.
  • Sharpless epoxidation. Wikipedia.
  • Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis. PMC - NIH.
  • Asymmetric epoxides, their synthesis and use. Google Patents.
  • The asymmetric epoxidation of divinyl carbinols: Theory and applications. ResearchGate.
  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal.
  • Solid-phase synthesis of biologically relevant products inspired by natural ,-unsaturated-lactones. ResearchGate.
  • A New Efficient Synthesis of (R,R)-2,2'-Bipyrrolidine: An Interesting Chiral 1,2-Diamine with C(2) Symmetry. Request PDF on ResearchGate.
  • Bridging the Gap Between Natural Product Synthesis and Drug Discovery. PMC.
  • Epoxides Ring-Opening Reactions. Chemistry Steps.
  • Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. MDPI.
  • Chiroptical properties of this compound. Request PDF on ResearchGate.
  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central.
  • Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. NIH.
  • Development of potent and selective inhibitors targeting the papain-like protease of SARS-CoV-2. PubMed Central.
  • Protease inhibitors and their peptidomimetic derivatives as potential drugs. PubMed Central.
  • Synthesis of Novel C 2 Bishydroxamic Acid Ligands and their Application in Asymmetric Epoxidation Reactions. Request PDF on ResearchGate.
  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. PMC - NIH.
  • Stereochemistry of epoxide ring-opening. YouTube.
  • Synthesis of a C-2-symmetric chiral bipyridyldiol ligand and its application in the enantioselective addition of diethylzine to substituted benzaldehydes. Request PDF on ResearchGate.
  • Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. PubMed.
  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self‐Optimizing Flow Chemistry Platform. PMC - PubMed Central.
  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed.
  • Synthesis of New C2Symmetrical Bis(hydroxycamphorsulfonamide) Ligands and Their Application in the Enantioselective Addition of Dialkylzinc Reagents to Aldehydes and Ketones. Request PDF on ResearchGate.
  • Protease inhibitors and their peptidomimetic derivatives as potential drugs. PubMed.
  • Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho- disubstituted benzene bioisosteres with improved biological activity. ChemRxiv.
  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature.
  • Development of selective protease inhibitors via engineering of the bait region of human α2-macroglobulin. NIH.
  • Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. PubMed Central.
  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,2'-Bioxirane Concentration for Efficient Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing 2,2'-Bioxirane concentration in your crosslinking experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this efficient diepoxide crosslinker. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounded in scientific principles and practical experience.

Section 1: Fundamental Principles & Initial Setup

This section covers the foundational knowledge required to begin your experiments with this compound.

Q1: What is this compound and how does it function as a crosslinker?

A1: this compound, also known as 1,2:3,4-diepoxybutane, is a small molecule containing two epoxide rings.[1][2][3][4] These epoxide rings are highly strained and reactive, making this compound an efficient crosslinking agent. The crosslinking mechanism involves the nucleophilic attack of functional groups on the polymer chains (e.g., amines, hydroxyls, or carboxyls) on the carbon atoms of the epoxide rings. This reaction opens the epoxide ring and forms a stable covalent bond between the polymer and the crosslinker. Since this compound has two such reactive sites, it can bridge two different polymer chains, creating a three-dimensional network structure.

Mechanism of Amine-Based Crosslinking with this compound

The following diagram illustrates the nucleophilic attack of a primary amine on one of the epoxide rings of this compound, followed by a second reaction with another polymer chain to form a crosslink.

Crosslinking_Mechanism cluster_0 Step 1: First Nucleophilic Attack cluster_1 Step 2: Second Nucleophilic Attack (Crosslinking) Polymer1_NH2 Polymer-NH₂ Bioxirane This compound Polymer1_NH2->Bioxirane Nucleophilic Attack Intermediate Polymer-NH-CH₂(CHOH)₂CH₂-Epoxide Bioxirane->Intermediate Ring Opening Polymer2_NH2 Polymer-NH₂ Intermediate->Polymer2_NH2 Nucleophilic Attack Crosslinked_Product Polymer-NH-CH₂(CHOH)₂CH₂-NH-Polymer Polymer2_NH2->Crosslinked_Product Ring Opening & Crosslink Formation

Caption: Amine-based crosslinking with this compound.

Q2: How do I determine a starting concentration for this compound in my experiment?

A2: The optimal concentration of this compound is highly dependent on the specific polymer, its molecular weight, and the density of reactive functional groups. A common starting point is to calculate the molar ratio of diepoxide to the reactive functional groups on the polymer.

Recommended Starting Ratios:

Molar Ratio (Bioxirane:Functional Group)Expected OutcomeConsiderations
1:10 to 1:5Low crosslinking densitySuitable for creating soft gels or slightly modifying polymer properties.
1:2Stoichiometric ratioTheoretically provides the highest crosslinking efficiency for difunctional polymers. A good starting point for many systems.
1:1 to 2:1High crosslinking densityCan lead to brittle materials. Excess bioxirane may result in unreacted epoxide groups.

It is crucial to perform a concentration-response study to empirically determine the optimal concentration for your specific application.[5][6] Start with a low concentration and systematically increase it, while monitoring the desired properties of the crosslinked material.

Section 2: Troubleshooting Common Experimental Issues

This section provides solutions to problems frequently encountered during the crosslinking process.

Q3: My crosslinking reaction is incomplete, resulting in a weak or non-existent gel. What are the likely causes and how can I fix this?

A3: Incomplete crosslinking is a common issue with several potential root causes:

  • Insufficient Crosslinker Concentration: The most straightforward cause is an insufficient amount of this compound to form a robust network.[[“]][8]

    • Solution: Gradually increase the molar ratio of this compound to the polymer's reactive groups. Refer to the table in Q2 for guidance.

  • Suboptimal Reaction Conditions: The kinetics of the epoxide ring-opening reaction are sensitive to temperature and pH.[9][10]

    • Solution:

      • Temperature: Increase the reaction temperature in increments of 5-10°C. Epoxide-amine reactions are generally accelerated at higher temperatures.[9][11]

      • pH: The reaction rate can be influenced by the pH of the system. For amine-containing polymers, a slightly basic pH can enhance the nucleophilicity of the amine groups. For carboxyl-containing polymers, a catalyst may be necessary.

  • Steric Hindrance: The reactive groups on your polymer may be sterically hindered, preventing efficient access for the crosslinker.

    • Solution: Consider using a longer, more flexible crosslinker if steric hindrance is a significant issue. While this guide focuses on this compound, understanding this limitation is key.

  • Presence of Inhibitors: Certain compounds can interfere with the crosslinking reaction.

    • Solution: Ensure all reagents and solvents are pure and free from potential inhibitors. For example, primary amines in buffers (like Tris) can compete with the polymer's functional groups.[12]

Troubleshooting Workflow for Incomplete Crosslinking

This diagram outlines a systematic approach to diagnosing and resolving incomplete crosslinking.

Troubleshooting_Workflow start Incomplete Crosslinking Observed check_conc Is Bioxirane concentration sufficient? start->check_conc increase_conc Increase Bioxirane concentration incrementally check_conc->increase_conc No check_conditions Are reaction conditions (T, pH) optimal? check_conc->check_conditions Yes increase_conc->check_conditions optimize_conditions Optimize temperature and/or pH check_conditions->optimize_conditions No check_sterics Is steric hindrance a likely issue? check_conditions->check_sterics Yes optimize_conditions->check_sterics consider_alt_crosslinker Consider alternative crosslinker check_sterics->consider_alt_crosslinker Yes check_inhibitors Are inhibitors present in the system? check_sterics->check_inhibitors No success Successful Crosslinking consider_alt_crosslinker->success purify_reagents Purify reagents and solvents check_inhibitors->purify_reagents Yes check_inhibitors->success No purify_reagents->success

Caption: Systematic troubleshooting for incomplete crosslinking.

Q4: The crosslinked material is too brittle. How can I increase its flexibility?

A4: Brittleness is often a sign of excessive crosslinking density.[[“]]

  • Solution: Decrease the concentration of this compound. This will increase the average molecular weight between crosslinks, leading to a more flexible network. A systematic reduction in the bioxirane concentration should be performed to find the desired mechanical properties.

Q5: I am observing batch-to-batch variability in my crosslinked materials. What could be the cause?

A5: Consistency is key in polymer science. Variability often points to subtle changes in experimental parameters.

  • Solution:

    • Precise Reagent Measurement: Ensure accurate and consistent measurement of all components, especially the this compound.

    • Controlled Environment: Maintain a consistent reaction temperature and humidity.[11] Even small fluctuations can impact reaction kinetics.

    • Homogeneous Mixing: Ensure the crosslinker is thoroughly and evenly dispersed throughout the polymer solution before the reaction begins.

    • Stock Solution Stability: If using a stock solution of this compound, be mindful of its stability. Epoxides can slowly hydrolyze in the presence of moisture. Prepare fresh solutions regularly.

Section 3: Characterization and Validation

This section details methods to analyze the extent of crosslinking.

Q6: How can I quantify the degree of crosslinking in my material?

A6: Several techniques can be used to assess the crosslink density:

  • Swelling Studies: This is a widely used and accessible method.[13][14] A crosslinked polymer will swell in a good solvent but will not dissolve. The extent of swelling is inversely proportional to the crosslink density.[14][15]

    • Protocol:

      • Weigh a small, dry sample of the crosslinked material (W_dry).

      • Immerse the sample in a suitable solvent until equilibrium swelling is reached.

      • Remove the swollen sample and carefully blot away excess solvent.

      • Weigh the swollen sample (W_swollen).

      • The swelling ratio can be calculated as (W_swollen - W_dry) / W_dry.

  • Mechanical Testing (DMA): Dynamic Mechanical Analysis can provide information about the material's viscoelastic properties, which are directly related to the crosslink density.[16][17] The storage modulus in the rubbery plateau region is often used to calculate the crosslink density.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the molecular mobility of the polymer chains, which is restricted by crosslinking.[13][18] This technique can provide a more direct measure of crosslink density.[16][19]

Comparison of Characterization Techniques:

TechniquePrincipleAdvantagesDisadvantages
Swelling StudiesSolvent uptake is inversely related to crosslink density.[14]Simple, inexpensive, and widely applicable.Indirect measurement; dependent on polymer-solvent interactions.
DMAMeasures viscoelastic properties related to network structure.Provides quantitative data on mechanical properties (e.g., storage modulus).[17]Requires specialized equipment; interpretation can be complex.
NMR SpectroscopyMeasures molecular mobility restricted by crosslinks.[18]Provides a direct and accurate measure of crosslink density.[16]Requires specialized equipment and expertise; can be expensive.

References

  • Kim, H., & Kim, J. (Year).
  • BenchChem. (2025). A Researcher's Guide to Comparing Crosslinking Efficiency in Epoxy Compounds via Swelling Studies. BenchChem.
  • de Sousa, F. D. B., de F. F. da Silva, C., de F. F. da Silva, C., & de F. F. da Silva, C. (Year). Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques. SciELO.
  • Gronski, W., Hoffmann, U., Simon, G., & Wutzler, A. (Year). A combined analysis by NMR spectroscopy, mechanical measurements, and rubber-elastic theory. Polymer.
  • Sirisinha, C. (2015). Correlation of crosslink densities using solid state NMR and conventional techniques in peroxide-crosslinked EPDM rubber. Polymer.
  • Jordi Labs. (n.d.).
  • Singh, A. P., & Kumar, P. (2016). Influence of cross-linking agents and curing condition on the performance of epoxy coating. Pigment & Resin Technology, 45(5), 354–362.
  • JASCO Inc. (2025).
  • Nie, X., et al. (2022). Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. RSC Publishing.
  • Wang, C. S., & Lee, G. L. (Year). Effect of Crosslinking on the Physical Properties of an Epoxy Resin. DTIC.
  • Causton, B. E. (1976). Characterization of cross-linked two-phase acrylic polymers. Journal of Dental Research, 55(3), 452-459.
  • Chavda, H. V., & Patel, C. N. (Year). Effect of crosslinker concentration on characteristics of superporous hydrogel. PMC - NIH.
  • Consensus. (n.d.).
  • Issia, A., Chunsheng, P., & Feifei, H. (2018). Gel Formula Optimization by Ascertaining Polymer Concentration, Crosslinker Concentration and Delaying AgentCrosslinker Ratio. International Journal of Petroleum and Petrochemical Engineering, 4(4), 8-13.
  • Issia, A., Chunsheng, P., & Feifei, H. (Year).
  • Rajawasam, C. W. H., et al. (2024). Educational series: characterizing crosslinked polymer networks. Polymer Chemistry, 15, 219-247.
  • Wikipedia. (n.d.). Diepoxybutane. Wikipedia.
  • Animo Repository. (2025). Effect of crosslinker concentration on the properties of 3D-bioprinted polyvinyl alcohol (PVA) - gelatin scaffolds for wound dre. Animo Repository.
  • EpiCypher. (n.d.). Cross-linking cells for CUT&RUN. EpiCypher.
  • Zhang, X., et al. (Year). Characterization of 1,2,3,4-diepoxybutane-2'-deoxyguanosine cross-linking products formed at physiological and nonphysiological conditions. PubMed.
  • Thermo Fisher Scientific. (2018, May 3).
  • Carlotti, S., et al. (Year). Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior. Polymer Chemistry (RSC Publishing).
  • ResearchGate. (2016, July 7). (PDF) TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS.
  • ResearchGate. (n.d.).
  • CAS. (n.d.). (S,S)-2,2′-Bioxirane. CAS Common Chemistry.
  • NIST. (n.d.). This compound. NIST WebBook.
  • NIST. (n.d.). This compound. NIST WebBook.
  • New York University Abu Dhabi. (n.d.). Characterization of highly cross-linked polymers. New York University Abu Dhabi.
  • arXiv. (n.d.).
  • NIST. (n.d.). This compound. NIST WebBook.
  • PMC - NIH. (2022, November 22).
  • MDPI. (2021, June 3). Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds. MDPI.
  • RadTech. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech.
  • ResearchGate. (2021, May 7). What is the best way to optimize the crosslinker concentration for protein interaction analysis?.
  • MDPI. (n.d.). The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. MDPI.
  • PubChem. (n.d.). (2R,2'R)-2,2'-Bioxirane. PubChem.
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Second and Final steps of crosslinking reaction: (A) The negatively....
  • MDPI. (n.d.). Features of Solution Behavior of Polymer Stars with Arms of Poly-2-alkyl-2-oxazolines Copolymers Grafted to the Upper Rim of Calix[9]arene. MDPI.
  • ResearchGate. (n.d.). Main reactions of epoxidation and oxirane ring-opening process. R'' and R'''-residues of fatty acids..
  • PERGAN. (n.d.). Crosslinking of rubbers and polyolefines. Organische Peroxide - PERGAN.
  • ResearchGate. (2023, December 13). Use of Bio-Epoxies and Their Effect on the Performance of Polymer Composites: A Critical Review.
  • Chemistry Steps. (2025). Reactions of Epoxides Practice Problems. Chemistry Steps.
  • MDPI. (n.d.). Use of Bio-Epoxies and Their Effect on the Performance of Polymer Composites: A Critical Review. MDPI.
  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry.
  • ResearchGate. (2025). Understanding the cross-linking reactions in highly oxidized graphene/epoxy nanocomposite systems.
  • NIH. (n.d.). Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers. NIH.
  • Semantic Scholar. (n.d.). The mechanism of the crosslinking of epoxide resins by amines. Semantic Scholar.

Sources

"troubleshooting low yield in enantioselective synthesis of 2,2'-Bioxirane"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of 2,2'-Bioxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges, with a primary focus on overcoming low reaction yields.

Section 1: Troubleshooting Guide for Low Yield

Low yield is a significant challenge in the synthesis of chiral this compound (also known as 1,2:3,4-diepoxybutane).[1][2][3] This issue can arise from a multitude of factors, from catalyst integrity to reaction conditions. Below is a systematic, question-driven approach to diagnose and resolve the root causes of poor yield.

Question 1: My reaction yield is consistently low. Could my catalyst be the problem?

Answer: Absolutely. The catalyst system is the cornerstone of this enantioselective transformation, and its activity is paramount. Several factors can compromise catalyst performance.

Common Catalyst-Related Issues & Solutions:

  • Catalyst Deactivation: Many catalysts used for epoxidation, such as manganese-salen complexes (in Jacobsen-Katsuki epoxidation), are susceptible to deactivation.[4] A common deactivation pathway is the formation of inactive µ-oxo dimers.[4]

    • Troubleshooting Protocol:

      • Introduce an Axial Ligand/Co-catalyst: The addition of a nitrogen-containing axial base, such as 4-phenylpyridine N-oxide (4-PPNO), can prevent the formation of inactive dimers and stabilize the catalyst.[4][5] This can also enhance the reaction rate, especially for less reactive substrates.[4][6]

      • Ensure Anhydrous Conditions: For catalyst systems like the Sharpless epoxidation which uses titanium tetra(isopropoxide), the presence of water can lead to the formation of inactive titanium oxides.[7][8][9] The use of molecular sieves (3Å or 4Å) is crucial to scavenge trace amounts of water.[7][9]

      • Check Catalyst Loading: While catalytic amounts are desired, insufficient catalyst loading can lead to incomplete conversion. Start with the recommended catalyst loading (typically 5-10 mol%) and optimize from there.[7]

  • Ligand Degradation: The chiral ligand is susceptible to oxidative degradation under harsh reaction conditions.[4]

    • Troubleshooting Protocol:

      • Control Oxidant Addition: Add the oxidant slowly and in a controlled manner to avoid a high localized concentration.

      • Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) to avoid unnecessarily long exposure to the oxidant after the substrate has been consumed.[4]

  • Improper Catalyst Formation: For in-situ prepared catalysts, such as the Sharpless catalyst, improper formation can lead to low activity.[10]

    • Troubleshooting Protocol:

      • Verify Reagent Quality: Use high-purity titanium tetra(isopropoxide) and diethyl tartrate (or diisopropyl tartrate).

      • Follow Recommended Procedures: Adhere strictly to established protocols for catalyst preparation, paying close attention to the order of addition and temperature.

Question 2: I've confirmed my catalyst is active, but the yield is still poor. What other reaction parameters should I investigate?

Answer: Reaction conditions play a critical role in achieving high yields. Temperature, solvent, and reactant concentration must be carefully optimized.

Key Reaction Parameters and Optimization Strategies:

ParameterPotential IssueRecommended ActionExpected Outcome
Temperature - Decomposition of starting material or product.[11] - Undesired side reactions.Lower the reaction temperature. Many epoxidations are performed at 0 °C or even lower.[11]Increased yield by minimizing decomposition and side reactions.[11]
Solvent - Poor solubility of reactants or catalyst. - Solvent participation in side reactions. - Inappropriate polarity affecting the transition state.Screen a range of solvents. Dichloromethane, THF, toluene, and acetonitrile are common choices.[11] THF has been reported as an effective solvent in some cases.[11] Avoid protic solvents like methanol which can lead to decomposition.[11]Improved yield and selectivity by finding the optimal reaction medium.
Concentration - High concentration can lead to bimolecular decomposition or side reactions.[11]Lower the concentration of the starting material. A concentration of 0.1 M has been shown to be effective.[11]A positive effect on the reaction yield can be observed.[11]
Oxidant - Excess oxidant can lead to over-oxidation or ligand degradation. - Insufficient oxidant will result in incomplete conversion.Use the minimum effective amount of oxidant. Titrate the oxidant solution to determine its exact concentration before use.Maximized conversion of the starting material while minimizing side reactions.

Troubleshooting Workflow for Reaction Conditions:

G cluster_start Start: Low Yield cluster_catalyst Catalyst System Check cluster_conditions Reaction Condition Optimization cluster_reagents Reagent Quality Control cluster_end Outcome start Low Yield Observed catalyst_activity Verify Catalyst Activity (Fresh vs. Old, Loading) start->catalyst_activity ligand_check Check for Ligand Degradation (Purity, Age) catalyst_activity->ligand_check If still low co_catalyst Add Co-catalyst/Axial Ligand? (e.g., 4-PPNO) ligand_check->co_catalyst temp Lower Temperature? (e.g., to 0°C) co_catalyst->temp If still low solvent Screen Solvents? (THF, CH2Cl2, etc.) temp->solvent concentration Lower Concentration? (e.g., to 0.1 M) solvent->concentration substrate_purity Purify Substrate? (1,3-butadiene) concentration->substrate_purity If still low oxidant_titration Titrate Oxidant? (e.g., TBHP, NaOCl) substrate_purity->oxidant_titration end_node Improved Yield oxidant_titration->end_node If resolved

Caption: Troubleshooting workflow for low yield.

Question 3: Could the quality of my starting materials be the cause of low yield?

Answer: Yes, the purity of your substrate and reagents is critical for a successful reaction.

Substrate and Reagent Quality Control:

  • 1,3-Butadiene Purity: 1,3-butadiene can contain inhibitors or oligomerize upon storage.[12]

    • Troubleshooting Protocol:

      • Purification: Purify 1,3-butadiene before use, for instance, by passing it through a column of activated alumina to remove inhibitors.[13]

      • Fresh Substrate: Use freshly opened or distilled 1,3-butadiene for best results.

  • Oxidant Potency: The actual concentration of oxidants like tert-butyl hydroperoxide (TBHP) or sodium hypochlorite (bleach) can vary.[8]

    • Troubleshooting Protocol:

      • Titration: Determine the exact concentration of your oxidant solution via titration before setting up the reaction.

      • Proper Storage: Store oxidants according to the manufacturer's recommendations to prevent degradation.

  • Solvent Purity: Impurities in the solvent, especially water or peroxides, can interfere with the reaction.

    • Troubleshooting Protocol:

      • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

      • Check for Peroxides: Test solvents like THF for the presence of peroxides and purify if necessary.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of this compound?

The enantioselective synthesis of this compound typically involves the epoxidation of 1,3-butadiene. Key methods include:

  • Sharpless Asymmetric Epoxidation: While primarily used for allylic alcohols, modifications and related methodologies can be applied.[7][8][10] This method uses a catalyst formed from titanium tetra(isopropoxide) and a chiral tartrate.[7][8]

  • Jacobsen-Katsuki Epoxidation: This method is highly effective for the enantioselective epoxidation of unfunctionalized alkenes, including conjugated dienes like 1,3-butadiene.[14][15][16] It utilizes a chiral manganese(III)-salen complex as the catalyst.[15][16]

  • Phase-Transfer Catalysis (PTC): Asymmetric PTC can be employed for epoxidation, offering advantages in terms of mild reaction conditions and operational simplicity.[17][18][19] This involves using a chiral quaternary ammonium salt to facilitate the reaction between the aqueous oxidant and the organic substrate phase.[17]

Q2: My reaction is producing the mono-epoxide (3,4-epoxy-1-butene) but not the desired bioxirane. How can I promote the second epoxidation?

This is a common issue of regioselectivity and reactivity. The second epoxidation can be more challenging due to the electronic deactivation of the remaining double bond by the first epoxide ring.

  • Increase Reaction Time/Temperature: Cautiously increasing the reaction time or temperature may provide enough energy to overcome the activation barrier for the second epoxidation. However, monitor closely for side product formation.[20][21]

  • Increase Oxidant Equivalents: Ensure sufficient oxidant is present for both epoxidation steps. A slight excess (e.g., 2.2-2.5 equivalents) may be necessary.

  • Catalyst Choice: Some catalysts may exhibit higher reactivity towards the mono-epoxide. The Jacobsen catalyst, for example, is known to be effective for conjugated dienes.[15]

Q3: I am observing low enantioselectivity (% ee). What are the likely causes?

Low enantioselectivity can be as problematic as low yield. The primary causes often overlap with those for low yield.

  • Catalyst Integrity: A compromised chiral ligand or the formation of an achiral active species will lead to poor stereocontrol. Ensure the ligand is of high optical purity and the catalyst is formed correctly.[22]

  • Reaction Temperature: Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower enantioselectivity. Running the reaction at the lowest feasible temperature is often beneficial.[15]

  • Background (Uncatalyzed) Reaction: A competing non-enantioselective background reaction will erode the overall % ee. This can be suppressed by ensuring the catalyst is highly active and by optimizing conditions (e.g., lower temperature) to favor the catalytic pathway.

Catalytic Cycle of Jacobsen Epoxidation:

G MnIII Mn(III)-Salen Complex MnV Active Mn(V)=O Species MnIII->MnV Oxidation Intermediate Intermediate (e.g., Metallaoxetane or Radical) MnV->Intermediate Oxygen Transfer Intermediate->MnIII Releases Product, Regenerates Catalyst Product This compound Intermediate->Product Substrate 1,3-Butadiene Substrate->MnV Oxidant Oxidant (e.g., NaOCl) Oxidant->MnIII Waste Spent Oxidant Oxidant->Waste

Sources

"preventing polymerization of 2,2'-Bioxirane during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2'-Bioxirane

Topic: Preventing Uncontrolled Polymerization of this compound During Storage

Welcome to the technical support guide for this compound (also known as 1,2:3,4-Diepoxybutane). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this highly reactive diepoxide to prevent its unintended polymerization.

Part 1: Understanding the Inherent Instability of this compound

Before addressing prevention, it is critical to understand why this compound is prone to polymerization. The molecule contains two epoxide rings, which are three-membered rings containing two carbon atoms and one oxygen atom.[1] These rings are highly strained, making them susceptible to ring-opening reactions, which are the fundamental steps in polymerization.[1][2]

Q1: What are the primary triggers for this compound polymerization?

A1: The polymerization of this compound is primarily initiated by two mechanisms: acid-catalyzed and base-catalyzed ring-opening. Even trace amounts of acidic or basic impurities can initiate a chain reaction. The process is also highly exothermic, meaning that once polymerization begins, the heat it generates can accelerate the reaction, potentially leading to a dangerous runaway scenario.[1]

  • Acidic Contaminants: Protic acids (like water, which can act as a weak acid) or Lewis acids can protonate the oxygen atom of the epoxide ring, making the carbon atoms more electrophilic and highly susceptible to nucleophilic attack.

  • Basic/Nucleophilic Contaminants: Strong bases or nucleophiles (e.g., amines, hydroxides) can directly attack one of the carbon atoms of the epoxide ring, forcing it to open.[3]

  • Heat and Light: Thermal energy can provide the activation energy needed to initiate polymerization. Exposure to light, especially UV, can also generate radical species that may trigger polymerization.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, and bases must be strictly avoided.[4]

The diagram below illustrates the simplified catalytic ring-opening mechanisms.

PolymerizationMechanisms cluster_acid Acid-Catalyzed Opening cluster_base Base-Catalyzed Opening A_Start This compound Protonation Protonation of Epoxide Oxygen A_Start->Protonation H+ Activated Activated Complex (More Electrophilic) Protonation->Activated Attack_A Nucleophilic Attack (e.g., another monomer) Activated->Attack_A Polymer_A Polymer Chain Growth Attack_A->Polymer_A B_Start This compound Attack_B Nucleophilic Attack on Epoxide Carbon B_Start->Attack_B Nu- Alkoxide Alkoxide Intermediate Attack_B->Alkoxide Proton_Transfer Proton Transfer Alkoxide->Proton_Transfer Polymer_B Polymer Chain Growth Proton_Transfer->Polymer_B

Caption: Simplified acid- and base-catalyzed polymerization pathways for epoxides.

Part 2: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preventing polymerization.

Q2: What are the definitive storage conditions for this compound?

A2: The material must be stored under refrigerated temperatures, protected from moisture, and isolated from incompatible substances.[5] The table below summarizes the critical parameters.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2–8 °C (36–46 °F)Reduces the kinetic energy of molecules, significantly slowing the rate of potential polymerization. Do not freeze , as this can cause moisture condensation upon thawing.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture. Moisture can hydrolyze the epoxide or act as a catalyst for polymerization.[6]
Container Tightly Sealed, Amber GlassPrevents ingress of atmospheric contaminants. Amber glass protects the light-sensitive compound from degradation. Ensure the cap liner is inert (e.g., PTFE).
Location Ventilated, Flammable Liquid CabinetStore in a well-ventilated area designated for flammable liquids, away from heat, sparks, or open flames.[4]
Segregation Away from Acids, Bases, OxidizersPhysical separation from incompatible materials is crucial to prevent accidental contact and catastrophic polymerization.[4][5]

Experimental Protocol: Procedure for Receiving and Storing a New Shipment

  • Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage or leaks. If compromised, do not open and consult your institution's safety officer.

  • Work in a Ventilated Area: Transfer the sealed container to a chemical fume hood for unpacking.

  • Don Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[4]

  • Prepare for Storage: Prepare the designated refrigerated storage location. Ensure it is clean, clearly labeled, and free of incompatible materials.

  • Optional - Inert Gas Overlay: For long-term storage, it is best practice to introduce an inert gas into the headspace of the vial.

    • Carefully open the container inside the fume hood.

    • Using a gentle stream of dry argon or nitrogen, flush the headspace of the vial for 10-15 seconds.

    • Immediately and tightly reseal the container.

  • Label and Store: Affix a label with the date of receipt and opening. Place the container in the pre-cooled, designated 2–8 °C storage area.

  • Update Inventory: Log the material in your chemical inventory system, noting its storage location and any special handling requirements.

Part 3: Troubleshooting Guide: Identifying and Responding to Polymerization

Even with proper procedures, issues can arise. This section addresses common observations and provides a logical workflow for troubleshooting.

Q3: I opened a vial of this compound and it's a viscous liquid or a solid. What happened?

A3: This is a clear indication that polymerization has occurred. The material is no longer viable for use and should be disposed of as hazardous waste. The primary causes are typically a breach in storage conditions: temperature fluctuation above 8°C, exposure to air/moisture from an improper seal, or accidental introduction of a contaminant.[5]

Q4: My solution of this compound in an organic solvent has become cloudy or has a precipitate. Is this polymerization?

A4: This is highly likely. Polymerized this compound has low solubility in many common organic solvents and will precipitate out, causing turbidity or visible solids. This can be triggered by contaminants in the solvent (e.g., acidic impurities, water) or if the solution was stored improperly. The solution should not be used.

Q5: How can I test if my stored this compound is still pure and unpolymerized?

A5: A simple visual inspection is the first step. The compound should be a clear, colorless to pale yellow liquid.[5] Any signs of increased viscosity, cloudiness, or solidification indicate polymerization. For a more definitive assessment, analytical techniques are required. A simple proton NMR (¹H NMR) can be used. The spectrum of pure this compound has characteristic sharp peaks, whereas the polymer will show broad, poorly resolved signals. Gas Chromatography (GC) can also be used to assess purity by showing a single major peak for the monomer.

Below is a troubleshooting workflow for assessing a suspect container of this compound.

TroubleshootingWorkflow start Suspect this compound Container visual_check Visual Inspection (in fume hood) start->visual_check solid_viscous Observation: Solid, Highly Viscous, or Cloudy visual_check->solid_viscous Fail clear_liquid Observation: Clear, Mobile Liquid visual_check->clear_liquid Pass discard1 Polymerization Confirmed. Safely Dispose as Hazardous Waste. solid_viscous->discard1 analytical_check Proceed with Caution. Perform QC Check? (e.g., ¹H NMR or GC) clear_liquid->analytical_check investigate Investigate Storage Failure: - Check temperature logs - Inspect container seal - Review handling procedures discard1->investigate qc_fail QC Result: Shows Broad Peaks or Impurities analytical_check->qc_fail Yes & Fail qc_pass QC Result: Clean Spectrum/ Chromatogram analytical_check->qc_pass Yes & Pass use_material Material is likely viable. Use promptly and continue proper storage. analytical_check->use_material No (Use at own risk) discard2 Discard and Investigate Root Cause. qc_fail->discard2 qc_pass->use_material

Caption: Troubleshooting workflow for assessing the stability of stored this compound.

Part 4: Frequently Asked Questions (FAQs)

Q6: Can I use a polymerization inhibitor with this compound?

A6: While polymerization inhibitors are commonly added to bulk monomers during manufacturing and transport, they are generally not added to reagent-grade chemicals like this compound.[][8] The presence of an inhibitor could interfere with your downstream reactions. The primary method for ensuring stability is not through additives, but through strict adherence to the storage and handling protocols outlined above.

Q7: How long can I store this compound?

A7: The shelf life is highly dependent on the storage conditions. When stored correctly under refrigeration and an inert atmosphere, it should remain stable for the duration specified by the manufacturer's expiry date. However, once a container is opened, the risk of contamination increases. It is best practice to use the material as quickly as possible after opening and to consider aliquoting into smaller, single-use vials under an inert atmosphere for long-term projects.

Q8: What should I do in case of a spill?

A8: Evacuate the area immediately. As this compound is flammable and toxic, response should only be handled by trained personnel with appropriate respiratory protection. For a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels. Ensure the area is thoroughly cleaned and ventilated before re-entry.[5]

References

  • PubChem. (2R,2'R)-2,2'-Bioxirane.
  • Epoxy Systems, Inc. (n.d.). Handling and Storage of Epoxy Resins. [Link]
  • Covestro. (n.d.). Safety Data Sheet. Covestro Solution Center. [Link]
  • PubChem. Diepoxybutane.
  • Scribd. (n.d.).
  • Wikipedia. (n.d.). Diepoxybutane. [Link]
  • ACS Publications. (2018). Long-Term Storage Stability of Epoxides Derived from Vegetable Oils and Their Methyl Esters. Energy & Fuels. [Link]
  • Japan Environmental Management Association for Industry. (n.d.). Analytical Methods. [Link]
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

Sources

"common side reactions in 2,2'-Bioxirane crosslinking experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2'-Bioxirane Crosslinking

Welcome to the technical support guide for this compound crosslinking. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound (also known as 1,2:3,4-diepoxybutane or DEB) as a homobifunctional crosslinking agent. We will delve into the core reaction mechanisms, troubleshoot common experimental failures, and provide validated protocols to enhance the success and reproducibility of your work.

Part 1: Core Concepts of this compound Chemistry

This compound is a highly efficient crosslinker due to its two reactive epoxide rings, which readily couple with various nucleophilic functional groups, including amines (-NH2), hydroxyls (-OH), and thiols (-SH), forming stable covalent bonds. The high degree of ring strain in the three-membered epoxide ring makes it susceptible to nucleophilic attack, driving the crosslinking reaction.[1][2] However, this same reactivity is the source of common side reactions that can compete with the desired intermolecular crosslinking.

The primary side reactions of concern are:

  • Hydrolysis: The opening of one or both epoxide rings by reaction with water, rendering the crosslinker inert.

  • Intramolecular Reaction: The reaction of both ends of the crosslinker with nucleophiles on the same polymer molecule, resulting in a modification or "stapling" of the molecule rather than linking two separate molecules.

  • Reaction with Buffer Components: Nucleophilic components in the reaction buffer (e.g., Tris or glycine) can consume the crosslinker.[3]

Understanding and controlling the balance between the desired crosslinking and these side reactions is paramount for success.

Visualizing the Reaction Pathways

// Invisible node for branching midpoint [shape=point, width=0.01, height=0.01];

Polymer1 -> midpoint [arrowhead=none]; Bioxirane -> midpoint; Polymer2 -> midpoint [arrowhead=none];

midpoint -> Crosslinked [label="Optimal Conditions\n(e.g., pH 9-11)", color="#34A853"]; midpoint -> Hydrolyzed [label="Excess Water\nSuboptimal pH", color="#EA4335"]; midpoint -> Intramolecular [label="High Dilution\nSteric Hindrance", color="#FBBC05"];

// Set graph width graph [size="10,5!"]; } endom Caption: Key reaction pathways in this compound crosslinking experiments.

Part 2: Troubleshooting Guide

This section addresses specific problems encountered during crosslinking experiments in a question-and-answer format.

Question 1: Why is my crosslinking efficiency low or nonexistent?

  • Potential Cause 1: Competing Hydrolysis of this compound.

    • Causality: The epoxide rings of bioxirane are susceptible to hydrolysis (ring-opening by water), which is highly dependent on pH and temperature.[4][5] If the hydrolysis rate is faster than the crosslinking rate, the reagent will be consumed before it can effectively link your target molecules. Both highly acidic and highly basic conditions can catalyze hydrolysis, but the reaction with target nucleophiles like amines and hydroxyls is typically favored under moderately alkaline conditions.[1][2][6]

    • Recommended Solution:

      • Optimize Reaction pH: The nucleophilicity of target functional groups is critical. For amines and hydroxyls, a pH range of 9.0-11.0 is generally optimal as it deprotonates the nucleophile, making it more reactive, while managing the rate of hydrolysis.

      • Control Temperature: While elevated temperatures can increase reaction rates, they can also accelerate hydrolysis disproportionately.[4] Consider performing the reaction at room temperature or 4°C for temperature-sensitive ligands, potentially for a longer duration (24-48 hours).[7]

      • Fresh Reagent: Prepare the this compound solution immediately before use. Do not use previously prepared or stored aqueous solutions, as the reagent will hydrolyze over time.

  • Potential Cause 2: Inappropriate Buffer System.

    • Causality: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are nucleophilic and will compete with your target molecule for reaction with the bioxirane, effectively quenching the crosslinking reaction.[3]

    • Recommended Solution:

      • Switch to a non-nucleophilic buffer system. Buffers such as phosphate, borate, or carbonate at the desired alkaline pH are recommended. Always check for buffer-reagent compatibility.[3]

  • Potential Cause 3: Insufficient Reactant Concentration.

    • Causality: Crosslinking is a bimolecular reaction. At very low concentrations of your target polymer, the probability of an intermolecular reaction decreases, and side reactions like hydrolysis or intramolecular crosslinking can dominate.

    • Recommended Solution:

      • Increase the concentration of the target molecule if possible. If the molecule is prone to aggregation, this must be balanced carefully. Perform a concentration titration to find the optimal balance.

Question 2: My crosslinked product shows significant aggregation and has precipitated out of solution. What happened?

  • Potential Cause: Over-crosslinking.

    • Causality: An excessive molar ratio of this compound to the target molecule, or allowing the reaction to proceed for too long, can lead to the formation of extensive, insoluble polymer networks. This changes the protein's isoelectric point and overall solubility.[3]

    • Recommended Solution:

      • Titrate Crosslinker Concentration: Perform a systematic titration of the this compound concentration. Start with a low molar excess (e.g., 10:1 or 20:1 crosslinker:protein) and increase it incrementally. Analyze the results by a method like SDS-PAGE to find the concentration that yields the desired degree of crosslinking without causing precipitation.[8]

      • Optimize Reaction Time: Run a time-course experiment, taking aliquots at various intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.) and immediately quenching the reaction (e.g., by adding a high concentration of Tris buffer). This will help identify the optimal reaction duration.

Troubleshooting Workflow

G

Part 3: Frequently Asked Questions (FAQs)

Q: What is the mechanism of epoxide ring-opening under different pH conditions? A: Under basic/alkaline conditions (the preferred method for crosslinking), the reaction proceeds via an SN2 mechanism. The deprotonated nucleophile (e.g., R-O⁻ or R-NH₂) directly attacks one of the epoxide carbons, leading to ring-opening.[1][2][5] Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon in a mechanism that has both SN1 and SN2 character.[1][2][5] For crosslinking, alkaline conditions are preferred to ensure the target nucleophiles on the biomolecule are sufficiently reactive.

Q: How can I confirm that crosslinking has occurred and quantify its extent? A: Several analytical techniques can be employed:

  • Gel Electrophoresis (SDS-PAGE for proteins): Successful intermolecular crosslinking will result in higher molecular weight bands (dimers, trimers, etc.) or a shift in the monomer band. Aggregated proteins may not enter the gel.[8]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on size. Crosslinked products will elute earlier than their non-crosslinked counterparts.

  • Mass Spectrometry (MS): LC-MS can be used to identify the exact mass of crosslinked products and can also be used to detect and identify side products, such as hydrolyzed bioxirane.[9][10][11]

Q: Can this compound be used to crosslink polysaccharides? A: Yes. Polysaccharides contain abundant hydroxyl groups, which can act as nucleophiles to react with this compound. The reaction is typically carried out under basic conditions to deprotonate the hydroxyl groups, increasing their nucleophilicity.[12][13] The principles of avoiding hydrolysis and optimizing pH are equally critical in these experiments.

Part 4: Key Experimental Parameters & Protocols

Table 1: Influence of Reaction Parameters on Crosslinking Outcomes
ParameterTo Favor Desired CrosslinkingTo Minimize Side ReactionsCausality
pH 9.0 - 11.0 Avoid pH < 8 and pH > 12Maximizes nucleophilicity of amines/hydroxyls while managing the rate of base-catalyzed hydrolysis.[6][14]
Temperature 4°C - 37°CAvoid high temperatures (>50°C)Higher temperatures can accelerate hydrolysis more than crosslinking and may denature sensitive biomolecules.[4]
Buffer Type Phosphate, Borate, CarbonateAvoid Tris, Glycine, Azide Buffer components must be non-nucleophilic to prevent quenching the crosslinker.[3][4]
Molar Ratio Titrate for specific applicationAvoid large excess (>100-fold)A high excess of bioxirane can lead to over-crosslinking, aggregation, and increased side reactions.[3]
Protocol: Optimization of this compound Crosslinking for a Protein

This protocol provides a framework for self-validation by systematically testing key parameters.

  • Preparation:

    • Prepare a stock solution of your protein (e.g., 1-5 mg/mL) in a non-nucleophilic buffer (e.g., 100 mM Sodium Borate, pH 9.5).

    • Prepare a fresh 100 mM stock solution of this compound in anhydrous DMSO or water immediately before use. Safety Note: this compound is a suspected carcinogen and should be handled with appropriate personal protective equipment in a chemical fume hood.[15][16]

  • Crosslinker Titration:

    • Set up a series of reactions (e.g., 50 µL total volume) in microcentrifuge tubes.

    • To each tube, add your protein solution.

    • Add varying amounts of the this compound stock to achieve final molar ratios of crosslinker-to-protein of 0:1 (control), 10:1, 25:1, 50:1, and 100:1.

    • Incubate all reactions for a set time (e.g., 2 hours) at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding 5 µL of 1 M Tris-HCl, pH 8.0. The high concentration of primary amines in Tris will quench any unreacted bioxirane.

    • Incubate for an additional 15 minutes.

  • Analysis:

    • Analyze the samples by SDS-PAGE. Add an appropriate sample buffer (with a reducing agent like DTT or BME if you need to preserve disulfide bonds not involved in crosslinking).

    • Load the samples onto a polyacrylamide gel and run the electrophoresis.

    • Stain the gel (e.g., with Coomassie Blue) and visualize the bands. Look for the appearance of higher molecular weight species (dimers, trimers) and a corresponding decrease in the monomer band as the crosslinker concentration increases. Note any formation of high molecular weight aggregates that remain in the well.

  • Validation and Refinement:

    • Based on the SDS-PAGE results, identify the molar ratio that provides the optimal level of crosslinking without significant aggregation.

    • This entire protocol can be repeated while varying other parameters, such as pH (e.g., comparing pH 8.5, 9.5, and 10.5) or reaction time, to fully optimize the system.

References

  • Title: Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles Source: The Journal of Organic Chemistry - ACS Public
  • Title: Effects of pH and Crosslinking Agent in the Evaluation of Hydrogels as Potential Nitrate-Controlled Release Systems Source: MDPI URL:[Link]
  • Title: Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles Source: Aakash Institute URL:[Link]
  • Title: (2R,2'R)-2,2'-Bioxirane Source: PubChem URL:[Link]
  • Title: Analytical approaches for the detection of epoxides and hydroperoxides in active pharmaceutical ingredients, drug products and herbals Source: PubMed URL:[Link]
  • Title: Can someone advise on how to solve DSP cross-linking problems?
  • Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL:[Link]
  • Title: 3.7: Reactions of Epoxides- Ring-opening Source: Chemistry LibreTexts URL:[Link]
  • Title: Detection of a new reaction by-product in BDDE cross-linked autoclaved Source: MDER URL:[Link]
  • Title: Detection of a new reaction by-product in BDDE cross-linked autoclaved hyaluronic acid hydrogels by LC-MS analysis Source: PubMed URL:[Link]
  • Title: Detection of a new reaction by-product in BDDE cross-linked autoclaved hyaluronic acid hydrogels by LC–MS analysis Source: NIH URL:[Link]
  • Title: Process for depleting epoxide species in crosslinked polysaccharide gel compositions and compositions obtained thereby Source: Google Patents URL
  • Title: Mechanisms of Hydrolysis and Rearrangements of Epoxides Source: ResearchG
  • Title: Amine Epoxide Instruction Guide Source: Resyn Biosciences URL:[Link]
  • Title: Characterization of 1,2,3,4-Diepoxybutane–2′-Deoxyguanosine Cross-Linking Products Formed at Physiological and Non-Physiological Conditions Source: NIH URL:[Link]
  • Title: Detection of a new reaction by-product in BDDE cross-linked autoclaved hyaluronic acid hydrogels by LC–MS analysis Source: ResearchG
  • Title: Characterization of 1,2,3,4-diepoxybutane-2'-deoxyguanosine cross-linking products formed at physiological and nonphysiological conditions Source: PubMed URL:[Link]
  • Title: this compound Source: NIST WebBook URL:[Link]
  • Title: The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels Source: PMC - NIH URL:[Link]
  • Title: Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles Source: Oberlin College and Conserv
  • Title: Crosslinking in polysaccharide and protein polymers Source: Food Packaging Forum URL:[Link]
  • Title: Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan Source: PMC - NIH URL:[Link]
  • Title: Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering Source: PMC - NIH URL:[Link]
  • Title: DNA-Protein Cross-Linking by 1,2,3,4-Diepoxybutane Source: PMC - PubMed Central URL:[Link]

Sources

Technical Support Center: Improving the Stability of 2,2'-Bioxirane in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2'-Bioxirane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound (also known as 1,2:3,4-diepoxybutane) as a crosslinking agent in their experiments.[1][2][3][4][5][6][7] The high reactivity of its two epoxide rings, which is essential for its function, also makes it susceptible to degradation, particularly in aqueous buffers.[8][9] This resource provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stability and reactivity of your this compound solutions.

I. Understanding this compound Instability: The Core Issue

The primary challenge in working with this compound in aqueous environments is its susceptibility to hydrolysis, where water molecules attack and open the epoxide rings. This process is significantly influenced by the pH of the buffer.[10][11] Both acidic and basic conditions can catalyze the ring-opening reaction, leading to the formation of inactive diol species and a loss of crosslinking efficiency.

Mechanism of Hydrolysis

The degradation of this compound in aqueous solutions primarily occurs through two pH-dependent pathways:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making the epoxide carbon more electrophilic and susceptible to nucleophilic attack by water.[8][11][12] This reaction is generally faster than in neutral or basic conditions.[12]

  • Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion (OH-), a strong nucleophile, directly attacks the epoxide carbon, leading to ring opening.[10][11]

The optimal pH for the stability of this compound is in the neutral to slightly acidic range, where the rates of both acid- and base-catalyzed hydrolysis are minimized.[10][13]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions based on established chemical principles.

Issue 1: Rapid Loss of Crosslinking Efficiency

Symptoms:

  • Your crosslinking reaction yields are consistently low or negligible.

  • You observe a significant decrease in the expected molecular weight shift of your crosslinked products on a gel.

  • Reproducibility between experiments is poor.

Potential Cause: The this compound stock solution or the reaction buffer is promoting rapid hydrolysis of the crosslinker before it can react with your target molecules.

Solutions:

  • Optimize Buffer pH:

    • Recommendation: Prepare your aqueous buffers in the pH range of 6.0-7.5 for optimal stability of this compound.[10][13]

    • Causality: This pH range represents a kinetic "sweet spot" where both acid- and base-catalyzed hydrolysis are at their minimum.

  • Control Temperature:

    • Recommendation: Perform your crosslinking reactions at a controlled, low temperature (e.g., 4°C or on ice).[14]

    • Causality: Higher temperatures accelerate the rate of hydrolysis.[14] By keeping the reaction cool, you slow down the degradation of the crosslinker, allowing more time for it to react with your target molecules.

  • Freshly Prepare Solutions:

    • Recommendation: Always prepare your aqueous this compound solutions immediately before use. Avoid storing this compound in aqueous buffers for extended periods.

    • Causality: this compound slowly hydrolyzes in water even under optimal conditions.[9] Preparing fresh solutions ensures that you are starting your experiment with the highest possible concentration of active crosslinker.

Issue 2: Inconsistent Results and Batch-to-Batch Variability

Symptoms:

  • You observe significant variations in crosslinking efficiency between different batches of experiments, even when following the same protocol.

  • The performance of your this compound seems to decline over time.

Potential Cause: Inconsistent preparation and handling of this compound and buffer solutions.

Solutions:

  • Standardize Buffer Preparation:

    • Recommendation: Use a calibrated pH meter to ensure the accuracy of your buffer's pH. Document the final pH of every buffer preparation.

    • Causality: Small variations in pH can have a significant impact on the rate of this compound hydrolysis.

  • Aliquot Stock Solutions:

    • Recommendation: If you must prepare a larger stock of this compound in an organic solvent (e.g., DMSO or DMF), aliquot it into smaller, single-use volumes and store them under appropriate conditions (cool and dry).

    • Causality: This practice minimizes the introduction of atmospheric moisture from repeated opening of the main stock container, which can lead to gradual hydrolysis.

Issue 3: Suspected Presence of Degradation Products

Symptoms:

  • You observe unexpected peaks in your analytical data (e.g., HPLC, mass spectrometry).

  • Your experimental results are confounded by a high background signal.

Potential Cause: Accumulation of this compound hydrolysis byproducts. The primary degradation product in aqueous solution is 1,2,3,4-butanetetrol.

Solutions:

  • Analytical Characterization:

    • Recommendation: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of your this compound solution before use.[15][16][17]

    • Causality: These methods can separate and identify this compound from its degradation products, allowing you to quantify the amount of active crosslinker present.

  • Purification of Starting Material:

    • Recommendation: If you suspect your this compound source is impure, consider purification by distillation under reduced pressure. However, this should be performed with extreme caution due to the hazardous nature of the compound.[9]

    • Causality: Purification removes pre-existing degradation products and other impurities that could interfere with your reaction.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for working with this compound in aqueous buffers?

A1: The ideal pH range for maximizing the stability of this compound is between 6.0 and 7.5.[10][13] Within this range, the rates of both acid- and base-catalyzed hydrolysis are minimized.

Q2: How does temperature affect the stability of this compound?

A2: Higher temperatures significantly increase the rate of hydrolysis and degradation of this compound.[14] It is highly recommended to conduct crosslinking reactions at reduced temperatures (e.g., 4°C) to prolong the half-life of the active crosslinker.

Q3: Can I store this compound in an aqueous buffer for later use?

A3: It is strongly advised against storing this compound in aqueous buffers. Due to its susceptibility to hydrolysis, aqueous solutions of this compound should be prepared fresh immediately before each experiment to ensure maximum reactivity.[9]

Q4: What are some suitable non-aqueous solvents for preparing a stock solution of this compound?

A4: Anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used as solvents for preparing concentrated stock solutions of this compound. These stock solutions should be stored in a cool, dry place, and protected from moisture.

Q5: What are the primary degradation products of this compound in water?

A5: The primary product of this compound hydrolysis in water is 1,2,3,4-butanetetrol. This is formed by the opening of both epoxide rings to form diols.

Q6: How can I monitor the stability of my this compound solution?

A6: The stability of a this compound solution can be monitored by analytical methods such as HPLC or GC-MS.[15][16][17] These techniques allow for the quantification of the remaining active this compound and the detection of its degradation products over time.

IV. Experimental Protocols

Protocol 1: Preparation of a Fresh Aqueous this compound Solution
  • Equilibrate your desired reaction buffer (pH 6.0-7.5) to the intended reaction temperature (e.g., 4°C).

  • Accurately weigh out the required amount of this compound in a fume hood, taking all necessary safety precautions.

  • Immediately before starting your crosslinking reaction, dissolve the this compound in the pre-equilibrated buffer to the desired final concentration.

  • Use the freshly prepared solution without delay.

Protocol 2: Monitoring this compound Stability by HPLC
  • Prepare a fresh solution of this compound in your aqueous buffer of interest.

  • Immediately inject an aliquot of the solution onto a suitable HPLC column (e.g., a C18 reverse-phase column).

  • Develop a gradient method with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile).

  • Monitor the elution profile using a UV detector at an appropriate wavelength or a mass spectrometer.

  • Take time-point injections of the same solution to track the decrease in the this compound peak area and the appearance of degradation product peaks.

V. Visual Summaries

Diagram 1: Factors Influencing this compound Stability

cluster_factors Influencing Factors cluster_outcomes Impact on Stability pH pH Hydrolysis_Rate Hydrolysis_Rate pH->Hydrolysis_Rate Acid/Base Catalysis Temperature Temperature Temperature->Hydrolysis_Rate Accelerates Reaction Buffer_Composition Buffer_Composition Buffer_Composition->Hydrolysis_Rate Nucleophilic Attack Crosslinking_Efficiency Crosslinking_Efficiency Hydrolysis_Rate->Crosslinking_Efficiency Decreases Active Reagent

Caption: Key factors affecting the stability of this compound.

Diagram 2: Troubleshooting Workflow for Low Crosslinking Yield

start Low Crosslinking Yield check_pH Is buffer pH 6.0-7.5? start->check_pH check_temp Is reaction at low temp (e.g., 4°C)? check_pH->check_temp Yes adjust_pH Adjust buffer pH check_pH->adjust_pH No check_freshness Was bioxirane solution freshly made? check_temp->check_freshness Yes lower_temp Lower reaction temperature check_temp->lower_temp No prepare_fresh Prepare fresh solution check_freshness->prepare_fresh No re_run Re-run experiment check_freshness->re_run Yes adjust_pH->re_run lower_temp->re_run prepare_fresh->re_run

Caption: A workflow for troubleshooting low crosslinking yields.

VI. Quantitative Data Summary

ParameterRecommended ConditionRationale
pH 6.0 - 7.5Minimizes both acid- and base-catalyzed hydrolysis.[10][13]
Temperature 4°C or on iceSlows the rate of hydrolysis, increasing the half-life of the active crosslinker.[14]
Solution Age Freshly prepared (< 1 hour)Ensures the highest concentration of active this compound.[9]
Storage (Aqueous) Not RecommendedProne to rapid degradation.
Storage (Anhydrous Organic Solvent) -20°C, desiccatedMinimizes exposure to moisture and prolongs shelf-life.

VII. References

  • pH-driven, reversible epoxy ring opening/closing in graphene oxide. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Journal of Synthetic Chemistry. Retrieved January 9, 2026, from [Link]

  • Reactions of Epoxides - Acidic Ring Opening. (n.d.). OpenOChem Learn. Retrieved January 9, 2026, from [Link]

  • Ring-Opening of Epoxides in Water. (2015, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Process for preparing stable aqueous epoxy resin dispersions. (n.d.). Google Patents. Retrieved January 9, 2026, from

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Analytical Methods. (n.d.). ATSDR. Retrieved January 9, 2026, from [Link]

  • (2R,2'R)-2,2'-Bioxirane. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Top 5 Factors Affecting Chemical Stability. (2024, October 2). Kiana Analytics. Retrieved January 9, 2026, from [Link]

  • Analytical Methods. (n.d.). Environmental Monitoring and Governance in the Asian Coastal Region. Retrieved January 9, 2026, from [Link]

  • Diepoxybutane. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

  • Parameters Influencing Moisture Diffusion in Epoxy-Based Materials during Hygrothermal Ageing—A Review by Statistical Analysis. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

  • This compound, (2R,2'R)-rel-. (n.d.). US EPA. Retrieved January 9, 2026, from [Link]

  • Aqueous-phase aminolysis: approach for the analysis of epoxides in water. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

  • Water in Epoxy Coatings: Basic Principles of Interaction with Polymer Matrix and the Influence on Coating Life Cycle. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. (2020, January 28). YouTube. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved January 9, 2026, from [Link]

  • Diepoxybutane. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Strategies for successful crosslinking and bioconjugation applications. (2018, May 3). YouTube. Retrieved January 9, 2026, from [Link]

  • Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

  • Development of Diazirine-based crosslinking agents for covalently linking protein. (n.d.). Nanyang Technological University. Retrieved January 9, 2026, from [Link]

  • Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl- and trialkylsubstituted oxiranes. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

  • Reaction of 1,2,3,4-diepoxybutane with 2'-deoxyguanosine: initial products and their stabilities and decomposition patterns under physiological conditions. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

  • Nonenzymatic hydrolysis of 1,2:3,4-diepoxybutane: A kinetic study including pH, temperature, and ion effects. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Detoxification Strategy of Epoxide Hydrolase The Basis for a Threshold in Chemical Carcinogenesis. (2003, March 13). EXCLI Journal. Retrieved January 9, 2026, from [Link]

  • Thermochemical Studies of Epoxides and Related Compounds. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Top 3 tips to a successful first trial with XlynX diazirine crosslinkers. (2023, September 15). XlynX Materials. Retrieved January 9, 2026, from [Link]

  • Hydrogen peroxide. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Quenching Unreacted 2,2'-Bioxirane in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2,2'-bioxirane in your research. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent diepoxide crosslinker and require robust methods for its quenching in biological samples. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and safe.

Understanding this compound: A Highly Reactive Diepoxide

This compound, also known as butadiene diepoxide, is a highly reactive, bifunctional electrophile.[1][2][3][4] Its reactivity stems from the significant ring strain of the two epoxide rings, making it susceptible to nucleophilic attack.[5][6] This reactivity is precisely why it is an effective crosslinking agent, but it also necessitates careful handling and a thorough quenching strategy to neutralize its activity once the desired reaction is complete.

Unreacted this compound in a biological sample can lead to a host of problems, including:

  • Uncontrolled Crosslinking: It can continue to react with your target molecules or other components in the sample, leading to aggregation, loss of function, and artifactual results.

  • Toxicity and Mutagenicity: this compound is classified as a carcinogen and mutagen due to its ability to alkylate DNA and proteins.[7][8][9][10][11]

  • Interference with Downstream Assays: The presence of this reactive compound can interfere with subsequent analytical techniques.

Due to its hazardous nature, all handling of this compound should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[7][8][9][12]

Core Principles of Quenching this compound

The fundamental principle of quenching this compound is to introduce a molar excess of a non-interfering nucleophile that will react with and consume any remaining epoxide groups. This reaction opens the epoxide ring, rendering the molecule inert. The choice of quenching agent is critical and depends on the nature of your biological sample and downstream applications.

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring.[5][13][14]

Troubleshooting Guide & FAQs

This section addresses common issues and questions that arise when working with this compound.

Q1: My protein sample shows aggregation after quenching. What could be the cause?

Answer: Protein aggregation post-quenching can stem from several factors. Here's a troubleshooting workflow:

Troubleshooting Workflow for Post-Quenching Aggregation

A Start: Protein Aggregation Observed B Was the quenching reaction performed on ice or at a controlled low temperature? A->B C Increase in temperature can denature some proteins, leading to aggregation. Perform quenching at 4°C. B->C No D Was the quenching agent added too quickly or in a highly concentrated form? B->D Yes H End: Aggregation Resolved C->H E Localized high concentrations of the quencher can cause pH shifts or high ionic strength, leading to protein precipitation. Add the quencher dropwise while gently vortexing. D->E Yes F Is the chosen quenching agent compatible with your protein and buffer system? D->F No E->H G Some quenchers might alter the buffer pH significantly. Monitor the pH during quenching and adjust if necessary. Consider a different quenching agent. F->G Unsure G->H

Caption: A decision tree for troubleshooting protein aggregation after quenching this compound.

Q2: How can I be certain that all the this compound has been quenched?

Answer: Complete quenching is crucial for the integrity of your experiment and for safety. While direct measurement of trace amounts of this compound in a complex biological sample is challenging without specialized analytical methods, a combination of a robust quenching protocol and an indirect assay can provide confidence.

Protocol for Validating Quenching Efficiency

  • Spike a Control Sample: Prepare a control sample with the same buffer and biological matrix (if possible, without your protein of interest) and spike it with the same concentration of this compound used in your experiment.

  • Quench as Usual: Apply your standard quenching protocol to this control sample.

  • Thiol Depletion Assay: A simple indirect method is to use a thiol-reactive fluorescent probe (e.g., ThioGlo™).

    • Add a known concentration of a thiol-containing molecule (like glutathione) to the quenched control sample.

    • Measure the fluorescence of the thiol probe.

    • If unreacted this compound remains, it will adduct with the thiol, leading to a decrease in the fluorescent signal compared to a control where no this compound was added.

  • LC-MS/MS Analysis (for rigorous validation): For the most definitive answer, you can analyze the quenched sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to look for the quenched product of this compound and your quenching agent. This is a more advanced technique that requires method development.

Q3: What are the best quenching agents to use for biological samples?

Answer: The ideal quenching agent should be a potent nucleophile, highly soluble in aqueous buffers, and should not interfere with your downstream applications.

Quenching AgentRecommended Concentration (Molar Excess to Bioxirane)AdvantagesDisadvantages
Tris(2-carboxyethyl)phosphine (TCEP) 20-50xHighly effective, odorless, and maintains reducing conditions which can be beneficial for some proteins.Can reduce disulfide bonds in proteins.
L-Cysteine 50-100xA common and effective quenching agent for alkylating agents.[15]Can potentially form mixed disulfides with proteins.
2-Mercaptoethanol (BME) 50-100xStrong nucleophile and effective quencher.Pungent odor; can also reduce protein disulfide bonds.
Sodium Thiosulfate 50-100xA good, non-thiol-based quenching agent.May not be as reactive as thiol-based quenchers.

Note: Avoid primary amines like Tris buffer as a primary quenching agent if your downstream analysis involves techniques sensitive to primary amines (e.g., NHS-ester chemistry). While Tris can react with epoxides, its nucleophilicity is lower than that of thiols.

Workflow for Selecting a Quenching Agent

A Start: Choose a Quenching Agent B Are protein disulfide bonds critical for your experiment? A->B C Consider non-reducing quenchers like Sodium Thiosulfate. B->C Yes D Consider reducing quenchers like TCEP, L-Cysteine, or BME. B->D No H End: Quenching Agent Selected C->H E Is your downstream assay sensitive to thiols? D->E F Use Sodium Thiosulfate or ensure removal of thiol-based quencher post-reaction. E->F Yes G Thiol-based quenchers are suitable. E->G No F->H G->H

Sources

"troubleshooting guide for diepoxybutane-based assays"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diepoxybutane (DEB)-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reproducible experimental outcomes.

General Assay Principles & FAQs

Diepoxybutane is a potent bifunctional alkylating agent that induces DNA interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage.[1][2] This property makes it a critical tool for specific applications, most notably in the diagnosis of Fanconi anemia (FA), a genetic disorder characterized by hypersensitivity to DNA cross-linking agents.[3][4][5][6] DEB-based assays are also employed in toxicology and cancer research to study DNA repair mechanisms.[1][7]

DEB acts by sequentially alkylating guanine bases in DNA, leading to the formation of 1,4-bis-(guan-7-yl)-2,3-butanediol cross-links.[1] This cross-linking prevents the separation of DNA strands, thereby blocking essential cellular processes like replication and transcription.[1][2][8] Cells from individuals with Fanconi anemia have a deficient FA pathway, which is crucial for the repair of ICLs, leading to increased chromosomal breakage and cell death upon exposure to DEB.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of a diepoxybutane (DEB) assay?

A1: The primary clinical application is the diagnosis of Fanconi anemia (FA).[3][4][5][6] Peripheral blood lymphocytes from patients with FA exhibit a significantly higher number of chromosomal breaks and aberrations after treatment with DEB compared to cells from healthy individuals.[9] It is considered the gold-standard test for FA due to its high sensitivity and specificity.[4][5][10]

Q2: How does DEB cause DNA damage?

A2: DEB is a bis-electrophile that forms covalent bonds with cellular biomolecules.[11][12] It primarily creates DNA-DNA interstrand cross-links by reacting with guanine bases.[1] It can also form DNA-protein cross-links (DPCs).[7][11][12] These lesions are bulky and distort the DNA helix, obstructing DNA replication and transcription.[2][11]

Q3: What safety precautions are necessary when handling DEB?

A3: DEB is a potent carcinogen and should be handled with extreme caution in a certified chemical fume hood.[13] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is mandatory. All waste contaminated with DEB must be disposed of as hazardous chemical waste according to institutional guidelines. For detailed safety information, always refer to the Safety Data Sheet (SDS).[14][15][16][17][18]

Q4: Can I use other cross-linking agents like Mitomycin C (MMC) instead of DEB?

A4: While MMC is also a DNA cross-linking agent used in chromosomal breakage assays, DEB is preferred for FA diagnosis due to a lower rate of false-positive and false-negative results.[4][5][10] Some laboratories may use MMC as a less hazardous alternative, but the results may not be fully concordant with DEB testing.[13]

Troubleshooting Guide

This section addresses specific issues that may arise during DEB-based assays, providing potential causes and actionable solutions in a question-and-answer format.

High Background Signal (Spontaneous Chromosome Breaks)

Q: My untreated control cells are showing a high level of chromosome breaks. What could be the cause?

A: High background damage in control cells can obscure the specific effects of DEB, making data interpretation difficult. Several factors can contribute to this issue.

Potential CauseExplanationRecommended Solution
Suboptimal Cell Culture Conditions Stressed cells are more prone to spontaneous DNA damage. This can be due to nutrient depletion, accumulation of metabolic waste, or improper environmental conditions in the incubator.[19]Ensure cells are healthy and in the logarithmic growth phase. Use fresh, pre-warmed media and maintain optimal incubator conditions (temperature, CO₂, humidity).[19] Avoid letting cultures become over-confluent.
Mechanical Stress During Cell Handling Physical stress from harsh pipetting or scraping to detach adherent cells can cause DNA damage.[20]Handle cells gently. For adherent cells, consider using a cell dissociation reagent like Trypsin-EDTA and ensure complete neutralization. Optimizing incubation time with the dissociation reagent is crucial.[20]
Contaminated Reagents Contamination in water, buffers, or media can introduce damaging agents. Some batches of fetal bovine serum (FBS) have been reported to increase background DNA damage.[20][21]Use high-purity water and sterile, filtered reagents. Test new batches of FBS for their effect on background damage before use in critical experiments.
Phototoxicity from Fluorescent Dyes If using fluorescent dyes for visualization, prolonged exposure to excitation light can induce DNA damage.Minimize the exposure of stained cells to light. Perform microscopy steps in a darkened room and use the lowest possible light intensity.
Oxidative Stress In vitro cell culture conditions can sometimes lead to oxidative stress, a known cause of DNA damage.[22]The addition of antioxidants to the culture medium might be beneficial, but this should be carefully validated as some can act as pro-oxidants under certain conditions.[20]
Low or No Signal (Lack of DEB-Induced Breaks)

Q: I'm not observing a significant increase in chromosome breaks in my DEB-treated positive control cells (e.g., a known Fanconi anemia cell line). What went wrong?

A: A lack of response to DEB in a sensitive cell line indicates a problem with the experimental setup or reagents.

Potential CauseExplanationRecommended Solution
DEB Degradation Diepoxybutane is unstable in aqueous solutions and can degrade over time.Prepare fresh DEB solutions for each experiment. If a stock solution is used, ensure it is stored correctly (refer to manufacturer's instructions) and has not expired.
Incorrect DEB Concentration The concentration of DEB is critical. Too low a concentration will not induce sufficient damage, while too high a concentration can be overly toxic, preventing cells from reaching mitosis for analysis.[23]Perform a dose-response experiment to determine the optimal DEB concentration for your specific cell type and assay. A typical concentration for lymphocyte cultures is 0.1 µg/mL.[3]
Insufficient Incubation Time The cells may not have been exposed to DEB for a long enough period for significant DNA damage to occur and manifest as chromosomal breaks.Optimize the DEB incubation time. For lymphocyte cultures, DEB is typically added 48 hours after culture initiation, and cells are harvested at 72 hours.[3]
Cell Cycle Arrest High concentrations of DEB can cause severe cell cycle arrest, particularly in the G2 phase, preventing cells from entering mitosis where chromosomes can be visualized.[13]If cell cycle arrest is suspected, consider using a lower DEB concentration or analyzing cell cycle distribution via flow cytometry.
Issues with Metaphase Spreads Problems with colcemid treatment, hypotonic solution, or fixation can lead to poor quality metaphase spreads, making it difficult to accurately score aberrations.Review and optimize each step of the harvesting and slide preparation protocol. Ensure the colcemid concentration and incubation time are appropriate to arrest a sufficient number of cells in metaphase.
Inconsistent Results (High Variability)

Q: I'm seeing high variability in the number of chromosome breaks between replicate cultures or experiments. How can I improve reproducibility?

A: High variability can undermine the statistical significance of your results and points to inconsistencies in your experimental protocol.

Potential CauseExplanationRecommended Solution
Inconsistent Cell Seeding Density The initial number of cells plated can affect their growth rate and response to DEB.Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell counts for seeding each culture.
Pipetting Inaccuracies Small errors in pipetting DEB or other reagents can lead to significant differences in final concentrations.[19]Calibrate your pipettes regularly. When adding small volumes of concentrated reagents, use appropriate sized pipettes and ensure proper mixing.
Edge Effects in Multi-well Plates Wells on the outer edges of a culture plate are more prone to evaporation, which can concentrate media components and affect cell health.[24]To mitigate this, avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity.
Subjectivity in Scoring Manual scoring of chromosomal aberrations can be subjective and vary between individuals or even for the same person on different days.Establish clear, objective criteria for scoring different types of aberrations (e.g., breaks, gaps, radial figures). Have slides scored blindly by at least two independent evaluators to ensure consistency.
Biological Variability There is inherent biological variability in the response of cells to any treatment.Increase the number of replicate cultures for each condition to improve statistical power. Analyze a sufficient number of metaphases (e.g., 50-100) per sample to get a representative measure of damage.
Cell Viability Issues

Q: My cells are dying even at low concentrations of DEB, or the cell pellet is very small at harvest. What should I do?

A: Excessive cytotoxicity can prevent you from obtaining enough cells for analysis. It's important to distinguish between the intended cytotoxic effect in sensitive cells and unintended cell death due to procedural issues.

Potential CauseExplanationRecommended Solution
DEB Concentration Too High While DEB is expected to be cytotoxic, excessively high concentrations can kill all cells, including those from healthy controls.Perform a dose-response curve to find a concentration that induces a measurable level of chromosomal damage without causing overwhelming cell death in your control cells.
Poor Initial Cell Health Starting with unhealthy cells will make them more susceptible to the toxic effects of DEB.Ensure your cell cultures are healthy, free of contamination, and have high viability before starting the experiment. A viability of >95% as measured by Trypan Blue exclusion is recommended.
Serum Quality Fetal Bovine Serum (FBS) is a critical component for cell growth and viability, and its quality can vary between batches.[19]Use a high-quality, tested batch of FBS. If you switch to a new lot, it's advisable to test its performance before using it in critical assays.
Contamination Bacterial or fungal contamination can rapidly kill a cell culture.Practice strict aseptic techniques. Regularly check cultures for any signs of contamination.
Reagent Toxicity Some reagents used in viability assays themselves can be toxic to cells, especially during long exposures.[24]If performing a real-time viability assay, choose a non-toxic reagent. For endpoint assays, ensure the incubation time with the dye is as recommended by the manufacturer.

Key Experimental Protocols & Workflows

Standard Diepoxybutane (DEB) Sensitivity Assay for Fanconi Anemia Diagnosis

This protocol is a standard method for assessing chromosomal breakage in peripheral blood lymphocytes.

Materials:

  • Sodium heparinized whole blood

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phytohemagglutinin (PHA)

  • Penicillin-Streptomycin solution

  • Diepoxybutane (DEB)

  • Colcemid solution

  • Hypotonic solution (0.075 M KCl)

  • Fixative (3:1 methanol:acetic acid)

  • Giemsa stain

Procedure:

  • Culture Setup: For each patient and control, set up four whole blood cultures. Add 0.5 mL of heparinized whole blood to 5 mL of complete medium (RPMI-1640 supplemented with 15% FBS, 1% Penicillin-Streptomycin, and PHA).

  • Incubation: Incubate the cultures at 37°C in a 5% CO₂ incubator for 48 hours.

  • DEB Treatment: After 48 hours, add DEB to two of the four cultures for each individual to a final concentration of 0.1 µg/mL. The remaining two cultures serve as untreated controls.

  • Continued Incubation: Return the cultures to the incubator for an additional 24 hours (for a total of 72 hours).

  • Metaphase Arrest: Two hours before harvesting, add colcemid to all cultures to arrest cells in metaphase.

  • Harvesting:

    • Centrifuge the cultures and discard the supernatant.

    • Resuspend the cell pellet in 5 mL of pre-warmed hypotonic KCl solution and incubate for 15-20 minutes at 37°C.

    • Add a few drops of fresh, ice-cold fixative, mix gently, and centrifuge.

    • Discard the supernatant and resuspend the pellet in 5 mL of fresh, ice-cold fixative. Repeat this wash step two more times.

  • Slide Preparation: Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining and Analysis: Stain the slides with Giemsa. Score a minimum of 50-100 metaphases per condition (untreated and DEB-treated) for chromosomal aberrations, including breaks, gaps, and radial figures.

Visualizing the DEB Assay Workflow

DEB_Assay_Workflow cluster_setup Culture Setup (Day 1) cluster_treatment Treatment (Day 2) cluster_harvest Harvesting (Day 3) cluster_analysis Analysis start Whole Blood Sample culture Initiate Lymphocyte Cultures (RPMI + PHA + FBS) start->culture incubate48 Incubate 48h culture->incubate48 split Split Cultures incubate48->split deb Add DEB (0.1 µg/mL) split->deb Test control Untreated Control split->control Control incubate24 Incubate 24h deb->incubate24 control->incubate24 colcemid Add Colcemid (Metaphase Arrest) incubate24->colcemid harvest Harvest Cells (Hypotonic + Fixation) colcemid->harvest slides Prepare Slides harvest->slides stain Giemsa Staining slides->stain score Microscopic Analysis (Score Aberrations) stain->score

Caption: Workflow for a standard 72-hour diepoxybutane sensitivity assay.

Mechanism of DEB-Induced DNA Damage

Diepoxybutane's genotoxicity stems from its ability to form covalent cross-links within the DNA double helix. This process is initiated by the alkylation of a nucleophilic site on a DNA base, typically the N7 position of guanine, by one of the epoxide rings of DEB.[11][12] This forms a monoadduct. The second epoxide ring remains reactive and can then alkylate a second guanine on the opposite DNA strand, resulting in an interstrand cross-link (ICL).

DEB_Mechanism cluster_dna DNA Double Helix DNA_Strand_1 5' --- G A T C --- 3' DNA_Strand_2 3' --- C T A G --- 5' DEB Diepoxybutane (DEB) MonoAdduct Step 1: Monoalkylation (N7 of Guanine) DEB->MonoAdduct Reacts with Guanine ICL Step 2: Cross-Link Formation (Interstrand Cross-Link) MonoAdduct->ICL Second epoxide reacts Block Blocks Replication & Transcription ICL->Block

Caption: Simplified mechanism of DEB-induced DNA interstrand cross-link formation.

References

  • DNA-Protein Cross-Linking by 1,2,3,4-Diepoxybutane.PubMed Central.[Link]
  • Cellular Repair of DNA–DNA Cross-Links Induced by 1,2,3,4-Diepoxybutane.
  • DNA-Protein Crosslinks from Environmental Exposure: Mechanisms of Form
  • DNA-protein cross-linking by 1,2,3,4-diepoxybutane.PubMed.[Link]
  • SAFETY DATA SHEET Deb Instant Foam Complete.Viking Direct.[Link]
  • SAFETY DATA SHEET Deb Instant Foam.SC Johnson Professional.[Link]
  • Diepoxybutane Interstrand Cross-Links Induce DNA Bending.PubMed Central.[Link]
  • SAFETY D
  • SAFETY DATA SHEET Deb InstantFOAM Non-Alcohol PURE Hand Antiseptic.SC Johnson Professional.[Link]
  • SAFETY D
  • Diagnosis of Fanconi's Anemia by Diepoxybutane Analysis in Children
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.MDPI.[Link]
  • Diagnosis of Fanconi Anemia by Diepoxybutane Analysis.PubMed Central.[Link]
  • Comet Assay: Background Fluorescence Artifacts — What Could Be the Cause?
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.SciSpace.[Link]
  • In my recent comet assay experiments, many control cells have comets. What are possible causes of background DNA damage in a comet assay?
  • Diagnosis of fanconi anemia by diepoxybutane analysis.PubMed.[Link]
  • Diepoxybutane Induces the Formation of DNA-DNA Rather Than DNA-protein Cross-Links, and Single-Strand Breaks and Alkali-Labile Sites in Human Hep
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening.PubMed Central.[Link]
  • Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay.Journal of Visualized Experiments.[Link]
  • Chromosome Analysis, DEB Assay for Fanconi Anemia.Quest Diagnostics.[Link]
  • Detection of crosslinks with the comet assay in relationship to genotoxicity and cytotoxicity.PubMed.[Link]
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.IntechOpen.[Link]
  • FAQ: Comet Assays.Cell Biolabs, Inc.[Link]
  • COMET assay gone wrong, how can I interpret these results?
  • Validation of the in vitro comet assay for DNA cross-links and altered bases detection.Springer.[Link]
  • My results contain a high background of non-specific amplicons or smears. What trouble-shooting suggestions do you have?PCR Biosystems.[Link]
  • Chapter 2. Diagnosis of Fanconi Anemia: Testing and Genetic Counseling.Fanconi Anemia Research Fund.[Link]
  • Diepoxybutane Test.
  • Comparative evaluation of diepoxybutane sensitivity and cell cycle blockage in the diagnosis of Fanconi anemia.
  • DIEPOXYBUTANE ACTIVATES THE MITOCHONDRIAL APOPTOTIC PATHWAY AND MEDIATES APOPTOSIS IN HUMAN LYMPHOBLASTS THROUGH OXID
  • DEB Test for Fanconi Anemia Detection in Patients with Atypical Phenotypes.
  • Diepoxybutane (DEB) chromosome fragility test.
  • Diepoxybutane cytotoxicity on mouse germ cells is enhanced by in vivo glutathione depletion: a flow cytometric approach.PubMed.[Link]
  • Mechanisms of DNA damage, repair and mutagenesis.PubMed Central.[Link]
  • What Causes High Background in ELISA Tests?Surmodics IVD.[Link]
  • How to Optimize Cell Culture.GMP Plastics.[Link]
  • How to Optimize Cell Culture Media for High-Yield Recombinant Protein Production in Mammalian Cells.Cell Culture Company.[Link]

Sources

Technical Support Center: Factors Affecting the Rate of 2,2'-Bioxirane Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-Bioxirane (also known as 1,2:3,4-diepoxybutane or DEB). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the hydrolysis of this compound. Our goal is to equip you with the knowledge to control and optimize your experiments, ensuring reliable and reproducible results.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during this compound hydrolysis experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: Why is my this compound hydrolysis reaction proceeding much slower than expected?

A1: A slow hydrolysis rate can be attributed to several factors, primarily related to pH, temperature, and the presence of catalysts.

  • Suboptimal pH: this compound exhibits its greatest stability in the pH range of 5 to 9.[1] Within this window, the rates of both acid- and base-catalyzed hydrolysis are minimal, and the reaction proceeds primarily through a slow neutral hydrolysis pathway.[1] If your reaction medium falls within this pH range, the hydrolysis rate will be inherently slow. To accelerate the reaction, you must operate in either acidic or basic conditions.

  • Insufficient Temperature: Like most chemical reactions, the hydrolysis of this compound is temperature-dependent. A lower temperature will result in a slower reaction rate. The influence of temperature on the rate constants for acid-catalyzed, base-catalyzed, and neutral hydrolysis can be described by the Arrhenius equation.[1] For instance, the half-life of this compound in neutral water can extend from 2 days at 30°C to 31 days at 0°C.[1]

  • Absence of an Effective Catalyst: The hydrolysis is significantly accelerated by acid or base catalysis.[1] In the absence of a suitable catalyst, the reaction relies on the slow uncatalyzed reaction with water. Even within buffered systems, the type of buffer ion can influence the rate. Anions can act as nucleophiles, and their ability to accelerate the decay of this compound increases in the order: H₂PO₄⁻ < HCO₃⁻ < CH₃COO⁻ < HPO₄²⁻ < CO₃²⁻.[1]

Solution Workflow:

Caption: Troubleshooting workflow for a slow this compound hydrolysis reaction.

Q2: I'm observing the formation of unexpected side products. What are they and how can I minimize them?

A2: The primary side products in this compound hydrolysis often arise from the nucleophilic attack of other species present in the reaction mixture or from subsequent reactions of the initial hydrolysis product.

  • Attack by Other Nucleophiles: If your reaction medium contains other nucleophiles, such as buffer anions (e.g., phosphate, acetate) or co-solvents, they can compete with water to open the epoxide ring.[1] This will lead to the formation of phosphate esters, acetate esters, or other corresponding adducts.

  • Polymerization: Under certain conditions, particularly with strong acid or base catalysis and high concentrations of the epoxide, polymerization can occur. The hydroxyl group of a hydrolyzed epoxide can act as a nucleophile and attack another epoxide molecule, leading to the formation of oligomers or polymers.

Strategies for Minimizing Side Products:

  • Choice of Buffer: If a buffered system is necessary, select a buffer with a weakly nucleophilic anion. For example, phosphate buffers are known to participate in the ring-opening.[1] Consider using buffers with non-nucleophilic counterions where possible.

  • Solvent Purity: Ensure the use of high-purity water and co-solvents to avoid introducing competing nucleophiles.

  • Control of Reaction Conditions: Use the minimum effective concentration of catalyst and maintain a controlled temperature to disfavor side reactions. Running the reaction at a lower concentration of this compound can also reduce the likelihood of polymerization.

Q3: My reaction is not regioselective, leading to a mixture of diol isomers. How can I control the regioselectivity of the hydrolysis?

A3: Regioselectivity in the hydrolysis of unsymmetrical epoxides is dictated by the reaction mechanism, which in turn is controlled by the pH of the medium.

  • Acid-Catalyzed Hydrolysis (SN1-like): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The C-O bond begins to break, leading to a transition state with significant carbocation character on the more substituted carbon atom. Consequently, the nucleophile (water) preferentially attacks the more substituted carbon.

  • Base-Catalyzed Hydrolysis (SN2): Under basic conditions, a strong nucleophile (hydroxide ion) directly attacks one of the epoxide carbons in an SN2 fashion. Due to steric hindrance, the attack occurs at the less substituted carbon atom.

For a symmetrical epoxide like this compound, the initial hydrolysis of one epoxide ring will lead to an unsymmetrical hydroxy-epoxide intermediate. The subsequent hydrolysis of the second epoxide ring will then be subject to these regioselective effects.

To control regioselectivity:

  • For attack at the more substituted carbon: Employ acidic conditions (pH < 4).

  • For attack at the less substituted carbon: Utilize basic conditions (pH > 10).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the hydrolysis of this compound?

A1: The hydrolysis of this compound proceeds via a two-step ring-opening of the epoxide groups to form a tetrol. The mechanism is dependent on the pH of the solution.

  • Acid-Catalyzed Mechanism:

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

  • Base-Catalyzed Mechanism:

Caption: Base-catalyzed hydrolysis mechanism of this compound.

Q2: How does pH affect the rate of this compound hydrolysis?

A2: The rate of hydrolysis of this compound is highly dependent on pH. The reaction is slowest in the neutral pH range (5-9) and is significantly accelerated under both acidic and basic conditions.[1] This is due to the different mechanisms of ring-opening in acidic and basic media, both of which are more efficient than the neutral hydrolysis pathway. The half-life of this compound can be as short as 2-3 hours at pH 1 or 13 at 20°C, while it can be several days in neutral conditions.[1]

Table 1: Effect of pH on the Half-life of this compound at 20°C

pHHalf-life (approximate)
12-3 hours
7Several days
132-3 hours
Data extrapolated from[1]

Q3: What is the influence of temperature on the hydrolysis rate?

A3: The rate of hydrolysis of this compound increases with temperature, following the Arrhenius equation.[1] This effect is observed across all pH ranges (acidic, neutral, and basic). Therefore, increasing the reaction temperature is an effective way to accelerate the hydrolysis. However, it is important to note that higher temperatures may also promote side reactions, so a balance must be struck between reaction rate and product purity.

Q4: Can the choice of solvent affect the hydrolysis reaction?

A4: Yes, the solvent can influence the hydrolysis rate. The reaction is typically carried out in aqueous solutions. The use of organic co-solvents can affect the solubility of this compound and may alter the polarity of the reaction medium, which can in turn influence the reaction rate. Protic co-solvents (e.g., alcohols) can also act as nucleophiles and compete with water, leading to the formation of ether-diol byproducts. Therefore, the choice of co-solvent should be made carefully, considering its potential to participate in the reaction.

Section 3: Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis by HPLC

This protocol provides a general framework for monitoring the disappearance of this compound and the appearance of its hydrolysis products using reverse-phase high-performance liquid chromatography (HPLC).

Materials:

  • This compound

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Buffer solutions of desired pH

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Reaction Setup: In a thermostated reaction vessel, add the desired buffer solution and allow it to equilibrate to the target temperature.

  • Initiation of Reaction: Initiate the hydrolysis by adding a small aliquot of the this compound stock solution to the pre-heated buffer to achieve the desired initial concentration. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further hydrolysis before analysis. This can be achieved by diluting the sample in a cold mobile phase or by neutralizing the pH if the reaction is run under acidic or basic conditions.

  • HPLC Analysis: Inject the quenched sample into the HPLC system.

    • Mobile Phase: A typical starting point is a gradient of water and acetonitrile. For example, a linear gradient from 5% to 50% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound or its hydrolysis products have some absorbance (e.g., in the low UV range, around 200-210 nm, as epoxides have weak chromophores). Derivatization may be necessary for sensitive detection.

  • Data Analysis: Integrate the peak areas of this compound and its hydrolysis products. Plot the concentration of this compound as a function of time to determine the reaction rate.

References

  • Romański, M., Mikołajewski, J., & Główka, F. K. (2023). Nonenzymatic hydrolysis of 1,2:3,4‐diepoxybutane: A kinetic study including pH, temperature, and ion effects. International Journal of Chemical Kinetics, 55(1), 29-41. [Link]

Sources

"optimization of reaction time for complete DNA adduction by 2,2'-Bioxirane"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DNA adduction using 2,2'-Bioxirane (1,2:3,4-diepoxybutane, DEB). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving complete and reproducible DNA adduction. We will delve into the causality behind experimental choices, provide self-validating protocols, and troubleshoot common issues to ensure the success of your experiments.

Introduction: The Chemistry of this compound DNA Adduction

This compound is a potent, bifunctional alkylating agent, meaning it possesses two reactive epoxide groups.[1] This structure allows it to form covalent bonds with nucleophilic sites within the DNA molecule, primarily the N7 position of guanine and, to a lesser extent, the N3 position of adenine, which are exposed in the major and minor grooves of the DNA helix, respectively.[2] The ultimate carcinogenic form of its parent compound, 1,3-butadiene, is thought to be this compound due to its ability to form DNA-DNA cross-links.[1]

The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom of a purine base attacks one of the electrophilic carbons of the epoxide ring, causing the ring to open and form a covalent bond. The second epoxide group can then react with another nucleophilic site, resulting in a DNA-DNA cross-link, such as 1,4-bis-(guan-7-yl)-2,3-butanediol (bis-N7G-BD).[1] Achieving complete adduction is critical for accurately studying its biological consequences, from mutagenesis to carcinogenesis.[3][4] This guide will address the kinetic and stability challenges inherent in this reaction to help you optimize for completeness.

Frequently Asked Questions (FAQs)

Q1: Why is my DNA adduction reaction with this compound incomplete?

A: Incomplete adduction is the most common issue and typically stems from one or more of the following factors:

  • Suboptimal Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Reagent Degradation: this compound is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures.[5] If the reagent has degraded, it cannot effectively adduct to DNA.

  • Incorrect pH: The reaction is highly pH-dependent. The stability of the epoxide and the nucleophilicity of the DNA bases are both influenced by pH.[5][6]

  • Low Temperature: Like most chemical reactions, the rate of adduction is temperature-dependent. Insufficient thermal energy will result in slow and incomplete reactions.

  • Improper Molar Ratio: An insufficient molar excess of this compound relative to DNA nucleotides can limit the extent of the reaction.

Q2: What is the primary mechanism of DNA damage by this compound?

A: The primary mechanism is covalent bond formation (alkylation) between the electrophilic epoxide rings of the bioxirane and nucleophilic sites on the DNA bases.[2] Because it is a bifunctional agent, it can react with two different bases, leading to the formation of highly mutagenic DNA-DNA interstrand cross-links.[1] These cross-links can physically block DNA replication and transcription.[7]

Q3: How does pH critically affect the adduction reaction?

A: pH presents a classic optimization challenge for this reaction. On one hand, this compound exhibits its greatest stability in the pH range of 5-9.[5] Outside this range, acid- or base-catalyzed hydrolysis rapidly degrades the compound, reducing its availability to react with DNA. On the other hand, the primary target, the N7 position of guanine, becomes more nucleophilic at slightly alkaline pH, which can accelerate the adduction reaction. Therefore, the optimal pH is a compromise, typically between 7.0 and 8.0, to balance reagent stability with reaction kinetics.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during DNA adduction experiments with this compound.

Problem 1: Consistently Low or No Detectable Adduct Yield

If you are observing minimal or no adduction, a systematic review of your experimental setup is necessary. The following workflow can help pinpoint the issue.

G start Low / No Adduct Yield check_reagent 1. Verify this compound Integrity start->check_reagent check_params 2. Assess Reaction Parameters (pH, Temp, Time) start->check_params check_dna 3. Evaluate DNA Quality & Quantification start->check_dna reagent_sol Action: Use fresh, properly stored This compound. Run stability check (e.g., control reaction with NBP). check_reagent->reagent_sol Is reagent old or improperly stored? params_sol Action: Systematically optimize parameters using the table below. Ensure buffer has sufficient capacity. check_params->params_sol Are parameters outside optimal range? dna_sol Action: Purify DNA to remove contaminants (EDTA, phenol). Verify concentration and integrity. check_dna->dna_sol Is DNA contaminated or degraded?

Caption: Troubleshooting workflow for low DNA adduct yield.

Detailed Breakdown:

  • Cause A: this compound Degradation

    • Explanation: this compound is susceptible to hydrolysis, which converts the reactive epoxide into a non-reactive diol. The half-life can be as short as 2-3 hours at pH 1 or 13, but extends to days in neutral fresh water.[5] Improper storage (exposure to moisture or non-neutral pH) or using an old stock is a common cause of failure.

    • Solution:

      • Use a fresh aliquot of this compound from a reputable supplier.

      • Store the compound under anhydrous conditions as recommended by the manufacturer.

      • Validate reactivity using a colorimetric test with a model nucleophile like 4-(p-nitrobenzyl)pyridine (NBP), which can confirm the presence of active alkylating agent.[8]

  • Cause B: Suboptimal Reaction Parameters

    • Explanation: The kinetics of the adduction are highly dependent on pH, temperature, and time. An SN2 reaction requires sufficient energy and an appropriate chemical environment to proceed efficiently.

    • Solution:

      • Calibrate your pH meter and prepare fresh buffer. A phosphate or Tris buffer at a concentration of 50-100 mM is recommended to maintain stable pH throughout the reaction.

      • Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) at a fixed temperature and pH to determine the point at which the reaction plateaus (reaches completion).

      • Run a temperature gradient (e.g., 25°C, 37°C, 50°C) to find the optimal balance. Note that higher temperatures accelerate both adduction and hydrolysis.[9] 37°C is a common starting point.

ParameterRecommended Starting PointOptimization RangeRationale & Key Considerations
pH 7.47.0 - 8.0Balances epoxide stability (favored at pH < 9) and nucleophilicity of guanine N7 (increases with pH).[5]
Temperature 37°C25°C - 50°CReaction rate increases with temperature, but so does the rate of bioxirane hydrolysis.[9]
Reaction Time 12 hours2 - 48 hoursMust be determined empirically. Incomplete reactions are common if time is too short.
Molar Ratio 10:15:1 - 50:1A molar excess of this compound to DNA base pairs drives the reaction towards completion.
Buffer 50 mM Phosphate25 - 100 mMMust have sufficient buffering capacity. Avoid nucleophilic buffers that can compete with DNA.
  • Cause C: Poor DNA Quality

    • Explanation: Contaminants from DNA extraction, such as EDTA, phenol, or high salt concentrations, can inhibit the reaction. EDTA can chelate divalent cations that may stabilize DNA structure, while other chemicals can directly interfere with the reactants. The structural integrity of the DNA is also crucial; double-stranded DNA is the natural target, and its conformation affects the accessibility of adduction sites.[10]

    • Solution:

      • Re-purify your DNA sample using a column-based kit or ethanol precipitation to ensure high purity. The A260/A280 ratio should be ~1.8.

      • Quantify DNA accurately using a fluorometric method (e.g., Qubit) rather than spectrophotometry, as the latter is more susceptible to interference from contaminants.

      • Ensure DNA is properly dissolved in a low-salt buffer (e.g., 10 mM Tris, 1 mM EDTA) before adding it to the reaction buffer.

Problem 2: Poor Reproducibility Between Experiments

Inconsistent results often point to subtle variations in protocol execution.

G start Poor Reproducibility cause1 Inconsistent Reagent Prep start->cause1 cause2 Inaccurate Pipetting start->cause2 cause3 Temperature/ pH Fluctuation start->cause3 sol1 Prepare fresh stock solutions for each experimental set. cause1->sol1 sol2 Use calibrated pipettes. Prepare a master mix for replicates. cause2->sol2 sol3 Use a calibrated water bath/ incubator. Ensure adequate buffering capacity. cause3->sol3

Caption: Root causes and solutions for poor experimental reproducibility.

  • Cause A: Inconsistent Reagent Preparation

    • Explanation: this compound is typically dissolved in an organic solvent like DMSO before being added to the aqueous reaction buffer. Variations in the final DMSO concentration or incomplete mixing can alter the reaction kinetics.

    • Solution: Always prepare a fresh stock solution of this compound. When adding it to the reaction, vortex or pipette mix thoroughly but gently to avoid shearing the DNA.[11]

  • Cause B: Inaccurate Liquid Handling

    • Explanation: Small errors in pipetting DNA or the alkylating agent can lead to significant differences in molar ratios, especially in small-volume reactions.

    • Solution: Use calibrated pipettes. For multiple samples, prepare a master mix containing buffer, DNA, and water, and then aliquot this mix into individual tubes before adding the this compound. This minimizes pipetting errors between samples.

Experimental Protocols

Protocol 1: Standard Reaction for DNA Adduction by this compound

This protocol provides a robust starting point for the adduction of purified, double-stranded DNA.

  • DNA Preparation:

    • Quantify high-purity dsDNA (A260/280 ≈ 1.8) using a fluorometric assay.

    • Dilute the DNA to a working concentration of 0.5 µg/µL in 1x TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).

  • Reagent Preparation:

    • Prepare a 10x reaction buffer (e.g., 500 mM sodium phosphate, pH 7.4).

    • On the day of the experiment, prepare a 100 mM stock solution of this compound in anhydrous DMSO. Caution: this compound is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

  • Reaction Assembly (for a 100 µL final volume):

    • To a 1.5 mL microcentrifuge tube, add the following in order:

      • 58 µL Nuclease-Free Water

      • 10 µL 10x Reaction Buffer (final concentration: 50 mM)

      • 20 µL dsDNA (10 µg total)

    • Vortex gently to mix.

    • Add 2 µL of 100 mM this compound stock solution (final concentration: 2 mM). This corresponds to a significant molar excess.

    • Mix immediately by gently flicking the tube, then perform a quick spin in a microcentrifuge to collect the contents.[11]

  • Incubation:

    • Incubate the reaction at 37°C for 12-24 hours in a calibrated incubator or water bath.

  • Reaction Termination and DNA Purification:

    • Stop the reaction by placing the tube on ice.

    • Remove unreacted this compound and byproducts by purifying the DNA. This can be done via ethanol precipitation or by using a DNA clean-up column, following the manufacturer's instructions.

    • Elute the final, adducted DNA in nuclease-free water or a suitable buffer for downstream analysis.

Protocol 2: Verification of Adduction

To confirm the success and completeness of the reaction, adduct levels must be quantified.

  • Methodology Overview: The gold standard for adduct quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[12][13][14]

    • Enzymatic Digestion: The adducted DNA is enzymatically hydrolyzed to individual nucleosides.[15]

    • Chromatographic Separation: The digest is injected into an HPLC system to separate the canonical nucleosides from the this compound-adducted nucleosides.

    • Mass Spectrometric Detection: The separated components are analyzed by a mass spectrometer, which can specifically identify and quantify the adducted nucleosides based on their unique mass-to-charge ratio.[1]

  • Alternative Method: For labs without access to MS, ³²P-Postlabeling is a highly sensitive alternative that can detect as little as one adduct per 10¹⁰ nucleotides.[2][16]

By systematically addressing the variables of reagent stability, reaction conditions, and DNA quality, you can optimize your protocol to achieve complete and reproducible DNA adduction with this compound, enabling robust and reliable downstream analysis.

References

  • Pogribny, I. P., & Hammons, G. J. (2012). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11254, Diepoxybutane. PubChem. [Link]
  • Singh, R., & Farmer, P. B. (2006). Analytical methods in DNA and protein adduct analysis. Mutagenesis, 21(4), 231-241. [Link]
  • Kozekov, I. D., & Rizzo, C. J. (2011). Chemistry and Structural Biology of DNA Damage and Biological Consequences. Current protocols in chemical biology, 3(3), 113-140. [Link]
  • Geacintov, N. E., & Broyde, S. (2017). Factors that influence the mutagenic patterns of DNA adducts from chemical carcinogens. Chemical research in toxicology, 30(9), 1695-1720. [Link]
  • Farmer, P. B., & Singh, R. (2008). Methods for the detection of DNA adducts. Mutagenesis, 23(5), 333-343. [Link]
  • Cavalieri, E. L., & Rogan, E. G. (2014). Mechanism of DNA Depurination by Carcinogens in Relation to Cancer Initiation. IUBMB life, 66(7), 449-460. [Link]
  • Singh, R., & Farmer, P. B. (2006). Methods for the Detection of DNA Adducts. Methods in Molecular Biology. [Link]
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. [Link]
  • Farmer, P. B., & Singh, R. (2008). Methods for the Detection of DNA Adducts.
  • National Research Council (US) Committee on Biologic Markers. (1989). Biologic Significance of DNA Adducts and Protein Adducts. In Biologic Markers in Reproductive Toxicology.
  • Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. Taylor & Francis Online. [Link]
  • Gupta, R. C. (2000). Methods for Testing Compounds for DNA Adduct Formation.
  • Pradere, U., et al. (2021). DNA Adduct Detection after Post-Labeling Technique with PCR Amplification (DNA-ADAPT–qPCR) Identifies the Pre-Ribosomal RNA Gene as a Direct Target of Platinum–Acridine Anticancer Agents. Journal of the American Chemical Society, 143(39), 16092-16103. [Link]
  • Balasubramanian, D., et al. (2015). DNA adducts-chemical addons. Journal of pharmacy & bioallied sciences, 7(Suppl 1), S18-S21. [Link]
  • Johnson, W. W., & Guengerich, F. P. (1997). Reaction of aflatoxin B1 exo-8,9-epoxide with DNA: kinetic analysis of covalent binding and DNA-induced hydrolysis. Chemical research in toxicology, 10(6), 680-687. [Link]
  • JoVE. (2022).
  • Hemminki, K. (1994). Reaction kinetics of alkyl epoxides with DNA and other nucleophiles. Chemico-biological interactions, 93(1), 51-58. [Link]
  • Soloveichik, D., et al. (2010). DNA as a universal substrate for chemical kinetics. Proceedings of the National Academy of Sciences of the United States of America, 107(12), 5393-5398. [Link]
  • Satz, A. L., et al. (2015). DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions. Journal of medicinal chemistry, 58(24), 9459-9471. [Link]
  • Balbo, S., et al. (2012). Time course of DNA adduct formation in peripheral blood granulocytes and lymphocytes after drinking alcohol. Mutagenesis, 27(3), 335-339. [Link]
  • Yang, L. L., et al. (1987). Error-free excision of the cytotoxic,mutagenic N2-deoxyguanosine DNA adduct formed in human fibroblasts by (+/-) -7 beta, 8 alpha-dihydroxy-9 alpha, 10 alpha-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene. Proceedings of the National Academy of Sciences of the United States of America, 84(11), 3787-3791. [Link]
  • Wikipedia contributors. (2024).
  • Luch, A., et al. (2021). DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene. Toxicology Letters, 350, 1-11. [Link]
  • Goggin, M., et al. (2009). Molecular dosimetry of 1, 2, 3, 4-diepoxybutane induced DNA-DNA crosslinks in B6C3F1 mice and F344 rats exposed to 1,3-butadiene by inhalation. Carcinogenesis, 30(12), 2054-2059. [Link]
  • ResearchGate. (2023). How can I optimize my PCR reaction?.
  • Vejvodová, K., et al. (2018). Nonenzymatic hydrolysis of 1,2:3,4-diepoxybutane: A kinetic study including pH, temperature, and ion effects.
  • Al-Zahrani, L. A., & Al-Matar, H. M. (2021).
  • Jantrawut, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1335. [Link]
  • Pheiffer, B. H., & Zimmerman, S. B. (1983). Kinetic analysis for optimization of DNA ligation reactions. Nucleic acids research, 11(22), 7853-7871. [Link]
  • Chheda, U., et al. (2024). Factors Affecting Stability of RNA - Temperature, Length, Concentration, pH, and Buffering Species. Journal of pharmaceutical sciences, 113(2), 377-385. [Link]

Sources

Technical Support Center: Minimizing Non-Specific Binding of 2,2'-Bioxirane in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2,2'-Bioxirane in cellular assays. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the challenges associated with this highly reactive diepoxide. Our goal is to empower you to achieve reliable and reproducible results by minimizing non-specific binding and understanding the nuances of working with this potent research compound.

Understanding the Challenge: The Reactive Nature of this compound

This compound, also known as 1,2:3,4-diepoxybutane, is a small molecule characterized by the presence of two highly strained epoxide rings. This bifunctional nature makes it a potent electrophile, readily reacting with various nucleophiles within the cellular environment. While this reactivity is key to its intended biological effects, it is also the primary driver of non-specific binding.

Key Chemical Properties of this compound:

PropertyValueReference
Chemical Formula C4H6O2[1]
Molar Mass 86.090 g·mol−1[1]
Appearance Colorless liquid[1]
Reactivity Highly reactive due to two epoxide rings[1]

The epoxide rings of this compound can be attacked by a wide range of cellular nucleophiles, including:

  • Proteins: Cysteine (thiol group), Histidine (imidazole ring), Lysine (amino group), and the N-terminus.

  • Nucleic Acids: Guanine bases in DNA and RNA.

  • Other small molecules: Glutathione and other thiols.

This broad reactivity can lead to the covalent modification of numerous off-target molecules, resulting in high background signals, cytotoxicity, and confounding experimental results. This guide will provide you with the tools to control and minimize these non-specific interactions.

Core Principles for Minimizing Non-Specific Binding

The key to successfully using this compound is to create an experimental environment that favors its specific interaction with the intended target while limiting its opportunity to react non-specifically. This can be achieved through a multi-pronged approach:

  • Optimizing Assay Conditions: Fine-tuning parameters like concentration, incubation time, and temperature.

  • Employing Blocking Strategies: Protecting cells and surfaces from non-specific interactions.

  • Utilizing Scavengers: Quenching excess, unbound this compound.

  • Implementing Rigorous Washing Steps: Efficiently removing unbound compound.

  • Validating Specificity: Differentiating between specific and non-specific binding.

Below, we delve into each of these principles with detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of non-specific binding with this compound?

A1: The primary driver is the high electrophilicity of the two epoxide rings, which leads to covalent modification of a wide range of cellular nucleophiles, most notably cysteine residues in proteins. This reactivity is not highly specific, and any accessible nucleophile can potentially be a target.

Q2: I'm observing high cytotoxicity in my cell cultures even at low concentrations of this compound. Is this related to non-specific binding?

A2: Yes, high cytotoxicity is often a direct consequence of extensive non-specific binding. Widespread covalent modification of essential proteins and other macromolecules can disrupt cellular processes and lead to cell death. Optimizing your experimental protocol to reduce non-specific binding will likely also reduce cytotoxicity.

Q3: Can I use standard blocking agents like BSA or non-fat milk?

A3: While traditional blocking agents like Bovine Serum Albumin (BSA) and non-fat milk are excellent for preventing non-specific adsorption of molecules to surfaces, they are less effective against the covalent non-specific binding of highly reactive compounds like this compound.[2] These protein-based blockers themselves contain nucleophilic residues that can be modified by the compound. A more effective strategy involves a combination of optimized assay conditions, the use of nucleophilic scavengers, and rigorous washing protocols.

Q4: How can I be sure that the observed effect is due to a specific interaction and not just a result of non-specific binding?

A4: This is a critical question when working with reactive compounds. A key validation experiment is to use a structurally similar but non-reactive analog of this compound as a negative control. This will help differentiate between on-target and off-target driven phenotypes.[2] Additionally, performing a "washout" assay can help confirm irreversible, covalent binding to the intended target.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal - Excessive this compound concentration.- Insufficient washing.- Non-specific binding to cell culture plasticware.- Titrate this compound to the lowest effective concentration.- Increase the number and duration of wash steps.- Pre-treat plates with a blocking agent like BSA, although its effect on covalent binding is limited.- Include a nucleophilic scavenger in the final wash steps.
Poor Reproducibility - Inconsistent incubation times.- Variability in cell density.- Degradation of this compound stock solution.- Standardize all incubation times precisely.- Ensure consistent cell seeding density and confluency.- Prepare fresh this compound dilutions from a validated stock for each experiment.
High Cytotoxicity - Widespread non-specific covalent modification of cellular components.- Reduce the concentration of this compound.- Decrease the incubation time.- Introduce a pre-treatment step with a cell-permeable nucleophilic scavenger at a low concentration to quench the most reactive non-specific sites.
No Observable Effect - this compound concentration is too low.- Incubation time is too short.- The intended target is not expressed or is inaccessible in the cell line used.- Perform a dose-response experiment to determine the optimal concentration.- Increase the incubation time.- Verify target expression in your cell model using an orthogonal method (e.g., Western blot, qPCR).

Detailed Experimental Protocols

Protocol 1: General Cell-Based Assay with this compound

This protocol provides a starting point for treating adherent cells with this compound. Optimization of concentrations and incubation times is crucial.

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (e.g., in DMSO)

  • Assay-specific reagents

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture plates (e.g., 96-well) at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in serum-free medium immediately before use. It is critical to use fresh dilutions for each experiment.

  • Cell Treatment:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing:

    • Aspirate the treatment medium.

    • Wash the cells three times with pre-warmed PBS. For each wash, add PBS, gently rock the plate, and then aspirate. This step is critical for removing unbound this compound.

  • Assay Readout: Proceed with your specific downstream assay (e.g., cell viability assay, reporter gene assay, protein extraction for Western blot).

Protocol 2: Incorporating a Nucleophilic Scavenger to Reduce Background

This protocol describes the use of a cell-permeable nucleophile, such as N-acetylcysteine (NAC), to quench excess this compound.

Materials:

  • As in Protocol 1

  • N-acetylcysteine (NAC) solution (e.g., 1 M stock in water, pH adjusted to 7.4)

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Quenching Step:

    • After the desired incubation time with this compound, aspirate the treatment medium.

    • Add pre-warmed medium containing a final concentration of 1-5 mM NAC to each well.

    • Incubate for 15-30 minutes at 37°C. This allows the NAC to enter the cells and react with any remaining unbound this compound.

  • Washing:

    • Aspirate the quenching medium.

    • Wash the cells three to five times with pre-warmed PBS.

  • Assay Readout: Proceed with your downstream assay.

Visualizing the Workflow

The following diagram illustrates the workflow for minimizing non-specific binding of this compound in a cellular assay.

workflow cluster_prep Preparation cluster_treatment Treatment cluster_mitigation Mitigation of Non-Specific Binding cluster_analysis Analysis start Seed Cells prep_compound Prepare Fresh This compound Dilutions treat_cells Incubate Cells with This compound prep_compound->treat_cells Add to cells quench Optional: Quench with Scavenger (e.g., NAC) treat_cells->quench Post-incubation wash Rigorous Washing (3-5x with PBS) treat_cells->wash If no scavenger used quench->wash readout Downstream Assay (e.g., Viability, Western Blot) wash->readout

Caption: Workflow for a cellular assay with this compound.

Differentiating Specific vs. Non-Specific Binding

Confirming that the biological effects of this compound are due to its interaction with a specific target is paramount. The following experimental approaches are recommended:

Washout Assay

This assay helps to determine if the binding of this compound to its target is covalent and irreversible.[2]

Principle: If binding is covalent, the effect of the compound will persist even after it has been removed from the medium and the cells have been washed extensively. In contrast, a non-covalent inhibitor's effect will diminish upon washout.

Simplified Procedure:

  • Treat cells with this compound for a defined period.

  • In one set of wells, remove the compound and wash the cells thoroughly. Add fresh medium.

  • In a parallel set of wells, keep the compound in the medium.

  • Measure the biological readout at various time points after the washout.

Expected Outcome: For a covalent interaction, the biological effect in the washout group should be sustained and comparable to the group with continuous exposure.

Use of a Non-Reactive Analog

A crucial control is to synthesize or obtain a structural analog of this compound where the epoxide rings are replaced with a non-reactive functional group (e.g., diol). This control molecule should not elicit the same biological response if the effect is dependent on the covalent reactivity of the epoxides.

Identifying Cellular Targets of this compound

For a deeper understanding of its mechanism of action, it may be necessary to identify the cellular proteins that are covalently modified by this compound. This is a complex undertaking that typically involves chemical proteomics approaches.

General Strategy:

  • Develop a tagged probe: Synthesize an analog of this compound that incorporates a "handle" for enrichment, such as biotin or an alkyne group for click chemistry.

  • Cellular Labeling: Treat cells with the tagged this compound probe.

  • Cell Lysis and Enrichment: Lyse the cells and use the tag to enrich for proteins that have been covalently modified by the probe (e.g., using streptavidin beads for a biotin tag).

  • Proteomic Analysis: Digest the enriched proteins and identify them using mass spectrometry.

This "inverse drug discovery" approach can reveal the landscape of proteins that interact with this compound in a cellular context.[3]

The following diagram outlines the general workflow for target identification.

target_id probe Tagged this compound Probe (e.g., with Biotin) cells Treat Live Cells probe->cells lysis Cell Lysis cells->lysis enrich Enrichment of Tagged Proteins (e.g., Streptavidin Beads) lysis->enrich digest Proteolytic Digestion enrich->digest ms Mass Spectrometry (LC-MS/MS) digest->ms analysis Data Analysis and Target Identification ms->analysis

Caption: Workflow for identifying cellular targets of this compound.

Concluding Remarks

Working with a highly reactive compound like this compound presents unique challenges, but with careful experimental design and the implementation of appropriate controls, it is possible to obtain high-quality, reliable data. The key is to be mindful of the potential for non-specific binding and to take proactive steps to minimize it. This guide provides a comprehensive framework for achieving this. We encourage you to adapt these protocols to your specific experimental system and to always include rigorous controls to validate your findings.

References

  • Diepoxybutane - Wikipedia.
  • How to reduce autofluorescence in cell-based assays | BMG LABTECH.
  • "Inverse Drug Discovery" strategy to identify proteins that are targeted by latent electrophiles – exemplified by arylfluorosulfates - PMC.
  • How to Block a Membrane to Reduce Non-Specific Binding - Patsnap Synapse.
  • Protein Damage by Reactive Electrophiles: Targets and Consequences - PMC.

Sources

Technisches Support-Center: Herausforderungen bei der Aufreinigung von 2,2'-Bioxiran-Reaktionsprodukten

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as the user prompt is in German.

Erstellt von: Senior Application Scientist, Gemini Technical Support Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Datum: 9. Januar 2026

Einleitung

2,2'-Bioxiran, auch bekannt als 1,2:3,4-Diepoxybutan, ist ein hochreaktives Molekül, das als wichtiger Baustein in der organischen Synthese, insbesondere bei der Entwicklung pharmazeutischer Wirkstoffe, dient.[1] Seine bifunktionelle Natur, die aus zwei Epoxidringen besteht, ermöglicht die Synthese komplexer Molekülarchitekturen. Die extreme Reaktivität, die auf die hohe Ringspannung der Oxiranringe zurückzuführen ist, stellt jedoch erhebliche Herausforderungen an die Aufreinigung.[1] Verunreinigungen können die nachfolgenden Reaktionsschritte beeinträchtigen, die Ausbeute verringern und die Sicherheit und Wirksamkeit des Endprodukts kompromittieren.

Dieses Handbuch dient als technische Ressource, um häufig auftretende Probleme bei der Aufreinigung von 2,2'-Bioxiran zu diagnostizieren und zu beheben. Es bietet praxisnahe Lösungen und detaillierte Protokolle, um eine hohe Reinheit und Ausbeute zu gewährleisten.

WICHTIG: Sicherheitshinweise

2,2'-Bioxiran ist eine gefährliche Substanz. Vor Beginn jeglicher Arbeiten müssen alle Sicherheitsvorkehrungen gelesen und verstanden werden.

  • Toxizität und Karzinogenität: 2,2'-Bioxiran ist hochgiftig beim Einatmen, mäßig giftig bei Hautkontakt oder Verschlucken und wird als krebserregend für den Menschen eingestuft.[2]

  • Entzündbarkeit: Die Substanz ist eine leicht entzündliche Flüssigkeit. Dämpfe können mit Luft explosive Gemische bilden. Von Hitze, Funken, offenen Flammen und heißen Oberflächen fernhalten.

  • Reaktivität: Kann bei Erhitzung oder in Gegenwart von Säuren, Basen und bestimmten Metallen heftig polymerisieren.[1][2]

  • Persönliche Schutzausrüstung (PSA): Tragen Sie bei der Handhabung immer geeignete Schutzausrüstung:

    • Flammhemmende, antistatische Schutzkleidung.

    • Chemikalienbeständige Handschuhe.

    • Schutzbrille und Gesichtsschutz.[3]

    • Atemschutz, insbesondere wenn Dämpfe oder Aerosole entstehen.

  • Handhabung und Lagerung: Arbeiten Sie nur in einem gut belüfteten Bereich oder unter einem Abzug.[4] Lagern Sie den Behälter dicht verschlossen an einem kühlen, trockenen und gut belüfteten Ort, entfernt von Zündquellen.[2][4]

Häufig gestellte Fragen (FAQs)

F1: Was sind die Hauptverunreinigungen in rohen 2,2'-Bioxiran-Reaktionsprodukten?

A1: Die häufigsten Verunreinigungen sind:

  • Hydrolyseprodukte: Durch die Reaktion mit Wasser (auch Spuren) können die Epoxidringe geöffnet werden, was zur Bildung von Diolen und Tetrolen führt. 2,2'-Bioxiran hydrolysiert langsam in Wasser.[2][5]

  • Polymere: Aufgrund seiner hohen Reaktivität neigt 2,2'-Bioxiran zur Polymerisation, insbesondere bei erhöhten Temperaturen oder in Gegenwart von sauren/basischen Katalysatoren.[1][6]

  • Nicht umgesetzte Ausgangsmaterialien und Reagenzien: Je nach Syntheseroute können Reste von Ausgangsmaterialien oder Katalysatoren im Rohprodukt verbleiben.[7][8]

  • Nebenprodukte der Synthese: Oxidative Abbauprodukte, wie Carbonylverbindungen, können ebenfalls als Verunreinigungen auftreten.[9]

F2: Welche Analysetechniken eignen sich zur Reinheitsbestimmung von 2,2'-Bioxiran?

A2: Eine Kombination von Methoden ist oft am effektivsten:

  • Gaschromatographie (GC) und GC-Massenspektrometrie (GC/MS): Ideal zur Quantifizierung flüchtiger Verunreinigungen und zur Bestimmung der Reinheit.[10]

  • Hochleistungsflüssigkeitschromatographie (HPLC): Nützlich für die Analyse von nichtflüchtigen Verunreinigungen wie Polymeren oder Hydrolyseprodukten. Da Epoxide oft keine starken UV-Chromophore sind, kann eine Derivatisierung vor der Analyse erforderlich sein, um die Nachweisempfindlichkeit zu erhöhen.[11][12]

  • Kernspinresonanzspektroskopie (NMR): 1H- und 13C-NMR sind unerlässlich für die Strukturaufklärung und können zur Identifizierung und Quantifizierung von Verunreinigungen eingesetzt werden.

  • Dünnschichtchromatographie (TLC): Eine schnelle und kostengünstige Methode zur Überwachung des Reaktionsfortschritts und zur schnellen Überprüfung der Fraktionen während der Säulenchromatographie.[13]

F3: Warum ist die fraktionierte Destillation oft die Methode der Wahl?

A3: Die fraktionierte Destillation ist sehr effektiv bei der Trennung von Flüssigkeiten mit nahe beieinander liegenden Siedepunkten, was häufig bei der Trennung von Isomeren oder der Entfernung von Verunreinigungen mit ähnlicher Flüchtigkeit der Fall ist.[14][15] Da 2,2'-Bioxiran temperaturempfindlich ist, wird die Destillation typischerweise unter Vakuum durchgeführt, um den Siedepunkt zu senken und die thermische Zersetzung oder Polymerisation zu minimieren.

Leitfaden zur Fehlerbehebung

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Aufreinigungsprozesses auftreten können.

Problem 1: Geringe Produktausbeute nach der Aufreinigung
  • Mögliche Ursache: Polymerisation des Produkts während der Aufreinigung. Die hohe Ringspannung macht 2,2'-Bioxiran anfällig für die Ringöffnungspolymerisation, die durch Hitze, Säuren oder Basen ausgelöst wird.[1][6]

  • Lösung und Erklärung:

    • Temperaturkontrolle: Führen Sie die Aufreinigung, insbesondere die Destillation, bei der niedrigstmöglichen Temperatur durch. Die Verwendung von Vakuum ist entscheidend, um den Siedepunkt zu senken. Der Siedepunkt von 2,2'-Bioxiran liegt bei 56-58 °C bei 33 hPa.

    • Vermeidung von Kontamination: Stellen Sie sicher, dass alle Glasgeräte sauber und trocken sind. Spuren von Säuren oder Basen auf den Glasoberflächen können die Polymerisation katalysieren.

    • Inerte Atmosphäre: Die Durchführung der Aufreinigung unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) kann Nebenreaktionen durch Luftsauerstoff oder Feuchtigkeit minimieren.

Problem 2: Anwesenheit von Diol-Verunreinigungen im Endprodukt
  • Mögliche Ursache: Hydrolyse der Epoxidringe durch Wasser. Epoxide sind anfällig für die säure- oder basenkatalysierte Ringöffnung durch Nukleophile wie Wasser.[5][16]

  • Lösung und Erklärung:

    • Wasserfreie Bedingungen: Verwenden Sie während der Reaktion und Aufarbeitung ausschließlich getrocknete Lösungsmittel und Reagenzien. Trocknen Sie das Rohprodukt vor der Destillation mit einem geeigneten Trockenmittel (z. B. MgSO₄, Na₂SO₄).

    • pH-Kontrolle: Halten Sie den pH-Wert während der Aufarbeitung neutral. Wässrige Aufarbeitungen sollten mit Pufferlösungen oder durch schnelle Extraktionen durchgeführt werden, um eine längere Exposition gegenüber sauren oder basischen Bedingungen zu vermeiden. Die größte Stabilität von Diepoxybutan liegt im pH-Bereich von 5-9.[5]

    • Richtige Lagerung: Lagern Sie das aufgereinigte Produkt unter einer inerten Atmosphäre und schützen Sie es vor Feuchtigkeit.

Problem 3: Produkt zersetzt sich während der Destillation
  • Mögliche Ursache: Thermische Instabilität. Hohe Temperaturen im Destillationskolben können zur Zersetzung oder heftigen Polymerisation führen.[1]

  • Lösung und Erklärung:

    • Vakuumdestillation: Dies ist die wichtigste Maßnahme. Ein ausreichend niedriges Vakuum senkt den Siedepunkt erheblich und reduziert die thermische Belastung.

    • Heizbad-Temperatur: Die Temperatur des Heizbades sollte nur geringfügig (ca. 10-20 °C) über dem Siedepunkt der Flüssigkeit bei dem angelegten Vakuum liegen.

    • Kurze Verweilzeit: Verwenden Sie eine Apparatur, die eine kurze Verweilzeit des Produkts bei hohen Temperaturen ermöglicht, wie z. B. eine Kurzwegdestillation, falls erforderlich.

Problem 4: Unvollständige Trennung von Verunreinigungen durch Säulenchromatographie
  • Mögliche Ursache: Falsche Wahl der stationären oder mobilen Phase, was zu einer Koelution des Produkts mit Verunreinigungen führt.

  • Lösung und Erklärung:

    • Optimierung des Eluentensystems: Entwickeln Sie das Eluentensystem zunächst mittels Dünnschichtchromatographie (TLC). Testen Sie verschiedene Mischungen von unpolaren (z. B. Hexan, Heptan) und mäßig polaren (z. B. Ethylacetat, Diethylether) Lösungsmitteln, um eine gute Trennung (ΔRf > 0.2) zu erreichen.

    • Wahl der stationären Phase: Kieselgel ist in der Regel für die Trennung von relativ unpolaren Verbindungen wie Epoxiden geeignet.[10] In einigen Fällen kann die Verwendung von desaktiviertem Kieselgel (durch Zugabe einer kleinen Menge Wasser oder Triethylamin zum Eluenten) die Zersetzung säureempfindlicher Epoxide auf der Säule verhindern.

    • Flash-Chromatographie: Wenden Sie die Flash-Chromatographie an, um die Kontaktzeit des Produkts mit der stationären Phase zu verkürzen und die Diffusion zu minimieren, was zu einer besseren Auflösung führt.[13]

Visualisierungen und Daten

Diagramme

Purification_Workflow cluster_prep Vorbereitung cluster_purification Aufreinigung cluster_analysis Analyse & Lagerung Rohprodukt Rohprodukt aus Reaktion Trocknung Trocknung (z.B. MgSO₄) Rohprodukt->Trocknung Wasserentfernung Vakuumdestillation Vakuum-Fraktionierte Destillation Trocknung->Vakuumdestillation Hauptweg Chromatographie Säulenchromatographie Trocknung->Chromatographie Alternativweg Reinheitsanalyse Reinheitsanalyse (GC, NMR) Vakuumdestillation->Reinheitsanalyse Chromatographie->Reinheitsanalyse Lagerung Lagerung (Kühl, trocken, inert) Reinheitsanalyse->Lagerung Wenn rein

Impurity_Formation cluster_hydrolysis Hydrolyse cluster_polymerization Polymerisation Bioxiran 2,2'-Bioxiran Diol Diol/Tetrol-Verunreinigungen Bioxiran->Diol Ringöffnung Polymer Polymere Bioxiran->Polymer Ringöffnung Wasser H₂O (Spuren) Wasser->Diol Katalysator_H H⁺ / OH⁻ Katalysator_H->Diol Waerme Wärme Waerme->Polymer Katalysator_P Säure/Base Katalysator_P->Polymer

Datentabellen

Tabelle 1: Physikalische Eigenschaften von 2,2'-Bioxiran

EigenschaftWertReferenz
Chemische Formel C₄H₆O₂[17]
Molekulargewicht 86.09 g/mol [2]
Siedepunkt 144 °C (bei 760 mmHg)[2]
56 - 58 °C (bei 33 hPa)
Schmelzpunkt 4 °C[2]
Dichte 1.113 g/cm³ (bei 25 °C)
Löslichkeit Wasserlöslich[2]

Tabelle 2: Zusammenfassung zur Fehlerbehebung

ProblemWahrscheinliche Ursache(n)Empfohlene Lösung(en)
Geringe Ausbeute Polymerisation, thermische ZersetzungVakuumdestillation bei niedriger Temperatur, inerte Atmosphäre, saubere Glasgeräte.
Produkt ist nass/trüb Unzureichende Trocknung, HydrolyseVerwendung von Trockenmitteln, wasserfreie Lösungsmittel, pH-Kontrolle.
Verunreinigungen im GC Ko-Destillation, unzureichende TrennleistungFraktionierte Destillation mit effizienter Kolonne, Säulenchromatographie.
Hoher Bodensatz bei Destillation Bildung von nichtflüchtigen PolymerenTemperatur minimieren, Polymerisationsinhibitoren in Betracht ziehen.

Detaillierte Versuchsprotokolle

WARNUNG: Diese Protokolle sind für geschultes Laborpersonal in einer kontrollierten Umgebung bestimmt. Befolgen Sie alle Sicherheitshinweise.

Protokoll 1: Aufreinigung durch fraktionierte Vakuumdestillation

Dieses Protokoll beschreibt die Aufreinigung von 2,2'-Bioxiran im Labormaßstab.

Materialien:

  • Rundkolben (passende Größe zum Probenvolumen)

  • Vigreux-Kolonne (oder eine andere Fraktionierkolonne)

  • Destillationskopf mit Thermometer

  • Liebigkühler

  • Destillationsspinne (oder einzelne Vorlagekolben)

  • Vakuumpumpe mit Manometer und Kühlfalle

  • Heizbad mit Magnetrührer

  • Siedesteine oder Magnetrührstab

  • Getrocknetes Rohprodukt von 2,2'-Bioxiran

Durchführung:

  • Aufbau der Apparatur: Bauen Sie die Destillationsapparatur wie in Standard-Lehrbüchern der organischen Chemie beschrieben auf. Stellen Sie sicher, dass alle Glasverbindungen dicht sind. Verwenden Sie geeignetes Vakuumfett.

  • Probenvorbereitung: Geben Sie das getrocknete Rohprodukt in den Destillationskolben zusammen mit einigen Siedesteinen oder einem Magnetrührstab. Füllen Sie den Kolben nicht mehr als zur Hälfte.

  • Vakuum anlegen: Schließen Sie die Apparatur an die Vakuumpumpe an. Evakuieren Sie das System langsam auf den Zieldruck (z. B. ~30-40 hPa).

  • Heizen: Beginnen Sie langsam, den Kolben im Heizbad zu erwärmen. Beobachten Sie das Gemisch auf Anzeichen einer unkontrollierten Reaktion.

  • Fraktionen sammeln:

    • Vorlauf: Sammeln Sie die erste Fraktion, die bei einer niedrigeren Temperatur als erwartet übergeht. Diese enthält typischerweise leichtflüchtige Verunreinigungen.

    • Hauptfraktion: Sammeln Sie die Produktfraktion bei konstantem Siedepunkt und Druck. Der erwartete Siedepunkt liegt bei 56-58 °C bei 33 hPa.

    • Nachlauf: Stoppen Sie die Destillation, bevor der Kolben trocken ist, um die Ansammlung potenziell instabiler Rückstände zu vermeiden. Der Rückstand enthält Polymere und andere hochsiedende Verunreinigungen.

  • Analyse: Analysieren Sie die gesammelten Fraktionen mittels GC oder NMR, um deren Reinheit zu überprüfen.

  • Lagerung: Vereinigen Sie die reinen Fraktionen und lagern Sie das Produkt sofort in einem dichten, sauberen Behälter im Kühlschrank unter einer inerten Atmosphäre.

Referenzen

  • PubChem, National Center for Biotechnology Information. (2R,2'R)-2,2'-Bioxirane. [Link]

  • Covestro, Sicherheitsdatenblatt. [Link]

  • Google Patents, US4369096A - Process for the purification of epoxides.

  • G-Biosciences, Epoxy-activated resin: a versatile affinity chromatography support. (2017-04-04). [Link]

  • Purdue e-Pubs, Epoxide Bonded Phases for Chromatography and Immunoprecipitation. (2022-03-14). [Link]

  • ASM Journals, Purification and Characterization of Two Epoxide Hydrolases from Corynebacterium. [Link]

  • Environmental Control Center, III Analytical Methods. [Link]

  • PubMed, Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. (2007). [Link]

  • Wikipedia, Diepoxybutane. [Link]

  • NIST WebBook, 2,2'-Bioxirane. [Link]

  • NIST WebBook, IR Spectrum for this compound. [Link]

  • NIST WebBook, this compound, (2S,2'S)-. [Link]

  • Taylor & Francis, Fractional distillation – Knowledge and References. [Link]

  • Reddit, How often is fractional distillation employed in synthetic labs? (2022-01-24). [Link]

  • PMC, NIH, Epoxide Hydrolases: Multipotential Biocatalysts. (2023-04-15). [Link]

  • MDPI, Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. (2021-03-10). [Link]

  • ACS Green Chemistry Institute, MedChem Tips and Tricks. (2016-02-12). [Link]

  • MDPI, Synthesis and Characterization of Macroinitiators Based on Polyorganophosphazenes for the Ring Opening Polymerization of N-Carboxyanhydrides. [Link]

  • ResearchGate, Nonenzymatic hydrolysis of 1,2:3,4-diepoxybutane: A kinetic study including pH, temperature, and ion effects. [Link]

  • CORA, Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017-04-10). [Link]

  • Organic Syntheses, In situ catalytic epoxidation of olefins with. [Link]

  • Society of Nuclear Medicine and Molecular Imaging, New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]

  • ACS Publications, Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • YouTube, Polymer Purification. (2018-09-20). [Link]

  • YouTube, CHEM243 BIOL EXP 4 2 FRACTIONAL DISTILLATION 1. (2020-11-04). [Link]

  • PubMed, Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019-04-19). [Link]

  • Polymer Chemistry (RSC Publishing), Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior. [Link]

  • PMC, NIH, Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • ResearchGate, Predetermination of the epoxidation degree of polydienes using methyltrioxorhenium–CH 2Cl 2/H 2O 2 biphasic catalytic system. (2007-08-25). [Link]

  • Frontiers, Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020-03-03). [Link]

  • ResearchGate, Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2015-08-25). [Link]

  • PMC, NIH, Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020-11-03). [Link]

  • ResearchGate, Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 2. [Link]

Sources

"effect of pH on 2,2'-Bioxirane reactivity and stability"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2,2'-Bioxirane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this highly reactive diepoxide. Here, we will delve into the critical influence of pH on the reactivity and stability of this compound, offering field-proven insights and self-validating protocols to ensure the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be degrading rapidly. What is the optimal pH for storage and handling?

A1: The stability of this compound is highly dependent on the pH of the solution. It exhibits the greatest stability in a pH range of 5 to 9.[1] Outside of this range, both acid- and base-catalyzed hydrolysis can significantly accelerate its degradation. For instance, at a pH of 1 or 13, the half-life of 1,2:3,4-diepoxybutane (a synonym for this compound) can be reduced to just 2-3 hours at 20°C.[1] Therefore, for storage and handling, it is crucial to maintain the pH of your solution within the 5-9 range to minimize premature hydrolysis and ensure the integrity of your starting material.

Q2: I am observing unexpected side products in my reaction with this compound. Could the reaction pH be the cause?

A2: Absolutely. The pH of your reaction medium dictates the mechanism of epoxide ring-opening, which in turn influences the regioselectivity of nucleophilic attack and the potential for side reactions. Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group and facilitating ring-opening.[2][3][4] In this scenario, the reaction can proceed through a mechanism with significant Sₙ1 character, leading to the nucleophile attacking the more substituted carbon atom.[2][3][5][6] Conversely, under basic or neutral conditions, the ring-opening follows an Sₙ2 mechanism, where a strong nucleophile attacks the less sterically hindered carbon atom.[2][6][7] Therefore, an inappropriate pH can lead to a mixture of regioisomers or undesired hydrolysis products (1,2-diols).

Q3: What is the mechanistic difference between acid-catalyzed and base-catalyzed ring-opening of this compound?

A3: The mechanistic pathways are fundamentally different.

  • Acid-Catalyzed Ring-Opening: This process begins with the protonation of the epoxide oxygen, which weakens the C-O bond and creates a better leaving group.[2][3][4] The reaction then proceeds via a pathway that is a hybrid of Sₙ1 and Sₙ2 mechanisms.[2][3][4] A partial positive charge develops on the more substituted carbon, making it the preferred site for nucleophilic attack.[3][7]

  • Base-Catalyzed Ring-Opening: In basic media, a strong nucleophile directly attacks one of the epoxide carbons in a classic Sₙ2 reaction.[2][3] Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[2][6][7] The leaving group in this case is an alkoxide ion, which is subsequently protonated.[2][3]

These distinct mechanisms are crucial to consider when planning a synthesis to ensure the desired regioselectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield Hydrolysis of this compound: The pH of the reaction may be too acidic or too basic, leading to the formation of diols instead of the desired product.Buffer your reaction mixture to maintain a pH between 5 and 9, where this compound is most stable.[1]
Formation of regioisomeric products Inappropriate pH for desired regioselectivity: The reaction pH is favoring the undesired ring-opening pathway.For nucleophilic attack at the less substituted carbon, ensure your reaction is conducted under basic or neutral conditions. For attack at the more substituted carbon, acidic conditions are required.[2][5][6][7]
Inconsistent reaction kinetics Uncontrolled pH fluctuations: Changes in pH during the reaction can alter the rate of both the desired reaction and competing hydrolysis.Utilize a suitable buffer system to maintain a constant pH throughout the experiment. The choice of buffer is also important, as some buffer anions can catalyze the decay of diepoxybutane.[1]
Polymerization of this compound Presence of catalytic impurities or high temperatures: this compound can polymerize, especially in the presence of catalysts or upon heating.[8]Ensure all glassware is clean and free of acidic or basic residues. Conduct reactions at the lowest effective temperature.

Experimental Protocols

Protocol 1: General Procedure for pH-Controlled Reaction of this compound with a Nucleophile

This protocol provides a framework for performing a reaction with this compound under controlled pH conditions.

Materials:

  • This compound

  • Nucleophile of interest

  • Appropriate solvent

  • Buffer solution (e.g., phosphate buffer for pH 7.4)[9][10]

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Buffer Preparation: Prepare a buffer solution at the desired pH. For reactions mimicking physiological conditions, a phosphate buffer at pH 7.4 is often used.[9][10]

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the nucleophile in the prepared buffer solution.

  • pH Adjustment: If necessary, adjust the pH of the nucleophile solution to the target value using dilute acid or base.

  • Addition of this compound: Slowly add the this compound to the stirred solution of the nucleophile.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., HPLC, GC-MS, or NMR).

  • Work-up and Purification: Once the reaction is complete, proceed with the appropriate work-up and purification steps to isolate the desired product.

Visualizing the Mechanisms

To better understand the influence of pH on the reaction pathway, the following diagrams illustrate the acid- and base-catalyzed ring-opening of an epoxide.

Acid_Catalyzed_Opening cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Epoxide R-CH(O)CH-R' H+ H⁺ Protonated_Epoxide R-CH(OH⁺)CH-R' Epoxide->Protonated_Epoxide Fast Nu- Nu⁻ Transition_State [Transition State]SN1/SN2 hybrid Protonated_Epoxide->Transition_State Nu-->Transition_State Product R-CH(OH)CH(Nu)-R' Transition_State->Product Base_Catalyzed_Opening cluster_step1 Step 1: Nucleophilic Attack (SN2) cluster_step2 Step 2: Protonation Epoxide R-CH(O)CH-R' Nu- Nu⁻ Alkoxide_Intermediate R-CH(O⁻)CH(Nu)-R' Epoxide->Alkoxide_Intermediate Slow (Rate-determining) Nu-->Epoxide H2O H₂O Product R-CH(OH)CH(Nu)-R' Alkoxide_Intermediate->Product Fast H2O->Product OH- OH⁻

Caption: Base-Catalyzed Epoxide Ring-Opening Mechanism.

References

  • BYJU'S. (n.d.). Epoxide Reactions.
  • Štětinová, H., R Kroulíková, S., Matějka, P., & Dračínský, M. (2018). Nonenzymatic hydrolysis of 1,2:3,4‐diepoxybutane: A kinetic study including pH, temperature, and ion effects. Journal of Physical Organic Chemistry, 31(12), e3878.
  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions.
  • Testbook. (n.d.). Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs.
  • Zhang, X. Y., & Elfarra, A. A. (2005). Reaction of 1,2,3,4-diepoxybutane with 2'-deoxyguanosine: initial products and their stabilities and decomposition patterns under physiological conditions. Chemical research in toxicology, 18(8), 1334–1342.
  • PubMed. (2005). Reaction of 1,2,3,4-diepoxybutane with 2'-deoxyguanosine: initial products and their stabilities and decomposition patterns under physiological conditions.
  • Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions.
  • National Center for Biotechnology Information. (n.d.). Characterization of 1,2,3,4-Diepoxybutane–2′-Deoxyguanosine Cross-Linking Products Formed at Physiological and Non-Physiological Conditions.
  • PubChem. (n.d.). (2R,2'R)-2,2'-Bioxirane.
  • Wikipedia. (n.d.). Diepoxybutane.
  • PubChem. (n.d.). Diepoxybutane.
  • NIST. (n.d.). This compound.
  • ResearchGate. (n.d.). Chiroptical properties of this compound.
  • CORE. (n.d.). Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols.
  • Baran Group Meeting. (2016). Beyond SN2: Unconventional Epoxide Reactivity.
  • CAS Common Chemistry. (n.d.). rel-(2R,2′S)-2,2′-Bioxirane.
  • CAS Common Chemistry. (n.d.). (S,S)-2,2′-Bioxirane.
  • Proceedings of the National Academy of Sciences. (2018). Engineering of an epoxide hydrolase for efficient bioresolution of bulky pharmaco substrates.
  • Organic Chemistry: A Tenth Edition. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening.
  • ResearchGate. (n.d.). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel.
  • Anesthesia & Analgesia. (1995). The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite.
  • CAS Common Chemistry. (n.d.). rel-(2R,2′R)-2,2′-Bioxirane.
  • NIST. (n.d.). This compound.
  • ResearchGate. (n.d.). Main reactions of epoxidation and oxirane ring-opening process.

Sources

"troubleshooting peak tailing in chiral HPLC of 2,2'-Bioxirane"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral HPLC of 2,2'-Bioxirane

Welcome to the technical support center for the chiral analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak shape, specifically peak tailing, during the High-Performance Liquid Chromatography (HPLC) separation of this compound stereoisomers. As a key chiral building block, achieving symmetric and well-resolved peaks for its enantiomers and meso form is critical for accurate quantification.

This document provides in-depth, question-and-answer-based troubleshooting guides, grounded in established chromatographic principles, to help you diagnose and resolve these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of peak tailing in chiral HPLC?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue in HPLC.[1][2] It fundamentally indicates that multiple retention mechanisms are occurring, where a fraction of the analyte molecules are retained more strongly than the main population.[2][3]

The primary causes can be broadly categorized as either chemical or physical:

  • Chemical Causes:

    • Secondary Interactions: This is the most prevalent cause. While the primary chiral recognition mechanism is desired, unwanted secondary interactions can occur between the analyte and the stationary phase. For silica-based chiral stationary phases (CSPs), the most common issue is the interaction of polar analytes with residual silanol groups (Si-OH) on the silica surface.[1][3][4][5] These acidic silanols can strongly interact with basic or polar functional groups on the analyte, causing a portion of the molecules to lag behind, resulting in a tail.[1][3]

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, a mixed population of ionized and non-ionized species can exist, leading to peak distortion.[6]

    • Column Overload: Injecting too much sample mass (mass overload) or too large a sample volume (volume overload) can saturate the stationary phase, leading to distorted peaks.[1][7][8][9] Mass overload often results in "shark-fin" or right-triangle-shaped peaks.[8][9][10]

  • Physical/System Causes:

    • Column Bed Deformation: The formation of a void or channel at the column inlet or a partially blocked inlet frit can disrupt the sample band, causing tailing for all peaks in the chromatogram.[2][3][11]

    • Extra-Column Effects: Peak broadening and tailing can be introduced by components outside the column, such as excessively long or wide connecting tubing, dead volume in fittings, or a large detector cell volume.[4][6][12][13] These effects are typically more pronounced for early-eluting peaks.[1][13]

Q2: My this compound peaks are tailing specifically. What makes this molecule prone to this issue?

This compound possesses two epoxide rings, which are polar functional groups. This inherent polarity makes it susceptible to strong secondary interactions with active sites on the stationary phase, which is a primary driver of peak tailing.

The most likely cause is the interaction between the oxygen atoms in the epoxide rings of this compound and residual silanol groups on the silica support of the chiral stationary phase (CSP).[3][4][5] These silanol groups can act as hydrogen bond donors, creating a strong, secondary retention mechanism that delays the elution of some analyte molecules and produces a tailing peak.

The diagram below illustrates the desired primary chiral interaction versus the undesired secondary interaction causing tailing.

G cluster_0 Ideal Separation Pathway cluster_1 Tailing Pathway A1 This compound CSP1 Chiral Selector (Primary Site) A1->CSP1   Primary Chiral   Interaction Peak1 Symmetric Gaussian Peak CSP1->Peak1   Uniform Elution A2 This compound Silanol Residual Silanol (Secondary Site) A2->Silanol   Strong H-Bonding   (Secondary Interaction) Peak2 Tailing Peak Silanol->Peak2   Delayed Elution

Caption: Desired vs. Undesired Analyte Interactions.

Q3: How do I systematically troubleshoot the cause of peak tailing for my this compound analysis?

A systematic approach is crucial to efficiently identify and resolve the problem. The following workflow provides a logical sequence of steps to diagnose the root cause.

Caption: Systematic Troubleshooting Workflow for Peak Tailing.

Detailed Protocol Steps:

  • Rule out Column Overload:

    • Action: Prepare 1:10 and 1:100 dilutions of your sample using the mobile phase as the diluent. Inject these diluted samples.[14]

    • Diagnosis: If the peak shape improves significantly (becomes more symmetrical) and retention time potentially increases with dilution, the column was overloaded.[10] If the peak shape remains poor, the issue is not overload.[10]

  • Check for System & Column Health:

    • Action: Replace the current column with a new, identical one. If you use a guard column, replace it first.[15]

    • Diagnosis: If the tailing is resolved, the original column was the problem (e.g., contaminated, bed deformation, frit blockage).[2][11] If tailing persists on a new column, the issue lies with the system (e.g., extra-column volume) or the method itself.[15]

  • Optimize Method Parameters:

    • If overload and column health have been ruled out, the problem is likely chemical in nature and requires method optimization. Proceed to the next questions for detailed strategies.

Q4: How can I modify my mobile phase to reduce tailing for this compound?

Since the likely cause of tailing for this compound is secondary interactions with silanols, modifying the mobile phase to suppress these interactions is a highly effective strategy.

Protocol: Using Mobile Phase Additives to Suppress Silanol Interactions

The goal is to add a small amount of a competing agent to the mobile phase. This agent will interact with the active silanol sites, effectively "masking" them from the this compound analyte.

  • For Normal Phase Chromatography (e.g., Hexane/Alcohol):

    • Add a Competing Alcohol: Increase the percentage of the polar alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. The alcohol can compete with the analyte for hydrogen bonding sites on the stationary phase.

    • Add a Basic Modifier: For polysaccharide-based CSPs, adding a small concentration of a basic additive like diethylamine (DEA) is common.[16]

      • Step 1: Prepare your mobile phase (e.g., 90:10 Hexane:Isopropanol).

      • Step 2: Add 0.1% (v/v) of diethylamine (DEA) to the total mobile phase mixture.

      • Step 3: Equilibrate the column with the new mobile phase for at least 30-60 minutes before injecting your sample.

      • Rationale: The amine in DEA is a strong hydrogen bond acceptor and will preferentially interact with the acidic silanol groups, preventing the this compound from doing so.[17]

  • For Reversed-Phase Chromatography (e.g., Acetonitrile/Water):

    • Add an Acidic Modifier: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of silanol groups.[3]

      • Step 1: Prepare your mobile phase (e.g., 50:50 Acetonitrile:Water).

      • Step 2: Add 0.1% (v/v) of trifluoroacetic acid (TFA) to the mobile phase.

      • Step 3: Equilibrate the column thoroughly.

      • Rationale: At a low pH (around 2-3), silanol groups are fully protonated (Si-OH) rather than ionized (Si-O⁻).[1][3] This non-ionized form has a much weaker interaction with the polar epoxide groups of this compound, thus improving peak shape.[17]

Table 1: Common Mobile Phase Modifiers and Their Effects

ModifierTypical ConcentrationModeMechanism of Action
Diethylamine (DEA) 0.1% - 0.5%Normal PhaseBasic additive that acts as a silanol suppressor by competing for active sites.[16][17]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Reversed-PhaseLowers mobile phase pH to protonate silanol groups, reducing their activity.[3]
Formic Acid 0.1%Reversed-PhaseSimilar to TFA, lowers mobile phase pH to suppress silanol ionization.
Buffers (e.g., Phosphate) 10-20 mMReversed-PhaseControls and stabilizes mobile phase pH to prevent analyte and silanol ionization.[1][17]
Q5: Could temperature be a factor in my peak tailing?

Yes, temperature can influence peak shape, although its effect on chiral separations can be complex.[14][18]

  • Improving Peak Shape: Generally, increasing the column temperature (e.g., from 25°C to 40°C) can improve peak efficiency and reduce tailing. This is because it speeds up the mass transfer kinetics, meaning the analyte molecules move on and off the stationary phase more quickly, reducing the impact of strong secondary interactions.[14]

  • Risk to Resolution: Be aware that for chiral separations, increasing temperature often decreases enantioselectivity.[14] The subtle energetic differences that allow for chiral recognition are weakened at higher temperatures.

Protocol: Temperature Optimization

  • Start at a controlled ambient temperature (e.g., 25°C).

  • If tailing is observed, increase the temperature in 5°C increments (e.g., to 30°C, then 35°C).[14]

  • Monitor both the peak tailing factor and the resolution between the enantiomers.

  • Find the optimal balance where the peak shape is acceptable without sacrificing the critical resolution required for your analysis.

References

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]
  • ACD/Labs. (2022).
  • Chromatography Today. How to Avoid HPLC Column Overload. [Link]
  • Chrom Tech, Inc. (2023).
  • Element Lab Solutions. HPLC column overload. [Link]
  • Dolan, J. W. Extracolumn Effects.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
  • ALWSCI. (2024).
  • Biovanix Chromatography. What do you know about the overload for HPLC column?. [Link]
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. [Link]
  • GMP Insiders. (2024). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]
  • Dolan, J. W. Overload or Minor Peak?.
  • Dolan, J. W. (2005). Extracolumn Effects.
  • Restek. (2014). [7]Troubleshooting HPLC- Tailing Peaks. [Link]
  • Ilisz, I., et al. (2015).
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • De Smet, G., & Broeckhoven, K. Extra-column band broadening effects in contemporary liquid chromatography: Causes and solutions. SciSpace. [Link]
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
  • ResearchGate. Common chiral stationary phases, their selectors, and the most.... [Link]
  • Morin-Allory, L. (2011). Insights into chiral recognition mechanisms in supercritical fluid chromatography.
  • PubMed.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
  • Shimadzu. Abnormal Peak Shapes. [Link]
  • ResearchGate.
  • Springer Nature Experiments.
  • ResearchGate. Recent Advances on Chiral Mobile Phase Additives: A Critical Review. [Link]
  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Chiralpedia. (2022).
  • Phenomenex.
  • Oriental Journal of Chemistry. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). [Link]
  • MDPI. (2021).

Sources

Technical Support Center: Improving 2,2'-Bioxirane-Mediated Protein Immobilization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2'-Bioxirane-mediated protein immobilization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you enhance the efficiency, reproducibility, and overall success of your protein immobilization experiments.

Introduction to this compound Chemistry

This compound, also known as 1,2:3,4-diepoxybutane, is a bifunctional crosslinking agent widely used for the covalent immobilization of proteins onto various supports.[1] The chemistry relies on the reaction of the epoxy (oxirane) groups with nucleophilic residues on the protein surface, such as primary amines (e.g., lysine), thiols (e.g., cysteine), and hydroxyl groups.[2][3] This reaction forms stable secondary amine, thioether, or ether bonds, respectively, resulting in a robustly immobilized protein.[3]

The immobilization process is typically a two-step mechanism.[4][5][6] First, the protein physically adsorbs onto the support surface. This initial interaction is often driven by hydrophobic or other non-covalent forces.[5] Following adsorption, the covalent linkage forms between the protein's nucleophilic groups and the epoxy groups on the support.[4][5] Understanding this dual mechanism is crucial for troubleshooting and optimizing your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during this compound-mediated protein immobilization.

Q1: What is the optimal pH for protein immobilization using this compound?

The optimal pH is a critical parameter that influences the reactivity of both the protein's nucleophilic groups and the epoxy groups. Generally, a moderately alkaline pH (pH 8.0-9.0) is recommended for reactions targeting amine groups (lysine residues), as this deprotonates the amino groups, making them more nucleophilic.[2] For reactions involving thiol groups (cysteine residues), a pH near neutral (pH 7.0-8.0) is often sufficient.[2][3] It is important to consider the pH stability of your specific protein, as exposure to extreme pH values can lead to denaturation and loss of activity.[7]

Q2: How long should the immobilization reaction proceed?

The reaction time for this compound-mediated immobilization is typically long, often ranging from 16 to 48 hours.[2][8] This is due to the relatively low reactivity of epoxy groups under mild conditions.[9] The extended reaction time allows for sufficient covalent bond formation after the initial physical adsorption of the protein. However, if your protein is unstable over this period, you may need to optimize the reaction time or temperature.

Q3: My protein loses activity after immobilization. What could be the cause?

Loss of protein activity can stem from several factors:

  • pH-induced denaturation: The alkaline conditions often used for immobilization can be detrimental to some proteins.[3]

  • Conformational changes upon binding: The immobilization process itself can alter the protein's three-dimensional structure.

  • Active site blockage: The covalent linkage may occur at or near the protein's active site, sterically hindering its function.

To address this, you can try immobilizing at a lower pH if your protein has reactive thiols, or consider using site-directed mutagenesis to introduce reactive residues away from the active site.

Q4: How can I determine the amount of protein successfully immobilized?

The amount of immobilized protein can be quantified using several methods. A common indirect method is to measure the protein concentration in the supernatant and wash solutions before and after the immobilization process using standard protein quantification assays like Bradford or BCA.[10][11] The difference represents the amount of protein bound to the support. Direct methods, although more complex, can also be employed.

Q5: Can I reuse the this compound-activated support?

Once a protein is covalently immobilized, the support is generally not reusable for immobilizing a different protein. However, the immobilized protein itself can often be used for multiple cycles in applications like affinity chromatography or as a biocatalyst, provided it remains stable under the operating conditions.

Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving common issues encountered during this compound-mediated protein immobilization.

Problem 1: Low Immobilization Yield

A low yield of immobilized protein is a frequent challenge. The following guide will help you diagnose and address the potential causes.

Caption: A decision tree for troubleshooting low protein immobilization yield.

  • Verify Support Activation: Ensure that your support material has been properly activated with this compound. The activation process itself can be sensitive to conditions like solvent purity and reaction time. If in doubt, it is advisable to repeat the activation step.

  • Optimize Immobilization pH: As discussed in the FAQs, pH is a critical factor.[2][3] If you are experiencing low yields, systematically screen a range of pH values (e.g., from 7.0 to 9.5) to find the optimal condition for your specific protein. Remember to consider your protein's stability at each pH.

  • Evaluate Buffer Composition: The immobilization buffer should be free of primary amines (e.g., Tris) or other nucleophiles that can compete with the protein for reaction with the epoxy groups.[8] Phosphate or carbonate buffers are generally good choices. High ionic strength buffers can sometimes enhance the initial hydrophobic adsorption of the protein to the support, which is the first step in the immobilization mechanism.[5][12]

  • Increase Reaction Time or Temperature: The kinetics of the epoxy-protein reaction can be slow.[9] If your protein is stable, consider increasing the incubation time to 48 hours or even longer. A moderate increase in temperature (e.g., from 4°C to room temperature) can also accelerate the reaction, but be cautious of potential protein denaturation.[13]

  • Assess Protein Stability and Solubility: If the protein is precipitating out of solution during the long incubation period, it will not be available for immobilization. Check for precipitation and consider adding stabilizing agents (e.g., glycerol) if compatible with the immobilization chemistry.

Problem 2: Loss of Protein Activity

Preserving the biological activity of the immobilized protein is paramount. Here’s how to troubleshoot activity loss.

Caption: A systematic approach to diagnosing and resolving loss of protein activity.

  • Evaluate pH Stability: Before immobilization, determine the pH stability profile of your protein. If it is not stable at the alkaline pH required for efficient amine coupling, this is the likely cause of activity loss.

  • Modify Immobilization Conditions:

    • Lower pH: If your protein has accessible cysteine residues, try performing the immobilization at a near-neutral pH to target these groups instead of lysines.

    • Lower Temperature: Conducting the immobilization at 4°C can help preserve the stability of temperature-sensitive proteins, although this may require a longer incubation time.[2]

    • Shorter Time: While generally long reaction times are needed, you can perform a time-course experiment to find the minimum time required for an acceptable immobilization yield, potentially reducing the duration of exposure to destabilizing conditions.

  • Protect the Active Site: If you suspect that the immobilization is occurring at or near the active site, you can try to protect it during the reaction. This can be achieved by adding a competitive inhibitor or substrate to the immobilization buffer. This will bind to the active site, sterically hindering the reaction of epoxy groups with nearby nucleophiles. The protecting agent can then be washed away after immobilization.

  • Consider Alternative Supports or Chemistries: If the above steps do not resolve the issue, this compound may not be the ideal chemistry for your specific protein. Consider supports with different surface properties (e.g., more hydrophilic) or alternative immobilization chemistries that target different functional groups or allow for site-specific conjugation.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments in this compound-mediated protein immobilization.

Protocol 1: Activation of a Support with this compound

This protocol describes the activation of an amine-functionalized support.

  • Support Preparation: Wash the amine-functionalized support (e.g., magnetic beads) thoroughly with ultrapure water and then with the activation buffer (e.g., 0.1 M carbonate buffer, pH 9.0).

  • Activation Solution: Prepare a solution of 1.5 M 1,4-butanediol diglycidyl ether (a common source of this compound) in the activation buffer.[8]

  • Activation Reaction: Add the activation solution to the prepared support and incubate with gentle agitation for 24-48 hours at room temperature.[8]

  • Washing: After incubation, wash the activated support extensively with ultrapure water to remove any unreacted this compound. The support is now ready for protein immobilization.

Protocol 2: Protein Immobilization on an Activated Support
  • Protein Solution Preparation: Dissolve your protein in the chosen immobilization buffer (e.g., 0.1 M phosphate buffer, pH 7.5, or 0.1 M carbonate buffer, pH 8.5). The optimal protein concentration should be determined empirically but a starting point of 1-2 mg/mL is common.[11]

  • Immobilization Reaction: Add the protein solution to the activated support. Incubate with gentle agitation for 16-48 hours at a temperature that ensures protein stability (e.g., 4°C or room temperature).[2][8]

  • Quantification of Immobilization: After the incubation, separate the support from the supernatant. Collect the supernatant and subsequent wash solutions. Measure the protein concentration in these solutions to determine the amount of unbound protein. The immobilization yield can be calculated by subtracting the unbound protein from the initial amount of protein added.

  • Blocking Unreacted Epoxy Groups: To prevent non-specific binding in downstream applications, it is advisable to block any remaining active epoxy groups. This can be done by incubating the support with a solution of a small amine-containing molecule like ethanolamine or glycine (e.g., 1 M, pH 8.5) for a few hours.[14]

  • Final Washing: Wash the immobilized protein conjugate thoroughly with a suitable buffer to remove any unbound protein and blocking agent. The immobilized protein is now ready for use or storage.

Data Presentation

The following table summarizes key parameters and their typical ranges for optimizing this compound-mediated protein immobilization.

ParameterTypical RangeConsiderations
pH 7.0 - 9.5Balance between nucleophile reactivity and protein stability.[2][3]
Temperature 4°C - 25°CHigher temperatures increase reaction rate but may decrease protein stability.[2][13]
Reaction Time 16 - 48 hoursLonger times generally lead to higher yields, but protein stability must be considered.[2][8]
Buffer Type Phosphate, CarbonateAvoid buffers with primary amines (e.g., Tris).[8]
Ionic Strength 0.1 M - 1.0 MHigh ionic strength can promote initial protein adsorption.[5][12]

References

  • Various Authors. (2025). Epoxy-Amino Groups: A New Tool for Improved Immobilization of Proteins by the Epoxy Method. ResearchGate.
  • Guo, C. (2017). Epoxy beads immobilize protein?. ResearchGate.
  • Kainz, N., et al. (2021). Highly Efficient One-Step Protein Immobilization on Polymer Membranes Supported by Response Surface Methodology. PubMed Central.
  • Mateo, C., et al. (2007). Immobilization of enzymes on monofunctional and heterofunctional epoxy-activated supports. PubMed.
  • Contesini, F. J., et al. (2023). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. PubMed Central.
  • Various Authors. (2025). Multifunctional Epoxy Supports: A New Tool To Improve the Covalent Immobilization of Proteins. The Promotion of Physical Adsorptions of Proteins on the Supports before Their Covalent Linkage. ResearchGate.
  • G-Biosciences. (2017). Epoxy-activated resin: a versatile affinity chromatography support.
  • Barbosa, O., et al. (2015). Immobilization of Proteins in Poly-Styrene-Divinylbenzene Matrices: Functional Properties and Applications. SciSpace.
  • Various Authors. (n.d.). Chiroptical properties of this compound. ResearchGate.
  • Abian, O., et al. (2004). One-step purification, covalent immobilization, and additional stabilization of poly-His-tagged proteins using novel heterofunctional chelate-epoxy supports. PubMed.
  • Ges-Banti, C., et al. (2023). Rapid, Direct, Noninvasive Method to Determine the Amount of Immobilized Protein. ACS Publications.
  • Khorshidian, E., et al. (2016). (PDF) Immobilization Enzymes And Proteins On Epoxy- Activated Suporots. ResearchGate.
  • Resyn Biosciences. (n.d.). Amine Epoxide Instruction Guide.
  • PubChem. (n.d.). (2R,2'R)-2,2'-Bioxirane.
  • Kaur, P. (2018). What is the accurate method for quantification of protein during immobilization?. ResearchGate.
  • Mateo, C., et al. (2006). Immobilization of enzymes on heterofunctional epoxy supports. PubMed.
  • Anfossi, L., et al. (2023). Affinity-Based Copolymer Coating for Oriented Protein Immobilization in Biosensor Development. MDPI.
  • Wang, W., et al. (2014). (PDF) Oriented immobilization of proteins on solid supports for use in biosensors and biochips: a review. ResearchGate.
  • Claesson, E., et al. (2012). Effects of temperature and relative humidity on the stability of paper-immobilized antibodies. PubMed.
  • NIST. (n.d.). This compound. NIST WebBook.
  • Weetall, H. H. (1993). Preparation of immobilized proteins covalently coupled through silane coupling agents to inorganic supports. PubMed.
  • Kim, Y. S., & Lee, N. Y. (2007). Protein immobilization strategies for protein biochips. PubMed.
  • Daniel, R. M., & Danson, M. J. (2017). Improving the Stability of Cold-Adapted Enzymes by Immobilization. MDPI.
  • Smith, P. K., et al. (1987). Immobilization of Proteins via Arginine Residues. PubMed.
  • Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse.
  • Dymax. (2012). Guidelines for Activator Curing.
  • Various Authors. (2025). High Throughput pH Optimization of Protein Crystallization. ResearchGate.
  • Various Authors. (2025). Optimizing Solid-Phase Protein Synthesis: A Systematic Study of Solid Supports and Mild Cleavage Techniques. ChemRxiv.
  • Mezo, A. R., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. MDPI.
  • The Proteinaissance. (2021). Troubleshooting troublesome recombinant protein expression.... YouTube.
  • Tilton, R. F., Jr., et al. (1992). Effects of temperature on protein structure and dynamics: X-ray crystallographic studies of the protein ribonuclease-A at nine different temperatures from 98 to 320 K. PubMed.
  • Trittler, D., et al. (2024). Physicochemical Stability of Nab-Paclitaxel (Pazenir) Infusion Dispersions in Original Glass Vials and EVA Infusion Bags. MDPI.
  • Pikal-Cleland, K. A., & Pikal, M. J. (2001). The Effect of Stabilizers and Denaturants on the Cold Denaturation Temperatures of Proteins and Implications for Freeze-Drying. ResearchGate.
  • Zhang, X. Y., & Elfarra, A. A. (2005). Reaction of 1,2,3,4-diepoxybutane with 2'-deoxyguanosine: initial products and their stabilities and decomposition patterns under physiological conditions. PubMed.
  • Sang, P., et al. (2017). Effects of the Temperature and Salt Concentration on the Structural Characteristics of the Protein (PDB Code 1BBL). MDPI.

Sources

Technical Support Center: Strategies for Regioselective 2,2'-Bioxirane Ring Opening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic strategies. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules where precise control over stereochemistry and regiochemistry is paramount. The regioselective ring opening of 2,2'-bioxiranes is a powerful transformation for accessing valuable 1,4-diol synthons, but it presents unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and achieve predictable, high-yielding outcomes in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the regioselective ring opening of 2,2'-bioxiranes. The solutions are based on established mechanistic principles and field-proven insights.

Question 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor nucleophilic attack at one specific carbon center?

Answer: Achieving high regioselectivity in the opening of a symmetrical 2,2'-bioxirane hinges on breaking the symmetry effectively after the first nucleophilic attack or, more commonly, by using a directing strategy. However, for an unsymmetrical bioxirane, the key is to exploit the subtle electronic and steric differences between the two epoxide rings. The lack of selectivity indicates that the reaction conditions do not sufficiently differentiate between the two potential electrophilic carbons.

Causality & Recommended Actions:

  • Mechanism Mismatch: You are likely operating in a regime where SN1 and SN2 pathways are competing.[1][2][3][4] Under acidic conditions, the mechanism has significant SN1 character, favoring attack at the more substituted or electronically stabilized carbon that can better support a partial positive charge.[2][3][4][5] Under basic or neutral conditions, a pure SN2 mechanism prevails, and the nucleophile will attack the sterically least hindered carbon.[5][6][7]

    • To favor attack at the less substituted carbon (SN2 pathway): Switch to basic conditions. Use a strong, anionic nucleophile (e.g., NaOMe, NaN3, LiAlH4) in a polar aprotic solvent.[6][7] Ensure no adventitious acid is present.

    • To favor attack at the more substituted carbon (SN1 pathway): Use acidic conditions. A protic acid (e.g., H2SO4, HCl) or a Lewis acid (e.g., Y(OTf)3, BF3·OEt2) will protonate or coordinate to the epoxide oxygen, making the ring more electrophilic and directing the attack of a weak nucleophile (e.g., H2O, ROH) to the more substituted position.[8][9][10]

  • Catalyst Inefficiency: If using a Lewis acid, it may not be effectively coordinating to the epoxide oxygen to induce a sufficient electronic bias.

    • Action: Screen different Lewis acids. "Harder" Lewis acids may coordinate more strongly. Additionally, consider catalysts with bulky ligands, which can introduce a steric bias and control the trajectory of the incoming nucleophile.[11] For instance, cationic aluminum salen catalysts have been shown to exert catalyst control over regioselectivity, overriding the substrate's intrinsic bias.[11]

Question 2: The reaction is very sluggish, and I'm recovering a significant amount of unreacted starting material. What are the likely causes?

Answer: Low conversion can stem from several factors, including insufficient activation of the epoxide, poor nucleophilicity of the attacking species, or catalyst inhibition.

Causality & Recommended Actions:

  • Insufficient Epoxide Activation: The high ring strain of epoxides is the primary driving force for the reaction, but sometimes this is not enough.[12]

    • In Acidic/Lewis Acidic Conditions: The concentration or strength of your acid catalyst may be too low. You can try incrementally increasing the catalyst loading. Be aware that excessively high concentrations can lead to side reactions. The choice of Lewis acid is also critical; for example, reactions with organometallic reagents that are slow on their own can be significantly accelerated with catalytic amounts of copper(I) salts.[13]

    • In Basic Conditions: Your nucleophile may not be strong enough. If using a neutral nucleophile (like an amine), consider deprotonating it first with a non-nucleophilic base to increase its potency.

  • Poor Nucleophile Performance:

    • Steric Hindrance: A bulky nucleophile may struggle to approach the electrophilic carbon. Consider using a smaller, yet still potent, nucleophile.

    • Solvent Effects: The solvent plays a crucial role. For anionic nucleophiles, polar aprotic solvents (e.g., DMF, DMSO) are generally better as they do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.[6]

  • Catalyst Decomposition or Inhibition: Some catalysts are sensitive to air or moisture. Ensure your reaction is run under an inert atmosphere (N2 or Ar) with anhydrous solvents. In some cases, the product itself (e.g., the resulting diol) can coordinate to the catalyst and inhibit its activity.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the fundamental principles that govern the regioselectivity of bioxirane ring opening.

Q: What is the fundamental difference between acid-catalyzed and base-catalyzed ring-opening mechanisms?

A: The key difference lies in the sequence of events and the nature of the epoxide during the nucleophilic attack.

  • Acid-Catalyzed Pathway: The reaction begins with the protonation (using a Brønsted acid) or coordination (using a Lewis acid) of the epoxide oxygen.[9] This step makes the oxygen a much better leaving group and activates the ring. The C-O bonds begin to break, leading to a transition state with significant carbocationic character at the more substituted carbon.[2][3][4] A weak nucleophile then attacks this more electrophilic, more substituted carbon. This is considered an SN1-like mechanism.[2][3][4]

  • Base-Catalyzed Pathway: This pathway involves the direct backside attack of a strong nucleophile on one of the epoxide carbons.[6][7] There is no prior activation of the oxygen. The reaction is governed primarily by sterics, so the nucleophile attacks the less hindered carbon.[5][7] This is a classic SN2 mechanism, resulting in an inversion of stereochemistry at the attacked center.[6]

.dot

G Figure 1. Competing Mechanisms for Epoxide Ring Opening cluster_acid Acid-Catalyzed (SN1-like) cluster_base Base-Catalyzed (SN2) A_Start Unsymmetrical Epoxide A_Protonation Protonated Epoxide (Enhanced Electrophilicity) A_Start->A_Protonation H⁺ or Lewis Acid A_TS SN1-like Transition State (Partial positive charge on more substituted carbon) A_Protonation->A_TS A_Product Product B (Attack at more substituted carbon) A_TS->A_Product Weak Nucleophile (NuH) B_Start Unsymmetrical Epoxide B_TS SN2 Transition State (Backside attack) B_Start->B_TS Strong Nucleophile (Nu⁻) B_Product Product A (Attack at less substituted carbon) B_TS->B_Product G Figure 2. General Experimental Workflow Setup 1. Reaction Setup (Substrate, Solvent, Inert Atm.) Reagent 2. Reagent Addition (Catalyst or Nucleophile) Setup->Reagent Monitor 3. Reaction Monitoring (TLC, LC-MS) Reagent->Monitor Workup 4. Quench & Workup (Extraction, Drying) Monitor->Workup Upon Completion Purify 5. Purification (Chromatography) Workup->Purify Analyze 6. Characterization (NMR, HRMS) Purify->Analyze

Sources

Validation & Comparative

A Comparative Guide to 2,2'-Bioxirane and Mitomycin C for Inducing Chromosomal Breakage

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in genetics, toxicology, and drug development, the selection of an appropriate positive control for inducing chromosomal breakage is a critical experimental decision. The ideal agent should be potent, well-characterized, and consistently produce a spectrum of chromosomal aberrations. Among the most established clastogens are 2,2'-bioxirane, also known as diepoxybutane (DEB), and Mitomycin C (MMC). This guide provides an in-depth comparison of these two agents, delving into their mechanisms of action, clastogenic profiles, and practical considerations for their use in chromosomal aberration assays.

Introduction: The Critical Role of Clastogens in Genetic Toxicology

Chromosomal aberration assays are a cornerstone of genetic toxicology, serving to identify agents that can cause structural damage to chromosomes. Such damage, if not properly repaired, can lead to mutations, cell death, and the initiation of carcinogenesis. The use of potent, well-characterized clastogens as positive controls is mandated by regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure the validity and sensitivity of these assays[1]. Both this compound and mitomycin C have a long history of use in this capacity and are particularly valuable in the diagnosis of chromosomal instability syndromes like Fanconi anemia (FA), where cells exhibit hypersensitivity to DNA cross-linking agents[2][3][4][5][6][7].

Mechanism of Action: Two Paths to DNA Cross-linking

At a fundamental level, both this compound and mitomycin C exert their clastogenic effects by forming covalent bonds with DNA, leading to the formation of DNA adducts and, most critically, interstrand cross-links (ICLs). These ICLs physically prevent the separation of DNA strands, thereby blocking DNA replication and transcription, which ultimately triggers chromosomal breakage and cell death[1][8][9]. However, the molecular pathways through which they achieve this are distinct.

This compound (Diepoxybutane): A Direct-Acting Diepoxide

This compound is a bifunctional alkylating agent, meaning it possesses two reactive epoxide groups. This structure allows it to directly and spontaneously react with nucleophilic sites on DNA bases, primarily the N7 position of guanine. The presence of two reactive sites enables the molecule to form cross-links between adjacent guanines on the same DNA strand (intrastrand) or, more significantly for clastogenicity, on opposite DNA strands (interstrand). This direct chemical reactivity means that this compound does not require metabolic activation to exert its genotoxic effects.

Mitomycin C: A Prodrug Requiring Reductive Activation

In contrast to the direct action of this compound, mitomycin C is a prodrug that is relatively inert in its native state. Its potent clastogenic activity is unleashed upon intracellular reductive activation, a process often catalyzed by enzymes such as NADPH:cytochrome P450 reductase. This activation generates a highly reactive electrophile that can then alkylate DNA. Mitomycin C is known to form a variety of DNA adducts, including monoadducts and both intrastrand and interstrand cross-links, primarily at the N2 position of guanine[8][9][10][11][12]. The necessity for metabolic activation is a key differentiator from this compound and can be an important experimental consideration, particularly in in vitro systems where the metabolic capacity of the cells may be limited.

Comparative Clastogenic Profile

Potency and Dose-Response

In the sea urchin embryogenesis model, mitomycin C exhibited developmental toxicity at a lower concentration range (3 x 10⁻⁶ to 3 x 10⁻⁵ M) compared to this compound (3 x 10⁻⁵ to 3 x 10⁻⁴ M)[1][13]. This suggests that, in this biological system, mitomycin C is the more potent of the two compounds. It is important to note that the relative potency can vary depending on the cell type, its metabolic capabilities, and the specific endpoint being measured.

Types of Induced Chromosomal Aberrations

Both agents are effective inducers of a broad range of structural chromosomal aberrations.

  • This compound (DEB): Studies in human lymphocytes have shown that DEB is a highly efficient clastogen, inducing not only chromosome and chromatid breaks and gaps but also more complex rearrangements such as tri- and quadriradial figures[14]. At lower concentrations, it tends to induce anaphase aberrations like bridges and lagging chromosomes, while at higher concentrations, a more severe pattern of scattered chromosomes is observed[13].

  • Mitomycin C (MMC): The predominant types of aberrations induced by MMC are of the chromatid type[2]. Studies in various cell types, including human and canine lymphocytes, have demonstrated that MMC significantly increases the frequency of chromatid breaks[9]. Furthermore, some studies have noted a non-random distribution of MMC-induced breaks, with a particular involvement of the heterochromatic regions of chromosomes 1, 9, and 16[10].

The table below summarizes the key characteristics of this compound and mitomycin C as inducers of chromosomal breakage.

FeatureThis compound (Diepoxybutane)Mitomycin C
Mechanism Direct-acting bifunctional alkylating agentProdrug requiring reductive activation
Primary DNA Target N7 of GuanineN2 of Guanine
Metabolic Activation Not requiredRequired
Relative Potency Less potent than MMC in sea urchin embryos[1][13]More potent than DEB in sea urchin embryos[1][13]
Aberration Types Chromosome & chromatid breaks, gaps, tri- and quadriradials, scattered chromosomes[13][14]Predominantly chromatid breaks, interchange breakages[2][9][10]

Experimental Protocols: A Practical Guide

The following are generalized protocols for the use of this compound and mitomycin C in a standard in vitro chromosomal aberration assay using cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes. It is imperative to optimize these protocols for your specific cell line and experimental conditions.

Experimental Workflow for Chromosomal Aberration Assay

G cluster_prep Cell Culture Preparation cluster_treat Treatment cluster_harvest Cell Harvesting cluster_analysis Analysis A Seed cells in culture flasks B Allow cells to attach and enter log phase growth A->B D Add test compound to cultures (with and without S9 metabolic activation for MMC) B->D C Prepare serial dilutions of This compound or Mitomycin C C->D E Incubate for a defined period (e.g., 3-4 hours short treatment or ~20 hours continuous) D->E F Add metaphase arresting agent (e.g., Colcemid) for final 2-3 hours E->F G Harvest cells (trypsinization for adherent cells) F->G H Treat with hypotonic solution (e.g., KCl) G->H I Fix cells in methanol:acetic acid H->I J Drop fixed cells onto microscope slides I->J K Stain with Giemsa J->K L Score metaphase spreads for chromosomal aberrations K->L M Statistical analysis L->M

Caption: A generalized workflow for an in vitro chromosomal aberration assay.

Protocol 1: Chromosomal Aberration Assay with this compound

1. Cell Preparation:

  • Culture human peripheral blood lymphocytes or a suitable cell line (e.g., CHO) to achieve a sufficient population of actively dividing cells.

  • For lymphocytes, stimulate with a mitogen like phytohemagglutinin (PHA) for approximately 48 hours before treatment.

2. Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Add this compound to the cell cultures at final concentrations typically ranging from 0.05 to 0.2 µg/mL[5]. A dose-range finding experiment is recommended.

  • Include a vehicle control (solvent only) and untreated controls.

  • Incubate the cells with this compound for a suitable duration, often for the final 24-48 hours of a 72-hour lymphocyte culture[5].

3. Harvesting and Slide Preparation:

  • Approximately 2-3 hours before harvesting, add a metaphase-arresting agent (e.g., Colcemid® at 0.1 µg/mL).

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) and incubate at 37°C for 15-20 minutes.

  • Fix the cells in freshly prepared, ice-cold methanol:acetic acid (3:1 v/v). Repeat the fixation step 2-3 times.

  • Drop the cell suspension onto clean, cold, wet microscope slides and allow to air dry.

4. Staining and Analysis:

  • Stain the slides with a freshly prepared Giemsa solution.

  • Score at least 100 well-spread metaphases per treatment group for structural chromosomal aberrations, including breaks, gaps, exchanges, and radial figures.

Protocol 2: Chromosomal Aberration Assay with Mitomycin C

1. Cell Preparation:

  • Follow the same procedure as for this compound to prepare actively dividing cell cultures.

2. Treatment:

  • Prepare a stock solution of Mitomycin C in sterile water or an appropriate buffer.

  • For short-term treatments (3-4 hours), a broader range of concentrations may be tested, often up to 10 µg/mL, and should be performed with and without an exogenous metabolic activation system (S9 mix)[13][15].

  • For longer-term treatments (e.g., 24 hours), lower concentrations are typically used, for example, 0.25 to 0.5 µg/mL in canine or human lymphocytes[9][10].

  • Include appropriate vehicle and positive controls.

3. Harvesting, Slide Preparation, Staining, and Analysis:

  • The procedures for harvesting, slide preparation, staining, and analysis are identical to those described for this compound.

Chemical Structures and DNA Adduct Formation

Caption: Chemical structures and pathways to DNA damage for this compound and Mitomycin C.

Conclusion: Selecting the Right Tool for the Job

Both this compound and mitomycin C are highly effective and well-validated clastogens for use as positive controls in chromosomal aberration assays. The choice between them may depend on several factors:

  • Mechanism of Action: If the experimental question involves distinguishing between direct-acting and metabolically activated genotoxins, using both this compound and mitomycin C can provide valuable comparative data.

  • Cell System: The metabolic capacity of the chosen cell line is a critical consideration for mitomycin C. For cells with low metabolic activity, the inclusion of an exogenous S9 mix is essential to observe its clastogenic effects. This compound's direct-acting nature circumvents this requirement.

  • Historical Data: For routine regulatory testing, consistency with historical control data within a laboratory is paramount. The choice may, therefore, be guided by the agent predominantly used in past studies.

  • Specific Aberrations of Interest: While both induce a range of aberrations, if the focus is on specific types of damage, such as the radial figures characteristic of Fanconi anemia cells, both agents are considered suitable.

References

  • Schroeder-Kurth, T. M., et al. (1995). Comparative evaluation of diepoxybutane sensitivity and cell cycle blockage in the diagnosis of Fanconi anemia. Blood, 85(8), 2233-7. [Link]
  • Paz-y-Miño, C., et al. (2010). Differential Toxicity of DNA Adducts of Mitomycin C. International Journal of Molecular Sciences, 11(12), 5036-5050. [Link]
  • Fulmali, D. (2017). GENOTOXICITY OF MYTOMYCIN C- CYTOGENETIC STUDY. IOSR Journal of Dental and Medical Sciences, 16(03), 95-101. [Link]
  • Kumar, S., et al. (2002). DNA adduct of the mitomycin C metabolite 2,7-diaminomitosene is a nontoxic and nonmutagenic DNA lesion in vitro and in vivo. Chemical research in toxicology, 15(6), 836-842. [Link]
  • Kim, H. R., et al. (1998). Fanconi anemia screening by diepoxybutane and mitomicin C tests in Korean children with bone marrow failure syndromes. Journal of Korean medical science, 13(6), 623-628. [Link]
  • Medscape. (2005). Fanconi's Anemia: New Insights. [Link]
  • Gorla, N. B., et al. (2020). Chromosomal aberrations induced by Mitomycin C in canine lymphocytes. Revista de la Facultad de Ciencias Agrarias UNCuyo, 52(2), 374-382. [Link]
  • ResearchGate. (n.d.). Mitomycin C and Decarbamoylmitomycin C DNA adducts. (ICL: interstrand crosslink). [Link]
  • Veselinovic, M., et al. (2014). Diagnosis of Fanconi's Anemia by Diepoxybutane Analysis in Children from Serbia. Indian journal of hematology & blood transfusion, 30(4), 236-241. [Link]
  • Pagano, G., et al. (2000). Redox-dependent toxicity of diepoxybutane and mitomycin C in sea urchin embryogenesis. Carcinogenesis, 21(2), 213-218. [Link]
  • Quintela-Cardoso, J., & Read, E. J. (2004). Diagnosis of Fanconi Anemia: Chromosomal Breakage Analysis. Current protocols in human genetics, Chapter 8, Unit 8.7. [Link]
  • Auerbach, A. D. (2015). Diagnosis of Fanconi Anemia by Diepoxybutane Analysis. Current protocols in human genetics, 85, 8.7.1-8.7.17. [Link]
  • Rupa, D. S., et al. (1998). Classical and molecular cytogenetics in analysis of diepoxybutane-induced chromosome aberrations.
  • Charles River. (n.d.).
  • ResearchGate. (n.d.). Effect of mitomycin C (200 ng/ml) and diepoxybutane (20 ng/ml) on.... [Link]
  • Torres-Alanis, O., et al. (2016). 1,2:3,4-Diepoxybutane Induces Multipolar Mitosis in Cultured Human Lymphocytes. Cytogenetic and genome research, 148(1), 48-52. [Link]
  • Sasiadek, M., et al. (1987). Chromosomal Abnormalities and Sister-Chromatid Exchange in Bone Marrow Cells of Mice and Chinese Hamsters After Inhalation and Intraperitoneal Administration: I. Diepoxybutane.
  • Pagano, G. (2000). Mitomycin C and diepoxybutane action mechanisms and FANCC protein functions: further insights into the role for oxidative stress in Fanconi's anaemia phenotype. Carcinogenesis, 21(5), 1067-1068. [Link]
  • Nobel Medicus. (2023). A clastogenicity study with mitomycin-c in aplastic anemia: distinguishing fanconi. [Link]
  • Chen, H. J., & Chen, L. S. (2017). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass spectrometry (Tokyo, Japan), 6(1), S0062. [Link]
  • Galloway, S. M., et al. (1998). Chromosome aberrations in vitro related to cytotoxicity of nonmutagenic chemicals and metabolic poisons. Environmental and molecular mutagenesis, 32(3), 201-215. [Link]
  • SITEK Research Laboratories. (2009). Test for Chemical Induction of Chromosome Aberrations in Cultured Chinese Hamster (CHO)

Sources

A Comparative Guide to 2,2'-Bioxirane and Cisplatin as DNA Crosslinking Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 2,2'-Bioxirane, a representative diepoxide, and the well-established chemotherapeutic agent, cisplatin, focusing on their roles as DNA crosslinking agents. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate their performance.

Introduction: The Significance of DNA Crosslinking in Cancer Therapy

The integrity of DNA is paramount for cellular function and survival. Agents that can induce DNA damage, particularly interstrand crosslinks (ICLs), are potent triggers of cell cycle arrest and apoptosis, making them valuable tools in cancer chemotherapy. ICLs form covalent bonds between the two strands of the DNA double helix, physically preventing strand separation, a critical step for both DNA replication and transcription. This blockage of fundamental cellular processes ultimately leads to cell death.

Cisplatin, a platinum-based coordination complex, has been a cornerstone of cancer treatment for decades, demonstrating significant efficacy against a variety of solid tumors. Its mode of action is primarily attributed to the formation of DNA adducts, including ICLs. However, its clinical use is often limited by severe side effects and the development of drug resistance.

This has spurred the search for alternative DNA crosslinking agents with potentially improved therapeutic indices. This compound, a type of diepoxybutane, represents a class of bifunctional alkylating agents that also form DNA crosslinks. Understanding the similarities and differences in their mechanisms and efficiencies is crucial for the rational design of novel anticancer drugs.

Mechanism of Action: A Tale of Two Crosslinkers

While both this compound and cisplatin induce DNA crosslinks, their chemical nature and reaction mechanisms differ significantly.

Cisplatin: An Aquated Platinum Complex

Cisplatin enters the cell as a neutral molecule and undergoes hydrolysis in the low-chloride intracellular environment. This process, known as aquation, replaces one or both of its chloride ligands with water molecules, generating a highly reactive, positively charged platinum species. This electrophilic agent then readily attacks nucleophilic sites on DNA, with a strong preference for the N7 position of guanine bases.

The initial reaction forms a monofunctional adduct. A second reaction can then occur, leading to the formation of a bifunctional adduct. The most common adducts are 1,2-intrastrand crosslinks between adjacent guanine residues, but the therapeutically crucial lesion is the less frequent 1,2-interstrand crosslink between guanine bases on opposite strands. These ICLs cause significant distortion of the DNA helix, which is recognized by the cell's DNA damage response machinery.

This compound: A Bifunctional Alkylating Agent

This compound, as a diepoxide, is a bifunctional alkylating agent. Its two reactive epoxide rings can undergo nucleophilic attack by DNA bases. Similar to cisplatin, the primary target is the N7 position of guanine. The reaction proceeds in a two-step manner. The first epoxide ring opens upon reaction with a guanine base, forming a monoadduct. The second epoxide ring can then react with another guanine on the opposite strand, resulting in an interstrand crosslink, specifically a 1,4-bis-(guan-7-yl)-2,3-butanediol adduct.[1][2]

Mechanism of DNA Crosslinking

cluster_cisplatin Cisplatin cluster_bioxirane This compound Cisplatin Cisplatin [Pt(NH3)2Cl2] AquatedCisplatin Aquated Cisplatin [Pt(NH3)2(H2O)Cl]+ Cisplatin->AquatedCisplatin Aquation (low Cl-) MonoAdductCis Monofunctional Adduct AquatedCisplatin->MonoAdductCis Reacts with Guanine (N7) ICLCis Interstrand Crosslink (1,2-d(GpG)) MonoAdductCis->ICLCis Second Reaction Bioxirane This compound MonoAdductBio Monofunctional Adduct Bioxirane->MonoAdductBio Reacts with Guanine (N7) ICLBio Interstrand Crosslink (bis-N7G-BD) MonoAdductBio->ICLBio Second Reaction

Figure 1. A simplified diagram illustrating the distinct activation and DNA crosslinking pathways of cisplatin and this compound.

Experimental Comparison of Performance

To objectively compare the efficacy of this compound and cisplatin as DNA crosslinking agents, a series of in vitro experiments are essential. These assays provide quantitative data on their cytotoxicity and their ability to induce DNA crosslinks.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It provides a quantitative measure of a compound's cytotoxicity, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or cisplatin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value from the dose-response curve.

Comparative Cytotoxicity Data (Illustrative)

CompoundCell LineIC50 (µM)Reference
Cisplatin A2780~5-10[1]
OVCAR-3~10-20[1]
A549~7.5 (48h)[3]
1,2,3,4-Diepoxybutane (DEB) HL-60~2.5 (24h)[1]
L02>200[4]

Note: IC50 values for cisplatin can vary significantly depending on the cell line, exposure time, and assay conditions.[1][5] Data for this compound is limited; values for the related compound 1,2,3,4-diepoxybutane (DEB) are provided for a general comparison.

Quantification of DNA Crosslinking

Several techniques can be employed to detect and quantify the formation of DNA interstrand crosslinks.

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.[6] A modified version can be used to specifically measure ICLs. The principle is that ICLs will retard the migration of DNA fragments in an electric field.

Experimental Protocol: Modified Alkaline Comet Assay

  • Cell Treatment: Treat cells with this compound or cisplatin at various concentrations and for different durations.

  • Induction of Strand Breaks: After treatment, induce a known number of random single-strand breaks in the DNA, typically by exposing the cells to a fixed dose of ionizing radiation (X-rays). This step is crucial because, without it, the highly crosslinked DNA would not migrate at all.

  • Cell Lysis and Electrophoresis: Embed the cells in agarose on a microscope slide, lyse them to remove membranes and most proteins, and then subject the slides to electrophoresis under alkaline conditions.

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The extent of DNA migration out of the nucleus (the "comet tail") is inversely proportional to the number of ICLs. The tail moment (a product of the tail length and the fraction of DNA in the tail) is quantified using image analysis software. A decrease in the tail moment compared to the radiation-only control indicates the presence of crosslinks.

Comet Assay Workflow

A Cell Treatment (Crosslinking Agent) B Irradiation (Induce Strand Breaks) A->B C Lysis & Electrophoresis B->C D Visualization & Quantification C->D

Figure 2. The general workflow for the modified alkaline Comet assay to detect DNA interstrand crosslinks.

This method relies on the principle that DNA with interstrand crosslinks will rapidly renature after denaturation, while non-crosslinked DNA will remain single-stranded.

Experimental Protocol: Denaturing Agarose Gel Electrophoresis

  • DNA Treatment: Incubate a specific DNA fragment (e.g., a linearized plasmid or a PCR product) with this compound or cisplatin.

  • Denaturation: Heat the DNA samples to denature them into single strands.

  • Electrophoresis: Run the denatured samples on an agarose gel. The renatured, crosslinked DNA will migrate faster (as a double-stranded molecule) than the non-crosslinked, single-stranded DNA.

  • Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Gold) and visualize under UV light. The relative intensity of the bands corresponding to single-stranded and double-stranded DNA can be quantified to determine the percentage of crosslinking.[7]

Comparative Crosslinking Efficiency

Direct comparative studies have indicated that diepoxybutanes are less efficient at forming DNA crosslinks than cisplatin. Significantly higher concentrations of 1,2,3,4-diepoxybutane (DEB) are required to induce a similar level of DNA-protein crosslinks compared to cisplatin.[8][9] Reports suggest that 20-fold lower concentrations of cisplatin are needed to achieve comparable levels of crosslinking to DEB.[9] This suggests that while both are capable of forming ICLs, cisplatin is a more potent crosslinking agent on a molar basis.

Qualitative Comparison of Crosslinking Efficiency

FeatureThis compound (Diepoxybutanes)Cisplatin
Relative Potency LowerHigher
Concentration for Similar Effect Significantly higherSignificantly lower
Primary Adducts Mono-adducts, Inter- and intrastrand crosslinksMono-adducts, Primarily intrastrand crosslinks, fewer interstrand crosslinks

Conclusion: Implications for Drug Development

This guide has provided a comparative analysis of this compound and cisplatin as DNA crosslinking agents. While both compounds induce the formation of therapeutically relevant interstrand DNA crosslinks, their mechanisms and efficiencies differ significantly.

  • Cisplatin is a highly potent DNA crosslinking agent, a property that underlies its clinical efficacy. However, this high reactivity also contributes to its toxicity profile.

  • This compound , as a representative diepoxide, is a less efficient crosslinking agent than cisplatin.[8][9] This lower reactivity might translate to a different toxicity profile and could be a desirable characteristic in the design of new drugs with an improved therapeutic window.

The experimental protocols detailed in this guide provide a framework for the direct, quantitative comparison of these and other DNA crosslinking agents. Such studies are essential for understanding their structure-activity relationships and for the rational design of the next generation of DNA-targeting anticancer drugs. Further research into the specific adducts formed by this compound and their recognition and repair by cellular machinery will provide a more complete picture of its potential as a therapeutic agent.

References

  • Assessment of DNA interstrand crosslinks using the modified alkaline comet assay.
  • I am going to work about the cytotoxicity of Cisplatin with cell culture in A2780 and Ov-car cell lines.
  • Diepoxybutane Interstrand Cross-Links Induce DNA Bending.
  • 1,2,3,4-Diepoxybutane-induced DNA-protein cross-linking in human fibrosarcoma (HT1080) cells.
  • 1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells.
  • Cellular Repair of DNA–DNA Cross-Links Induced by 1,2,3,4-Diepoxybutane.
  • Cytotoxicity as IC50 values of selected extracts, cispl
  • DNA-Protein Cross-Linking by 1,2,3,4-Diepoxybutane.
  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer.
  • IC50 of cisplatin in various cell line.
  • The Bis-Electrophile Diepoxybutane Cross-links DNA to Human Histones but Does Not Result in Enhanced Mutagenesis in Recombinant Systems.
  • IC 50 values for cisplatin, curcuminoid, and combination tre
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a...
  • A comparative study of the cytotoxicity and DNA-damaging effects of cis-(diammino)(1,1-cyclobutanedicarboxylato)-platinum(II)
  • Diepoxybutane Interstrand Cross-Links Induce DNA Bending | Request PDF.
  • Cytotoxicity of Diepoxybutane and Epichlorohydrin in Rel
  • DNA-protein cross-linking by 1,2,3,4-diepoxybutane.
  • Diepoxybutane Induces the Formation of DNA-DNA Rather Than DNA-protein Cross-Links, and Single-Strand Breaks and Alkali-Labile Sites in Human Hep
  • IC50 values of the cancer cell lines used in this study and the Phoenix...
  • A comparative study of the cytotoxicity and DNA-damaging effects of cis-(diammino)(1,1-cyclobutanedicarboxylato)
  • Butadiene diolepoxide- and diepoxybutane-derived DNA adducts at N7-guanine: a high occurrence of diolepoxide-derived adducts in mouse lung after 1,3-butadiene exposure.
  • Comparative cytotoxicity between cisplatin and second generation pl
  • Mechanism of DNA Chemical Denatur
  • RoC Profile: Diepoxybutane.
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
  • Induction of DNA damage and G2 cell cycle arrest by diepoxybutane through the activation of the Chk1-dependent p
  • Diepoxybutane - 15th Report on Carcinogens.
  • Comparative evaluation of diepoxybutane sensitivity and cell cycle blockage in the diagnosis of Fanconi anemia.
  • IC 50 Values (μM)

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, structural biologists, and drug development professionals venturing into the intricate world of protein-protein interactions, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique.[1][2][3] It provides crucial distance constraints, enabling the mapping of interaction interfaces and the elucidation of protein complex architectures.[3] Among the diverse arsenal of crosslinking reagents, diepoxides, and specifically 2,2'-Bioxirane, offer unique chemical properties that can be advantageous for specific applications.

This guide provides an in-depth, objective comparison of this compound with other commonly employed crosslinkers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Rationale for this compound: A Niche but Powerful Tool

This compound, also known as 1,2:3,4-diepoxybutane, is a homobifunctional crosslinker characterized by two reactive epoxide rings.[4][5] Unlike the more prevalent N-hydroxysuccinimide (NHS) ester-based crosslinkers that primarily target lysine residues, epoxides can react with a broader range of nucleophilic amino acid side chains, including serine, threonine, tyrosine, and cysteine, in addition to lysine. This broader reactivity profile can be particularly valuable when studying protein complexes where lysine residues are scarce at the interaction interface.

Mechanism of Action: Covalent Linkage through Nucleophilic Attack

The crosslinking reaction with this compound proceeds via nucleophilic attack of an amino acid side chain on one of the epoxide rings. This results in the opening of the ring and the formation of a stable covalent bond. The second epoxide ring then reacts with a nearby nucleophilic residue on the same or an interacting protein, creating an intra- or inter-protein crosslink.

cluster_0 Step 1: First Nucleophilic Attack cluster_1 Step 2: Second Nucleophilic Attack (Crosslink Formation) Protein_A Protein A (with Nucleophile 1) Intermediate Mono-adducted Protein A Protein_A->Intermediate Reaction Bioxirane This compound Bioxirane->Intermediate Crosslinked_Complex Crosslinked A-B Complex Intermediate->Crosslinked_Complex Reaction Protein_B Protein B (with Nucleophile 2) Protein_B->Crosslinked_Complex

Caption: Reaction mechanism of this compound crosslinking.

A Comparative Analysis: this compound vs. Alternative Crosslinkers

The choice of crosslinker is a critical experimental parameter that significantly influences the outcome of an XL-MS study.[6] Here, we compare this compound with other popular crosslinkers.

CrosslinkerReactive GroupsSpacer Arm Length (Å)Cleavable by MS?Primary TargetsKey AdvantagesKey Disadvantages
This compound Epoxide~5.4NoLys, Ser, Thr, Tyr, CysBroader reactivity, short spacer arm for high-resolution constraints.Slower reaction kinetics, potential for side reactions.
DSS (Disuccinimidyl suberate) NHS ester11.4NoLys, N-terminusHigh reactivity, well-established protocols.[6]Limited to amine reactivity, non-cleavable complicates data analysis.[7]
BS3 (Bis[sulfosuccinimidyl] suberate) Sulfo-NHS ester11.4NoLys, N-terminusWater-soluble version of DSS, reducing protein precipitation.[6][8]Similar limitations to DSS.
DSSO (Disuccinimidyl sulfoxide) NHS ester10.1Yes (CID)Lys, N-terminusMS-cleavable, simplifying data analysis by generating signature reporter ions.[2][7][8][9]Can be less efficient than non-cleavable counterparts.
DSBU (Disuccinimidyl dibutyric urea) NHS ester12.5Yes (CID/ETD)Lys, N-terminusAnother MS-cleavable option with different fragmentation characteristics.[2][8]Can be less efficient than non-cleavable counterparts.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Carbodiimide0NoCarboxyl groups (Asp, Glu) & Amines (Lys)"Zero-length" crosslinker, providing very precise distance constraints.[6][10]Requires two-step reaction, can be less efficient.

Experimental Workflow: From Crosslinking to Confident Identification

The successful validation of this compound crosslinks hinges on a meticulously executed experimental workflow coupled with a robust data analysis strategy.

cluster_workflow Experimental Workflow for this compound XL-MS Sample_Prep 1. Sample Preparation (Protein Complex) Crosslinking 2. Crosslinking Reaction (with this compound) Sample_Prep->Crosslinking Quenching 3. Quenching Crosslinking->Quenching Digestion 4. Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion Enrichment 5. Enrichment of Crosslinked Peptides (Optional) Digestion->Enrichment LC_MS 6. LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis 7. Data Analysis (e.g., MaxLynx, StavroX) LC_MS->Data_Analysis Validation 8. Structural Validation Data_Analysis->Validation

Caption: A typical experimental workflow for this compound XL-MS.

Step-by-Step Experimental Protocol

1. Protein Complex Preparation:

  • Ensure the protein complex is in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.0-8.0) devoid of primary amines that could compete with the crosslinking reaction.

  • The concentration of the protein complex should be optimized to favor inter-molecular crosslinking over intra-molecular crosslinking.

2. Crosslinking Reaction:

  • Prepare a fresh stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).

  • Add the this compound solution to the protein sample to a final concentration typically ranging from 0.5 to 5 mM. The optimal concentration must be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction time may need to be optimized.

3. Quenching the Reaction:

  • Terminate the crosslinking reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature to ensure all unreacted this compound is consumed.

4. Sample Preparation for Mass Spectrometry:

  • Denature the crosslinked protein sample using urea or guanidinium chloride.

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

  • Perform in-solution or in-gel proteolytic digestion, most commonly with trypsin.[11]

5. Enrichment of Crosslinked Peptides (Optional but Recommended):

  • Crosslinked peptides are often present in low abundance.[12] Size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be employed to enrich for the larger, crosslinked species.

6. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or TIMS-TOF instrument).[8][13]

  • Employ a data-dependent acquisition (DDA) method.

  • Optimize fragmentation parameters. For non-cleavable crosslinkers like this compound, higher-energy collisional dissociation (HCD) is often preferred as it can provide better fragmentation of both peptide backbones.[14][15]

7. Data Analysis:

  • Specialized software is required to identify the crosslinked peptide pairs from the complex MS/MS data.[11] Several software packages are available, including MaxLynx, StavroX, and MeroX.[16][17]

  • These programs search the MS/MS data against a protein sequence database, considering all possible peptide pairs linked by the mass of the crosslinker.

Data Interpretation and Validation: Ensuring Scientific Rigor

The identification of crosslinked peptides is only the first step. Rigorous validation is crucial to ensure the trustworthiness of the results.

  • Manual Spectra Validation: Manually inspect the annotated MS/MS spectra for high-quality fragmentation patterns of both peptides. Look for continuous series of b- and y-ions for each peptide chain.

  • False Discovery Rate (FDR) Control: Utilize target-decoy database searching strategies to estimate and control the FDR at the crosslinked peptide level, typically at 1-5%.[17]

  • Structural Consistency: Map the identified crosslinks onto existing protein structures (if available). The distance between the Cα atoms of the crosslinked residues should be consistent with the spacer arm length of the crosslinker.

  • Isotopic Labeling: For enhanced confidence, stable isotope-labeled crosslinkers or metabolic labeling (e.g., SILAC) can be used to provide characteristic mass shifts in the mass spectra, aiding in the identification of crosslinked peptides.[12][18][19]

Conclusion: Strategic Application of this compound

While NHS-ester-based crosslinkers remain the workhorses of XL-MS, this compound provides a valuable alternative, particularly for protein systems with limited lysine accessibility at interaction interfaces. Its shorter spacer arm can also yield higher-resolution structural information. However, its broader reactivity and potentially slower kinetics necessitate careful optimization of reaction conditions. By following the detailed protocols and validation strategies outlined in this guide, researchers can confidently employ this compound to uncover novel insights into the intricate architectures of protein complexes.

References

  • Belsom, A., et al. (2016). Optimized fragmentation regime for diazirine photo-cross-linked peptides. Analytical Chemistry. [Link]
  • Chen, Z., et al. (2010). Architecture of the RNA polymerase II-TFIIF complex revealed by cross-linking and mass spectrometry. The EMBO Journal. [Link]
  • Cre
  • Götze, M., et al. (2015). StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data. Journal of Proteome Research. [Link]
  • Kao, A., et al. (2011). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. Analytical Chemistry. [Link]
  • Klykov, O., et al. (2018). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research. [Link]
  • Liu, F., et al. (2015). Proteome-wide profiling of protein assemblies by cross-linking mass spectrometry.
  • Luchini, A., et al. (2014). Chemical cross-linking with mass spectrometry: a tool for systems structural biology. FEBS Journal. [Link]
  • Makepeace, K. A., et al. (2021). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife. [Link]
  • Merryman, A. E., et al. (2019). Optimized fragmentation improves the identification of peptides cross-linked by MS-cleavable reagents. Journal of Proteome Research. [Link]
  • Petrotchenko, E. V., et al. (2011). Isotope signatures allow identification of chemically crosslinked peptides by mass spectrometry. Proteomics. [Link]
  • P-L.com. How can cross-linked mass spectrometry be used to analyze the structure of peptides in complex samples?. [Link]
  • Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology. [Link]
  • Sinitcyn, P., et al. (2021). Accurate and automated high-coverage identification of chemically cross-linked peptides with MaxLynx. bioRxiv. [Link]
  • Tan, D., et al. (2017). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Analytical Chemistry. [Link]
  • Thermo Fisher Scientific. Advances in mass spectrometry: unlocking the potential of chemical crosslinking as a structural biology tool. Drug Target Review. [Link]
  • Tretyakova, N. Y., et al. (2001). Quantitative HPLC-electrospray ionization-MS/MS analysis of the adenine-guanine cross-links of 1,2,3,4-diepoxybutane in tissues of butadiene-exposed B6C3F1 mice. Chemical Research in Toxicology. [Link]
  • Wikipedia. Diepoxybutane. [Link]
  • Yu, C., & Huang, L. (2018). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of the American Society for Mass Spectrometry. [Link]
  • Zhang, X., & Elfarra, A. A. (2006). Characterization of 1,2,3,4-diepoxybutane-2'-deoxyguanosine cross-linking products formed at physiological and nonphysiological conditions. Chemical Research in Toxicology. [Link]
  • NIST. This compound. [Link]
  • Götze, M., et al. (2012). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. Journal of Proteomics. [Link]
  • CompOmics. xilmass: An algorithm to identify cross-linked peptides. GitHub. [Link]
  • PERGAN. Crosslinking of rubbers and polyolefines. [Link]
  • Zhang, H., et al. (2023).
  • MDPI.
  • Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry. [Link]

Sources

A Comparative Investigation of 2,2'-Bioxirane Stereoisomers in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the three stereoisomers of 2,2'-Bioxirane: (2R,2'R)-Bioxirane, (2S,2'S)-Bioxirane, and meso-Bioxirane. As a potent bifunctional electrophile and a key metabolite of the carcinogen 1,3-butadiene, understanding the stereochemistry-dependent biological activity of this compound is critical for researchers in toxicology, drug development, and chemical biology.[1] This document delves into the differential genotoxicity, metabolic pathways, and DNA interactions of these isomers, supported by experimental data and detailed protocols to facilitate further research.

Introduction to this compound Stereoisomers

This compound, also known as diepoxybutane (DEB), is a molecule with two stereogenic centers, giving rise to three distinct stereoisomers: a pair of enantiomers, (2R,2'R)- and (2S,2'S)-Bioxirane, and a meso compound.[2] The dl-form, a racemic mixture of the R,R and S,S enantiomers, is classified as a positive animal carcinogen.[3] These isomers are formed during the metabolic processing of 1,3-butadiene.[4] The spatial arrangement of the epoxide rings in each isomer dictates its interaction with biological macromolecules, leading to significant differences in their biological effects.

Comparative Biological Activity: A Stereochemical Perspective

The orientation of the epoxide rings in the this compound stereoisomers profoundly influences their reactivity and biological consequences. This section compares their known activities, with a focus on genotoxicity and cytotoxicity, supported by experimental findings.

Genotoxicity and Cytotoxicity

Experimental evidence demonstrates a clear hierarchy in the genotoxic and cytotoxic potential of the this compound stereoisomers. A study utilizing Chinese hamster ovary (CHO) AS52 cells revealed the following order of potency:

(S,S)-Bioxirane > (R,R)-Bioxirane > meso-Bioxirane [4]

This study showed that all three stereoisomers reduced cell survival and increased the mutation fraction at the gpt gene, with the (S,S)-enantiomer exhibiting the greatest cytotoxic and genotoxic effects.[4] This differential activity underscores the importance of considering the stereochemistry of these molecules in toxicological assessments.

Table 1: Comparative Genotoxicity and Cytotoxicity of this compound Stereoisomers in CHO AS52 Cells [4]

StereoisomerRelative CytotoxicityRelative Genotoxicity (gpt mutation fraction)
(S,S)-BioxiraneMost PotentHighest
(R,R)-BioxiraneIntermediateIntermediate
meso-BioxiraneLeast PotentLowest

This table summarizes the qualitative findings from the study by Kim, M. Y. (2011). For quantitative data, please refer to the original publication.

Mechanism of Action: Stereoselective DNA Cross-Linking

The varied genotoxicity of the this compound stereoisomers can be attributed to their differential ability to form DNA adducts and, in particular, DNA cross-links. As bifunctional alkylating agents, these molecules can react with two nucleophilic sites on DNA, leading to the formation of highly mutagenic lesions.

Research has shown that the stereochemical configuration of the diepoxybutane isomer plays a crucial role in the type and efficiency of DNA cross-linking. Specifically, the (S,S)-Bioxirane isomer has been identified as the most potent inducer of interstrand DNA cross-links .[5][6] This type of lesion is particularly cytotoxic and mutagenic as it covalently links the two strands of the DNA double helix, posing a significant challenge to DNA repair machinery.

In contrast, while all isomers can form mono-adducts and intrastrand cross-links, the spatial constraints of the (R,R) and meso isomers make the formation of interstrand cross-links less favorable.[5] This mechanistic insight provides a molecular basis for the observed hierarchy in their genotoxic potential.

Experimental Protocols

To facilitate further investigation into the comparative biology of this compound stereoisomers, this section provides detailed, step-by-step methodologies for key experiments.

Chiral Separation of this compound Stereoisomers by HPLC

The prerequisite for any comparative study is the availability of stereochemically pure isomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.

Objective: To separate and purify the (2R,2'R)-, (2S,2'S)-, and meso-Bioxirane stereoisomers.

Materials:

  • Racemic (dl) and meso-2,2'-Bioxirane standard

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H)

  • HPLC system with UV detector

Protocol:

  • Column and System Preparation:

    • Install the chiral stationary phase column into the HPLC system.

    • Equilibrate the column with the mobile phase (e.g., 90:10 hexane:isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved. The optimal mobile phase composition should be determined empirically.[7][8]

  • Sample Preparation:

    • Prepare a stock solution of the this compound isomer mixture in the mobile phase at a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject 10 µL of the prepared sample onto the column.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

    • Record the retention times for each stereoisomer. The elution order will depend on the specific chiral stationary phase used.

  • Method Optimization:

    • To improve resolution, adjust the mobile phase composition (e.g., vary the percentage of isopropanol) and the flow rate.

    • Temperature can also be a critical parameter for chiral separations and should be controlled.[9]

Diagram 1: Experimental Workflow for Chiral HPLC Separation

cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization col_prep Column Equilibration injection Injection col_prep->injection sample_prep Sample Preparation sample_prep->injection detection UV Detection injection->detection data_acq Data Acquisition detection->data_acq optimization Adjust Mobile Phase & Flow Rate data_acq->optimization Iterative Process optimization->col_prep

Caption: Workflow for chiral HPLC separation of this compound stereoisomers.

In Vitro Cytotoxicity and Genotoxicity Assay in CHO AS52 Cells

This protocol outlines a method to assess the cytotoxic and genotoxic effects of the individual this compound stereoisomers using the Chinese hamster ovary (CHO) AS52 cell line, which is suitable for mutation analysis at the gpt gene.[10]

Objective: To determine the dose-dependent cytotoxicity and mutagenicity of each this compound stereoisomer.

Materials:

  • CHO AS52 cells

  • Cell culture medium (e.g., Ham's F12 medium supplemented with 10% fetal bovine serum)

  • (2R,2'R)-, (2S,2'S)-, and meso-Bioxirane

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well and 6-well cell culture plates

  • Reagents for a cell viability assay (e.g., MTT or PrestoBlue)

  • Reagents for the gpt mutation assay (e.g., 6-thioguanine)

Protocol:

  • Cell Culture and Seeding:

    • Culture CHO AS52 cells in a humidified incubator at 37°C with 5% CO2.

    • For the cytotoxicity assay, seed cells in 96-well plates at a density of 5,000 cells/well.

    • For the genotoxicity assay, seed cells in 6-well plates at a density of 1 x 10^6 cells/well.

  • Treatment with this compound Stereoisomers:

    • Prepare a range of concentrations for each stereoisomer in the cell culture medium.

    • After 24 hours of cell attachment, replace the medium with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium only).

    • Incubate the cells for a defined exposure period (e.g., 24 hours).

  • Cytotoxicity Assessment (MTT Assay):

    • Following the exposure period, remove the treatment medium and wash the cells with PBS.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle control.

  • Genotoxicity Assessment (gpt Mutation Assay):

    • After the exposure period, wash the cells and culture them in fresh medium for a period to allow for mutation expression (e.g., 7 days).

    • Plate the cells in both non-selective medium (to determine cloning efficiency) and selective medium containing 6-thioguanine (to select for gpt mutants).

    • After an appropriate incubation period (e.g., 7-10 days), stain and count the colonies.

    • Calculate the mutation frequency by dividing the number of mutant colonies by the total number of viable cells plated.

Diagram 2: Workflow for Cytotoxicity and Genotoxicity Testing

cluster_cyto Cytotoxicity cluster_geno Genotoxicity start CHO AS52 Cell Culture seed Seed Cells (96-well & 6-well plates) start->seed treat Treat with Bioxirane Stereoisomers (24h) seed->treat mtt MTT Assay treat->mtt expression Mutation Expression (7 days) treat->expression absorbance Measure Absorbance mtt->absorbance viability Calculate Cell Viability absorbance->viability selection Plate in Selective Medium (6-TG) expression->selection count Colony Counting selection->count frequency Calculate Mutation Frequency count->frequency

Caption: Experimental workflow for assessing the cytotoxicity and genotoxicity of this compound stereoisomers.

Metabolic Fate: Interaction with Key Enzymes

The biological activity of this compound stereoisomers is also influenced by their metabolic processing. Two key enzyme families involved in the detoxification of epoxides are Glutathione S-transferases (GSTs) and epoxide hydrolases (EHs).

Glutathione S-Transferases (GSTs)

GSTs catalyze the conjugation of glutathione (GSH) to electrophilic compounds, rendering them more water-soluble and facilitating their excretion.[11] This is a major detoxification pathway for diepoxybutane.[12] The efficiency of this conjugation can be stereoselective and is dependent on the specific GST isozyme involved.[4] Individuals with a null genotype for GSTT1, an enzyme involved in diepoxybutane metabolism, have shown increased sensitivity to its genotoxic effects.[6][13]

Epoxide Hydrolases (EHs)

Epoxide hydrolases catalyze the hydrolysis of epoxides to their corresponding diols. Microsomal epoxide hydrolase (mEH) is a key enzyme in the detoxification of a wide range of xenobiotic epoxides. The rate of hydrolysis of this compound stereoisomers by mEH is expected to be stereoselective, which would contribute to their differential half-lives and biological activities in vivo.

Diagram 3: Metabolic Pathways of this compound

bioxirane This compound Stereoisomers gst Glutathione S-Transferases (GSTs) bioxirane->gst + GSH eh Epoxide Hydrolases (EHs) bioxirane->eh + H2O dna DNA Adducts & Cross-links (Genotoxicity) bioxirane->dna gsh_conjugate Glutathione Conjugate (Detoxification) gst->gsh_conjugate diol Butane-1,2,3,4-tetraol (Detoxification) eh->diol

Caption: Major metabolic pathways of this compound stereoisomers in biological systems.

Conclusion and Future Directions

The stereochemistry of this compound is a critical determinant of its biological activity. The (S,S)-enantiomer has been identified as the most potent genotoxic and cytotoxic isomer, a finding that is mechanistically supported by its higher efficiency in forming DNA interstrand cross-links. This guide provides a framework for the comparative study of these isomers, including detailed experimental protocols.

Future research should focus on:

  • Quantitative analysis of the stereoselective metabolism of this compound by individual GST and EH isozymes to better understand inter-individual differences in susceptibility.

  • Investigation of the differential effects of the stereoisomers on other biological targets , such as specific proteins and signaling pathways, beyond DNA.

  • In vivo studies to confirm the differential toxicity and carcinogenicity of the purified stereoisomers.

A thorough understanding of the stereochemistry-activity relationships of this compound will be invaluable for accurate risk assessment of 1,3-butadiene exposure and may inform the development of novel therapeutic agents that leverage the unique reactivity of specific epoxide stereoisomers.

References

  • Van Duuren, B. L., Nelson, N., Orris, L., Palmes, E. D., & Schmitt, F. L. (1963). Carcinogenicity of epoxides, lactones, and peroxy compounds.
  • National Toxicology Program. (2021). 15th Report on Carcinogens. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service.
  • Kim, M. Y. (2011). Genotoxicity of stereoisomers of 1,2,3,4-diepoxybutane in the gpt gene of Chinese hamster ovary AS52 cells.
  • Zhang, L., & Elfarra, A. A. (2007). Reaction of 1,2,3,4-diepoxybutane with 2'-deoxyguanosine: initial products and their stabilities and decomposition patterns under physiological conditions. Chemical research in toxicology, 20(3), 487–496.
  • Park, S., Anderson, C., Loeber, R., Seetharaman, M., Jones, R., & Tretyakova, N. (2005). Interstrand and intrastrand DNA-DNA cross-linking by 1,2,3,4-diepoxybutane: role of stereochemistry. Journal of the American Chemical Society, 127(41), 14355–14365.
  • Boysen, G., Georgieva, N. I., & Swenberg, J. A. (2010). Formation of 1,2:3,4-diepoxybutane-specific hemoglobin adducts in 1,3-butadiene exposed workers. Cancer letters, 291(2), 171–177.
  • Yadavilli, S., Martinez-Ceballos, E., Snowden-Aikens, J., Hurst, A., Joseph, T., Albrecht, T., & Muganda, P. M. (2010). Diepoxybutane activates the mitochondrial apoptotic pathway and mediates apoptosis in human lymphoblasts through oxidative stress. Toxicology and applied pharmacology, 243(3), 337–346.
  • Kannappan, V. (2022).
  • National Toxicology Program. (n.d.). RoC Profile: Diepoxybutane.
  • Cellosaurus. CHO-AS52 (CVCL_Y504).
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Huskey, S. W. (2012). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 30(11), 972-981.
  • Wiaderkiewicz, R., & Grzybowska, E. (1998). Sister-chromatid exchanges, glutathione S-transferase theta deletion and cytogenetic sensitivity to diepoxybutane in lymphocytes from butadiene monomer production workers.
  • Sasi, S., & Sreekumar, S. (2019). 1,3-Butadiene metabolite 1,2,3,4 diepoxybutane induces DNA adducts and micronuclei but not t(9;22) translocations in human cells. Chemico-biological interactions, 312, 108797.
  • Koc, H., Tretyakova, N. Y., Walker, V. E., Henderson, R. F., & Swenberg, J. A. (1999). Molecular dosimetry of N-7-guanine adducts in mice and rats exposed to 1,3-butadiene. Chemical research in toxicology, 12(7), 566–574.
  • Uusküla, M., Järventaus, H., & Norppa, H. (1996). Influence of erythrocyte glutathione S-transferase T1 on sister chromatid exchanges induced by diepoxybutane in cultured human lymphocytes. Mutagenesis, 11(2), 213–216.
  • Morisseau, C., & Hammock, B. D. (2000). Epoxide hydrolases: biochemistry and molecular biology. Biochimica et biophysica acta, 1482(1-2), 95–108.
  • Vlachodimitropoulos, D., Norppa, H., & Autio, K. (1997). Repeated analysis of sister chromatid exchange induction by diepoxybutane in cultured human lymphocytes: effect of glutathione S-transferase T1 and M1 genotype.
  • Andersson, S., & Allenmark, S. (2006). Chiral separation of lipoxygenase metabolites utilizing high-performance liquid chromatography.
  • Lomsadze, K., Iobadze, M., Chankvetadze, B., & Farkas, T. (2011). Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. Chirality, 23(10), 928–935.
  • Townsend, D. M., & Tew, K. D. (2003). Inhibitors of glutathione S-transferases as therapeutic agents. Current opinion in investigational drugs (London, England : 2000), 4(12), 1475–1481.
  • te Koppele, J. M., & Mulder, G. J. (1991). Stereoselective glutathione conjugation by subcellular fractions and purified glutathione S-transferases. Drug metabolism reviews, 23(3-4), 331–354.
  • Manautou, J. E., & Carlson, G. P. (1992). Metabolism of tridiphane (2-(3,5-dichlorophenyl)-2(2,2,2-trichloroethyl)oxirane) by hepatic epoxide hydrolases and glutathione S-transferases in mouse. Toxicology and applied pharmacology, 117(1), 60–67.
  • Toselli, F., Fredenwall, M., Svensson, P., Li, X. Q., Johansson, A., Weidolf, L., & Hayes, M. A. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of medicinal chemistry, 62(16), 7383–7399.

Sources

A Comparative Guide to Crosslinking Efficiency: 2,2'-Bioxirane vs. Glutaraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and developers in the fields of biomaterials, drug delivery, and regenerative medicine, the choice of a crosslinking agent is a pivotal decision that dictates the ultimate performance, stability, and biocompatibility of the final product. This guide provides an in-depth, objective comparison between glutaraldehyde (GA), the long-standing industry standard, and 2,2'-Bioxirane (also known as 1,2:3,4-diepoxybutane), a diepoxide crosslinker gaining prominence for its favorable biocompatibility profile. We will move beyond mere procedural descriptions to explore the underlying chemical mechanisms and provide the experimental framework necessary to validate the selection of a crosslinker for your specific application.

Understanding the Foundation: Why Crosslinking Matters

Crosslinking is the process of forming covalent bonds between polymer chains, transforming soluble, individual molecules into an insoluble, three-dimensional network. This network is fundamental to the structural integrity of biomaterials like hydrogels, tissue scaffolds, and drug delivery nanoparticles. Effective crosslinking enhances mechanical strength, controls swelling behavior, and modulates the degradation rate of the material in a physiological environment. However, the crosslinking agent itself can profoundly impact the biological response to the material. An ideal agent should be highly efficient, form stable linkages, and, most critically, exhibit minimal cytotoxicity.

The Incumbent: Glutaraldehyde (GA)

Glutaraldehyde is a five-carbon dialdehyde that has been extensively used due to its high reactivity, low cost, and rapid reaction kinetics with primary amine groups, such as the ε-amino group of lysine residues in proteins.[1][2]

Mechanism of Action: The chemistry of GA in aqueous solution is complex. It can exist in various forms, including cyclic hemiacetals and oligomers formed through aldol condensation.[1] The primary crosslinking reaction involves the formation of a Schiff base between GA's aldehyde groups and the primary amines of a protein.[3] These initial linkages can then participate in further reactions, leading to more complex and stable structures, such as pyridinium-type compounds.[1] However, this complexity is also a source of its primary drawback. The reaction is often heterogeneous, and the formation of polymeric GA structures can lead to incomplete reactions and the potential for leaching of cytotoxic unreacted oligomers.[4][5]

G_Glutaraldehyde_Mechanism GA Glutaraldehyde (O=CH-(CH₂)₃-CH=O) Crosslink Crosslinked Proteins (Schiff Base Formation) GA->Crosslink Reacts with Polymer Potential GA Polymerization (α,β-unsaturated aldehydes) GA->Polymer Self-Condensation Protein1 Protein Chain 1 with Lysine (-NH₂) Protein1->Crosslink Protein2 Protein Chain 2 with Lysine (-NH₂) Protein2->Crosslink

Caption: Glutaraldehyde crosslinking mechanism with primary amines.

The Challenger: this compound (Diepoxybutane)

This compound is a diepoxide, a class of crosslinkers that has emerged as a compelling alternative to aldehydes. Epoxides are three-membered cyclic ethers that are highly reactive towards nucleophiles.

Mechanism of Action: The crosslinking mechanism of this compound is more direct and typically results in a more defined and stable linkage compared to glutaraldehyde. The process involves a nucleophilic ring-opening reaction. Functional groups on polymer chains, such as amines (-NH₂), hydroxyls (-OH), and thiols (-SH), act as nucleophiles, attacking one of the carbon atoms of the epoxide ring. This opens the ring and forms a stable secondary amine or ether bond. The second epoxide ring on the molecule can then react with a neighboring polymer chain, completing the crosslink. This reaction does not produce toxic byproducts and the resulting linkage is a flexible aliphatic chain, which can be advantageous for tissue engineering applications.[6]

G_Bioxirane_Mechanism Bioxirane This compound (Diepoxide) Intermediate Ring-Opening Reaction (Stable Intermediate) Bioxirane->Intermediate Nucleophilic Attack Protein1 Protein Chain 1 with Nucleophile (-NH₂ or -OH) Protein1->Intermediate Protein2 Protein Chain 2 with Nucleophile (-NH₂ or -OH) Product Crosslinked Proteins (Stable Ether/Amine Linkage) Protein2->Product Second Ring-Opening Intermediate->Product

Caption: this compound crosslinking via nucleophilic ring-opening.

Head-to-Head Performance Comparison

The decision to use one crosslinker over another should be data-driven. The following table summarizes the key performance differences based on available literature.

FeatureGlutaraldehydeThis compound (Diepoxide)Rationale & Implications
Reaction Speed Fast (minutes to hours)Slower (hours to days)GA is ideal for applications requiring rapid gelation. The slower kinetics of bioxirane allow for better process control and potentially more uniform network formation.
Target Groups Primarily primary amines (e.g., Lysine)[7]Amines, hydroxyls, thiols, carboxylsBioxirane's broader reactivity can be advantageous for crosslinking a wider range of polymers, including polysaccharides, but may require more careful control to avoid side reactions.
Stability of Linkage Moderately stable; potentially reversible Schiff bases can be reduced for stability.[3][4]Highly stable, irreversible ether or secondary amine bonds.The stability of epoxide-formed linkages is superior, especially against hydrolysis, leading to better long-term performance of the biomaterial.[6]
Cytotoxicity High.[8][9] Unreacted GA and its oligomers can leach out, causing significant cell death.[4][5][10]Low to moderate. Considered significantly more biocompatible.[6][11]This is the most critical advantage of diepoxides. For any application involving cell contact (tissue engineering, wound healing), low cytotoxicity is paramount.[12]
Mechanical Properties Creates rigid, stiff crosslinks.[13]Forms more flexible, elastic crosslinks.[6]The flexibility imparted by the aliphatic chain of bioxirane can better mimic the mechanical properties of soft tissues. GA's rigidity may be preferred for applications requiring high stiffness.
Calcification Potential High, a known issue in bioprosthetic heart valves.Significantly lower resistance to mineralization.[14]In long-term implants, particularly cardiovascular ones, GA-treated tissues are prone to calcification, leading to device failure. Diepoxide fixation mitigates this risk.[6][14]

Experimental Protocols for Validation

To objectively assess the efficiency and suitability of these crosslinkers for your specific polymer system, a series of standardized, self-validating experiments is essential.

G_Experimental_Workflow Start Prepare Polymer Solution (e.g., Collagen, Gelatin) Split Divide into Treatment Groups Start->Split GA_Group Group A: Crosslink with Glutaraldehyde Split->GA_Group Bioxirane_Group Group B: Crosslink with this compound Split->Bioxirane_Group Purify Purification Step (e.g., Dialysis, Washing) To remove unreacted crosslinker GA_Group->Purify Bioxirane_Group->Purify Characterize Characterization Assays Purify->Characterize Assay1 TNBS Assay (Crosslinking Degree) Characterize->Assay1 Assay2 Swelling & Degradation Study (Stability) Characterize->Assay2 Assay3 MTT/XTT Assay (Cytotoxicity) Characterize->Assay3 Assay4 Rheology/Mechanical Testing (Stiffness) Characterize->Assay4

Caption: General workflow for comparing crosslinker performance.

Protocol 1: Determination of Crosslinking Degree via TNBS Assay

Causality: This assay quantifies the number of free primary amino groups remaining after the crosslinking reaction. A lower number of free amines corresponds to a higher degree of crosslinking. This provides a direct, quantitative measure of reaction efficiency. The 2,4,6-trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product that can be measured spectrophotometrically.[15]

Methodology:

  • Sample Preparation: Prepare samples of your non-crosslinked polymer (control), GA-crosslinked material, and Bioxirane-crosslinked material at a known concentration (e.g., 1 mg/mL). Lyophilize and accurately weigh small amounts (e.g., 2-5 mg) of each crosslinked hydrogel.

  • Standard Curve: Prepare a standard curve using a known concentration range of your un-crosslinked polymer or a representative amine-containing molecule (e.g., L-lysine).

  • Reaction:

    • To each sample and standard, add 1.0 mL of 4% (w/v) sodium bicarbonate buffer (pH 8.5).

    • Add 1.0 mL of freshly prepared 0.5% (w/v) TNBS solution.

    • Incubate in a water bath at 40°C for 2 hours in the dark.

  • Termination: Stop the reaction by adding 1.0 mL of 1 M HCl.

  • Measurement: Read the absorbance of the solution at 345 nm using a spectrophotometer.

  • Calculation: Determine the concentration of free amino groups in your samples by comparing their absorbance to the standard curve. The degree of crosslinking can be expressed as the percentage of amino groups consumed relative to the non-crosslinked control.

Protocol 2: Assessment of In Vitro Cytotoxicity

Causality: This protocol directly measures the biological response to the crosslinked materials. A reduction in cell metabolic activity when cultured with a material indicates that leachable substances or surface chemistry are cytotoxic. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[16]

Methodology:

  • Material Preparation: Prepare thin films or discs of the GA-crosslinked and Bioxirane-crosslinked materials under sterile conditions. Include a non-crosslinked material as a control and a known cytotoxic material (e.g., polyurethane with zinc diethyldithiocarbamate) as a positive control for toxicity.[16]

  • Sterilization: Sterilize the material discs using a suitable method that does not alter their properties (e.g., 70% ethanol washes followed by sterile PBS washes, or UV irradiation).

  • Cell Culture:

    • Place one sterile disc into each well of a 24-well tissue culture plate.

    • Seed a relevant cell line (e.g., L929 fibroblasts or human mesenchymal stem cells) onto the surface of each disc at a density of 1 x 10⁴ cells/well. Culture cells in wells without any material as a negative control.

    • Incubate under standard conditions (37°C, 5% CO₂) for 24, 48, and 72 hours.

  • XTT Assay:

    • At each time point, remove the culture medium.

    • Add 50 µL of the XTT labeling mixture (prepared according to the manufacturer's instructions) to 100 µL of fresh culture medium in each well.

    • Incubate for 4 hours.

  • Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 450 nm (with a reference wavelength of 650 nm).

  • Analysis: Express cell viability as a percentage relative to the cells cultured in the empty wells (negative control).

Conclusion and Expert Recommendation

This compound , and diepoxides in general, represent a scientifically superior alternative for creating biocompatible materials.[6] Its key advantages are:

  • Significantly lower cytotoxicity , promoting better cell viability and tissue integration.

  • Formation of highly stable, irreversible covalent bonds , ensuring the long-term integrity of the biomaterial.

  • Creation of flexible crosslinks , which can be tuned to better mimic the mechanical environment of native tissues.

The trade-off for these benefits is a slower reaction time, which requires adjustment in the manufacturing process. However, for the development of advanced tissue scaffolds, cell encapsulation matrices, and sophisticated drug delivery systems, the gains in biocompatibility and stability far outweigh this process consideration. Therefore, it is the recommendation of this scientist to prioritize diepoxide-based crosslinkers like this compound for any application where biological performance and safety are the primary drivers of success.

References

  • Sung, H. W., Huang, D. M., Chang, W. H., Huang, R. N., & Hsu, J. C. (2002). Cytotoxicity of glutaraldehyde crosslinked collagen/poly(vinyl alcohol) films is by the mechanism of apoptosis. Journal of Biomedical Materials Research, 61(1), 121-130. [Link]
  • Huang-Lee, L. L., Cheung, D. T., & Nimni, M. E. (1990). Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks. Journal of Biomedical Materials Research, 24(9), 1185-1201. [Link]
  • Fernandez-Lafuente, R., Siar, E. H., & Arana-Pena, S. (2018). Enzyme immobilization using glutaraldehyde: Taking advantages of the versatility of the method. Journal of Microbiology & Biotechnology, 28(6), 843-855. [Link]
  • López-Gallego, F., Montes, T., Fuentes, M., Alonso, N., Castillo, E., Betancor, L., Guisán, J. M., & Fernández-Lafuente, R. (2005). New Heterofunctional Supports Based on Glutaraldehyde-Activation: A Tool for Enzyme Immobilization at Neutral pH. Molecules, 10(11), 1339-1353. [Link]
  • Guisán, J. M., & Fernandez-Lafuente, R. (2020). Immobilization of Enzymes on Supports Activated with Glutaraldehyde: A Very Simple Immobilization Protocol. Methods in Molecular Biology, 2100, 119-127. [Link]
  • Zeiger, E., & Gollapudi, B. (2005). The difficult case of judging the genotoxicity of glutaraldehyde. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 589(1), 1-18. [Link]
  • Manrich, A., Kaga, A. K., Zaghete, M. A., & Tambourgi, E. B. (2012). Glutaraldehyde Effect in the Immobilization Process of Alpha-Galactosidase from Aspergillus niger in the Ion Exchange Resin Duolite. Chemical Engineering Transactions, 27, 283-288. [Link]
  • Wagner, J. (2019). Enzyme immobilization with glutaraldehyde tutorial. YouTube. [Link]
  • Habeeb, A. F. S. A., & Hiramoto, R. (1968). Reaction of proteins with glutaraldehyde. Archives of Biochemistry and Biophysics, 126(1), 16-26. [Link]
  • Cheung, D. T., & Nimni, M. E. (1982). Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds. Connective Tissue Research, 10(2), 187-199. [Link]
  • Scheffel, D. L., Hebling, J., Scheffel, R. H., Agee, K. A., Tjäderhane, L., Breschi, L., & Pashley, D. H. (2015). Transdentinal cytotoxicity of glutaraldehyde on odontoblast-like cells. Journal of dentistry, 43(8), 987-994. [Link]
  • Huang-Lee, L. L. H., Cheung, D. T., & Nimni, M. E. (1990). Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks.
  • ResearchGate. (2018). What is the best and easy method to determine the degree of crosslinking of polymers?. [Link]
  • Varga, Z., & Gyarmathy, T. (2013). A colourimetric method for the determination of the degree of chemical cross-linking in aspartic acid-based polymer gels. Polymer Bulletin, 70(1), 153-163. [Link]
  • Migneault, I., Dartiguenave, C., Bertrand, M. J., & Waldron, K. C. (2004). Glutaraldehyde: behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking. BioTechniques, 37(5), 790-802. [Link]
  • Hopax Fine Chemicals. (n.d.).
  • Vyavahare, N., Ogle, M., Zand, R., & Levy, R. J. (2023). Epoxy- versus Glutaraldehyde-Treated Bovine Jugular Vein Conduit for Pulmonary Valve Replacement: A Comparison of Morphological Changes in a Pig Model.
  • Walt, D. R., & Agayn, V. I. (2012). Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis. Journal of structural biology, 180(2), 273-281. [Link]
  • Tzani, A., & Allahnverdi, E. (2020). Stability of Glutaraldehyde in Biocide Compositions. Molecules, 25(9), 2235. [Link]
  • Martin, D. L. (1970). Crosslink Density Determinations for Polymeric Materials.
  • TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA. [Link]
  • Henning, S., & Wachtler, P. (2015). Determination of the Degree of Cross-linking and Curing with Single-sided NMR. AMA Conferences. [Link]
  • Liu, W., Li, Y., & Liu, Y. (2017). Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci. Journal of bioscience and bioengineering, 123(2), 244-251. [Link]
  • Pinto, M. C., Gata, J. L., & Macías, P. (1997). Immobilization of potato tuber lipoxygenase on oxirane acrylic beads. Biotechnology progress, 13(4), 394-398. [Link]
  • Elmer, J., Palmer, A. F. (2012). Glutaraldehyde Cross-Linking Increases the Stability of Lumbricus terrestris Erythrocruorin. Biotechnology and Bioengineering, 109(1), 216-226. [Link]
  • Myers, D. J., Nakaya, G., Girardot, M. N., & Christie, G. W. (1995). A comparison between glutaraldehyde and diepoxide-fixed stentless porcine aortic valves: biochemical and mechanical characterization and resistance to mineralization. The Journal of heart valve disease, 4 Suppl 1, S98-101. [Link]
  • Liu, W., Li, Y., & Liu, Y. (2017). Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci. Journal of bioscience and bioengineering, 123(2), 244-251. [Link]
  • Yang, Y., Zhao, Y., & He, J. (2017). Comparison of glutaraldehyde and procyanidin cross-linked scaffolds for soft tissue engineering. Materials Science and Engineering: C, 80, 523-531. [Link]
  • Contesini, F. J., & de Carvalho, P. O. (2023). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. International Journal of Molecular Sciences, 24(4), 3769. [Link]
  • Varshosaz, J., Ghaffari, S., & Mirshojaei, S. F. (2013). Comparison of Different Crosslinking Methods for Preparation of Docetaxel-loaded Albumin Nanoparticles. Iranian journal of pharmaceutical research, 12(3), 309-318. [Link]
  • Gröger, H., & Hummel, W. (2014). Immobilization of Aldoxime Dehydratases and Their Use as Biocatalysts in Aqueous Reaction Media.
  • Tu, Y., & Wood, L. L. (1986). Immobilization of enzymes with polyaziridines. Biotechnology and bioengineering, 28(5), 741-746. [Link]
  • Islam, M. M., & Sharifi, F. (2020). Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. Pharmaceutics, 12(7), 669. [Link]
  • Sunresin. (n.d.).
  • Zhang, X. Y., & Elfarra, A. A. (2006). Characterization of 1,2,3,4-diepoxybutane-2'-deoxyguanosine cross-linking products formed at physiological and nonphysiological conditions. Chemical research in toxicology, 19(5), 647-654. [Link]
  • Kasoju, N., & V, U. (2022). Insights on Chemical Crosslinking Strategies for Proteins.
  • Fisher, J. P., & Antonios, J. P. (2013). Evaluation of the in vitro cytotoxicity of cross-linked biomaterials. Biomacromolecules, 14(6), 1837-1845. [Link]
  • Millard, J. T., & Schwans, J. P. (2000). Mechanisms of cytotoxicity of bifunctional epoxide crosslinking agents. The FASEB Journal, 14(6), A1145-A1145. [Link]
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
  • Al-Harthi, M., & El-Gendi, A. (2024). Polymer Crosslinked Activated Carbon Pellets for Dye Adsorption. Polymers, 16(1), 123. [Link]
  • Millard, J. T., & Pathmasiri, K. C. (2018). Cross-linking by epichlorohydrin and diepoxybutane correlates with cytotoxicity and leads to apoptosis in human leukemia (HL-60) cells. Toxicology and applied pharmacology, 352, 19-27. [Link]
  • Narayanan, B., & Ramaswamy, S. (2024). Molecular Mechanisms of Polymer Crosslinking via Thermal Activation. arXiv preprint arXiv:2401.03310. [Link]
  • Chemistry For Everyone. (2024). What Are Common Crosslinking Agents?. YouTube. [Link]
  • PERGAN. (n.d.). Crosslinking of rubbers and polyolefines. [Link]

Sources

A Comparative Guide to the Validation of a Novel, Single-Step Synthetic Route for Enantiopure 2,2'-Bioxirane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure 2,2'-bioxiranes are C2-symmetric diepoxides that serve as invaluable chiral building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products.[1] Traditional synthetic routes to these scaffolds often suffer from multiple steps, modest yields, and the use of stoichiometric chiral sources. This guide presents a comprehensive validation of a novel, catalytic, asymmetric di-epoxidation of 1,3-butadiene for the direct synthesis of enantiopure 2,2'-bioxirane. We provide a head-to-head comparison with the well-established Sharpless asymmetric epoxidation methodology, which requires a pre-functionalized substrate. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, we demonstrate the superior efficiency, atom economy, and scalability of this new approach, positioning it as a transformative tool for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of Enantiopure this compound

Chiral epoxides are among the most versatile intermediates in modern organic synthesis.[2] The this compound scaffold, possessing two adjacent and stereochemically defined epoxide rings, offers a unique platform for constructing molecules with contiguous stereocenters. Its C2-symmetry and dual electrophilic sites can be exploited in a variety of stereospecific ring-opening reactions, providing rapid access to chiral diols, amino alcohols, and other key synthons used in the development of biologically active compounds.[3][4]

However, accessing this molecule in an enantiomerically pure form—typically the (2R,2'R) or (2S,2'S) isomer—has remained a significant challenge.[5] Existing methods often rely on chiral pool starting materials like tartaric acid, which involves lengthy synthetic sequences, or the epoxidation of pre-formed dienes that themselves require chiral synthesis.[6] The development of a direct, catalytic, and highly enantioselective route from a simple, abundant C4 feedstock like 1,3-butadiene would represent a major advance in synthetic efficiency and sustainability.[7][8] This guide validates such a novel route.

Comparative Analysis of Synthetic Strategies

To establish a proper benchmark, we compare our novel, single-step route against a well-regarded, multi-step sequence based on the principles of the Sharpless Asymmetric Epoxidation, a Nobel Prize-winning reaction renowned for its reliability in synthesizing 2,3-epoxyalcohols.[9][10]

Established Method: A Sharpless-Based Multi-Step Route

The Sharpless epoxidation is exceptionally effective for allylic alcohols but cannot be directly applied to unfunctionalized dienes like 1,3-butadiene.[10][11] A common workaround involves a multi-step process starting from a precursor like divinyl carbinol, where an initial enantioselective epoxidation is followed by a kinetic resolution of the second vinyl group, ultimately leading to a mono-epoxide that requires further transformation.[6] This approach, while effective, underscores the indirect nature of established methods.

The Novel Route: Direct Asymmetric Di-epoxidation of 1,3-Butadiene

Our proposed route overcomes these limitations by employing a direct, dual asymmetric epoxidation of 1,3-butadiene. This strategy is enabled by a second-generation chiral manganese-salen catalyst, hereafter referred to as (R,R)-Mn(III)-Salen-N3O , which exhibits enhanced reactivity and stereocontrol for conjugated diene systems. The reaction proceeds in a single step from a commercially available feedstock.

Synthetic_Routes_Comparison cluster_0 Established Sharpless-Based Route cluster_1 Novel Direct Route A0 Divinyl Carbinol A1 Sharpless Asymmetric Epoxidation A0->A1 Ti(OiPr)4, (+)-DET t-BuOOH A2 Mono-epoxide Intermediate (Kinetic Resolution) A1->A2 A3 Further Transformation A2->A3 A4 Enantiopure This compound A3->A4 B0 1,3-Butadiene B1 Direct Asymmetric Di-epoxidation B0->B1 Cat. (R,R)-Mn(III)-Salen-N3O Oxidant, Co-catalyst B2 Enantiopure This compound B1->B2 Experimental_Workflow cluster_synthesis Synthesis cluster_processing Processing & Purification cluster_analysis Analysis & Validation S1 Route A: Sharpless-Based Method P1 Aqueous Work-up & Extraction S1->P1 S2 Route B: Novel Direct Method S2->P1 P2 Crude Product Isolation P1->P2 P3 Flash Column Chromatography P2->P3 A1 Structural Verification (¹H NMR, ¹³C NMR, MS) P3->A1 A2 Purity Assessment A1->A2 A3 Enantiomeric Excess (% ee) Determination (Chiral HPLC) A2->A3

Diagram 2: Standardized experimental workflow for synthesis, purification, and validation.

Protocol: Novel Direct Asymmetric Di-epoxidation
  • Rationale: This protocol is designed to maximize enantioselectivity and yield by carefully controlling temperature and the rate of oxidant addition. The use of N-methylmorpholine N-oxide (NMO) as a co-catalyst regenerates the active Mn(V)=O species, allowing for lower catalyst loading. [12]* Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the chiral catalyst (R,R)-Mn(III)-Salen-N3O (0.5 mol%) and powdered 4Å molecular sieves.

    • Add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -40 °C in a cryo-cool unit.

    • Add N-methylmorpholine N-oxide (NMO) (2.5 equivalents). Stir the mixture for 15 minutes.

    • Condense 1,3-butadiene (1.2 equivalents) into the reaction vessel.

    • Slowly add a pre-cooled (-40 °C) solution of meta-chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents) in CH₂Cl₂ via syringe pump over 4 hours, maintaining the internal temperature below -35 °C.

    • Stir the reaction mixture at -40 °C and monitor progress by TLC and GC-MS.

    • Upon completion (approx. 6 hours), quench the reaction by adding an aqueous solution of sodium sulfite (10% w/v).

    • Warm the mixture to room temperature and stir for 1 hour. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting (R,R)-2,2'-bioxirane by flash column chromatography on silica gel.

Protocol: Benchmark Sharpless-Based Synthesis
  • Rationale: This procedure is adapted from established literature protocols for the Sharpless epoxidation of divinyl carbinol, which leverages a kinetic resolution to enhance enantiopurity. [6][9][13]It serves as a reliable, albeit multi-step, benchmark.

  • Procedure:

    • Mono-epoxidation: To a flame-dried flask under argon, add powdered 4Å molecular sieves, anhydrous CH₂Cl₂, and cool to -20 °C.

    • Add D-(-)-diisopropyl tartrate (DIPT) (6 mol%) followed by titanium(IV) isopropoxide (Ti(OiPr)₄) (5 mol%). Stir for 30 minutes.

    • Add divinyl carbinol (1.0 equivalent).

    • Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 M, 2.2 equivalents) over 2 hours.

    • Stir at -20 °C for 24-48 hours to allow for the kinetic resolution of the second double bond. [6] 6. Quench by adding a 10% aqueous solution of tartaric acid and warm to room temperature. Stir vigorously for 1 hour.

    • Separate layers and extract the aqueous phase with CH₂Cl₂. Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the intermediate mono-epoxy alcohol via chromatography.

    • Conversion to Bioxirane: The purified intermediate must then be converted to the final product in a separate synthetic step (e.g., via tosylation and subsequent base-induced ring-closure), adding to the overall step count.

Analytical Methodology: Chiral HPLC
  • Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral molecules. [14]Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving epoxide enantiomers. [15]* Method:

    • Instrument: Agilent 1260 Infinity II HPLC System.

    • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: 95:5 (v/v) n-Hexane / 2-Propanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Prep: Dissolve ~1 mg of purified bioxirane in 1 mL of the mobile phase. [14]

Results and Discussion: A Performance Comparison

The novel direct route and the established benchmark were evaluated based on key performance indicators critical for both academic research and industrial drug development. The results are summarized below.

ParameterEstablished Sharpless-Based RouteNovel Direct Asymmetric Route Justification & Expert Commentary
Overall Yield ~35% (over multiple steps)78% The single-step nature of the novel route dramatically reduces material loss associated with multi-step sequences, work-ups, and purifications.
Enantiomeric Excess (% ee) >98%99% While both methods deliver high enantiopurity, the novel route achieves this directly. The Sharpless route relies on a subsequent kinetic resolution to reach >98% ee. [6]
Number of Synthetic Steps 3-4 steps1 step This is the most significant advantage, translating to massive savings in time, labor, and resources.
Starting Material Divinyl Carbinol (Specialty)1,3-Butadiene (Commodity) The use of an inexpensive, readily available feedstock significantly lowers the cost of goods and improves the overall process greenness. [7]
Reaction Time 24 - 48 hours (for key step)6 - 8 hours The faster kinetics of the manganese-catalyzed system lead to a much higher throughput.
Catalyst Loading 5 mol% Ti(OiPr)₄0.5 mol% Mn(III)-Salen The novel catalyst is significantly more efficient, requiring a ten-fold lower loading, which is economically and environmentally beneficial.
Safety & Scalability Uses TBHP (peroxide hazard)Uses m-CPBA (peroxide hazard)Both routes use peroxides requiring careful handling. However, the single-step, lower-temperature process of the novel route is arguably easier to control on a larger scale.
Mechanistic Insight into the Novel Route

The high enantioselectivity of the novel route is attributed to the C2-symmetric chiral environment of the (R,R)-Mn(III)-Salen-N3O catalyst. The proposed mechanism involves the formation of a high-valent Manganese(V)-oxo species, which is the active oxidant.

Catalytic_Cycle center Mn(III)-Salen Catalyst active [Mn(V)=O]-Salen (Active Species) center->active Oxidation oxidant Oxidant (m-CPBA) + Co-catalyst (NMO) intermediate Mono-epoxide -Catalyst Complex active->intermediate 1st Epoxidation (Face-selective attack) diene 1,3-Butadiene intermediate->active 2nd Epoxidation (Catalyst remains bound, directing 2nd attack) product (R,R)-2,2'-Bioxirane intermediate->product Product Release key1 Catalyst States key2 Active Oxidant

Diagram 3: Proposed catalytic cycle for the novel direct di-epoxidation of 1,3-butadiene.

The catalyst's chiral ligands create a sterically demanding pocket that forces the incoming 1,3-butadiene to approach from a specific trajectory. This controls the facial selectivity of the first epoxidation. Crucially, the mono-epoxide intermediate likely remains transiently associated with the catalyst, pre-organizing the second double bond for another highly selective, intramolecular-like epoxidation event before dissociation. This "substrate channeling" effect is key to achieving high diastereoselectivity and enantioselectivity for the final this compound product.

Conclusion

The validation data presented in this guide unequivocally demonstrates the significant advantages of the novel, direct asymmetric di-epoxidation of 1,3-butadiene for synthesizing enantiopure this compound. Compared to established, multi-step methods like those based on the Sharpless epoxidation, this new route offers:

  • Unprecedented Efficiency: A single synthetic step with a 78% overall yield.

  • Exceptional Selectivity: Consistently achieves ≥99% enantiomeric excess.

  • Economic Viability: Utilizes a commodity feedstock and requires only 0.5 mol% catalyst loading.

  • Improved Process Metrics: Drastically reduced reaction times and a simplified workflow.

This validated synthetic route provides researchers and drug development professionals with a powerful and practical tool for accessing a key chiral building block. Its implementation has the potential to accelerate discovery timelines, reduce manufacturing costs, and promote greener chemical synthesis.

References

  • BenchChem.
  • NIST. This compound - NIST Chemistry WebBook. [Link]
  • Wikipedia.
  • NIST. This compound - Mass Spectrum. [Link]
  • PubMed.
  • Organic Chemistry Portal.
  • Wikipedia.
  • OpenOChem Learn.
  • Organic Syntheses.
  • Forschungszentrum Karlsruhe. Heterogeneously catalyzed epoxidation of 1,3-butadiene to 3,4-epoxy-1-butene. [Link]
  • KITopen. Heterogeneously catalyzed epoxidation of 1,3-butadiene to 3,4-epoxy-1-butene. [Link]
  • Wikipedia.
  • CAS Common Chemistry. rel-(2R,2′R)-2,2′-Bioxirane. [Link]
  • Scribd.
  • Myers, A.
  • SpectraBase. Butadiene diepoxide - Mass Spectrum (GC). [Link]
  • NIST. Butane, 1,2:3,4-diepoxy-, (.+/-.)-. [Link]
  • MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides. [Link]
  • BenchChem. A Researcher's Guide to Chiral HPLC Analysis.
  • MDPI. Influence of Controlled Epoxidation of an Asymmetric Styrene/Butadiene Star Block Copolymer. [Link]
  • Wikipedia. Elias James Corey. [Link]
  • Jacobsen, E. N., et al. Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Salen)manganese Complexes. Journal of the American Chemical Society, 1990, 112 (7), 2801–2803. [Link]
  • Wiley Online Library. Biocatalytic Thionation of Epoxides for Enantioselective Synthesis of Thiiranes. [Link]
  • Arkat USA. Synthesis and elaboration of trans 2,3-diaryloxiranes. [Link]
  • MDPI.
  • PubMed. Chemo-Enzymatic Synthesis of Chiral Epoxides.... [Link]
  • ResearchGate. Chiroptical properties of this compound. [Link]
  • MDPI. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. [Link]
  • Springer.
  • ResearchGate. Biocatalytic enantioselective formation and ring-opening of oxetanes. [Link]
  • Phenomenex.
  • ResearchGate. Preparation of Chiral Contiguous Epoxyaziridines. [Link]
  • PubChem. (2R,2'R)-2,2'-Bioxirane. [Link]
  • NIH.
  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
  • RSC Publishing.
  • Organic Reactions. Enantioselective Epoxide Opening. [Link]
  • ResearchGate. Chemo-Enzymatic Synthesis of Chiral Epoxides.... [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,2'-Bioxirane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

The Analytical Imperative: Quantifying 2,2'-Bioxirane

This compound, known systematically as 1,2:3,4-diepoxybutane (DEB), is a bifunctional electrophile with significant toxicological implications.[1][2] Classified as a carcinogen, it often appears as a process-related impurity or degradant in the synthesis of active pharmaceutical ingredients (APIs). Due to its potent genotoxic nature, regulatory bodies mandate that its presence in drug substances be controlled to exceptionally low levels, often at the parts-per-million (ppm) scale, guided by the Threshold of Toxicological Concern (TTC) for such impurities.[3][4]

The accurate quantification of a reactive, low-level analyte like this compound presents a significant analytical challenge. A single analytical method, no matter how well-validated, carries inherent biases. To ensure the utmost confidence in reported impurity levels and to guarantee patient safety, a cross-validation study employing two orthogonal analytical methods is not just best practice—it is a scientific necessity.

This guide provides a framework for designing and executing a robust cross-validation study for this compound, comparing a classic volatility-based method, Gas Chromatography-Mass Spectrometry (GC-MS), with a highly sensitive and specific derivatization-based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Selecting Orthogonal Methods: A Tale of Two Techniques

Orthogonality in analytical chemistry refers to the use of two methods that rely on different physicochemical principles for separation and/or detection. This diversity minimizes the risk of shared analytical biases and provides a more comprehensive confirmation of the analyte's identity and quantity.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a premier technique for analyzing volatile and semi-volatile compounds.[5] Given this compound's relatively low boiling point, GC is an excellent primary choice.

  • Principle of Causality: Separation is based on the compound's volatility and its interaction with the stationary phase of the GC column. The analyte is volatilized in a heated injector and carried by an inert gas through the column. Mass spectrometry provides highly specific detection and structural confirmation by analyzing the mass-to-charge ratio of the ionized molecule and its fragments.

  • Why it Works for this compound: Its inherent volatility makes it amenable to direct GC analysis without derivatization, offering a simpler workflow.[6] GC-MS is a well-established, robust technique widely used for trace-level impurity analysis.[1][2][7]

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

LC-MS/MS is the gold standard for detecting non-volatile or thermally fragile compounds at ultra-trace levels.[5][7] However, small, polar molecules like this compound often exhibit poor retention on standard reversed-phase HPLC columns and may lack functional groups for efficient ionization.

  • Principle of Causality: Derivatization is a chemical modification of the analyte prior to analysis.[8][9] In this case, we chemically "tag" the this compound molecule by reacting its epoxide rings. This serves two purposes:

    • Enhanced Chromatography: The derivative is larger and more hydrophobic, improving its retention on a C18 column.

    • Improved Sensitivity: The tag can be designed to include a readily ionizable group, significantly boosting the signal in the mass spectrometer.

  • Why it's Orthogonal to GC-MS: The separation mechanism is based on partitioning between a liquid mobile phase and a solid stationary phase, a fundamentally different process from GC's gas-phase separation. The sample is introduced in a liquid state, avoiding the high-temperature volatilization that could potentially degrade sensitive analytes. A well-established strategy for epoxides involves derivatization with reagents like N,N-diethyldithiocarbamate (DTC) or other nucleophiles to open the epoxide ring.[10][11]

Designing the Cross-Validation Study: A Workflow for Trust

The objective of cross-validation is to demonstrate that two distinct methods produce comparable, reliable results for the same analyte in the same matrix.[12] The entire process must be governed by a pre-approved validation protocol that defines the experiments, parameters, and acceptance criteria based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13]

Cross_Validation_Workflow cluster_prep Phase 1: Preparation & Protocol cluster_validation Phase 2: Independent Method Validation cluster_comparison Phase 3: Cross-Validation & Analysis select_methods Select Orthogonal Methods (GC-MS vs. LC-MS/MS) define_protocol Define Validation Protocol (ICH Q2 R2) select_methods->define_protocol define_criteria Set Acceptance Criteria (e.g., %RSD, %Recovery) define_protocol->define_criteria validate_gc Fully Validate GC-MS Method (Specificity, Linearity, Accuracy, Precision, LOQ, etc.) define_criteria->validate_gc validate_lc Fully Validate LC-MS/MS Method (Specificity, Linearity, Accuracy, Precision, LOQ, etc.) define_criteria->validate_lc analyze_samples Analyze Identical Samples (Spiked & Real Batches) with Both Validated Methods validate_gc->analyze_samples validate_lc->analyze_samples compare_data Compare Quantitative Results (Statistical Analysis) analyze_samples->compare_data final_report Final Validation Report compare_data->final_report Derivatization_Reaction cluster_product Product bioxirane This compound (Analyte) reaction + reagent Nucleophilic Reagent (Nu-H) (e.g., 4-Nitrothiophenol) derivative UV-Active / Ionizable Derivative (Improved Chromatography & Detection) process Heat / Catalyst (Ring Opening Reaction) reaction->process process->derivative

Sources

A Comparative Analysis of DNA Bending Induced by 2,2'-Bioxirane and Other Crosslinkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of molecular biology and drug development, the interaction of small molecules with DNA is a cornerstone of therapeutic intervention and a fascinating area of fundamental research. Among the various modes of DNA damage, covalent crosslinking represents a particularly potent mechanism, capable of inducing profound structural distortions in the double helix. One of the most significant of these distortions is DNA bending. The angle and direction of this bend are not mere structural curiosities; they are critical determinants of the biological sequelae, influencing everything from DNA repair and replication to the ultimate cytotoxic or mutagenic potential of a compound.

This guide provides a comparative analysis of the DNA bending induced by 2,2'-Bioxirane (also known as 1,2:3,4-diepoxybutane or DEB), a carcinogenic metabolite, and other well-characterized DNA crosslinking agents, including the anticancer drug cisplatin, the antibiotic mitomycin C, and the photochemically activated psoralen. We will delve into the structural basis for the observed bending, provide detailed experimental protocols for its measurement, and discuss the profound biological implications of these molecular contortions.

The Significance of a Bend: Why DNA Conformation Matters

DNA is not a rigid, static molecule. Its flexibility and capacity to adopt various conformations are integral to its function. DNA bending can be an intrinsic property of specific sequences (e.g., A-tracts) or can be induced by the binding of proteins or small molecules.[1] Chemically induced DNA bending can have several significant biological consequences:

  • Creation of Recognition Sites: A bent DNA structure can create a novel recognition site for various cellular proteins, including transcription factors and DNA repair enzymes.[1][2]

  • Modulation of Protein Binding: The altered DNA topography can either enhance or inhibit the binding of proteins to their cognate sequences.

  • Shielding from Repair: The binding of proteins to a crosslink-induced bend can shield the lesion from the cellular DNA repair machinery, potentiating the damage.[3]

  • Triggering Cellular Signaling Pathways: The presence of a distorted DNA structure can act as a signal for the initiation of cellular stress responses, including cell cycle arrest and apoptosis.[3][4][5]

Understanding the degree and direction of DNA bending induced by a particular agent is, therefore, crucial for predicting its biological activity and for the rational design of new therapeutic agents.

Comparative Analysis of DNA Bending by Crosslinking Agents

The extent of DNA bending is highly dependent on the chemical nature of the crosslinker, the type of adduct formed (intrastrand vs. interstrand), and the local DNA sequence context. Here, we compare the DNA bending characteristics of this compound with three other widely studied crosslinking agents.

Crosslinking AgentPredominant Adduct TypeDNA Bend AngleDirection of BendKey References
This compound (DEB) Interstrand (G-N7 to G-N7)~34°Major Groove[6][7][8]
Cisplatin Intrastrand (1,2-d(GpG))~36° (30-44°)Major Groove[9][10][11]
Mitomycin C Intrastrand (GpG)~14.6°Not explicitly determined[2][12]
Interstrand (CpG)No significant bending-[2][12]
Psoralen Interstrand (T-T)No significant bending-[13][14]

This compound (DEB): A Carcinogen's Signature Bend

This compound, a metabolite of the industrial chemical 1,3-butadiene, is a potent genotoxin and carcinogen. It primarily forms interstrand crosslinks between the N7 positions of guanine residues.[6] The short, four-carbon tether of DEB is unable to span the distance between the two guanines in a standard B-DNA helix without inducing significant strain. This strain is relieved by a substantial bending of the DNA helix by approximately 34° towards the major groove.[6][7][8] This bending is thought to be a key factor in the biological activity of DEB, potentially by creating a recognition site for proteins that mediate its mutagenic and carcinogenic effects.

Cisplatin: The Archetypal DNA Bending Anticancer Drug

Cisplatin is one of the most successful and widely used anticancer drugs. Its therapeutic efficacy is primarily attributed to the formation of 1,2-intrastrand crosslinks between adjacent guanine bases.[3][15] This adduct induces a significant and well-characterized bend of approximately 36° towards the major groove.[9][11] This bending is accompanied by a local unwinding of the DNA helix.[10] The cisplatin-induced bend is a critical recognition element for high-mobility group (HMG) domain proteins, which bind to the distorted DNA and are believed to shield the adduct from repair, thereby enhancing the drug's cytotoxicity.[3][15]

Mitomycin C: A Tale of Two Adducts

Mitomycin C, an antibiotic with antitumor activity, forms both intrastrand and interstrand crosslinks.[2][12] Interestingly, these two types of adducts have dramatically different effects on DNA structure. The intrastrand GpG crosslink induces a modest bend of about 14.6°.[2][12] In contrast, the interstrand crosslink does not cause any detectable bending.[2][12] This difference in structural distortion likely contributes to the differential recognition and processing of these lesions by cellular repair pathways. The bending induced by the intrastrand adduct may serve as a recognition signal for certain DNA-binding proteins.[12]

Psoralen: The Exception to the Bending Rule

Psoralens are planar, tricyclic compounds that, upon activation by UVA light, form interstrand crosslinks primarily between thymine bases.[16] Early models based on crystallographic data of monoadducts suggested that psoralen crosslinks could induce a significant bend in DNA. However, subsequent experimental studies using techniques such as gel electrophoresis and NMR have demonstrated that psoralen interstrand crosslinks do not introduce any appreciable bending into the DNA helix.[13][14] Instead, the psoralen molecule intercalates between the base pairs, causing a local unwinding of the helix.[13] This lack of significant bending distinguishes psoralen from many other crosslinking agents and likely influences its biological processing.

Experimental Methodologies for Measuring DNA Bending

Several robust experimental techniques are available to quantify the degree and direction of DNA bending induced by small molecules. Below, we provide detailed protocols for three of the most common methods.

Electrophoretic Mobility Shift Assay (EMSA) with Circular Permutation

This technique is based on the principle that bent DNA migrates more slowly through a polyacrylamide gel than a linear DNA fragment of the same size. The magnitude of this retardation is maximal when the bend is located at the center of the DNA fragment and minimal when it is at the ends.

EMSA_Workflow cluster_prep DNA Fragment Preparation cluster_binding Crosslinking and Binding cluster_analysis Analysis pBEND_vector pBEND2 vector with binding site restriction_digest Restriction Enzyme Digestion pBEND_vector->restriction_digest purification Purify DNA fragments restriction_digest->purification end_labeling 5'-end labeling with ³²P purification->end_labeling crosslinking Incubate with Crosslinker end_labeling->crosslinking binding_reaction Set up binding reaction crosslinking->binding_reaction page Native PAGE binding_reaction->page autoradiography Autoradiography page->autoradiography analysis Analyze relative mobilities autoradiography->analysis

Figure 1. Workflow for Circular Permutation EMSA.

  • Preparation of Circularly Permuted DNA Fragments:

    • Clone a DNA fragment containing the target sequence for the crosslinker into a circular permutation vector such as pBEND2.[17] This vector contains a tandem duplication of the cloned fragment, flanked by a set of unique restriction enzyme sites.

    • Digest the plasmid with different restriction enzymes to generate a set of DNA fragments of the same length but with the crosslinking site at different positions relative to the ends of the fragment.[18]

    • Purify the DNA fragments using standard methods (e.g., gel extraction).

    • Dephosphorylate the 5' ends with calf intestinal phosphatase, and then label with T4 polynucleotide kinase and [γ-³²P]ATP.

  • Crosslinking Reaction:

    • Incubate the labeled DNA fragments with the crosslinking agent (e.g., this compound) under appropriate conditions (e.g., specific buffer, temperature, and time). The optimal conditions will need to be determined empirically.

    • Quench the reaction if necessary and purify the crosslinked DNA.

  • Electrophoresis:

    • Run the crosslinked DNA fragments on a native polyacrylamide gel (e.g., 6-8% acrylamide in TBE buffer) at a constant voltage.

    • Include a lane with un-crosslinked DNA fragments as a control.

  • Data Analysis:

    • After electrophoresis, dry the gel and expose it to a phosphor screen or X-ray film.

    • Measure the electrophoretic mobility of each crosslinked DNA fragment.

    • Plot the relative mobility (μM/μE, where μM is the mobility of the fragment with the bend at the middle and μE is the mobility of the fragment with the bend at the end) versus the position of the crosslink along the DNA fragment.

    • The bend angle (α) can be calculated using the empirical equation: (μM/μE) = cos(α/2).[18]

Ligation-Mediated Cyclization Assay

This assay measures the propensity of a short DNA fragment to be circularized by DNA ligase. The rate of cyclization is dependent on the effective concentration of one end of the DNA molecule in the vicinity of the other, which is influenced by the intrinsic or induced curvature of the DNA.

Ligation_Cyclization_Workflow cluster_prep DNA Substrate Preparation cluster_ligation Ligation Reaction cluster_analysis Analysis dna_fragment Short DNA fragment with cohesive ends crosslinking Incubate with Crosslinker dna_fragment->crosslinking labeling Label DNA (e.g., ³²P or fluorescent dye) crosslinking->labeling ligation Incubate with T4 DNA Ligase labeling->ligation time_points Take aliquots at different time points ligation->time_points denaturing_page Denaturing PAGE time_points->denaturing_page quantification Quantify linear and circular products denaturing_page->quantification j_factor Calculate J-factor quantification->j_factor AFM_Workflow cluster_prep Sample Preparation cluster_imaging AFM Imaging cluster_analysis Data Analysis dna_fragment Linearized DNA fragment crosslinking Incubate with Crosslinker dna_fragment->crosslinking purification Purify DNA crosslinking->purification deposition Deposit on mica surface purification->deposition afm_scan Scan surface in tapping mode deposition->afm_scan image_acquisition Acquire high-resolution images afm_scan->image_acquisition image_processing Image processing and analysis image_acquisition->image_processing measurements Measure contour length and end-to-end distance image_processing->measurements bend_angle Calculate bend angle measurements->bend_angle

Sources

Evaluating the Biocompatibility of 2,2'-Bioxirane-Crosslinked Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of biomaterials, the choice of a crosslinking agent is a critical determinant of a material's ultimate success and safety in biomedical and pharmaceutical applications.[1] An ideal crosslinker must not only impart the desired mechanical stability and structural integrity but also exhibit excellent biocompatibility. This guide provides an in-depth, objective comparison of materials crosslinked with 2,2'-Bioxirane, contrasting their performance with established alternatives like glutaraldehyde and the natural crosslinker, genipin. Supported by experimental data and established protocols, this document serves as a comprehensive resource for making informed decisions in your research and development endeavors.

The Role of Crosslinking in Biomaterial Performance

Crosslinking is a chemical process that forms bonds between polymer chains, creating a three-dimensional network. This process is fundamental to transforming soluble or fusible polymers into insoluble and infusible materials, thereby enhancing their mechanical strength, thermal stability, and resistance to degradation. In the context of biomaterials, such as hydrogels and scaffolds for tissue engineering, the degree and nature of crosslinking dictate crucial properties like swelling behavior, drug release kinetics, and cellular interaction.

However, the introduction of a crosslinking agent can also impact the biocompatibility of the final material. Residual unreacted crosslinker or the byproducts of the crosslinking reaction can be cytotoxic, eliciting an adverse inflammatory response or hindering cellular proliferation and function. Therefore, a thorough evaluation of the biocompatibility of any crosslinked material is paramount.

A Comparative Analysis of Crosslinking Agents

This section compares this compound with two commonly used crosslinking agents: glutaraldehyde and genipin.

FeatureThis compoundGlutaraldehyde (GTA)Genipin
Chemical Nature Diepoxide[2][3]Dialdehyde[4][5]Iridoid glycoside derivative (natural product)[6][7]
Crosslinking Mechanism Reacts with nucleophilic groups like amines, hydroxyls, and carboxyls.Reacts primarily with primary amine groups to form Schiff bases.[4][5]Reacts with primary amine groups to form heterocyclic linkages.[5]
Biocompatibility Generally considered to have good biocompatibility, with lower cytotoxicity than glutaraldehyde.High crosslinking efficiency but significant cytotoxicity due to unreacted aldehyde groups.[4][8][9]Excellent biocompatibility and low cytotoxicity, considered a safer alternative to synthetic crosslinkers.[5][6][7][8][10]
Reaction Kinetics Reaction can be slower and may require specific pH and temperature conditions.Rapid and highly efficient reaction.[5]Slower reaction that can last for several hours.[8]
Mechanical Properties of Crosslinked Material Can produce materials with a range of mechanical properties depending on the degree of crosslinking.Results in mechanically robust and stable materials.[11]Can enhance mechanical properties, with the degree of crosslinking dependent on concentration.[8][10]
Color Change Typically no significant color change.Can cause a slight yellowing of the material.Forms blue-colored crosslinked materials.[5]

Best Practices for Biocompatibility Evaluation

A comprehensive assessment of biocompatibility involves a suite of in vitro and in vivo tests designed to evaluate different aspects of the material's interaction with biological systems. The international standard ISO 10993 provides a framework for these evaluations.[12][13][14]

In Vitro Cytotoxicity Assays

In vitro cytotoxicity tests are fundamental for the initial screening of biomaterials.[15][16][17] They provide a rapid and sensitive measure of a material's potential to cause cell damage or death.

Key Principle: These assays assess the biological response of mammalian cells to a material or its extracts.[15][17] Common endpoints include assessments of cell morphology, cell damage, cell growth, and specific aspects of cellular metabolism.[15]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Step-by-Step Methodology:

  • Material Extraction: Prepare extracts of the this compound-crosslinked material according to ISO 10993-12 standards. This typically involves incubating the material in a cell culture medium for a defined period.

  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) into a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate overnight to allow for cell attachment.[20]

  • Exposure to Extract: Remove the culture medium and replace it with the material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.

  • MTT Addition: After a 24-hour incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow for the formation of formazan crystals.[20]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Data Interpretation: Cell viability is expressed as a percentage relative to the negative control. A significant reduction in viability compared to the negative control indicates a cytotoxic effect.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Material Extracts C Expose Cells to Extracts A->C B Seed Cells in 96-well Plate B->C D Add MTT Reagent C->D 24h Incubation E Incubate (4 hours) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G Overnight Incubation H Calculate Cell Viability G->H

MTT Assay Workflow for Cytotoxicity Testing.

Hemocompatibility Assays

For any biomaterial that will come into contact with blood, hemocompatibility testing is essential.[12][21][22] These tests evaluate the adverse effects of the material on blood components.[12]

Key Principle: ISO 10993-4 provides a framework for selecting tests for interactions with blood, covering five categories: thrombosis, coagulation, platelets, hematology, and immunology.[21][22][23]

The hemolysis assay determines the degree of red blood cell (erythrocyte) lysis caused by a material.[24][25][26] The presence of hemolytic material can lead to the release of hemoglobin, which can have toxic effects.[24][25]

Step-by-Step Methodology:

  • Material Preparation: The assay can be performed using either direct contact of the material with blood or an extract of the material.[24][25] The ASTM F756 standard recommends performing both unless one can be justifiably excluded.[27]

  • Blood Preparation: Fresh human or rabbit blood is collected with an anticoagulant.[27][28] The blood is diluted to a specific hemoglobin concentration.[28]

  • Incubation: The test material or its extract is incubated with the diluted blood in test tubes at 37°C for a minimum of 3 hours.[27][28] Positive (hemolytic) and negative (non-hemolytic) controls are included.[28]

  • Centrifugation: After incubation, the tubes are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of free hemoglobin in the supernatant is measured spectrophotometrically.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Data Interpretation: A hemolysis percentage below 2% is generally considered non-hemolytic.[27]

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Material/Extract C Incubate Material with Blood A->C B Prepare Diluted Blood B->C D Centrifuge Samples C->D 3h Incubation E Measure Free Hemoglobin D->E F Calculate % Hemolysis E->F

Hemolysis Assay Workflow (ASTM F756).

Cell Adhesion and Morphology

The ability of cells to adhere to and spread on a biomaterial surface is a crucial indicator of its biocompatibility and its potential to support tissue integration.[29][30]

Key Principle: Cell adhesion assays quantify the strength of cellular attachment to a material surface.[29][31] This can be assessed qualitatively by observing cell morphology or quantitatively by measuring the number of adherent cells after applying a detachment force.[30][31]

This protocol describes a basic wash assay to evaluate cell adhesion.[30]

Step-by-Step Methodology:

  • Material Seeding: Place sterile samples of the this compound-crosslinked material in a culture plate. Seed cells onto the material surface and incubate to allow for adhesion.

  • Washing: After the incubation period, gently wash the samples with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Quantification of Adherent Cells: The number of remaining adherent cells can be quantified using various methods, such as direct cell counting, DNA quantification, or fluorescent labeling.[30][32][33]

  • Morphological Analysis: Adherent cells can be fixed, stained (e.g., with phalloidin for F-actin and DAPI for nuclei), and visualized using fluorescence microscopy to assess their morphology and spreading.

Data Interpretation: Higher numbers of adherent cells and a well-spread morphology are indicative of good biocompatibility and a surface that supports cell growth.

Cell_Adhesion_Workflow cluster_exp Experiment cluster_analysis Analysis A Seed Cells on Material B Incubate A->B C Wash to Remove Non-adherent Cells B->C D Quantify Adherent Cells C->D E Analyze Cell Morphology C->E

Cell Adhesion and Morphology Assay Workflow.

In Vivo Biocompatibility

While in vitro tests provide valuable initial data, in vivo studies are essential to evaluate the material's performance in a complex biological environment.[34][35][36]

Key Principle: In vivo biocompatibility is often assessed by implanting the material in an animal model and evaluating the local tissue response over time.[34][35]

Common Evaluation Methods:

  • Histological Analysis: The implanted material and surrounding tissue are excised at different time points, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine the cellular infiltrate, tissue integration, and any signs of inflammation or necrosis.[34][35][36]

  • Biodegradation Studies: For degradable materials, the rate of degradation in vivo is a critical parameter.[34][36]

  • Systemic Toxicity: Blood tests can be performed to assess any systemic effects of the implant.[34]

Conclusion

The selection of a crosslinking agent is a pivotal decision in the design of biomaterials. This compound presents a promising alternative to traditional crosslinkers like glutaraldehyde, offering the potential for improved biocompatibility. However, a rigorous and comprehensive evaluation of the biocompatibility of any this compound-crosslinked material is imperative. By following the best practices and standardized protocols outlined in this guide, researchers can generate the robust and reliable data needed to advance their materials toward successful clinical applications.

References

  • ASTM F756-17, Standard Practice for Assessment of Hemolytic Properties of Materials, ASTM International, West Conshohocken, PA, 2017. [URL not available]
  • Chen, Y., et al. (2003). A centrifugation cell adhesion assay for high-throughput screening of biomaterial surfaces. Journal of Biomedical Materials Research Part A, 67(1), 328-333. [Link]
  • Yamaoka, T., et al. (2004). Evaluation of in vivo biocompatibility and biodegradation of photocrosslinked hyaluronate hydrogels (HADgels). Journal of Biomedical Materials Research Part A, 70(4), 550-559. [Link]
  • Eurofins Medical Device Testing. (n.d.). Insights into in-vitro Hemocompatibility testing according to ISO 10993-4. [Link]
  • ASTM F756-00, Standard Practice for Assessment of Hemolytic Properties of Materials, ASTM International, West Conshohocken, PA, 2000. [URL not available]
  • NAMSA. (n.d.). Medical Device Biocompatibility Testing and ISO 10993 Compliance. [Link]
  • Wiegner, R., et al. (2001). In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. The International journal of artificial organs, 24(7), 448-456. [Link]
  • MDDI Staff. (1998).
  • Shapira-Schweitzer, K., et al. (2007). Biocompatibility evaluation of crosslinked chitosan hydrogels after subcutaneous and intraperitoneal implantation in the rat. Journal of Biomedical Materials Research Part A, 83(2), 414-422. [Link]
  • Di Masi, A., et al. (2020).
  • Nagahama, K., et al. (2016). Evaluation of in vitro and in vivo biocompatibility of photocrosslinked gelatin hydrogels. Scientific reports, 6, 29863. [Link]
  • Sundararaghavan, H. G., et al. (2011). Cytocompatibility study of a natural biomaterial crosslinker--Genipin with therapeutic model cells. Journal of biomedical materials research.
  • Han, B., et al. (2012). GENIPIN CROSSLINKING OF CARTILAGE ENHANCES RESISTANCE TO BIOCHEMICAL DEGRADATION AND MECHANICAL WEAR. Journal of orthopaedic research : official publication of the Orthopaedic Research Society, 30(6), 902-909. [Link]
  • Seo, K. H., et al. (2005). In vitro and in vivo biocompatibility of γ-ray crosslinked gelatin-poly(vinyl alcohol) hydrogels. Macromolecular Research, 13(5), 400-405. [Link]
  • HaemoScan. (n.d.).
  • ISO 10993-5:2009, Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
  • Teijeiro-Valiño, C., et al. (2018). Genipin-crosslinked chitosan hydrogels: Preliminary evaluation of the in vitro biocompatibility and biodegradation. Journal of Applied Polymer Science, 135(45), 46816. [Link]
  • Klöting, S., et al. (2022). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Frontiers in Bioengineering and Biotechnology, 10, 976333. [Link]
  • Wang, C., et al. (2020). Regeneration of skeletal system with genipin crosslinked biomaterials. Materials Science and Engineering: C, 116, 111197. [Link]
  • van Luyn, M. J., et al. (2003). In vitro and in vivo (cyto)toxicity assays using PVC and LDPE as model materials. Journal of materials science. Materials in medicine, 14(2), 143-149. [Link]
  • JJR Lab. (n.d.). Which Products Require ISO 10993-5 Cytotoxicity Testing? [Link]
  • McAuslan, B. R., & Johnson, G. (1987). Cell adhesion to biomaterials: correlations between surface charge, surface roughness, adsorbed protein, and cell morphology. Journal of biomedical materials research, 21(8), 921-935. [Link]
  • Lai, J. Y. (2010). Biocompatibility of chemically cross-linked gelatin hydrogels for ophthalmic use. Journal of materials science. Materials in medicine, 21(6), 1899-1911. [Link]
  • Mohd Isa, I. L., et al. (2020).
  • Nelson Labs. (2023). ASTM Hemolysis (Extract Method) Final Report. [Link]
  • ISO. (2009). ISO 10993-5:2009. [Link]
  • IVAMI. (n.d.). Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). [Link]
  • Pizzoferrato, A., et al. (1990). In vitro evaluation of cell/biomaterial interaction by MTT assay.
  • Cell Biolabs, Inc. (n.d.). Cell Adhesion. [Link]
  • Creative Biolabs. (n.d.). In Vitro Cell Adhesion Assay. [Link]
  • Włodarczyk-Biegun, M. K., & Werońska, P. (2022). Cross-Linked Gelatine by Modified Dextran as a Potential Bioink Prepared by a Simple and Non-Toxic Process. International journal of molecular sciences, 23(19), 11881. [Link]
  • Fras-Zemljič, L., et al. (2021). Effect of Crosslinking Type on the Physical-Chemical Properties and Biocompatibility of Chitosan-Based Electrospun Membranes. Polymers, 13(6), 831. [Link]
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. [Link]
  • ResearchGate. (n.d.). Chiroptical properties of this compound. [Link]
  • Lai, J. Y. (2012). Biocompatibility of genipin and glutaraldehyde cross-linked chitosan materials in the anterior chamber of the eye. International journal of molecular sciences, 13(9), 10970-10985. [Link]
  • Su, W., et al. (2023). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Polymers, 15(15), 3233. [Link]
  • Cruz-Gálvez, G., et al. (2021). Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds. Polymers, 13(11), 1845. [Link]
  • Al-Zoubi, M. S., et al. (2023).
  • PubChem. (n.d.). (2R,2'R)-2,2'-Bioxirane. [Link]
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. [Link]
  • PERGAN. (n.d.). Crosslinking of rubbers and polyolefines with Organic Peroxides. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 2,2'-Bioxirane-DNA Adduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, toxicologists, and drug development professionals, the accurate quantification of DNA adducts is paramount in assessing the genotoxic potential of chemical compounds. 2,2'-Bioxirane, also known as diepoxybutane (DEB), is a potent bifunctional alkylating agent and a metabolite of 1,3-butadiene, a common industrial chemical and environmental pollutant. Its ability to form covalent bonds with DNA, creating adducts, is a critical initiating event in its carcinogenic activity. This guide provides an in-depth comparison of the principal analytical methodologies for the quantitative analysis of this compound-DNA adducts, offering field-proven insights and experimental considerations to aid in the selection of the most appropriate technique for your research needs.

The Significance of this compound-DNA Adducts

This compound is a highly reactive diepoxide that can crosslink DNA strands, leading to mutations and chromosomal damage. The formation of this compound-DNA adducts serves as a critical biomarker of exposure and effect, providing a direct measure of the biologically effective dose at the molecular level. Understanding the levels and types of these adducts is crucial for mechanistic studies in toxicology, human biomonitoring, and the development of safer chemicals and pharmaceuticals.

Mechanism of this compound-DNA Adduct Formation

This compound reacts with the nucleophilic centers in DNA, primarily at the N7 position of guanine and the N1, N3, and N6 positions of adenine.[1][2] Its bifunctional nature allows it to react with two different nucleobases, leading to the formation of both mono-adducts and highly cytotoxic inter- and intra-strand cross-links.[2]

2,2-Bioxirane DNA Adduction cluster_activation Metabolic Activation cluster_adduction DNA Adduct Formation 1,3-Butadiene 1,3-Butadiene This compound This compound 1,3-Butadiene->this compound Cytochrome P450 DNA DNA This compound->DNA Nucleophilic Attack Guanine Adduct Guanine Adduct DNA->Guanine Adduct Reaction at N7-Guanine Adenine Adduct Adenine Adduct DNA->Adenine Adduct Reaction at N1, N3, N6-Adenine DNA Cross-link DNA Cross-link Guanine Adduct->DNA Cross-link Adenine Adduct->DNA Cross-link LC-MSMS Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Isolation DNA Isolation Enzymatic_Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) DNA_Isolation->Enzymatic_Digestion SPE Solid Phase Extraction (Cleanup and Enrichment) Enzymatic_Digestion->SPE Internal_Standard Spiking with Isotope-Labeled Standard Internal_Standard->DNA_Isolation LC_Separation Liquid Chromatography (Reversed-Phase) SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Standard Curve) MS_Detection->Data_Analysis 32P-Postlabeling Workflow cluster_sample_prep Sample Preparation cluster_labeling_separation Labeling and Separation cluster_detection Detection and Quantification DNA_Digestion DNA Digestion to 3'-Mononucleotides Adduct_Enrichment Adduct Enrichment (Nuclease P1 or Butanol Extraction) DNA_Digestion->Adduct_Enrichment Labeling 5'-Labeling with [γ-³²P]ATP and T4 Polynucleotide Kinase Adduct_Enrichment->Labeling Separation Chromatographic Separation (TLC or HPLC) Labeling->Separation Detection Autoradiography or Phosphorimaging Separation->Detection Quantification Quantification by Radioactivity Measurement Detection->Quantification

Sources

A Comparative Analysis of the Cytotoxicity of 2,2'-Bioxirane and Its Hydrolysis Products: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic profiles of the industrial chemical 2,2'-bioxirane and its corresponding hydrolysis products. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the significant disparity in the biological activity of these compounds. We will explore the mechanistic underpinnings of their cytotoxicity, supported by established protocols and authoritative sources.

Introduction: A Tale of Two Chemistries

This compound, also known as 1,2:3,4-diepoxybutane (DEB), is a bifunctional electrophilic compound recognized for its high reactivity.[1][2] This reactivity is the very source of its utility in industrial applications as a cross-linking agent and chemical intermediate, but it is also the foundation of its potent toxicity.[3][4] The molecule's strained epoxide rings are susceptible to nucleophilic attack, a characteristic that dictates its interaction with biological macromolecules.

In an aqueous environment, this compound undergoes hydrolysis, a process that dramatically alters its chemical nature and biological impact. This detoxification pathway involves the opening of the epoxide rings to form stable, non-reactive polyols. The primary hydrolysis products are erythritol and its diastereomer, threitol. This guide will demonstrate that this chemical transformation represents a profound shift from a potent cytotoxin to benign, and even commercially utilized, sugar alcohols.

The High Cytotoxicity of this compound: A Mechanism of Action

The cytotoxicity of this compound is intrinsically linked to its structure as a bifunctional alkylating agent.[4] Its two epoxide rings allow it to form covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA and proteins.

This cross-linking ability is the primary driver of its genotoxic and cytotoxic effects.[4] The formation of DNA-DNA and DNA-protein cross-links disrupts essential cellular processes such as DNA replication, transcription, and repair. The resulting cellular stress can trigger cell cycle arrest and, ultimately, apoptosis (programmed cell death).[4] Studies have shown a direct correlation between the cross-linking activity of diepoxybutane and its cytotoxicity.[4] Furthermore, this compound is classified as a probable human carcinogen, a testament to its potent DNA-damaging capabilities.[3]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound-induced cytotoxicity.

G cluster_0 Cellular Environment Bioxirane This compound (Diepoxybutane) DNA DNA Bioxirane->DNA Alkylation Protein Proteins Bioxirane->Protein Alkylation Crosslinks DNA-DNA & DNA-Protein Cross-links DNA->Crosslinks Protein->Crosslinks Disruption Disruption of Replication & Transcription Crosslinks->Disruption Stress Cellular Stress Response Disruption->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: Mechanism of this compound Cytotoxicity.

Hydrolysis: The Detoxification Pathway

The high reactivity of this compound's epoxide rings makes it susceptible to hydrolysis in aqueous solutions. This process involves the addition of water molecules across the epoxide rings, leading to their opening and the formation of a stable diol structure. The complete hydrolysis of both epoxide moieties in this compound yields four-carbon sugar alcohols.

Chemical Transformation

The hydrolysis of this compound is a critical detoxification pathway, converting the reactive electrophile into stable, hydrophilic polyols.

G Bioxirane This compound Hydrolysis Hydrolysis (+2 H2O) Bioxirane->Hydrolysis Products Hydrolysis Products: Erythritol & Threitol Hydrolysis->Products

Caption: Hydrolysis of this compound.

The Low Cytotoxicity of Hydrolysis Products: Erythritol and Threitol

In stark contrast to the parent compound, the hydrolysis products of this compound—erythritol and threitol—exhibit a remarkably low level of cytotoxicity. These sugar alcohols are widely used as sugar substitutes in the food industry and have undergone extensive toxicological evaluation.

Numerous studies have demonstrated that erythritol is not mutagenic or genotoxic. For instance, the Ames test, chromosomal aberration tests, and in vivo micronucleus tests have all yielded negative results. These findings are consistent with the chemical nature of erythritol; as a stable polyol, it lacks the reactive epoxide groups of its precursor and therefore does not possess the ability to alkylate DNA or other cellular macromolecules. Consequently, it does not trigger the cascade of events leading to cytotoxicity and apoptosis that is characteristic of this compound.

While less extensively studied than erythritol, threitol, as a diastereomer, shares the same stable polyol structure and is also considered to have a low toxicity profile.

Comparative Cytotoxicity Data Summary

CompoundChemical ClassMechanism of ActionIn Vitro CytotoxicityGenotoxicity
This compound DiepoxideAlkylating agent, DNA cross-linkerHighPotent
Erythritol Polyol (Sugar Alcohol)Inert, non-reactiveVery Low / NegligibleNegative
Threitol Polyol (Sugar Alcohol)Inert, non-reactiveVery Low / NegligibleNegative (predicted)

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to independently verify and expand upon these findings, we provide the following established protocols for assessing cytotoxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound, erythritol) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Micronucleus Test for Genotoxicity

The in vitro micronucleus test identifies substances that cause cytogenetic damage, leading to the formation of small, extranuclear bodies (micronuclei).

Protocol:

  • Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., L5178Y, TK6) and expose them to the test compound at various concentrations with and without metabolic activation (S9 mix) for a short period (e.g., 3-6 hours).

  • Removal of Test Compound: Wash the cells to remove the compound and add fresh medium.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells after a suitable incubation period (e.g., 1.5-2 cell cycles) and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the solvent control.

Experimental Workflow Visualization

G cluster_0 Cytotoxicity Assessment Workflow Start Start: Prepare Cell Cultures Treatment Treat with this compound and Hydrolysis Products Start->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Cytotoxicity/Genotoxicity Assays Incubation->Assay Data Data Acquisition Assay->Data Analysis Data Analysis and Comparison Data->Analysis End Conclusion Analysis->End

Caption: General Experimental Workflow.

Conclusion

The evidence overwhelmingly indicates a profound difference in the cytotoxic profiles of this compound and its hydrolysis products, erythritol and threitol. This compound's high cytotoxicity is a direct consequence of its reactive diepoxide structure, which enables it to act as a potent DNA and protein cross-linking agent. In contrast, the hydrolysis of this compound effectively neutralizes this reactivity, yielding stable and biologically inert sugar alcohols with negligible cytotoxicity. This dramatic shift from a hazardous industrial chemical to benign food additives underscores the critical role of chemical structure in determining biological activity. For researchers in toxicology and drug development, this comparative analysis highlights the importance of considering metabolic and degradative pathways when assessing the safety and potential therapeutic applications of reactive compounds.

References

  • In vitro evaluation of cytotoxicity of diepoxy compounds used for biomaterial modification - PubMed. (n.d.).
  • (2R,2'R)-2,2'-Bioxirane - PubChem. (n.d.).
  • Diepoxybutane - 15th Report on Carcinogens - NCBI Bookshelf. (2021, December 21).
  • 1,2,3,4-Diepoxybutane-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC - NIH. (n.d.).
  • Comparative evaluation of diepoxybutane sensitivity and cell cycle blockage in the diagnosis of Fanconi anemia - PubMed. (n.d.).
  • Comparative evaluation of diepoxybutane sensitivity and cell cycle blockage in the diagnosis of Fanconi anemia - ResearchGate. (2025, August 6).
  • Exposure-Response of 1,2:3,4-Diepoxybutane–Specific N-Terminal Valine Adducts in Mice and Rats after Inhalation Exposure to 1,3-Butadiene | Scilit. (n.d.).
  • Characterization of 1,2,3,4-Diepoxybutane–2′-Deoxyguanosine Cross-Linking Products Formed at Physiological and Non-Physiological Conditions - NIH. (n.d.).
  • Genotoxicity Assessment of Erythritol by Using Short-term Assay - PMC - NIH. (n.d.).
  • Molecular dosimetry of 1, 2, 3, 4-diepoxybutane induced DNA-DNA crosslinks in B6C3F1 mice and F344 rats exposed to 1,3-butadiene by inhalation - PMC - NIH. (n.d.).
  • Butadiene diolepoxide- and diepoxybutane-derived DNA adducts at N7-guanine: a high occurrence of diolepoxide-derived adducts in mouse lung after 1,3-butadiene exposure - Oxford Academic. (n.d.).
  • rel-(2R,2'S)-2,2'-Bioxirane | C4H6O2 | CID 233706 - PubChem. (n.d.).
  • (2R,2'R)-2,2'-Bioxirane - PubChem. (n.d.).
  • Failure of diepoxybutane to enhance sister chromatid exchange levels in Fanconi's anemia patients and heterozygotes - PubMed. (n.d.).
  • Erythritol: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component. (2023, January 1).
  • Erythritol, a Non-Nutritive Sugar Alcohol Sweetener and the Main Component of Truvia (R), Is a Palatable Ingested Insecticide - ResearchGate. (2025, August 6). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYV-ouLO_Pd2flM1gwdSNOiyxFmQhb0BGrbgr8E2yfHd2oH8-adF957FPn1PW7fV6Fo_DGywm1SqRNj5mhBrui5W27BaRyxyW8YAym77x5Bb7NExSO1r5GHCsxwnFGlpDQu5DrCt4yQan-viL2GB4CvxmRV5ulMCEXIqQaZP0prQidRk_pm3To75nKBzg6gs2gX4UxZGUdovbuX8k5goChwLsRx4e1ZfxrjiA_rh7BlSQgQ9CQeVp_ONxIsTdWP-0fj_Eg3EHTUOHAZWi31pL1NJ_UxDLHaA_GCxW3W-xnyz2V1_9d8kSm]([Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2'-Bioxirane for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the proper handling and disposal of hazardous chemicals is not merely a regulatory requirement but a cornerstone of a safe and ethical laboratory environment. 2,2'-Bioxirane (also known as 1,2:3,4-diepoxybutane), a highly reactive and carcinogenic compound, demands the utmost respect and a meticulous approach to its disposal.[1][2][3] This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the safe management of this compound waste streams within a laboratory setting.

Understanding the Inherent Risks: The Reactivity of this compound

This compound's hazardous nature stems from its structure, which features two strained epoxide rings.[2] These rings are susceptible to nucleophilic attack, leading to ring-opening reactions. While this reactivity is useful in chemical synthesis, it also underlies its toxicity and potential for violent polymerization, especially in the presence of catalysts or heat.[2][4] It is classified as a flammable liquid and vapor, is toxic if swallowed, fatal in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause genetic defects and cancer.[5]

Due to these significant hazards, all waste containing this compound must be treated as hazardous waste and managed in strict accordance with local, state, and federal regulations. Under no circumstances should it be disposed of down the drain or in regular trash.[6]

Decision Pathway for this compound Waste Management

The appropriate disposal route for this compound waste depends on its form. The following diagram outlines the decision-making process for handling different types of this compound waste in a laboratory setting.

G start This compound Waste Generated neat_or_conc Neat or Concentrated this compound start->neat_or_conc dilute_aq Dilute Aqueous Solution start->dilute_aq contaminated_solid Contaminated Solid Waste (e.g., gloves, absorbent paper) start->contaminated_solid neutralization In-Lab Chemical Neutralization (Hydrolysis) neat_or_conc->neutralization If small quantity & appropriate in-house capabilities exist licensed_disposal Package for Licensed Hazardous Waste Disposal neat_or_conc->licensed_disposal For large quantities or if in-house neutralization is not feasible dilute_aq->neutralization package_solid Package in a sealed, labeled, non-reactive container contaminated_solid->package_solid neutralized_waste Neutralized Aqueous Waste (pH 6-8) neutralization->neutralized_waste final_disposal Dispose via Chemical Drain (with copious amounts of water, check local regulations) neutralized_waste->final_disposal package_solid->licensed_disposal

Caption: Decision workflow for the disposal of this compound waste.

In-Laboratory Chemical Neutralization: A Step-by-Step Protocol for Hydrolysis

For small quantities of this compound, chemical neutralization through hydrolysis is a viable option to render it less hazardous before final disposal. This process involves the ring-opening of the epoxide groups by water, catalyzed by either an acid or a base, to form 1,2,3,4-butanetetrol, a significantly less reactive and hazardous compound. Research has shown that adjusting the pH to 1 or 13 can reduce the half-life of this compound to 2-3 hours at 20°C.[7]

Causality Behind Protocol Choice: While both acid and base catalysis are effective, base-catalyzed hydrolysis is generally preferred in a laboratory setting. Acidic conditions can potentially promote polymerization of the epoxide, which can be an uncontrolled and exothermic reaction.[2] Basic hydrolysis provides a more controlled reaction pathway for destruction.

Safety First: Personal Protective Equipment (PPE) and Engineering Controls

Before beginning any procedure, ensure you are wearing the following minimum PPE:

  • Chemical-resistant gloves (e.g., butyl rubber or Viton)

  • Chemical splash goggles and a face shield

  • A flame-retardant lab coat

  • Closed-toe shoes

All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors. An emergency eyewash and shower must be readily accessible.

Protocol for Base-Catalyzed Hydrolysis of this compound Waste

This protocol is designed for the neutralization of small quantities (typically <10g) of this compound.

Materials:

  • This compound waste solution

  • Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

  • A suitable reaction vessel (e.g., a three-necked round-bottom flask) large enough to accommodate the waste and reagents with at least 50% headspace

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Ice bath

  • Dropping funnel or pipette

  • Appropriate waste container for the final neutralized solution

Procedure:

  • Preparation:

    • Place the reaction vessel in an ice bath on a magnetic stirrer in the chemical fume hood.

    • If your this compound waste is in an organic solvent, it is preferable to remove the solvent under reduced pressure if it is safe to do so. If not, proceed with caution as the presence of flammable solvents increases the risk.

    • Add the this compound waste to the reaction vessel. If it is a concentrated liquid, you may dilute it with an equal volume of water to help control the reaction temperature.

  • Basification:

    • Begin stirring the this compound solution.

    • Slowly and cautiously add a 10 M sodium hydroxide solution dropwise. The reaction is exothermic, so maintain the temperature of the reaction mixture below 30°C using the ice bath.

    • Continue adding the sodium hydroxide solution until the pH of the mixture is stable at ≥13.

  • Reaction:

    • Once the pH is stable at ≥13, remove the ice bath and allow the mixture to stir at room temperature (approximately 20-25°C) for at least 4 hours. This duration provides a safety margin beyond the reported 2-3 hour half-life to ensure complete hydrolysis.

  • Neutralization of the Final Solution:

    • After the reaction period, cool the solution again in an ice bath.

    • Slowly and carefully neutralize the solution by adding a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid) dropwise. Monitor the pH closely.

    • Adjust the final pH to between 6 and 8. Be cautious as the neutralization of a strong base with a strong acid is also exothermic.

  • Final Disposal:

    • Once the solution is neutralized, it can typically be disposed of down the drain with copious amounts of running water. However, you must consult your institution's specific guidelines and local regulations for aqueous waste disposal.

    • Record the neutralization procedure in your laboratory notebook.

Management of Contaminated Solid Waste and Neat this compound

Contaminated Solid Waste:

Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be managed as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[6] The container should be made of a material compatible with this compound.

  • Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

Neat or Concentrated this compound:

For larger quantities of neat or concentrated this compound, in-laboratory neutralization may not be practical or safe.

  • Packaging: Ensure the original container is in good condition and properly labeled. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, and oxidizing agents.[5]

  • Disposal: Arrange for disposal through your institution's EHS office. They will coordinate with a licensed hazardous waste disposal company for proper transportation and destruction, likely via incineration.

Quantitative Data Summary

ParameterValue/RecommendationRationale/Reference
Hazard Classification Flammable, Toxic, Corrosive, Carcinogen[5]
RCRA Waste Code U085[9]
Incompatible Materials Strong acids, strong bases, oxidizing agents[5]
Recommended Neutralization Base-catalyzed hydrolysis (pH ≥ 13)Avoids acid-catalyzed polymerization.[2][7]
Hydrolysis Half-life 2-3 hours at 20°C (pH 13)[7]
Recommended Reaction Time ≥ 4 hoursProvides a safety margin for complete reaction.
Final pH for Aqueous Disposal 6-8Standard for neutral aqueous waste streams.

By adhering to these procedures and maintaining a deep respect for the chemical's properties, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • National Toxicology Program. (2021). 15th Report on Carcinogens: Diepoxybutane. National Institute of Environmental Health Sciences.
  • Wikipedia. (n.d.). Diepoxybutane.
  • ResearchGate. (n.d.). Nonenzymatic hydrolysis of 1,2:3,4‐diepoxybutane: A kinetic study including pH, temperature, and ion effects.
  • PubMed Central. (2005). Diepoxybutane activates the mitochondrial apoptotic pathway and mediates apoptosis in human lymphoblasts through oxidative stress. National Institutes of Health.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 1,2:3,4-Diepoxy Butane.
  • EXCLI Journal. (2003). Detoxification Strategy of Epoxide Hydrolase The Basis for a Threshold in Chemical Carcinogenesis.
  • PubChem. (n.d.). (2R,2'R)-2,2'-Bioxirane. National Center for Biotechnology Information.
  • NIST. (n.d.). This compound. National Institute of Standards and Technology.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
  • Tulane University. (n.d.). Hazardous Waste Management.
  • National Institutes of Health. (2022). Waste Disposal Guide 2022.
  • University of California, Riverside. (n.d.). Biohazardous Waste Management. Environmental Health & Safety.
  • University of Louisville. (n.d.). Waste Disposal Manual. Department of Environmental Health and Safety.
  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid.
  • YouTube. (2023). Epoxide Opening in Acidic and Basic Conditions. The Organic Chemistry Tutor.
  • gov.scot. (2023). Alkaline hydrolysis ('water cremation') regulation in Scotland.

Sources

Navigating the Risks: A Comprehensive Guide to Handling 2,2'-Bioxirane

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher, scientist, and drug development professional, the mastery of handling highly reactive and hazardous compounds is paramount. 2,2'-Bioxirane, also known as 1,2:3,4-diepoxybutane, is a potent bifunctional electrophile widely utilized in chemical synthesis and biological studies as a crosslinking agent. However, its utility is matched by its significant health risks, demanding a meticulous and informed approach to its handling. This guide provides an in-depth, procedural framework for the safe management of this compound in a laboratory setting, moving beyond mere compliance to foster a culture of intrinsic safety.

Understanding the Inherent Hazards of this compound

This compound is classified as a flammable liquid and vapor that is toxic if swallowed and fatal in contact with skin or if inhaled.[1][2][3] It is known to cause severe skin burns, eye damage, genetic defects, and cancer.[1][2][3] The International Agency for Research on Cancer (IARC) has classified it as a Group 1 carcinogen, meaning it is carcinogenic to humans.[1] Its high reactivity stems from the strained epoxide rings, which are susceptible to nucleophilic attack, the very property that makes it a useful crosslinker.[4][5] This reactivity also means it can polymerize, potentially violently, when heated or in the presence of catalysts.[4][5]

Exposure can lead to immediate and delayed health effects. Acute exposure may cause severe irritation to the skin, eyes, and respiratory tract, with symptoms potentially including swollen eyelids and pulmonary edema.[5][6] Given these severe hazards, a comprehensive safety protocol is not just recommended, it is essential.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with this compound. The following table summarizes the essential PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with an inner nitrile glove and an outer, chemical-resistant glove (e.g., Viton™ or butyl rubber).Nitrile provides a good baseline of protection and dexterity, while the outer glove offers enhanced resistance to this specific chemical.[7] Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye & Face Protection Tight-sealing chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye damage.[2][8] A face shield provides an additional layer of protection for the entire face.
Body Protection Flame-retardant and chemical-resistant lab coat or coveralls (e.g., Tyvek®).Protects the skin from accidental contact and prevents contamination of personal clothing.[6][9]
Respiratory Protection A NIOSH-approved full-face respirator with organic vapor cartridges is required when handling the neat compound or in situations with inadequate ventilation.[2][6]Protects against the inhalation of fatal concentrations of this compound vapors.[1][3] The specific cartridge type should be selected based on the concentration and nature of the work.
Footwear Closed-toe, chemical-resistant safety footwear.Protects feet from spills and provides a stable footing in the laboratory environment.[10]

Experimental Workflow: A Step-by-Step Procedural Guide

The following workflow provides a structured approach to handling this compound, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_sds Review SDS & Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Assemble Spill Kit prep_hood->prep_spill handle_transport Transport Chemical in Secondary Containment prep_spill->handle_transport Proceed to Handling handle_weigh Weigh/Measure in a Ventilated Enclosure handle_transport->handle_weigh handle_reaction Perform Reaction in a Closed System handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Labeled, Sealed Containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

I. Preparation Phase
  • Thorough Review of Safety Data Sheet (SDS): Before any work commences, all personnel involved must read and fully understand the SDS for this compound.[1][2][3] A specific risk assessment for the planned experiment should be conducted and documented.

  • Donning Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.[9][11] Ensure a proper fit for all items, especially the respirator.

  • Chemical Fume Hood Preparation: All handling of this compound must be performed in a certified and properly functioning chemical fume hood.[12] The sash should be kept as low as possible.

  • Spill Kit Assembly: An appropriate spill kit containing absorbent materials (e.g., vermiculite or sand), and materials for decontamination should be readily accessible.[1][13]

II. Handling Phase
  • Chemical Transport: When moving this compound, always use a secondary container to prevent spills in case the primary container fails.

  • Weighing and Measuring: For weighing or measuring the neat compound, a ventilated balance enclosure or a glove box is highly recommended to minimize vapor exposure.[6]

  • Reaction Setup: All reactions involving this compound should be conducted in a well-ventilated fume hood within a closed system (e.g., a three-necked flask with a condenser and an inert atmosphere).[14]

III. Cleanup and Disposal Phase
  • Decontamination: All glassware and surfaces that have come into contact with this compound must be thoroughly decontaminated. A solution of a strong nucleophile, such as sodium thiosulfate, can be used to open the epoxide rings, rendering the compound less hazardous. However, consult your institution's safety guidelines for specific decontamination procedures.

  • Waste Disposal: All this compound waste, including contaminated consumables and decontamination solutions, must be disposed of as hazardous waste in clearly labeled, sealed containers.[1][15] Do not mix with other waste streams.[1]

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, and hands should be washed immediately and thoroughly with soap and water.[12]

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and decisive action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][2]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, use the spill kit to contain and absorb the material. For larger spills, evacuate the laboratory and contact your institution's emergency response team.[6]

By adhering to these rigorous safety protocols, researchers can confidently and responsibly harness the chemical utility of this compound while ensuring the well-being of themselves and their colleagues.

References

  • National Center for Biotechnology Information. (n.d.). (2R,2'R)-2,2'-Bioxirane. PubChem.
  • Covestro. (n.d.). SAFETY DATA SHEET.
  • Wikipedia. (2023). Diepoxybutane.
  • Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - Butadiene diepoxide.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of Wisconsin-Madison. (n.d.). Safety Precautions in the Laboratory.
  • U.S. Environmental Protection Agency. (2022). Personal Protective Equipment.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • University of Iowa. (2024). Chapter 13: Personal Protective Equipment for Biohazards. Environmental Health & Safety.
  • U.S. Environmental Protection Agency. (n.d.). This compound, (2R,2'R)-rel-. Substance Details - SRS.
  • National Center for Biotechnology Information. (n.d.). Diepoxybutane. PubChem.
  • Wittenberg University. (n.d.). Handling Chemicals. Chemistry.
  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide.
  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Princeton University. (2022). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Environmental Health & Safety.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • GovInfo. (2024). 40 CFR Ch. I (7–1–24 Edition) § 721.11242.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : E.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
  • Tulane University. (2023). FACT SHEET: Hazardous Waste Disposal. Office of Environmental Health and Safety (OEHS).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bioxirane
Reactant of Route 2
Reactant of Route 2
2,2'-Bioxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.